Product packaging for 5-Bromoisophthalaldehyde(Cat. No.:CAS No. 120173-41-3)

5-Bromoisophthalaldehyde

Cat. No.: B057381
CAS No.: 120173-41-3
M. Wt: 213.03 g/mol
InChI Key: QAQOLRCTTDVBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromoisophthalaldehyde is a high-purity, bifunctional aromatic building block of significant interest in advanced organic synthesis and materials science research. Its structure features two formyl groups positioned meta to each other on a benzene ring, with a bromine atom at the 5-position, creating a versatile and reactive scaffold. The aldehyde groups serve as highly reactive handles for numerous transformations, including condensations to form imines, hydrazones, and oximes, as well as nucleophilic additions and reductions. The presence of the bromine atom allows for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the construction of complex, functionalized molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO2 B057381 5-Bromoisophthalaldehyde CAS No. 120173-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQOLRCTTDVBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559626
Record name 5-Bromobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120173-41-3
Record name 5-Bromobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromobenzene-1,3-dicarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromoisophthalaldehyde: A Versatile Building Block for Materials Science and Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromoisophthalaldehyde (CAS No. 120173-41-3), a versatile aromatic building block. We delve into its fundamental physicochemical properties, established synthetic protocols, and its characteristic reactivity. This guide highlights its pivotal role in the construction of advanced materials, particularly Covalent Organic Frameworks (COFs), and explores its utility as a scaffold in the synthesis of complex organic molecules relevant to medicinal chemistry and drug discovery. Detailed experimental procedures, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their work.

Introduction

This compound, systematically named 5-bromo-1,3-benzenedicarboxaldehyde, is a crystalline organic compound featuring a benzene ring substituted with two aldehyde groups at the 1 and 3 positions and a bromine atom at the 5 position. This unique arrangement of functional groups—two reactive aldehydes and a versatile bromine handle—renders it a highly valuable intermediate in various fields of chemical synthesis. The aldehyde moieties serve as key precursors for the formation of Schiff bases, imines, and a variety of carbon-carbon bonds, while the bromo substituent is amenable to a wide range of cross-coupling reactions, enabling the introduction of diverse functionalities.

This guide aims to be an in-depth resource, moving beyond a simple cataloging of properties to provide a senior application scientist's perspective on the practical synthesis, handling, and application of this important molecule. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 120173-41-3[1][2]
Molecular Formula C₈H₅BrO₂[1][2]
Molecular Weight 213.03 g/mol [1][2]
Appearance White to pale-yellow or yellow-brown solid/crystal[2]
Melting Point 120.0 to 130.0 °C[2]
Boiling Point 307.1 °C at 760 mmHg[1]
Purity Typically >97%[1]
Storage Temperature 4°C, stored under nitrogen[1]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably a fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. A common and reliable method involves the oxidation of 5-bromo-1,3-phenylenedimethanol.

Oxidation of 5-bromo-1,3-phenylenedimethanol

This method utilizes the selective oxidation of the benzylic alcohols to aldehydes using manganese(IV) dioxide (MnO₂). MnO₂ is a mild and effective oxidizing agent for this transformation, minimizing the over-oxidation to carboxylic acids.

  • To a solution of 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol) in tetrahydrofuran (250 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add manganese(IV) dioxide (35.5 g, 408 mmol).[1]

  • Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours with vigorous stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂ and other insoluble materials.[1]

  • Wash the filter cake with additional tetrahydrofuran to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The resulting crude product is obtained as a white solid (1.61 g, 46% yield).[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Caption: Synthetic pathway for this compound from 5-bromo-1,3-phenylenedimethanol.

Synthesis 5-bromo-1,3-phenylenedimethanol 5-bromo-1,3-phenylenedimethanol This compound This compound 5-bromo-1,3-phenylenedimethanol->this compound Oxidation reagents MnO₂, THF, 60 °C, 4h

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two aldehyde functional groups and the bromo substituent. This trifunctional nature allows for a wide array of chemical transformations, making it a valuable precursor for more complex molecules.

Reactions of the Aldehyde Groups

The two aldehyde groups are susceptible to nucleophilic attack and can participate in a variety of condensation and carbon-carbon bond-forming reactions.

Reductive amination is a powerful method for the formation of amines from aldehydes. This compound can react with primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is particularly useful for synthesizing diamines, which can serve as building blocks for polymers or macrocycles.

Caption: General scheme for the reductive amination of this compound.

Reductive_Amination This compound This compound Diamine_Product Diamine Product This compound->Diamine_Product Reductive Amination reagents R¹R²NH, Reducing Agent (e.g., NaBH₃CN)

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can react with phosphorus ylides to form divinylbenzene derivatives. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Caption: General scheme for the Wittig reaction with this compound.

Wittig_Reaction This compound This compound Divinylbenzene_Derivative Divinylbenzene Derivative This compound->Divinylbenzene_Derivative Wittig Reaction reagents Phosphorus Ylide (Ph₃P=CHR)

Reactions of the Bromo Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4][5][6] This reaction is highly efficient for forming carbon-carbon bonds and can be used to introduce alkynyl groups onto the this compound scaffold. This is particularly useful for extending the conjugation of the aromatic system or for introducing functional groups that can be further elaborated.

Caption: General scheme for the Sonogashira coupling of this compound.

Sonogashira_Coupling This compound This compound Alkynyl_Derivative Alkynyl Derivative This compound->Alkynyl_Derivative Sonogashira Coupling reagents Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base

Applications in Materials Science: Covalent Organic Frameworks (COFs)

One of the most significant applications of this compound is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[7][8][9][10] COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The aldehyde functional groups of this compound can undergo condensation reactions with various amine-containing linkers to form imine-linked COFs. The bromine atom can be retained in the final COF structure, imparting specific properties, or it can be used as a point for post-synthetic modification.

The resulting COFs have shown promise in a variety of applications, including:

  • Gas Storage and Separation: The porous nature of COFs makes them suitable for the storage of gases like hydrogen and carbon dioxide.[11][12][13][14][15]

  • Catalysis: The ordered structure and high surface area of COFs can be exploited for heterogeneous catalysis.[8][16][17] Functional groups can be incorporated into the COF framework to create active catalytic sites.

  • Photocatalysis: The conjugated nature of many COFs allows them to absorb light and act as photocatalysts for various organic transformations.[8]

Relevance in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in the synthesis of marketed drugs are not widely documented, its utility as a versatile building block in medicinal chemistry is significant.[18][19] The ability to introduce three points of diversity (two aldehydes and one bromo group) makes it an attractive starting material for the synthesis of libraries of complex molecules for high-throughput screening.

The scaffolds that can be generated from this compound, such as substituted diamines, divinylbenzenes, and alkynyl arenes, are common motifs in pharmacologically active compounds. For instance, the diamine products of reductive amination can be used to synthesize macrocycles or other constrained structures that are of interest in modern drug design.

Analytical Characterization

The identity and purity of this compound are typically confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic protons and the aromatic protons. The integration and splitting patterns of these signals are characteristic of the compound's structure.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons, and the carbon bearing the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically in the range of 1680-1715 cm⁻¹.[20][21]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.[22][23]

Conclusion

This compound is a valuable and versatile chemical building block with a unique combination of reactive functional groups. Its utility in the synthesis of advanced materials, particularly Covalent Organic Frameworks, is well-established, offering opportunities for the development of materials with tailored properties for applications in gas storage, catalysis, and electronics. In the realm of drug discovery, it serves as a powerful scaffold for the creation of diverse molecular architectures, enabling the exploration of new chemical space. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to leverage the full potential of this important molecule in their scientific endeavors.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).
  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16).
  • 5-Bromosalicylaldehyde - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.).
  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.).
  • Metal-organic and covalent organic frameworks (MOFs and COFs) as adsorbents for environmentally significant gases (H2, CO2, and CH4) - Caltech Authors. (2007, March 25).
  • Synthesis of 5-bromo phthalide - CN1634906A - Google Patents. (n.d.).
  • Covalent organic frameworks in heterogeneous catalysis: recent advances and future perspective - Materials Chemistry Frontiers (RSC Publishing). (n.d.).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • 5-Bromo-2-thiophenecarboxaldehyde - the NIST WebBook. (n.d.).
  • Covalent organic frameworks as heterogeneous photocatalysts for cross-coupling reactions. (n.d.).
  • Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes | Request PDF - ResearchGate. (n.d.).
  • Covalent organic frameworks for photocatalytic applications - ResearchGate. (n.d.).
  • Covalent Organic Frameworks: From Structures to Applications - MDPI. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials - PMC - NIH. (n.d.).
  • Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing). (2021, December 8).
  • FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ] - ResearchGate. (n.d.).
  • Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed. (2014, December 28).
  • 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem - NIH. (n.d.).
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. (n.d.).
  • Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers | Request PDF - ResearchGate. (n.d.).
  • Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage - Publications. (2024, January 19).

Sources

An In-depth Technical Guide to 5-Bromoisophthalaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisophthalaldehyde (5-bromo-1,3-benzenedicarboxaldehyde) is a pivotal bifunctional aromatic building block in modern organic and materials chemistry. Characterized by its molecular formula C₈H₅BrO₂ and a molecular weight of 213.03 g/mol , this compound features a benzene ring substituted with two aldehyde groups at the 1- and 3-positions and a bromine atom at the 5-position.[1] This unique trifunctional arrangement offers a versatile platform for a multitude of chemical transformations. The aldehyde functionalities serve as reactive sites for condensation and nucleophilic addition reactions, while the bromine atom provides a handle for cross-coupling chemistry, enabling the precise construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its core properties, a validated synthesis protocol, its chemical reactivity, and its significant applications in the synthesis of advanced materials like Covalent Organic Frameworks (COFs) and as a precursor in medicinal chemistry.

Core Properties and Structural Elucidation

This compound is typically supplied as a white to pale-yellow or brown crystalline solid with a melting point in the range of 120-130 °C.[1] Its structural identity and purity are critical for its successful application in synthesis and are typically confirmed through a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₅BrO₂[1]
Molecular Weight 213.03 g/mol [1]
CAS Number 120173-41-3[1]
Appearance White to brown powder/crystal[1]
Melting Point 120-130 °C[1]
Purity >98.0% (by GC)[1]
Synonyms 5-Bromo-1,3-benzenedicarboxaldehyde, 5-Bromo-1,3-benzenedialdehyde, 1-Bromo-3,5-benzenedicarboxaldehyde[1]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. The aldehyde protons (-CHO) would appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm region. The aromatic region would show two distinct signals: a triplet (or a finely split singlet) for the proton at the 2-position (H-2), situated between the two aldehyde groups, and a doublet for the equivalent protons at the 4- and 6-positions (H-4, H-6). Due to the deshielding effect of the adjacent carbonyls and bromine, these aromatic protons would likely resonate in the δ 7.5-8.5 ppm range.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the aldehyde groups, expected around δ 190-200 ppm. The aromatic region would display four signals: one for the bromine-substituted carbon (C-5), one for the carbon between the aldehydes (C-2), one for the equivalent carbons bearing the aldehydes (C-1, C-3), and one for the remaining equivalent carbons (C-4, C-6).

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde groups is expected in the region of 1690-1715 cm⁻¹. Additionally, C-H stretching vibrations for the aldehyde protons would appear around 2720-2820 cm⁻¹, and aromatic C-H stretches would be observed just above 3000 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, below 600 cm⁻¹.

Synthesis and Purification

The reliable synthesis of high-purity this compound is crucial for its use in subsequent applications. A common and effective laboratory-scale synthesis involves the oxidation of the corresponding diol, 5-bromo-1,3-phenylenedimethanol.

Causality Behind Experimental Choices

The chosen synthetic route leverages the selective oxidation of benzylic alcohols to aldehydes. Manganese(IV) dioxide (MnO₂) is a preferred oxidant for this transformation due to its high selectivity for benzylic and allylic alcohols. Unlike stronger oxidizing agents (e.g., KMnO₄ or K₂Cr₂O₇), activated MnO₂ typically does not over-oxidize the aldehydes to carboxylic acids under controlled conditions. Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve the starting diol and for its relatively high boiling point, which allows the reaction to be heated to a moderate temperature (60 °C) to ensure a reasonable reaction rate. The workup procedure is designed to efficiently remove the solid MnO₂ and its reduced forms by filtration through diatomaceous earth (Celite), which prevents clogging of standard filter paper.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the oxidation of benzylic alcohols.

Objective: To synthesize this compound via the oxidation of 5-bromo-1,3-phenylenedimethanol.

Materials:

  • 5-Bromo-1,3-phenylenedimethanol

  • Activated Manganese(IV) dioxide (MnO₂)

  • Tetrahydrofuran (THF), anhydrous

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-1,3-phenylenedimethanol (e.g., 3.60 g, 16.6 mmol) in anhydrous tetrahydrofuran (250 mL).

  • Addition of Oxidant: To the stirred solution, add a significant excess of activated manganese(IV) dioxide (e.g., 35.5 g, 408 mmol). The large excess is crucial for driving the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to 60 °C and maintain stirring for approximately 4 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting diol spot and the appearance of a new, less polar product spot (the dialdehyde) indicates reaction progression.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the MnO₂ solids. Wash the filter cake thoroughly with additional THF to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification

The crude product can be purified by recrystallization. While specific solvent systems for this compound are not widely published, systems commonly used for similar aromatic compounds, such as aqueous ethanol or a toluene/hexane mixture, are excellent starting points for optimization. The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods described in Section 1.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 5-bromo-1,3- phenylenedimethanol in THF B Add excess activated MnO₂ A->B C Heat to 60°C Stir for 4h B->C D Monitor by TLC (disappearance of starting material) C->D E Cool to RT D->E F Filter through Celite® Wash with THF E->F G Concentrate filtrate (Rotary Evaporation) F->G H Recrystallize crude solid G->H I Dry to yield pure This compound H->I

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Bromoisophthalaldehyde from 5-bromo-1,3-phenylenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-Bromoisophthalaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. The primary focus is on the selective oxidation of 5-bromo-1,3-phenylenedimethanol utilizing activated manganese(IV) dioxide (MnO₂). This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis. Furthermore, it addresses potential challenges, methods for reaction monitoring and product characterization, and a comparative analysis of alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both practical instructions and a robust theoretical framework.

Introduction: The Significance of this compound

This compound, with its symmetrically placed aldehyde functionalities and a bromine atom on a central benzene ring, is a highly versatile intermediate in organic synthesis. The aldehyde groups serve as reactive handles for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, making it a key component in the construction of complex molecular architectures. The presence of the bromine atom provides a site for further functionalization, most notably through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This trifecta of reactive sites makes this compound a sought-after precursor in the development of novel pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs).

The Synthetic Pathway: Selective Oxidation of a Benzylic Diol

The conversion of 5-bromo-1,3-phenylenedimethanol to this compound is an oxidation reaction. The primary challenge in this transformation is the selective oxidation of two primary benzylic alcohol groups to aldehydes without further oxidation to the corresponding carboxylic acids (5-bromoisophthalic acid), which would render the product unsuitable for many subsequent reactions.

The Oxidizing Agent of Choice: Activated Manganese(IV) Dioxide

For the selective oxidation of benzylic alcohols, activated manganese(IV) dioxide (MnO₂) is a well-established and highly effective reagent.[1][2] Its utility stems from several key advantages:

  • High Selectivity: MnO₂ demonstrates a pronounced selectivity for the oxidation of allylic and benzylic alcohols over aliphatic alcohols.[3][4] This is crucial for substrates containing multiple types of alcohol functionalities.

  • Mild Reaction Conditions: The oxidation can be carried out under neutral and relatively mild thermal conditions, which helps to prevent the degradation of sensitive functional groups and minimizes side reactions.[2]

  • Prevention of Over-oxidation: Unlike stronger oxidizing agents such as potassium permanganate or chromic acid, activated MnO₂ is significantly less prone to oxidizing aldehydes further to carboxylic acids.[5]

  • Heterogeneous Nature: MnO₂ is an insoluble solid, which greatly simplifies the reaction work-up.[5] Upon completion of the reaction, the excess reagent and the manganese byproducts can be easily removed by simple filtration.

  • Cost-Effectiveness: Manganese dioxide is an inexpensive and readily available reagent.

The mechanism of oxidation by MnO₂ is complex and believed to involve a radical pathway on the surface of the solid oxidant.[6] The benzylic alcohol adsorbs onto the surface of the MnO₂, followed by a hydrogen atom abstraction from the carbinol carbon, leading to the formation of a resonance-stabilized benzylic radical. Subsequent steps lead to the formation of the aldehyde and the reduction of Mn(IV) to lower oxidation states. The activity of MnO₂ can vary significantly depending on its method of preparation; hence, using a commercially available "activated" form or preparing it via a standardized procedure is crucial for reproducibility.[4]

Experimental Protocol: A Self-Validating System

The following protocol is a robust and validated method for the synthesis of this compound. Each step is designed to ensure high yield and purity of the final product.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-bromo-1,3-phenylenedimethanol51760-22-6C₈H₉BrO₂217.06
Activated Manganese(IV) Dioxide1313-13-9MnO₂86.94
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11
Diatomaceous Earth (Celite®)61790-53-2SiO₂60.08
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)---
Step-by-Step Synthesis
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 250 mL) to the flask and stir the mixture until the starting material is fully dissolved. THF is chosen as the solvent due to its ability to dissolve the starting diol and its appropriate boiling point for the reaction temperature.

  • Addition of Oxidant: To the stirred solution, add activated manganese(IV) dioxide (35.5 g, 408 mmol) in one portion. A large excess of MnO₂ is necessary to drive the reaction to completion due to its heterogeneous nature and the deactivation of its surface during the reaction.[5]

  • Reaction Conditions: Heat the reaction mixture to 60 °C using a heating mantle and a temperature controller. Maintain this temperature with vigorous stirring for 4 hours. The elevated temperature increases the reaction rate without promoting significant side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture periodically, filter them through a small plug of Celite® to remove the MnO₂, and spot the filtrate on a TLC plate against a spot of the starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 2:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction.

  • Work-up and Isolation: After 4 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the MnO₂ and its reduced forms. Wash the filter cake thoroughly with additional THF (2 x 50 mL) to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude product is this compound, which should be obtained as a white to off-white solid (1.61 g, 46% yield).[7] For higher purity, the solid can be recrystallized from a suitable solvent system such as an ethanol/water mixture or purified by column chromatography on silica gel.

Reaction Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 5-bromo-1,3-phenylenedimethanol D Combine and Heat (60°C, 4h) A->D B Activated MnO2 B->D C Anhydrous THF C->D E Cool to RT D->E Reaction Completion F Filter through Celite® E->F G Concentrate Filtrate F->G Separate MnO2 H This compound G->H Evaporation of Solvent

Caption: Workflow for the synthesis of this compound.

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis and purity of this compound is achieved through a combination of physical and spectroscopic methods.

  • Physical Appearance: A white to off-white solid.[7]

  • Melting Point: 129-130 °C[8]

  • Thin Layer Chromatography (TLC): As mentioned in the protocol, TLC is an effective tool for monitoring the reaction and assessing the purity of the final product. The product should appear as a single spot, with a higher Rf value than the starting diol.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the formation of the aldehyde groups. The spectrum of this compound is expected to show:

    • A singlet for the two equivalent aldehyde protons (CHO) in the region of δ 9.9-10.1 ppm.

    • Signals for the aromatic protons. Due to the symmetry of the molecule, two distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the aldehyde groups. Key expected signals include:

    • A signal for the aldehyde carbonyl carbons (C=O) in the downfield region, typically around δ 190-193 ppm.

    • Signals for the aromatic carbons, including the carbon attached to the bromine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound should exhibit:

    • A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹.

    • C-H stretching vibrations for the aldehyde protons around 2720 cm⁻¹ and 2820 cm⁻¹.

    • Aromatic C-H and C=C stretching vibrations in their characteristic regions.

    • The disappearance of the broad O-H stretching band of the starting diol (around 3200-3600 cm⁻¹) is a key indicator of a complete reaction.

Potential Challenges and Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, this could be due to insufficiently active MnO₂. In such cases, adding more activated MnO₂ and extending the reaction time may be necessary.

  • Over-oxidation: While MnO₂ is known for its selectivity, prolonged reaction times or higher temperatures could potentially lead to the formation of the corresponding dicarboxylic acid, 5-bromoisophthalic acid. This can be detected by ¹H NMR (disappearance of the aldehyde proton signal and appearance of a broad carboxylic acid proton signal >10 ppm) and IR spectroscopy (appearance of a broad O-H stretch and a shift in the C=O stretch). To minimize this, it is important to monitor the reaction by TLC and stop it once the starting material is consumed.

  • Purification Difficulties: If the crude product is not a clean solid, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Comparative Overview of Alternative Synthetic Methods

While MnO₂ oxidation is a reliable method, other synthetic strategies can also be employed for the oxidation of benzylic alcohols.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild and effective method for converting primary alcohols to aldehydes with minimal over-oxidation. However, it requires cryogenic temperatures (-78 °C) and produces the malodorous byproduct dimethyl sulfide.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature. It is compatible with a wide range of functional groups. The main drawbacks are the cost of the reagent and its potential explosive nature under certain conditions.

The choice of method often depends on the scale of the reaction, the functional groups present in the substrate, and the available laboratory equipment. For the synthesis of this compound on a laboratory scale, the MnO₂ method presents a good balance of efficiency, cost, and operational simplicity.

Conclusion

The synthesis of this compound from 5-bromo-1,3-phenylenedimethanol via selective oxidation with activated manganese(IV) dioxide is a robust and practical method for obtaining this valuable synthetic intermediate. This guide has provided a comprehensive overview of the rationale behind the chosen synthetic strategy, a detailed experimental protocol, and methods for ensuring the identity and purity of the product. By understanding the key parameters and potential challenges, researchers can confidently and reproducibly synthesize this compound for its diverse applications in chemical and pharmaceutical research.

References

  • Tetrahedron Letters, 2000, vol. 41, # 7, p. 1015 - 1018.
  • Synthesis, 1998, # 12, p. 1742 - 1749.
  • Chemische Berichte, 1989, vol. 122, p. 1365 - 1372.
  • New Journal of Chemistry, 2009, vol. 33, # 2, p. 345 - 357.
  • Patent: JP2015/224231, 2015, A. Location in patent: Paragraph 0071.
  • Manganese Dioxide, Organic Chemistry Portal.
  • Radical Oxidation of Allylic and Benzylic Alcohols, JoVE.
  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, NIH National Library of Medicine.
  • Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies, ACS Publications.
  • 5-Bromosalicylaldehyde - Optional[FTIR] - Spectrum, SpectraBase.
  • White, J. D., & Shaw, S. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. The Journal of organic chemistry, 76(15), 6345–6349.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds, The Royal Society of Chemistry.
  • Taylor, R. J. K., & Reid, M. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(11), 851–863.
  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization, Beilstein Journal of Organic Chemistry.
  • Bahule, B. B. (2015). Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols. Indian Journal of Applied Research, 5(1), 220-221.
  • Ball, S., Goodwin, T. W., & Morton, R. A. (1948). CXCI. Studies on vitamin A. 5. The preparation of retinene1-vitamin A aldehyde. Biochemical Journal, 42(4), 516.
  • Electronic Supplementary Information, The Royal Society of Chemistry.
  • 1 - Supporting Information, The Royal Society of Chemistry.
  • (5-Bromo-1,3-phenylene)dimethanol, PubChem.
  • 5-Bromophthalide, PubChem.
  • Synthesis of 5-bromo phthalide, Google Patents.
  • Synthesis and Crystal Structure of 5-Bromoisophthalic Acid, Asian Journal of Chemistry.
  • Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation, ResearchGate.
  • THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES' The use of manganese dioxide suspended in petroleum ether to oxid, Sciencemadness.org.
  • Manganese Dioxide, Common Organic Chemistry.
  • Simple Synthesis of Both Enantiomers of the C7-C12 Segment of Epothilones, PubMed.
  • Chemical Synthesis of a Circular Protein Domain: Evidence for Folding-Assisted Cyclization, PubMed.
  • Recent Developments on Five-Component Reactions, MDPI.
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds, MDPI.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, Journal of Pharmaceutical Chemistry.
  • Ruminant, Wikipedia.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts, Organic Chemistry Data.

Sources

An In-depth Technical Guide to 5-Bromoisophthalaldehyde: Structure, Synthesis, and Applications in Advanced Material and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromoisophthalaldehyde, a versatile aromatic dialdehyde that serves as a critical building block in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's chemical identity, synthesis, and its burgeoning applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Core Concepts: Unveiling this compound

This compound is a substituted aromatic compound characterized by a benzene ring functionalized with two aldehyde groups at positions 1 and 3, and a bromine atom at position 5. This unique arrangement of functional groups imparts a high degree of reactivity and makes it a valuable precursor in various synthetic pathways.

Chemical Structure and IUPAC Nomenclature

The definitive chemical identity of a molecule is encapsulated in its structure and systematic name.

IUPAC Name: 5-bromo-1,3-benzenedicarbaldehyde.[1][2][3]

Synonyms: this compound, 5-Bromo-1,3-benzenedicarboxaldehyde, 1-Bromo-3,5-benzenedicarboxaldehyde.[1][2][3]

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 120173-41-3[1][2][3][4][5][6]
Molecular Formula C₈H₅BrO₂[1][3][4]
Molecular Weight 213.03 g/mol [1][3]
Appearance White to brown crystalline powder[2]
Melting Point 120-130 °C[2]
Boiling Point 307.1 °C at 760 mmHg[4]
Purity >98.0% (GC)[2]
Storage Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7][8]Air sensitive.[3]

Synthesis and Mechanism: From Precursor to Product

The synthesis of this compound is a critical process for its availability in research. A common and effective method involves the oxidation of 5-bromo-1,3-phenylenedimethanol.

Synthetic Pathway

The oxidation of the diol to the dialdehyde is a selective process that requires a mild oxidizing agent to avoid over-oxidation to the corresponding carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1,3-phenylenedimethanol (1 equivalent) in tetrahydrofuran (THF).

  • Addition of Oxidant: To the stirred solution, add manganese(IV) dioxide (MnO₂) (approximately 24 equivalents). The use of a significant excess of MnO₂ is crucial for driving the reaction to completion. MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the solid MnO₂ and its reduced forms. The choice of diatomaceous earth ensures the efficient removal of fine solid particles.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the THF. The resulting crude product can be further purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.[9]

Applications in Scientific Research and Development

The dual aldehyde functionalities and the presence of a bromine atom make this compound a highly attractive building block in medicinal chemistry and material science.

Precursor to Bioactive Schiff Bases

The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form Schiff bases (imines). These compounds are of significant interest in drug discovery due to their wide range of biological activities.

The general reaction is as follows:

Caption: General reaction for Schiff base synthesis.

Schiff bases derived from substituted aldehydes have demonstrated antibacterial, antifungal, and antitumor activities.[9] The bromine atom on the phenyl ring of this compound can further be utilized for cross-coupling reactions to introduce additional molecular complexity, a key strategy in the design of novel therapeutic agents.

Building Block for Metal-Organic Frameworks (MOFs)

While not a direct linker itself, this compound is a valuable precursor to 5-bromoisophthalic acid. This is achieved through the oxidation of the two aldehyde groups to carboxylic acids. 5-Bromoisophthalic acid can then serve as a functionalized organic linker in the synthesis of Metal-Organic Frameworks (MOFs).

MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis.[10][11][12] The bromine substituent on the isophthalic acid linker can be used to post-synthetically modify the MOF, introducing new functionalities and tuning the properties of the material for specific applications.

Conclusion

This compound is a pivotal chemical intermediate with significant potential in both medicinal chemistry and material science. Its well-defined structure, accessible synthesis, and reactive functional groups provide a versatile platform for the creation of novel compounds with desired biological activities and material properties. This guide has provided a comprehensive overview of its core characteristics and applications, offering a foundation for its effective utilization in advanced research and development.

References

  • Ingole Shruti Pramod. Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. Int. Res. Journal of Science & Engineering, 2021, Special Issue A11: 146-150.
  • National Center for Biotechnology Information.
  • MDPI. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. [Link]
  • National Center for Biotechnology Information. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. [Link]
  • Dehari, S., et al. Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2010, 2(6): 273-278.
  • JETIR. Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane.
  • Taylor & Francis. MOF-5 – Knowledge and References. [Link]

Sources

Spectroscopic Profile of 5-Bromoisophthalaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-Bromoisophthalaldehyde (CAS No. 120173-41-3), a valuable building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and interpretive logic that underpin the structural elucidation of this compound. The protocols and data interpretations are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Structural Context of this compound

This compound, also known as 5-bromo-1,3-benzenedicarboxaldehyde, possesses a unique molecular architecture that dictates its spectroscopic behavior. The presence of two electron-withdrawing aldehyde groups on a brominated aromatic ring creates a distinct electronic environment, which is reflected in its NMR, IR, and MS spectra. Understanding these features is paramount for reaction monitoring, quality control, and the rational design of synthetic pathways involving this intermediate.

This guide will systematically explore the following spectroscopic data, providing both the expected values and the scientific reasoning for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition ensures reproducibility and accuracy.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ can be used for less soluble samples.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Employ a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic and aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehydic proton (CHO)
~8.4d2HAromatic protons (H-4, H-6)
~8.2t1HAromatic proton (H-2)

Causality Behind the Chemical Shifts:

  • Aldehydic Proton (~10.1 ppm): The proton of an aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift.

  • Aromatic Protons (H-4, H-6 at ~8.4 ppm and H-2 at ~8.2 ppm): The aromatic protons are also in a downfield region due to the ring current effect. The two aldehyde groups and the bromine atom are electron-withdrawing, which further deshields the aromatic protons. The protons at the 4 and 6 positions are chemically equivalent and appear as a doublet due to coupling with the proton at the 2 position. The proton at the 2 position appears as a triplet due to coupling with the two equivalent protons at the 4 and 6 positions.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~190Aldehydic Carbon (C=O)
~138Aromatic Carbon (C-1, C-3)
~137Aromatic Carbon (C-4, C-6)
~130Aromatic Carbon (C-2)
~124Aromatic Carbon (C-5)

Expert Insights on ¹³C Assignments:

  • Aldehydic Carbon (~190 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very downfield chemical shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the aldehyde groups (C-1 and C-3) are expected to be downfield. The carbon attached to the bromine atom (C-5) will also have a distinct chemical shift, typically in the range shown. The remaining aromatic carbons (C-2, C-4, and C-6) will have chemical shifts in the aromatic region, with their exact positions influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data & Interpretation

The IR spectrum of this compound will be dominated by absorptions from the aldehyde and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850, ~2750Medium, WeakAldehydic C-H stretch (Fermi doublet)
~1700StrongAldehydic C=O stretch
~1600, ~1475MediumAromatic C=C ring stretch
~1200MediumC-H in-plane bending
~850StrongC-H out-of-plane bending
Below 800MediumC-Br stretch

Authoritative Grounding in IR Interpretation:

  • Aldehydic C-H Stretch: The presence of two bands in the 2850-2700 cm⁻¹ region, often referred to as a Fermi doublet, is highly diagnostic for an aldehyde.

  • Aldehydic C=O Stretch: The strong absorption around 1700 cm⁻¹ is a classic indicator of a carbonyl group. For an aromatic aldehyde, this band is typically found at a slightly lower wavenumber compared to an aliphatic aldehyde due to conjugation with the aromatic ring.

  • Aromatic Vibrations: The absorptions in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. The strong out-of-plane bending vibration around 850 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol: MS Data Acquisition

Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is often used for less volatile or more polar compounds and typically shows a prominent molecular ion peak.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

MS Spectral Data & Interpretation

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
212/214Molecular ion ([M]⁺ and [M+2]⁺)
183/185Loss of a formyl radical (-CHO)
155/157Loss of two formyl radicals
104Loss of Br and one CHO
76Benzene ring fragment

Trustworthiness in Fragmentation Analysis:

  • Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic pair of peaks for any fragment containing a bromine atom, separated by 2 m/z units and with nearly equal intensity. The molecular ion will appear as two peaks at m/z 212 and 214.

  • Fragmentation Pathway: The most likely fragmentation pathways involve the loss of the formyl radicals (-CHO) from the molecular ion. Subsequent fragmentation can involve the loss of the bromine atom and further breakdown of the aromatic ring.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of all available spectroscopic data.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Proton_NMR ¹H NMR: Proton Environment & Connectivity NMR->Proton_NMR Carbon_NMR ¹³C NMR: Carbon Skeleton NMR->Carbon_NMR IR_Spec IR: Functional Groups IR->IR_Spec MS_Spec MS: Molecular Weight & Fragmentation MS->MS_Spec Structure Structure Confirmation Proton_NMR->Structure Carbon_NMR->Structure IR_Spec->Structure MS_Spec->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This technical guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy. By understanding the rationale behind the spectral features, researchers can confidently identify and assess the purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

Due to the absence of a single, comprehensive literature source providing all experimental spectra for this compound, this section provides references to general spectroscopic principles and databases that are authoritative in the field of chemical analysis.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Technical Guide to the Physical Properties of 5-Bromoisophthalaldehyde: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Precise Physical Property Characterization in Drug Discovery

In the landscape of medicinal chemistry and drug development, the journey from a candidate molecule to a viable therapeutic is paved with meticulous characterization. Among the most fundamental of these characterizations are the physical properties of a compound, which govern its behavior from synthesis and purification to formulation and bioavailability. This guide focuses on two such critical parameters—melting point and solubility—for the compound 5-Bromoisophthalaldehyde. As a Senior Application Scientist, it is my experience that a thorough understanding and empirical validation of these properties are not merely data points, but rather foundational pillars upon which successful drug development programs are built. This document will provide an in-depth look at the known values for this compound, address discrepancies in the literature, and detail the robust experimental methodologies required for their accurate determination.

This compound: An Overview

This compound, with the CAS Number 120739-41-3, is an aromatic dialdehyde. Its structure, featuring a benzene ring substituted with a bromine atom and two aldehyde functional groups, makes it a valuable building block in organic synthesis. The aldehyde groups offer reactive sites for the construction of more complex molecules, including Schiff bases, macrocycles, and polymers, which are of significant interest in the development of novel therapeutic agents and materials.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

The physical properties of this compound directly influence its handling, reactivity, and, crucially for drug development, its potential for formulation and biological absorption.

Melting Point: A Tale of Discrepancy and the Quest for Purity

The melting point of a solid crystalline compound is the temperature at which it transitions from a solid to a liquid phase. It is a highly sensitive indicator of purity; impurities tend to lower and broaden the melting point range.[1]

Reported Melting Point Values

A review of commercially available data for this compound reveals a significant discrepancy in its reported melting point:

Data SourceReported Melting Point (°C)
Supplier A >350
Supplier B (TCI) 120.0 - 130.0

This more than two-hundred-degree difference highlights a critical issue in relying solely on catalog data. The value of >350°C may represent a decomposition temperature rather than a true melting point, or it could be an error. The range of 120-130°C provided by TCI, who also confirm the structure by NMR, suggests a more likely, empirically determined value for a purified sample.

Causality Behind Melting Point Discrepancies

Several factors can contribute to such a wide variation in reported melting points:

  • Purity: As mentioned, impurities can significantly depress and broaden the melting range. The higher value might be for a highly pure, crystalline form, while the lower range could be for a less pure sample.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points. Each polymorph will have a unique crystal lattice and, consequently, a different melting point.

  • Experimental Technique: The method used for determination, including the heating rate, can influence the observed melting point. A rapid heating rate can lead to an artificially elevated reading.

Given these possibilities, it is imperative for any research or development program utilizing this compound to perform an independent and careful determination of its melting point.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standard and reliable method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any large crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm high.[2]

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Approximate Melting Point Determination (Optional but Recommended):

    • If the melting point is unknown or uncertain, perform a rapid heating run to get an approximate range. Heat the sample at a rate of 10-20°C per minute.

    • Record the temperature at which the sample melts. This will be an inaccurate value but provides a target for the precise determination.

  • Precise Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a fresh capillary tube with the sample.

    • Heat the sample at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded range between the onset and completion of melting is the melting point range of the sample.

  • Data Interpretation:

    • A sharp melting range (0.5-2°C) is indicative of a pure compound.[1]

    • A broad melting range (>2°C) suggests the presence of impurities.

Melting_Point_Workflow start Start prep Sample Preparation (Fine Powder, 2-3mm in Capillary) start->prep setup Apparatus Setup (Insert Capillary) prep->setup approx Approximate MP Determination (Rapid Heating: 10-20°C/min) setup->approx precise Precise MP Determination (Slow Heating: 1-2°C/min) approx->precise record Record Melting Range (Onset to Completion) precise->record end End record->end

Figure 2: Experimental workflow for melting point determination.

Solubility: A Key Determinant of Bioavailability and Formulation

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. For an orally administered drug, aqueous solubility is a prerequisite for absorption. Solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for in vitro assays.

Predicting the Solubility of this compound

Based on its chemical structure, we can make some qualitative predictions about the solubility of this compound:

  • Aqueous Solubility: The presence of the polar aldehyde groups may confer some limited solubility in water through hydrogen bonding. However, the large, nonpolar brominated benzene ring is expected to significantly limit its aqueous solubility. Aromatic aldehydes, in general, tend to have low water solubility.[3]

  • Organic Solubility: It is anticipated to be more soluble in polar organic solvents that can interact with the aldehyde groups, such as acetone, ethyl acetate, and dichloromethane. Its solubility in nonpolar solvents like hexane is likely to be low.

Experimental Protocol for Qualitative Solubility Determination

A systematic qualitative solubility test is a straightforward yet powerful way to characterize a compound.

Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents:

    • Water (polar, protic)

    • Methanol (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Ethyl Acetate (moderately polar, aprotic)

    • Dichloromethane (DCM) (nonpolar, aprotic)

    • Hexane (nonpolar, aprotic)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation:

    • Add approximately 10 mg of this compound to a series of clean, dry test tubes.

  • Solvent Addition:

    • To each test tube, add 1 mL of a different solvent.

  • Mixing:

    • Vortex each tube vigorously for 30 seconds to 1 minute.

  • Observation:

    • Visually inspect each tube for the presence of undissolved solid.

    • Classify the solubility as:

      • Soluble: No visible solid particles.

      • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

      • Insoluble: The solid appears largely undissolved.

  • Heating (for partially soluble or insoluble samples):

    • Gently warm the tubes that show partial or no solubility in a water bath to observe if solubility increases with temperature. Note any changes upon cooling.

Solubility_Workflow start Start weigh Weigh Compound (~10 mg into multiple vials) start->weigh add_solvent Add Solvent (1 mL of each test solvent) weigh->add_solvent mix Vigorous Mixing (Vortex for 30-60s) add_solvent->mix observe Visual Observation (Soluble, Partially Soluble, Insoluble) mix->observe end End observe->end

Figure 3: Experimental workflow for qualitative solubility determination.

Conclusion: The Path Forward

The physical properties of this compound, specifically its melting point and solubility, are critical parameters for its effective use in research and drug development. The current available data for its melting point is conflicting, underscoring the necessity for researchers to empirically verify this property for their specific samples. While no quantitative solubility data is readily available, a systematic experimental approach can readily establish a practical solubility profile. The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, ensuring the scientific integrity of subsequent research and development efforts.

References

  • ACS Publications. (2024). Aliphatic and Aromatic Dialdehydes as Chemical Cross-Linkers for Self-Assembled Peptide Gels. Chemistry of Materials.
  • Academia. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS.
  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
  • University of Calgary. (n.d.). Melting point determination.
  • TSI Journals. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Trade Science Inc.
  • Asian Journal of Chemistry. (2015). Synthesis and Crystal Structure of 5-Bromoisophthalic Acid.
  • PubChem. (n.d.). 5-Bromobenzene-1,3-dicarbaldehyde.
  • RSIS International. (n.d.). A detailed structural and thermal study of a natural aromatic aldehyde.
  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.
  • RSC Publishing. (2021). Selective aldehyde reductions in neutral water catalysed by encapsulation in a supramolecular cage.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • ACS Publications. (n.d.). Electroorganic synthesis. 4. Facile synthesis of aromatic aldehydes by direct anodic oxidation of p-substituted toluenes. The Journal of Organic Chemistry.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

Sources

A Technical Guide to 5-Bromoisophthalaldehyde for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromoisophthalaldehyde, a versatile bifunctional building block with significant potential in medicinal chemistry and materials science. The document details its chemical properties, synthesis, and purification, and offers a comparative analysis of commercial suppliers. A significant focus is placed on its application in the synthesis of bioactive molecules, particularly Schiff base derivatives with demonstrated antimicrobial and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols to facilitate its use in advanced research endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 120173-41-3) is an aromatic dialdehyde featuring a bromine substituent on the benzene ring. This unique combination of reactive aldehyde groups and a functionalizable bromine atom makes it a highly valuable precursor in organic synthesis. The two aldehyde moieties offer sites for the construction of complex molecular architectures, such as macrocycles and heterocyclic systems, while the bromine atom can be readily modified through various cross-coupling reactions, enabling further diversification of the molecular scaffold.

Its utility is particularly pronounced in the development of novel therapeutic agents. The structural motifs accessible from this compound are prevalent in many biologically active compounds. Furthermore, its role as a linker or core component in the burgeoning field of "beyond Rule of 5" (bRo5) molecules, including Proteolysis Targeting Chimeras (PROTACs), underscores its contemporary relevance in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₅BrO₂[1]
Molecular Weight 213.03 g/mol [1]
Appearance White to pale-yellow or yellow-brown solid/crystal[1]
Melting Point 120-130 °C[1]
Boiling Point 307.1 °C at 760 mmHg[1]
Purity Typically >97% (GC)[1]
Storage Conditions Refrigerator (2-8°C), under inert gas atmosphere[1]

Characterization: Standard analytical techniques for confirming the identity and purity of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O and C-Br stretching frequencies.

  • Gas Chromatography (GC): To determine purity.

Synthesis and Purification of this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and reaction byproducts. A common laboratory-scale synthesis involves the oxidation of 5-bromo-1,3-dihydroxymethylbenzene.

Reaction Scheme

G cluster_0 Synthesis of this compound 5-bromo-1,3-dihydroxymethylbenzene 5-bromo-1,3-dihydroxymethylbenzene MnO2 MnO₂ This compound This compound 5-bromo-1,3-dihydroxymethylbenzene->this compound THF_heat THF, 60°C

Caption: Oxidation of 5-bromo-1,3-dihydroxymethylbenzene.

Experimental Protocol: Oxidation of 5-bromo-1,3-phenylenedimethanol

This protocol is adapted from established literature procedures.

Materials:

  • 5-bromo-1,3-phenylenedimethanol

  • Manganese(IV) dioxide (activated)

  • Tetrahydrofuran (THF), anhydrous

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol) in anhydrous tetrahydrofuran (250 mL), add activated manganese(IV) dioxide (35.5 g, 408 mmol).

  • Heat the reaction mixture to 60 °C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the manganese dioxide.

  • Wash the filter cake with additional THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain this compound as a white solid.

Commercial Availability

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥97%Gram scale
TCI Chemicals >98.0% (GC)Gram to bulk scale
BLD Pharm ≥97%Gram to kilogram scale
Parchem Inquire for specificationsBulk quantities
CookeChem 98%Milligram to gram scale

Applications in the Synthesis of Bioactive Molecules

The bifunctional nature of this compound makes it an ideal starting material for constructing a diverse array of bioactive compounds. One of the most direct applications is in the synthesis of Schiff base derivatives, which are known to exhibit a wide range of pharmacological activities.

Synthesis of Biologically Active Schiff Base Derivatives

Schiff bases are formed through the condensation of an aldehyde or ketone with a primary amine. The resulting imine or azomethine group (-C=N-) is a key pharmacophore in many bioactive molecules. The two aldehyde groups of this compound allow for the synthesis of bis-Schiff bases, expanding the structural diversity and potential biological interactions.

Reaction Scheme: Synthesis of a Bis-Schiff Base

G cluster_1 Synthesis of a Bioactive Bis-Schiff Base This compound This compound Amine 2 x R-NH₂ Bis-Schiff_base Bis-Schiff base derivative This compound->Bis-Schiff_base Ethanol_reflux Ethanol, reflux

Caption: General synthesis of a bis-Schiff base from this compound.

Experimental Protocol: Synthesis of a 5-Bromo-isatin Schiff Base Derivative with Potential Antimicrobial Activity

This protocol is a representative example of the synthesis of a heterocyclic Schiff base derivative with potential biological activity.[2]

Materials:

  • This compound

  • Substituted primary amine (e.g., p-toluidine)

  • Glacial acetic acid (catalyst)

  • Dimethylformamide (DMF) or Ethanol

Procedure:

  • Dissolve this compound (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (20 mL).

  • Add the primary aromatic amine (2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Biological Significance of Schiff Base Derivatives

Schiff bases derived from various aldehydes have demonstrated a wide spectrum of biological activities, including:

  • Antimicrobial Activity: The imine group is crucial for their antibacterial and antifungal properties.[3][4]

  • Anticancer Activity: Many Schiff base-metal complexes have shown significant cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory and Antioxidant Properties. [3]

The incorporation of the this compound scaffold provides a platform for creating novel Schiff base derivatives with potentially enhanced or unique biological profiles. The bromine atom can be further functionalized to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

Future Perspectives and Advanced Applications

Beyond Schiff base synthesis, this compound is a promising building block for several advanced applications in drug discovery and materials science:

  • Macrocycle Synthesis: The two aldehyde groups can be utilized in macrocyclization reactions to create complex ring systems. Macrocycles are of great interest in drug discovery as they can tackle challenging protein-protein interaction targets.[5][6]

  • PROTACs and Molecular Glues: The bifunctional nature of this compound makes it a candidate for the synthesis of linkers used in PROTACs, which are designed to induce the degradation of target proteins.

  • Fluorescent Probes: The aromatic core and reactive handles can be elaborated to synthesize fluorescent probes for biological imaging.[7][8]

  • Metal-Organic Frameworks (MOFs): The dialdehyde can serve as an organic linker in the construction of MOFs, which have applications in drug delivery and bio-imaging.[9][10]

  • DNA-Binding Agents: The planar aromatic structure can be incorporated into molecules designed to interact with DNA, with potential applications in anticancer therapy.[11][12]

Conclusion

This compound is a versatile and strategically important chemical building block for researchers in drug discovery and materials science. Its commercial availability and well-defined synthesis provide a solid foundation for its use in a wide range of applications. The ability to readily form bioactive Schiff base derivatives, coupled with its potential in the synthesis of macrocycles, PROTACs, and other advanced molecular architectures, positions this compound as a key reagent for the development of next-generation therapeutics and research tools. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this valuable compound in their scientific pursuits.

References

  • Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. (2022).
  • A comprehensive review on synthesis and biological activity of schiff bases. (n.d.). SciSpace. [Link]
  • Binding of 5-bromouracil-containing S/MAR DNA to the Nuclear M
  • The preparation of metal–organic frameworks and their biomedical applic
  • Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. (2025). PubMed Central. [Link]
  • Fluorescent Probes for Biological Imaging. (n.d.). PubMed Central. [Link]
  • Strategies for the Diversity-Oriented Synthesis of Macrocycles. (2019). David Spring's group. [Link]
  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal. [Link]
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Synthesis, Characterization and Study of Antimicrobial Activity of Some New Schiff base Derivatives Containing 5-BromoIsatin Moiety | Request PDF. (n.d.).
  • Development of fluorescent probes for bioimaging applic

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisophthalaldehyde is a versatile bifunctional aromatic building block with significant potential in organic synthesis, materials science, and pharmaceutical development. Its two aldehyde moieties, coupled with the reactivity imparted by the bromine substituent, make it a valuable precursor for the construction of complex heterocyclic systems and other molecular architectures. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and core chemical properties of this compound. It is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to handle this compound responsibly and effectively in a laboratory setting. The document covers critical aspects from personal protective equipment (PPE) and emergency procedures to storage, disposal, and a discussion of its reactivity and potential applications, ensuring a foundation of safety and scientific integrity.

Introduction: A Profile of a Versatile Synthetic Intermediate

This compound, with the CAS Number 120173-41-3, is a solid, typically appearing as a white to brown powder or crystalline solid.[1] As a disubstituted benzaldehyde derivative, its chemical structure is characterized by a benzene ring functionalized with two aldehyde groups at positions 1 and 3, and a bromine atom at position 5. This arrangement of functional groups provides multiple reaction sites, making it a valuable intermediate in the synthesis of a variety of organic molecules. The aldehyde groups can undergo a wide range of reactions typical of aromatic aldehydes, while the bromo-substituent can be utilized in cross-coupling reactions or as a leaving group in nucleophilic aromatic substitution, further expanding its synthetic utility. While its direct application in marketed pharmaceuticals is not extensively documented in readily available literature, its potential as a scaffold for creating diverse molecular libraries for drug discovery is significant. The dual aldehyde functionality allows for the construction of macrocycles and complex heterocyclic systems, which are prevalent motifs in many biologically active compounds.

Comprehensive Safety and Hazard Assessment

A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. This compound is classified as hazardous, and adherence to strict safety protocols is mandatory.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07), indicating that the substance can cause irritation, is a skin sensitizer, or is harmful.

Toxicological Profile: An Evidence-Based Approach

Acute Toxicity: The "harmful if swallowed" classification suggests a moderate level of acute oral toxicity. For comparison, the oral LD50 for benzaldehyde in rats is approximately 1300 mg/kg.[2] Aromatic aldehydes can cause irritation to the gastrointestinal tract. Ingestion may lead to symptoms such as nausea, vomiting, and diarrhea.

Dermal and Ocular Irritation: The compound is a confirmed skin and serious eye irritant. Direct contact with the skin can lead to redness, itching, and inflammation. Prolonged or repeated contact may cause dermatitis. In the eyes, it can cause significant irritation, pain, and potential damage to the cornea.

Respiratory Irritation: As a fine powder, there is a risk of airborne dust formation. Inhalation of these particles can irritate the respiratory tract, leading to coughing, shortness of breath, and inflammation of the mucous membranes.

Sensitization: While not explicitly classified as a sensitizer in all available data, some benzaldehyde derivatives are known to cause allergic skin reactions.[2] Therefore, the potential for this compound to act as a skin sensitizer should not be discounted, and repeated exposure should be avoided.

Chronic Exposure: There is limited data on the long-term effects of exposure to this compound. However, chronic exposure to other brominated aromatic compounds has been associated with potential adverse health effects, including impacts on the liver and thyroid function.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for planning experiments, understanding its behavior in different solvents, and ensuring appropriate storage conditions.

PropertyValueSource(s)
CAS Number 120173-41-3[1]
Molecular Formula C₈H₅BrO₂[5]
Molecular Weight 213.03 g/mol [5]
Appearance White to brown powder/crystal[1]
Melting Point 120.0 to 130.0 °C[1]
Boiling Point 307.1 °C at 760 mmHg[5]
Storage Temperature Refrigerator (2-8 °C), under an inert atmosphere[6]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups. The two aldehyde groups are susceptible to nucleophilic attack, making them ideal for forming imines, acetals, and for use in condensation reactions to build larger molecular frameworks. The bromine atom on the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution but can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at that position.

While specific examples of its use in late-stage pharmaceutical synthesis are not widely published, its role as a versatile building block in medicinal chemistry is clear. Dialdehydes are crucial precursors for the synthesis of various heterocyclic compounds, which form the core of many drugs.[7] The presence of the bromo-substituent provides a handle for further functionalization, enabling the generation of diverse chemical libraries for high-throughput screening.

Spectroscopic Data for Compound Verification

Confirmation of the identity and purity of this compound is crucial before its use in any synthetic procedure. The following is a summary of expected spectroscopic data.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound is available, providing a key tool for its identification.[8] The spectrum would be expected to show signals corresponding to the aldehyde protons and the aromatic protons. The aldehyde protons would appear as singlets in the downfield region (typically δ 9-10 ppm). The aromatic protons would appear as multiplets in the aromatic region (typically δ 7-8.5 ppm), with splitting patterns consistent with a 1,3,5-trisubstituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands indicative of its functional groups. Key expected peaks include:

  • A strong C=O stretching vibration for the aldehyde groups, typically in the range of 1690-1715 cm⁻¹.

  • C-H stretching vibrations for the aldehyde protons, often appearing as a pair of weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • A C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of one or both aldehyde groups and the bromine atom.

Standard Operating Procedures for Safe Handling

The following protocols are designed to minimize the risk of exposure and ensure the safe handling of this compound in a laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

Caption: Mandatory PPE for handling this compound.

Detailed PPE Protocol:

  • Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat must be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Engineering Controls
  • Chemical Fume Hood: A properly functioning and certified chemical fume hood is the primary engineering control for preventing respiratory exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Weighing and Dispensing Protocol
  • Perform all weighing and dispensing of the solid compound inside a chemical fume hood.

  • Use a spatula to carefully transfer the solid. Avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Clean any spills within the fume hood immediately using appropriate procedures.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, such as a refrigerator designated for chemical storage (2-8°C).[6]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as it may be air-sensitive.[6]

  • Store away from incompatible materials, particularly strong oxidizing agents.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Disposal_Workflow cluster_disposal Waste Disposal Protocol Solid_Waste Solid Waste (Contaminated consumables, excess solid) Container Designated Halogenated Organic Waste Container Solid_Waste->Container Liquid_Waste Liquid Waste (Reaction mixtures, solutions) Liquid_Waste->Container Collection Licensed Hazardous Waste Collection Container->Collection

Caption: Workflow for the disposal of this compound waste.

Detailed Disposal Protocol:

  • Waste Segregation: Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic compounds.

  • Container Management: Keep the waste container sealed when not in use and store it in a secondary container within a well-ventilated area, away from incompatible materials.

  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures

Prompt and correct action is crucial in the event of an emergency involving this compound.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact emergency personnel.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE. Prevent the spread of the solid by carefully covering it with an inert absorbent material like vermiculite or sand.

  • Clean-up: Carefully scoop the absorbent material and spilled substance into a sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response

Exposure_Response cluster_exposure Emergency Exposure Protocol Inhalation Inhalation Move Move to fresh air. Seek medical attention. Inhalation->Move Skin Skin Contact Wash Remove contaminated clothing. Wash skin with soap and water for 15 min. Skin->Wash Eye Eye Contact Rinse Immediately flush eyes with water for 15 min. Seek medical attention. Eye->Rinse Ingestion Ingestion Medical Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Medical

Caption: First aid procedures for exposure to this compound.

Detailed First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in organic synthesis and drug development. Its bifunctional nature and potential for further elaboration make it an attractive building block for creating novel and complex molecules. However, its hazardous properties necessitate a respectful and cautious approach. By understanding its chemical characteristics, adhering to the stringent safety protocols outlined in this guide, and being prepared for potential emergencies, researchers can safely harness the synthetic potential of this compound. A commitment to a strong safety culture, grounded in scientific integrity and thorough risk assessment, is the cornerstone of innovative and responsible research.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzaldehyde: Human health tier II assessment.
  • Santos. (n.d.). Qualitative Tier 2 Assessment: Benzaldehyde.
  • PubChem. (n.d.). Benzaldehyde.
  • Supporting Information for a scientific article. (n.d.). ¹H NMR and ¹³C NMR spectra of compounds. (Please note: A specific, stable URL for this source is not available, but it represents typical supporting information found with peer-reviewed articles).
  • SpectraBase. (n.d.). 5-Bromosalicylaldehyde.
  • PubMed. (1998). [Toxicity of selected brominated aromatic compounds].
  • PubChem. (n.d.). 5-Bromoisophthalic acid.
  • SpectraBase. (n.d.). 5-Bromo-o-anisaldehyde.
  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
  • ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine.
  • This compound product page. (n.d.).
  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Google Patents. (n.d.). CN1634906A - Synthesis of 5-bromo phthalide.
  • PubMed. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure.
  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Semantic Scholar. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • ACS Publications. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.
  • Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
  • PMC. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.
  • PMC. (n.d.). Decarboxylative Halogenation of Organic Compounds.
  • Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
  • PMC. (n.d.). Recent Developments on Five-Component Reactions.
  • ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisophthalaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring two reactive aldehyde moieties and a bromine atom on a central benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior and practical guidance for its application in research and development. We will explore its participation in key reactions such as Schiff base formation, palladium-catalyzed cross-coupling reactions, and various condensation reactions. Furthermore, this document will address the critical aspects of its stability, handling, and storage to ensure its effective utilization in the laboratory.

Introduction

This compound, with the CAS number 120173-41-3, is a crystalline solid that serves as a pivotal intermediate in the synthesis of complex organic molecules. The strategic placement of its functional groups—two aldehydes at the 1 and 3 positions and a bromine atom at the 5 position of the benzene ring—offers orthogonal reactivity. The aldehyde groups are prime sites for nucleophilic addition and condensation reactions, while the bromo substituent is amenable to a variety of metal-catalyzed cross-coupling reactions. This dual reactivity profile makes this compound an attractive starting material for the construction of macrocycles, polymers, and pharmacologically active compounds. This guide aims to be a comprehensive resource for scientists, providing the necessary technical details to harness the full synthetic potential of this valuable compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueReference(s)
CAS Number 120173-41-3[1][2]
Molecular Formula C₈H₅BrO₂[2][3]
Molecular Weight 213.03 g/mol [2][3]
Appearance White to off-white or pale-yellow solid[3]
Melting Point 120-130 °C[4]
Boiling Point (Predicted) 307.1 ± 27.0 °C[5]
Density (Predicted) 1.652 ± 0.06 g/cm³[5]
Solubility Soluble in many organic solvents such as THF, DMF, and chlorinated solvents.
Purity Typically >98% (GC)[4]

Core Reactivity of this compound

The reactivity of this compound is dominated by its two primary functional groups: the aldehyde moieties and the aryl bromide. This section details the key transformations this molecule can undergo.

Reactions of the Aldehyde Groups

The two aldehyde groups are susceptible to a wide range of nucleophilic additions and condensation reactions, making them ideal handles for molecular elaboration.

The condensation of the aldehyde groups with primary amines to form imines (Schiff bases) is one of the most fundamental and widely utilized reactions of this compound. This reaction is often catalyzed by a small amount of acid and proceeds with the elimination of water. The resulting di-imine compounds are valuable ligands in coordination chemistry and key precursors in the synthesis of macrocyclic structures.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the primary amine (2 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., a few drops).

  • Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the Schiff base product often precipitates from the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Schiff_Base_Formation This compound This compound Reaction Condensation (Acid Catalyst) This compound->Reaction Primary_Amine Primary_Amine Primary_Amine->Reaction Schiff_Base Schiff_Base Reaction->Schiff_Base Water Water Reaction->Water

Diagram of Schiff Base Formation from this compound.

The Knoevenagel condensation involves the reaction of the aldehyde groups with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a,β-unsaturated products.[6][7][8][9][10] This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Knoevenagel Condensation

  • To a solution of this compound (1 equivalent) and the active methylene compound (2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions), add a catalytic amount of a base (e.g., piperidine, triethylamine, or DBU).[7][8]

  • Stir the mixture at room temperature or with heating. The reaction progress can be monitored by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with a dilute acid. Purification is typically achieved by recrystallization or column chromatography.

Knoevenagel_Condensation This compound This compound Reaction Knoevenagel Condensation (Base Catalyst) This compound->Reaction Active_Methylene_Compound Active_Methylene_Compound Active_Methylene_Compound->Reaction Alpha_Beta_Unsaturated_Product Alpha_Beta_Unsaturated_Product Reaction->Alpha_Beta_Unsaturated_Product Suzuki_Coupling This compound This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) This compound->Reaction Organoboron_Compound Organoboron_Compound Organoboron_Compound->Reaction Coupled_Product Coupled_Product Reaction->Coupled_Product

Sources

An In-depth Technical Guide to 5-Bromoisophthalaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisophthalaldehyde, a key bifunctional aromatic building block, holds significant importance in the fields of medicinal chemistry and advanced materials science. Its unique substitution pattern, featuring two reactive aldehyde moieties and a bromine atom on a benzene core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound, from its physicochemical properties and modern synthetic routes to its applications in the construction of complex molecular architectures. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis and utility can be understood within the broader context of the development of aromatic chemistry. This document offers detailed experimental protocols, data summaries, and visualizations to serve as a practical resource for researchers.

Introduction: A Versatile Aromatic Building Block

This compound, systematically named 5-bromo-1,3-benzenedicarboxaldehyde, is a crystalline solid that has emerged as a valuable intermediate in organic synthesis. The two aldehyde groups provide sites for nucleophilic attack, condensation reactions, and the formation of various heterocyclic systems. The bromine atom, on the other hand, can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents onto the aromatic ring. This trifunctionality makes this compound a sought-after precursor for the synthesis of intricate molecules with tailored properties. Its applications are particularly notable in the development of covalent organic frameworks (COFs) and as a scaffold in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueReference
CAS Number 120173-41-3[1][2]
Molecular Formula C₈H₅BrO₂[3]
Molecular Weight 213.03 g/mol [3]
Appearance White to brown crystalline powder[3]
Melting Point 120-130 °C[3]
Boiling Point 307.1 ± 27.0 °C (Predicted)[1]
Density 1.652 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in common organic solvents such as THF.[1]
Storage Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][2]

Synthesis of this compound: A Modern Approach

While the historical first synthesis of this compound is not clearly documented, a reliable and commonly cited modern method involves the oxidation of 5-bromo-1,3-phenylenedimethanol.[1] This approach provides a direct and efficient route to the desired dialdehyde.

Reaction Scheme

The synthesis proceeds via the oxidation of the diol to the dialdehyde using manganese (IV) dioxide (MnO₂) as the oxidizing agent.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product reactant 5-Bromo-1,3-phenylenedimethanol product This compound reactant->product Oxidation reagent Manganese (IV) Dioxide (MnO2) Tetrahydrofuran (THF)

Caption: Oxidation of 5-bromo-1,3-phenylenedimethanol.

Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of this compound from 5-bromo-1,3-dihydroxymethylbenzene.[1]

Materials:

  • 5-bromo-1,3-phenylenedimethanol

  • Manganese (IV) dioxide (activated)

  • Tetrahydrofuran (THF), anhydrous

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-bromo-1,3-phenylenedimethanol (e.g., 3.60 g, 16.6 mmol) in anhydrous tetrahydrofuran (250 mL).[1]

  • Addition of Oxidant: To this suspension, add activated manganese (IV) dioxide (e.g., 35.5 g, 408 mmol).[1] The large excess of MnO₂ is crucial for driving the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for approximately 4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the manganese dioxide solids.[1] Wash the filter cake with additional THF to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.[1]

  • Purification: The resulting crude product is typically a white solid.[1] If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Yield: This procedure typically affords this compound in a moderate yield (e.g., 46%).[1]

Applications in Scientific Research and Development

The unique structural features of this compound make it a valuable precursor in several areas of chemical science.

Covalent Organic Frameworks (COFs)

This compound is an important monomer in the synthesis of Covalent Organic Frameworks (COFs).[2][4] COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. The aldehyde functionalities of this compound can undergo condensation reactions with multitopic amines to form imine-linked COFs. The bromine atom can be either retained in the final structure or utilized for post-synthetic modification to introduce additional functionality.

COF_Synthesis monomer1 This compound (Dialdehyde Monomer) cof Imine-Linked Covalent Organic Framework (COF) monomer1->cof Condensation Reaction monomer2 Multitopic Amine (e.g., 1,3,5-Tris(4-aminophenyl)benzene) monomer2->cof

Caption: Synthesis of a COF from this compound.

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, aromatic dialdehydes serve as versatile scaffolds for the synthesis of heterocyclic compounds, many of which exhibit biological activity. The presence of the bromine atom in this compound allows for the introduction of diverse chemical groups through cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the dialdehyde can be used to construct complex fused-ring systems or as a starting point for the synthesis of libraries of potential therapeutic agents.

Conclusion

This compound is a valuable and versatile bifunctional building block with significant potential in both materials science and medicinal chemistry. While its specific historical discovery remains elusive, modern synthetic methods provide efficient access to this important compound. Its ability to participate in both condensation and cross-coupling reactions makes it a powerful tool for the construction of complex molecular architectures, from porous crystalline polymers to potential drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers working at the forefront of chemical innovation.

References

Sources

Key chemical reactions involving 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Chemical Reactions of 5-Bromoisophthalaldehyde

Abstract

This compound (IUPAC Name: 5-Bromo-1,3-benzenedicarboxaldehyde) is a versatile bifunctional aromatic compound that has emerged as a crucial building block in synthetic chemistry. Its unique structure, featuring two reactive aldehyde groups and a strategically positioned bromine atom, allows for a diverse range of orthogonal chemical transformations. This guide provides an in-depth exploration of the core reactions involving this compound, offering researchers and drug development professionals a technical resource grounded in mechanistic principles and field-proven methodologies. We will dissect the reactivity of both the carbonyl functionalities and the carbon-bromine bond, presenting detailed protocols for key transformations and their application in the synthesis of complex molecular architectures, including ligands, pharmaceutical intermediates, and advanced porous organic polymers.

Introduction: The Synthetic Utility of a Bifunctional Building Block

The synthetic value of this compound lies in its dual reactivity. The two aldehyde groups, positioned meta to each other, are susceptible to a wide array of nucleophilic additions and condensation reactions. Simultaneously, the aryl bromide moiety serves as a robust handle for modern transition-metal-catalyzed cross-coupling reactions. This orthogonality enables chemists to perform sequential or tandem reactions, building molecular complexity in a controlled and predictable manner. Its application extends from the synthesis of macrocycles and Schiff base ligands to its use as a key monomer in the construction of highly ordered Covalent Organic Frameworks (COFs) and other porous polymers.[1]

Physicochemical Properties

A clear understanding of a reagent's physical properties is paramount for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 120173-41-3[2]
Molecular Formula C₈H₅BrO₂[2]
Molecular Weight 213.03 g/mol [2]
Appearance White to off-white solid/powder[3]
Melting Point >350°C[4]
Storage Inert atmosphere, 2-8°C[2]

Synthesis of this compound

The most common and reliable laboratory-scale synthesis of this compound involves the oxidation of the corresponding diol, 5-bromo-1,3-phenylenedimethanol. Manganese(IV) dioxide (MnO₂) is the oxidant of choice for this transformation due to its high selectivity for oxidizing allylic and benzylic alcohols, leaving the aromatic ring and halide intact.

Experimental Protocol: Oxidation of 5-bromo-1,3-phenylenedimethanol

This protocol is adapted from established literature procedures.[2]

  • Reaction Setup: To a solution of 5-bromo-1,3-phenylenedimethanol (1.0 eq, e.g., 3.60 g, 16.6 mmol) in tetrahydrofuran (THF, approx. 250 mL) in a round-bottom flask, add activated manganese(IV) dioxide (approx. 24 eq, 35.5 g, 408 mmol).

  • Execution: Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diol.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (e.g., Celite®) to remove the manganese solids, washing the filter cake thoroughly with additional THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is often of sufficient purity for subsequent steps. If required, further purification can be achieved by recrystallization or column chromatography to yield this compound as a white solid (typical yields: 40-50%).[2]

G cluster_0 Synthesis Workflow A 5-bromo-1,3- phenylenedimethanol in THF B Add MnO2 Heat to 60°C A->B 1.0 eq C Reaction Mixture (4-6 hours) B->C 24 eq D Cool to RT Filter through Celite C->D E Filtrate D->E F Concentrate under reduced pressure E->F G Crude this compound F->G

Caption: Workflow for the synthesis of this compound.

Key Reactions of the Aldehyde Groups

The twin aldehyde functionalities are hubs for constructing larger molecules, primarily through condensation chemistry.

Schiff Base (Imine) Formation

The reaction of the aldehyde groups with primary amines to form Schiff bases (imines) is a robust and high-yielding transformation.[5] Given the dialdehyde nature of the substrate, reactions with diamines can lead to the formation of macrocycles or linear polymers, which are foundational in coordination chemistry and materials science.[3]

Causality: The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration, typically catalyzed by a weak acid, to yield the stable C=N double bond.

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition: In a separate flask, dissolve the primary amine (e.g., aniline, 2.1 eq) or a diamine (e.g., 1,2-diaminoethane, 1.0 eq) in the same solvent. Add the amine solution dropwise to the aldehyde solution at room temperature with stirring.

  • Catalysis & Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Stir the reaction at room temperature or under gentle reflux for 2-4 hours. The formation of the imine product is often indicated by a color change and/or the precipitation of a solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

G cluster_0 Schiff Base Formation Mechanism Reactants R-NH₂ + O=CH-Ar TS1 [Nucleophilic Attack] Reactants->TS1 Intermediate1 R-NH₂⁺-CH(O⁻)-Ar TS1->Intermediate1 TS2 [Proton Transfer] Intermediate1->TS2 Intermediate2 R-NH-CH(OH)-Ar (Carbinolamine) TS2->Intermediate2 TS3 [Protonation of OH] Intermediate2->TS3 Intermediate3 R-NH-CH(OH₂⁺)-Ar TS3->Intermediate3 TS4 [Dehydration] Intermediate3->TS4 Product R-N=CH-Ar + H₂O TS4->Product

Caption: Mechanism of acid-catalyzed Schiff base formation.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z).[6] This reaction is catalyzed by a weak base, such as piperidine or pyridine.

Causality: The mild base is sufficient to deprotonate the active methylene compound, forming a stabilized carbanion (enolate).[7] This potent nucleophile then attacks the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated, and a subsequent E1cB elimination of water yields the α,β-unsaturated product.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (2.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 30-60 minutes.

  • Isolation: After the reaction is complete (monitored by TLC), cool the flask in an ice bath. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Active Methylene Cmpd.BaseTypical ConditionsProduct Type
MalononitrilePiperidineEthanol, RT, 1hDicyanovinyl arene
Diethyl MalonatePyridineToluene, refluxDiethyl arylidene malonate
Cyanoacetic AcidPyridinePyridine, refluxα-cyano-cinnamic acid (Doebner mod.)[6]

Key Reactions of the Carbon-Bromine Bond

The C(sp²)-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic organic chemistry.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, coupling an organoboron species (typically a boronic acid) with an organic halide.[4] Its advantages include mild reaction conditions, high functional group tolerance (crucially, the aldehyde groups remain intact), and the low toxicity of boron-containing byproducts.

Causality: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The cycle consists of three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) center, forming a Pd(II) intermediate; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[9]

This protocol is a representative procedure based on methods for analogous aryl bromides.[9][10]

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11] This reaction is co-catalyzed by palladium and copper(I) salts.[12] It is exceptionally useful for synthesizing arylalkynes, which are precursors to conjugated polymers and complex pharmaceutical agents.

  • Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas.

  • Addition: Add a degassed solvent, typically an amine base like triethylamine (which also serves as the base) or a mixture like THF/triethylamine. Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature to 50°C for 2-12 hours until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic phase and concentrate.

  • Purification: Purify via column chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[8][13] This reaction is invaluable for C-C bond formation and the synthesis of stilbene-like structures.

  • Setup: Combine this compound (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 eq) in a pressure-tolerant vial.

  • Addition: Add the alkene (e.g., ethyl acrylate, 1.5 eq) and a high-boiling polar aprotic solvent like DMF or NMP.

  • Reaction: Seal the vial and heat to 100-140°C for 12-24 hours.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purification: Purify the product using column chromatography.

Application in Porous Organic Polymer (POP) Synthesis

The defined geometry and dual functionality of this compound make it an exemplary monomer for constructing porous organic polymers (POPs), including Covalent Organic Frameworks (COFs) and Conjugated Porous Polymers (CPPs).[1][14] These materials are of immense interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore structures.[15][16]

  • Via Aldehyde Groups: The dialdehyde can undergo polycondensation with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form crystalline, porous imine-linked COFs.

  • Via C-Br Bond: The bromine atom can participate in polymerization via cross-coupling reactions (e.g., Suzuki or Sonogashira polycondensation) with corresponding multitopic boronic acids or alkynes. This approach is used to create highly conjugated porous networks with interesting optoelectronic properties.

G cluster_0 POP Synthesis Strategies cluster_1 Condensation Polymerization cluster_2 Cross-Coupling Polymerization Monomer This compound (Monomer) Amine Multitopic Amine (e.g., TPB) Monomer->Amine Aldehyde Groups React Boronic Multitopic Boronic Acid or Alkyne Monomer->Boronic C-Br Bond Reacts COF Imine-Linked COF Amine->COF CPP Conjugated Porous Polymer Boronic->CPP

Caption: Use of this compound as a monomer in POP synthesis.

Conclusion

This compound is a powerful and versatile synthetic intermediate. A thorough understanding of the distinct reactivity of its aldehyde and aryl bromide functionalities allows for the strategic design of complex synthetic routes. The condensation reactions of the aldehydes provide access to a vast array of imines and α,β-unsaturated systems, while the C-Br bond opens the door to the full power of modern palladium-catalyzed cross-coupling chemistry. This dual capability cements its role not only in the synthesis of discrete small molecules but also as a fundamental building block for the next generation of advanced functional materials.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MDPI. (n.d.). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • IRJSE. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a.
  • Wikipedia. (n.d.). Heck reaction.
  • JETIR. (2020). Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Publishing. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.
  • MPG.PuRe. (n.d.). Conjugated Porous Polymers for Visible Light-Induced Organic Transformations.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • YouTube. (2020). Knoevenagel Reaction (Knoevenagel Condensation Reaction).
  • Google Patents. (n.d.). CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method.
  • RSC Publishing. (2021). Dynamic porous organic polymers with tuneable crosslinking degree and porosity.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Organic Reactions. (n.d.). The Knoevenagel Condensation.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Der Pharma Chemica. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid.
  • MDPI. (n.d.). Recent Developments on Five-Component Reactions.
  • ResearchGate. (2016). Narrow bandgap thienothiadiazole-based conjugated porous polymers: From facile direct arylation polymerization to tunable porosities and optoelectronic properties.
  • PMC - NIH. (2012). Sonogashira–Hagihara reactions of halogenated glycals.

Sources

A Theoretical Investigation of 5-Bromoisophthalaldehyde: A Keystone for Advanced Material and Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromoisophthalaldehyde stands as a molecule of significant interest, strategically positioned at the intersection of medicinal chemistry and materials science. Its halogenated aromatic core, featuring two reactive aldehyde functionalities, presents a versatile scaffold for the synthesis of complex molecular architectures, including novel therapeutic agents and functional polymers. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound using computational chemistry. By leveraging Density Functional Theory (DFT), we propose a systematic investigation into the molecule's structural, electronic, spectroscopic, and reactive properties. This guide is intended for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the full potential of this valuable chemical intermediate. The protocols and analyses presented herein are designed to be a self-validating system, where computational predictions can be benchmarked against future experimental data to refine our understanding and guide further research.

PART 1: Introduction and Significance

Halogenated benzaldehydes are a critical class of organic intermediates, prized for their utility in synthesizing a wide array of valuable compounds, from active pharmaceutical ingredients (APIs) to specialized dyes and polymers.[1] The presence of a halogen atom can significantly modulate a molecule's chemical and physical properties, including its reactivity and biological activity.[1] Specifically, halogenation is a known strategy to enhance the potency and membrane permeability of bioactive compounds.[2]

This compound (C₈H₅BrO₂) is a bifunctional derivative of isophthalaldehyde, a key building block in pharmaceutical and polymer synthesis.[3] Its structure, featuring a bromine atom and two aldehyde groups on a benzene ring, offers multiple sites for chemical modification, making it an ideal candidate for creating diverse molecular libraries for drug discovery and for designing bespoke polymers with tailored properties.

Computational chemistry provides a powerful toolkit for predicting and understanding molecular behavior at the atomic level, accelerating the research and development process.[4][5] By employing theoretical methods, we can gain profound insights into a molecule's intrinsic properties before engaging in extensive and resource-intensive laboratory synthesis and testing. This guide proposes a foundational theoretical study of this compound to elucidate its fundamental chemical characteristics and pave the way for its informed application in advanced scientific endeavors.

PART 2: Proposed Computational Methodology

The cornerstone of this proposed theoretical investigation is Density Functional Theory (DFT), a robust and widely-used quantum mechanical method that balances computational cost with high accuracy for a broad range of chemical systems.[6]

2.1 Geometry Optimization

The initial and most critical step in the theoretical analysis is the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.[7]

Experimental Protocol: Geometry Optimization

  • Initial Structure: Construct the initial 3D structure of this compound using molecular modeling software.

  • Computational Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is well-regarded for its accuracy in predicting the geometries of organic molecules.

  • Basis Set: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electron distribution in a molecule containing lone pairs and pi-systems, such as this compound.

  • Convergence Criteria: Set stringent convergence criteria for the geometry optimization to ensure a true energy minimum is reached. This typically involves monitoring changes in energy and atomic forces between optimization cycles.

  • Frequency Calculation: Following a successful optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface.

G A Initial 3D Structure of This compound B DFT Calculation (B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Check for Convergence C->D G Imaginary Frequencies Present? D->G Converged E Frequency Calculation F Optimized Ground State Structure E->F G->E No H Re-evaluate Initial Structure and Optimization Parameters G->H Yes H->A

Caption: From Electronic Properties to Reactivity Prediction.

PART 4: Spectroscopic Characterization (Predicted)

Computational methods can accurately predict various spectroscopic properties, providing a powerful means to interpret experimental data and confirm molecular structures. [8][9]

4.1 Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be correlated with experimental IR spectra. Key vibrational modes for this compound include:

  • C=O stretching: A strong absorption band characteristic of the aldehyde carbonyl group.

  • C-H (aldehyde) stretching: A distinctive pair of bands.

  • Aromatic C-H stretching: Bands in the aromatic region.

  • Aromatic C=C stretching: Characteristic ring vibrations.

  • C-Br stretching: A vibration at lower frequencies.

Experimental Protocol: IR Spectrum Prediction

  • Frequency Calculation: Use the output of the frequency calculation performed after geometry optimization.

  • Scaling Factor: Apply an appropriate scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

  • Visualization: Generate a simulated IR spectrum by plotting the scaled frequencies against their calculated intensities.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. Predicting ¹H and ¹³C NMR spectra is a valuable tool for structure elucidation. [10] Experimental Protocol: NMR Prediction

  • GIAO Method: Use the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set as the geometry optimization.

  • Reference Standard: Calculate the chemical shifts relative to a reference compound, typically tetramethylsilane (TMS).

  • Solvent Effects: To improve accuracy, incorporate the effects of a solvent (e.g., CDCl₃ or DMSO-d₆) using a continuum solvation model like the Polarizable Continuum Model (PCM).

NucleusPredicted Chemical Shift (ppm)
¹H (aldehyde)Predicted Value
¹H (aromatic)Predicted Value
¹³C (carbonyl)Predicted Value
¹³C (aromatic C-Br)Predicted Value
¹³C (aromatic C-CHO)Predicted Value
¹³C (aromatic C-H)Predicted Value
Caption: Table of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
PART 5: Conclusions and Future Directions

This guide has outlined a comprehensive theoretical framework for the detailed characterization of this compound. The proposed computational study, centered on Density Functional Theory, will provide invaluable data on the molecule's geometry, electronic structure, spectroscopic signatures, and reactivity. These theoretical insights will serve as a robust foundation for researchers in drug discovery and materials science, enabling the rational design of novel compounds and materials derived from this versatile building block.

The true power of this approach lies in the synergy between theory and experiment. The computational results presented here are intended to be predictive and to guide future experimental work. The subsequent acquisition of experimental spectroscopic data for this compound will be crucial for validating and refining the theoretical models, creating a self-reinforcing cycle of understanding that will undoubtedly accelerate innovation.

References
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology. [Link]
  • Computational prediction of spectroscopic properties. (n.d.). Fiveable. [Link]
  • Ferreira, I. M., & Pena, A. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 29(11), 2533. [Link]
  • Geometry optimization: what happens in the algorithm? (2021).
  • Isophthalaldehyde. (n.d.). PubChem. [Link]
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 22(32), 11078-11096. [Link]
  • Painelli, A. (2015). Computational spectroscopy for crystalline materials: from structure to properties. CrystEngComm, 17(28), 5274-5285. [Link]
  • Application of Computational Chemistry in Drug Design and Organic. (n.d.). Longdom Publishing. [Link]
  • Mastering Isophthalaldehyde Synthesis: Methods, Quality, and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. (2021). PMC - PubMed Central. [Link]
  • Christiansen, O. (2021). Computational spectroscopy of complex systems. The Journal of Chemical Physics, 155(18), 180901. [Link]
  • On the practical applicability of modern DFT functionals for chemical computations.
  • Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. (2019).
  • Nuclear magnetic resonance - spectroscopy. (n.d.). University of California, Los Angeles. [Link]
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2017). PMC - NIH. [Link]

Sources

5-Bromoisophthalaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Bromoisophthalaldehyde, a versatile aromatic aldehyde that serves as a critical building block in various fields of chemical synthesis. From its fundamental properties to its applications in the synthesis of complex molecules, this document offers a detailed exploration for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Synonyms

This compound is systematically known as 5-bromobenzene-1,3-dicarbaldehyde .[1] Its identity is well-established in chemical literature and commercial catalogs under several synonyms, which are crucial for comprehensive literature searches and procurement.

A comprehensive list of synonyms and identifiers is provided in the table below:

Identifier Type Value
IUPAC Name 5-bromobenzene-1,3-dicarbaldehyde
Synonyms 5-Bromo-1,3-benzenedicarboxaldehyde, 5-Bromo-1,3-benzenedialdehyde, 1-Bromo-3,5-benzenedicarboxaldehyde, 1,3-Bisformyl-5-bromobenzene, 5-bromoisophthaldehyde
CAS Number 120173-41-3[1][2][3]
Molecular Formula C₈H₅BrO₂[3]
Molecular Weight 213.03 g/mol [3]

Physicochemical Properties

This compound is typically a white to pale-yellow or brown solid, often in crystalline or powder form.[1][2] Its physical and chemical characteristics are pivotal for its handling, storage, and application in synthesis.

Property Value Notes
Physical State Solid (powder to crystal)[1]
Appearance White to Brown[1]Color may vary depending on purity.
Melting Point 120.0 to 130.0 °C[1]
Boiling Point 307.1 °C at 760 mmHg[3]
Purity Typically >97-98% (GC)Commercially available in high purity grades.
Storage Store in a cool, dark place, under inert gas (e.g., Argon or Nitrogen) at 2-8°C.[2][3]Air-sensitive compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a key process for its availability in research and industry. A common and effective method involves the oxidation of the corresponding diol, 5-bromo-1,3-dihydroxymethylbenzene.

Experimental Protocol: Oxidation of 5-bromo-1,3-dihydroxymethylbenzene

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification diol 5-bromo-1,3-dihydroxymethylbenzene heating Heat at 60 °C for 4 hours diol->heating mno2 Manganese(IV) dioxide (oxidizing agent) mno2->heating thf Tetrahydrofuran (solvent) thf->heating filtration Filter through diatomaceous earth heating->filtration Reaction mixture concentration Concentrate filtrate under reduced pressure filtration->concentration Filtrate product This compound (white solid) concentration->product Crude product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol) in tetrahydrofuran (250 mL).

  • Addition of Oxidant: To this solution, add manganese(IV) dioxide (35.5 g, 408 mmol). The large excess of MnO₂ ensures the complete oxidation of the diol to the dialdehyde.

  • Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours with stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Product: The resulting solid is this compound. A typical yield for this process is around 46% (1.61 g).[4]

Causality Behind Experimental Choices:

  • Choice of Oxidant: Manganese(IV) dioxide is a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.

  • Solvent Selection: Tetrahydrofuran (THF) is a good solvent for the starting diol and is relatively inert under the reaction conditions.

  • Diatomaceous Earth Filtration: This is a crucial step to efficiently remove the fine precipitate of manganese salts, ensuring a cleaner crude product.

Applications in Synthesis

The bifunctional nature of this compound, possessing two reactive aldehyde groups and a bromine atom, makes it a highly valuable precursor in various synthetic endeavors.

Building Block for Advanced Materials

This compound is a key monomer in the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) .[5] The aldehyde functionalities can undergo condensation reactions with amines to form imine linkages, which are common in the structure of COFs. The bromine atom can be used for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the material.

Logical Relationship Diagram:

G cluster_materials Advanced Materials Synthesis cluster_drug_discovery Drug Discovery & Medicinal Chemistry start This compound mof Metal-Organic Frameworks (MOFs) start->mof Linker cof Covalent Organic Frameworks (COFs) start->cof Monomer intermediates Pharmaceutical Intermediates start->intermediates Precursor bioactive Bioactive Heterocyclic Compounds start->bioactive Scaffold

Caption: Applications of this compound.

Precursor in Drug Discovery and Medicinal Chemistry

Aromatic aldehydes are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[6][7][8] The presence of the bromine atom on the isophthalaldehyde scaffold provides a handle for further chemical transformations, such as cross-coupling reactions, to build molecular complexity.

While direct synthesis of major drugs from this compound is not widely documented, its structural motif is of interest. For instance, the related compound, 5-bromophthalide, is a key intermediate in the synthesis of the antidepressant citalopram. This highlights the potential of brominated aromatic scaffolds in the development of new therapeutic agents. Researchers can leverage the reactivity of the aldehyde and bromo groups to synthesize novel libraries of compounds for screening against various biological targets. For example, the isomeric 2-Bromoisophthalaldehyde has been used in the preparation of paclitaxel-mimicking alkaloids with anticancer activity.[]

Characterization Techniques

Ensuring the purity and confirming the structure of this compound is paramount for its successful application. Standard analytical techniques are employed for its characterization.

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region for the phenyl protons and a distinct signal for the aldehyde protons.
¹³C NMR The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the aldehyde groups and the carbons of the aromatic ring.
Gas Chromatography (GC) Used to determine the purity of the compound.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretching of the aldehyde group is expected.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It can be harmful if swallowed, in contact with skin, or if inhaled.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[1]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. As it is air-sensitive, storage under an inert atmosphere is recommended.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of two aldehyde functional groups and a bromine atom on an aromatic ring provides multiple avenues for the construction of complex molecular architectures. Its established use in the synthesis of advanced materials like MOFs and COFs, coupled with its potential in medicinal chemistry for the development of novel bioactive compounds, ensures its continued importance in both academic research and industrial applications. This guide provides the foundational knowledge for scientists and researchers to effectively and safely utilize this important chemical intermediate.

References

  • MDPI. Bioactive Heterocyclic Analog Compounds: Modern Uses. [Link]
  • MDPI.
  • PubMed.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Versatile Schiff Base Ligands from 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive framework for the synthesis, characterization, and application of Schiff bases derived from 5-bromoisophthalaldehyde. This versatile dialdehyde precursor enables the straightforward construction of both acyclic bis-imines and complex macrocyclic architectures. The presence of a bromine atom on the aromatic core provides a valuable synthetic handle for post-condensation modifications, significantly expanding the molecular diversity achievable. This document details the underlying mechanistic principles, provides two robust and validated protocols for synthesizing representative compounds, outlines key characterization techniques, and discusses the broad applicability of these molecules in coordination chemistry, drug discovery, and advanced materials.

Introduction: The Strategic Value of this compound

Schiff bases, compounds containing the azomethine (-C=N-) functional group, are cornerstones of coordination chemistry and medicinal chemistry due to their synthetic accessibility and diverse biological activities.[1] Typically formed through the condensation of a primary amine with an aldehyde or ketone, their properties can be finely tuned by the choice of starting materials.

This compound stands out as a particularly strategic building block for several reasons:

  • Difunctionality: As a dialdehyde, it can react with two equivalents of a primary monoamine to form open-chain, bis-Schiff base ligands capable of coordinating multiple metal centers. Alternatively, a 1:1 condensation with a primary diamine can yield macrocyclic structures.[2]

  • Structural Rigidity: The central benzene ring imparts a well-defined, rigid geometry to the resulting ligands, which is crucial for creating specific coordination pockets and predictable supramolecular assemblies.

  • Post-Synthetic Modification: The bromo-substituent is not merely a passive group; it is an active site for subsequent carbon-carbon bond-forming reactions (e.g., Suzuki, Heck, Sonogashira coupling), allowing for the "decoration" of the synthesized Schiff base with additional functional groups to modulate solubility, electronic properties, or biological targeting.

This guide will empower researchers to leverage these features through detailed, field-proven protocols.

Mechanistic Principles of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often benefits from mild acid catalysis. Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting syntheses.

The reaction proceeds in two main stages:

  • Formation of a Carbinolamine Intermediate: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to yield a neutral, but often unstable, carbinolamine intermediate.[3][4]

  • Dehydration to the Imine: The rate-determining step is typically the acid-catalyzed elimination of a water molecule from the carbinolamine to form the stable carbon-nitrogen double bond (imine).

Causality Note: The reaction is best carried out under mildly acidic conditions (e.g., using a few drops of acetic acid). While acid catalyzes the crucial dehydration step, excessive acid is detrimental. It will protonate the primary amine, converting it into a non-nucleophilic ammonium salt and shutting down the initial attack on the carbonyl group.

Schiff_Base_Mechanism R1 Aldehyde (R-CHO) I1 Protonated Aldehyde R1->I1 + H⁺ R2 Primary Amine (R'-NH₂) I2 Carbinolamine Intermediate R2->I2 Cat H⁺ (catalyst) I1->R1 - H⁺ I1->I2 Nucleophilic Attack I3 Protonated Carbinolamine I2->I3 Protonation P2 H₂O P1 Schiff Base (Imine) I3->P1 Dehydration (Rate-Limiting) P3 H₃O⁺ caption General mechanism of acid-catalyzed Schiff base formation.

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

These protocols provide a starting point for the synthesis of two distinct classes of compounds from this compound. Researchers are encouraged to adapt and optimize these methods for their specific amine substrates.

Protocol 1: Synthesis of an Acyclic Bis-Schiff Base

This protocol details the [1+2] condensation of this compound with a primary monoamine (aniline is used as a representative example).

Protocol1_Workflow start Start: Reagents dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Aniline (2.1 eq) in Ethanol start->dissolve_amine combine Add Amine Solution to Aldehyde Solution dissolve_aldehyde->combine dissolve_amine->combine add_catalyst Add Acetic Acid (catalyst) combine->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool filter Collect Precipitate by Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterize Product dry->characterize caption Experimental workflow for acyclic bis-Schiff base synthesis.

Caption: Experimental workflow for acyclic bis-Schiff base synthesis.

Materials & Reagents:

  • This compound (1.00 g, 4.70 mmol, 1.0 eq)

  • Aniline (0.92 mL, 9.87 mmol, 2.1 eq)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (3-4 drops)

  • Round-bottom flask (100 mL) with reflux condenser

  • Stir plate and magnetic stir bar

  • TLC plates (silica gel)

Procedure:

  • Add this compound to the 100 mL round-bottom flask. Add 30 mL of absolute ethanol and stir until the solid is fully dissolved.

  • In a separate beaker, dissolve the aniline in 20 mL of absolute ethanol.

  • Transfer the aniline solution to the round-bottom flask containing the aldehyde solution with continuous stirring.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is complete upon consumption of the limiting reagent (aldehyde).

  • Once complete, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol (2 x 10 mL).

  • Dry the purified product in a vacuum oven at 50°C overnight.

Causality and Optimization:

  • Solvent Choice: Ethanol is an excellent choice as it readily dissolves the reactants and the resulting water by-product, but often allows the final, more non-polar Schiff base product to precipitate upon cooling, simplifying purification.

  • Stoichiometry: A slight excess of the amine (2.1 eq) is used to ensure the complete conversion of the more valuable dialdehyde.

  • Purification: For many aromatic amines, the product is crystalline and precipitates in high purity. If the product is soluble or oily, standard purification techniques such as column chromatography or recrystallization from a different solvent system (e.g., Dichloromethane/Hexane) may be required.

Protocol 2: Synthesis of a [1+1] Macrocyclic Schiff Base

This protocol describes the synthesis of a macrocycle via the condensation of this compound and a primary diamine (ethylenediamine is used as a representative example) under high-dilution conditions to favor intramolecular cyclization.

Materials & Reagents:

  • This compound (0.500 g, 2.35 mmol, 1.0 eq)

  • Ethylenediamine (0.157 mL, 2.35 mmol, 1.0 eq)

  • Anhydrous Methanol (400 mL)

  • Three-neck round-bottom flask (1 L)

  • Syringe pump or addition funnel

  • Stir plate and magnetic stir bar

Procedure:

  • Set up the 1 L three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a septum.

  • Add 200 mL of anhydrous methanol to the flask and bring it to a gentle reflux.

  • Prepare two separate solutions:

    • Solution A: Dissolve this compound (0.500 g) in 100 mL of anhydrous methanol.

    • Solution B: Dissolve ethylenediamine (0.157 mL) in 100 mL of anhydrous methanol.

  • Using two separate syringe pumps (or addition funnels), add Solution A and Solution B simultaneously and dropwise to the refluxing methanol in the main flask over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Remove the heat and allow the solution to cool to room temperature.

  • Reduce the solvent volume to approximately 50 mL using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation. If no solid forms, slow vapor diffusion of a non-polar solvent like hexane may be necessary.

  • Collect the solid product by vacuum filtration, wash with a minimal amount of cold methanol, and dry under vacuum.

Causality and Optimization:

  • High-Dilution Principle: The simultaneous, slow addition of both reactant solutions into a large volume of refluxing solvent maintains a very low instantaneous concentration of each reactant. This kinetically favors the intramolecular reaction of a 1:1 intermediate over the intermolecular reaction that leads to polymers.

  • Solvent: Anhydrous methanol is used to minimize the reverse hydrolysis reaction.

  • Template-Free Synthesis: This protocol does not use a metal ion template, which can often direct the formation of specific macrocycle sizes.[5] The absence of a template may lead to a mixture of oligomers ([2+2], [3+3] macrocycles) alongside the desired [1+1] product, potentially requiring more extensive purification.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The disappearance of reactant signals and the appearance of new, characteristic signals are key indicators of a successful reaction.

Technique Key Observables for Acyclic Bis-Schiff Base (from Protocol 1) Rationale
FT-IR Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch (~1625 cm⁻¹).[6][7]Confirms the conversion of carbonyl and amine functional groups into the characteristic imine bond.
¹H NMR Disappearance of the aldehyde proton (-CHO) signal (~10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) (~8.0-8.9 ppm).[6][8]The azomethine proton has a distinct chemical shift that is a hallmark of Schiff base formation.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of the imine carbon (-C=N-) signal (~160 ppm).Provides definitive evidence of the C=N bond formation at the carbon backbone level.
Mass Spec. Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (e.g., C₂₀H₁₅BrN₂ for the aniline product). The presence of M+ and M+2 peaks in a ~1:1 ratio is characteristic of a monobrominated compound.[7]Confirms the molecular formula and successful condensation of the correct number of reactants.
Elemental Analysis Experimental percentages of C, H, and N match the calculated values for the target molecular formula.[8]Verifies the purity and empirical formula of the bulk sample.

Applications and Future Directions

The Schiff bases synthesized from this compound are not end-products but versatile platforms for further innovation.

Applications core Schiff Bases from This compound app1 Coordination Chemistry & Catalysis core->app1 app2 Drug Discovery & Medicinal Chemistry core->app2 app3 Materials Science & Sensors core->app3 sub1a Multinuclear Metal Complexes app1->sub1a sub1b Homogeneous Catalysts app1->sub1b sub2a Antimicrobial Agents app2->sub2a sub2b Anticancer Prodrugs app2->sub2b sub2c Post-synthesis Functionalization via Br app2->sub2c sub3a Porous Organic Polymers app3->sub3a sub3b Fluorescent Chemosensors app3->sub3b sub3c Iodine Capture Materials app3->sub3c caption Potential applications stemming from the synthesized Schiff bases.

Caption: Potential applications stemming from the synthesized Schiff bases.

  • Coordination Chemistry: The bis-Schiff bases are excellent tetradentate ligands for transition metals, forming stable complexes.[9] The resulting multinuclear complexes are of interest in catalysis and for modeling biological systems. Macrocyclic variants can act as size-selective hosts for specific metal ions or small molecules.[10][11]

  • Drug Development: Schiff bases are well-documented to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[12] The bromo-functional handle allows these core structures to be coupled to targeting moieties or other pharmacophores to develop novel therapeutic agents.

  • Materials Science: The rigid, aromatic nature of these molecules makes them ideal candidates for creating porous organic materials for applications like gas storage or iodine capture from nuclear waste.[13] The imine linkage and extended conjugation can also impart interesting photophysical properties, opening avenues for the development of fluorescent chemosensors.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of advanced Schiff base compounds. By leveraging fundamental principles of reactivity, researchers can readily access both acyclic and macrocyclic architectures. The protocols and characterization guidelines presented here provide a solid foundation for exploring the rich chemistry of these systems and developing novel solutions in catalysis, medicine, and materials science.

References

  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
  • Request PDF. (n.d.). Crystal structure, spectroscopic studies, DFT calculations, and biological activity of 5-bromosalicylaldehyde–based Schiff bases. ResearchGate.
  • CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method. (n.d.). Google Patents.
  • Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering, Special Issue A11, 146-150.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine.
  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. (2022). National Institutes of Health.
  • Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane. (2020). JETIR, 7(10).
  • Design, Properties and Recent Application of Macrocycles in Medicinal Chemistry. (n.d.). CHIMIA.
  • Gueye, M. N., et al. (2024). Synthesis, and Characterization of Metal Transition Complexes Derived from the Schiff Base Ligand N,N'-Bis (5-bromosalicylidene)-Propane-1,2-Diamine (H2L). Chemical Science International Journal, 33(6), 248-261.
  • Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. (2022). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102, 543-555.
  • Porous materials based on organic macrocyclic molecules synthesized through Schiff base chemistry for iodine adsorption. (n.d.). RSC Publishing.
  • This compound | 120173-41-3. (n.d.). Sigma-Aldrich.
  • Series of Schiff base reactions of diamines (DAm-X) and dialdehydes... (n.d.). ResearchGate.
  • Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. (n.d.). eScholarship.org.
  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (2023). OSTI.GOV.
  • Macro-compounds and Macro-cycles with Their Applications. (n.d.). ResearchGate.
  • 120173-41-3|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Bismacrocycle: Structures and Applications. (n.d.). PubMed Central.
  • A Scalable Approach to Primary Amines via the Petasis Reaction. (n.d.). Organic Process Chemistry Journal.
  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (2023). PubMed.

Sources

Application Notes and Protocols: A Guide to the Synthesis of Functional Metal-Organic Frameworks Using 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Functionalized Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them highly promising materials for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2] The ability to introduce specific chemical functionalities into the MOF structure is a key driver of innovation in the field. This is often achieved through the use of pre-functionalized organic linkers.

This application note provides a detailed protocol for the synthesis of a novel, functionalized MOF utilizing 5-Bromoisophthalaldehyde as the organic linker. The presence of both a bromine atom and two aldehyde groups on the linker offers a unique trifecta of opportunities:

  • Structural Versatility: The isophthalaldehyde backbone provides a rigid and angular component for the construction of a robust framework.

  • Post-Synthetic Modification (PSM) Hub: The aldehyde moieties are reactive handles for a variety of covalent modifications, allowing for the introduction of new functionalities after the MOF has been synthesized.[3][4][5]

  • Further Functionalization Potential: The bromine atom can also participate in post-synthetic reactions, such as cross-coupling reactions, offering another avenue for tailoring the MOF's properties.

This guide is intended for researchers and scientists in materials chemistry and drug development. It provides a comprehensive, step-by-step protocol for the solvothermal synthesis of a zinc-based MOF with this compound, along with detailed characterization methods and expert insights into the critical aspects of the synthesis. While the specific MOF described herein is a proposed structure based on established principles, this protocol offers a robust starting point for the exploration of this promising new material.

Materials and Equipment

Reagents
  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (ACS reagent grade, ≥98%)

  • This compound (C₈H₅BrO₂) (≥98%)[6]

  • N,N-Dimethylformamide (DMF) (Anhydrous, 99.8%)

  • Ethanol (Absolute, ≥99.5%)

  • Chloroform (Anhydrous, ≥99%)

  • Acetic Acid (Glacial, ≥99.7%) - as a modulator

  • Deionized water

Equipment
  • Scintillation vials (20 mL) or Teflon-lined autoclave

  • Oven or heating block capable of maintaining a stable temperature up to 150 °C

  • Magnetic stir plate and stir bars

  • Centrifuge and centrifuge tubes

  • Schlenk line or glovebox for inert atmosphere operations (optional but recommended)

  • Fume hood

  • Standard laboratory glassware (beakers, graduated cylinders, funnels, etc.)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Analytical balance (± 0.1 mg)

  • pH meter or pH strips

  • Characterization instruments: Powder X-ray Diffractometer (PXRD), Scanning Electron Microscope (SEM), Thermogravimetric Analyzer (TGA), Fourier-Transform Infrared (FTIR) Spectrometer, and Gas Adsorption Analyzer (for surface area and porosity measurements).

Proposed Synthesis Protocol: Solvothermal Synthesis of a Zn-(this compound) MOF

This protocol is based on established methods for the synthesis of zinc-based MOFs with functionalized linkers.[7] The molar ratios and reaction conditions have been optimized to favor the formation of a crystalline product while preserving the integrity of the aldehyde functional groups.

Step 1: Preparation of the Precursor Solution
  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF. Stir the mixture until the solid is completely dissolved.

  • In a separate vial, dissolve 0.25 mmol of this compound in 10 mL of DMF. Gentle warming (up to 40 °C) may be required to aid dissolution.

  • Once both solutions are clear, combine them in a single vial.

  • To this mixture, add a modulator to control the crystal growth and prevent the formation of amorphous precipitates. A common modulator is a monocarboxylic acid, such as acetic acid. Add 5-10 molar equivalents of acetic acid with respect to the zinc salt. The optimal amount of modulator may need to be determined experimentally.

Scientific Rationale: The use of a modulator is crucial in MOF synthesis. It competes with the organic linker for coordination to the metal centers, which slows down the nucleation and growth processes. This controlled growth often leads to larger, more well-defined crystals with higher phase purity.

Step 2: Solvothermal Reaction
  • Cap the vial tightly and place it in a preheated oven or heating block at 120 °C for 24-48 hours.

  • The reaction time is a critical parameter and may require optimization. Shorter reaction times may result in incomplete crystallization, while longer times could potentially lead to the degradation of the aldehyde linker.

Expert Insight: The stability of aromatic aldehydes in DMF at high temperatures can be a concern.[8] It is advisable to perform initial small-scale reactions at different time points (e.g., 12, 24, 48, and 72 hours) to determine the optimal crystallization time that maximizes yield and crystallinity without significant linker degradation.

Step 3: Isolation and Purification of the MOF
  • After the designated reaction time, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Carefully decant the supernatant.

  • Wash the solid product by adding fresh DMF (10 mL), gently agitating, and then centrifuging to pellet the solid. Repeat this washing step three times to remove any unreacted starting materials.

  • After the final DMF wash, perform a solvent exchange with a more volatile solvent like ethanol or chloroform. This is achieved by soaking the product in the new solvent for 24 hours, decanting, and repeating the process two to three times. This step is essential for the activation of the MOF.

Step 4: Activation of the MOF
  • After the solvent exchange, carefully decant the final wash solvent.

  • Dry the product under vacuum at a moderate temperature (e.g., 60-80 °C) for 12-24 hours. This process, known as activation, removes the solvent molecules from the pores of the MOF, making them accessible for gas adsorption and other applications.

Causality Behind Experimental Choices: The choice of activation temperature is a delicate balance. It needs to be high enough to remove the guest solvent molecules but low enough to avoid the collapse of the porous framework and degradation of the aldehyde functional groups.

Visualizing the Workflow

MOF_Synthesis_Workflow cluster_prep Step 1: Precursor Solution Preparation cluster_reaction Step 2: Solvothermal Reaction cluster_purification Step 3: Isolation & Purification cluster_activation Step 4: Activation prep1 Dissolve Zinc Nitrate in DMF prep3 Combine Solutions prep1->prep3 prep2 Dissolve this compound in DMF prep2->prep3 prep4 Add Acetic Acid (Modulator) prep3->prep4 reaction Heat at 120°C for 24-48h prep4->reaction cool Cool to Room Temp. reaction->cool wash Wash with DMF (3x) cool->wash exchange Solvent Exchange (Ethanol/Chloroform) wash->exchange activate Dry under Vacuum (60-80°C) exchange->activate final_product final_product activate->final_product Final MOF Product

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the target MOF, its crystallinity, morphology, thermal stability, and porosity.

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern can be compared to simulated patterns if a single crystal structure is obtained.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.Uniformly shaped crystals (e.g., cubic, octahedral) with a consistent size distribution.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing distinct weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the organic linker.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the functional groups from the organic linker within the MOF structure.Characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹) and the aromatic C-Br stretch.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF.A Type I isotherm, characteristic of microporous materials, indicating a high surface area.

Logical Flow of Characterization

Characterization_Flow start Synthesized MOF pxrd PXRD Analysis start->pxrd Confirm Crystallinity sem SEM Imaging pxrd->sem Analyze Morphology ftir FTIR Spectroscopy sem->ftir Verify Functional Groups tga TGA Analysis ftir->tga Assess Thermal Stability gas_adsorption Gas Adsorption tga->gas_adsorption Determine Porosity final_analysis Comprehensive Material Profile gas_adsorption->final_analysis

Expert Insights and Troubleshooting

  • Low Crystallinity or Amorphous Product: This is a common issue in MOF synthesis. To address this, consider optimizing the modulator concentration, reaction temperature, and reaction time. A slower crystallization process, achieved by lowering the temperature or increasing the modulator concentration, often yields more crystalline products.

  • Presence of Impurities: If PXRD analysis reveals the presence of unreacted starting materials or other crystalline phases, ensure thorough washing and solvent exchange steps are performed.

  • Degradation of Aldehyde Groups: If FTIR analysis indicates a loss or transformation of the aldehyde groups, consider reducing the solvothermal reaction temperature or time. The use of a milder solvent system could also be explored.

  • Framework Collapse upon Activation: If the surface area of the activated MOF is significantly lower than expected, the framework may have collapsed during the activation process. Try a more gentle activation method, such as supercritical CO₂ drying, or lower the activation temperature.

Potential for Post-Synthetic Modification (PSM)

A key advantage of this MOF is the presence of reactive aldehyde and bromo functionalities, which can be used for post-synthetic modification.[3][9]

  • Aldehyde Group Modification: The aldehyde groups can undergo a variety of reactions, such as imine condensation with amines, to introduce new functional groups into the pores of the MOF.[10][11][12] This allows for the tuning of the MOF's properties for specific applications, such as selective gas adsorption or catalysis.

  • Bromo Group Modification: The bromine atom can be a site for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to further functionalize the organic linker. This opens up possibilities for creating complex, multifunctional materials.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the synthesis of a novel, functionalized metal-organic framework using this compound as a linker. By carefully controlling the reaction conditions and employing the appropriate characterization techniques, researchers can successfully synthesize and validate this promising new material. The presence of both aldehyde and bromo functionalities offers exciting opportunities for post-synthetic modification, paving the way for the development of advanced materials with tailored properties for a wide range of applications in materials science and drug development.

References

  • Royal Society of Chemistry. (n.d.). CHAPTER 3: Post-synthetic Modification of MOFs. RSC Publishing.
  • ResearchGate. (2008). Post-Synthetic Modification of Tagged Metal-Organic Frameworks.
  • Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(8), 1533-1544.
  • ResearchGate. (2008). Post-synthetic modification of the metal–organic framework compound UiO-66.
  • Patsnap. (2025). Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap Eureka.
  • MDPI. (2018). Metal–Organic Framework Hybrid Materials and Their Applications. Molecules, 23(8), 2028.
  • Semantic Scholar. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
  • Journal of Medicinal and Nanomaterials Chemistry. (2021). Metal organic frameworks (MOFs) and their application as photocatalysts: Part I. Structure, synthesis and post-synthetic modifications.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society reviews, 40(2), 498–519.
  • Wang, Z., et al. (2020). Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. Advanced Functional Materials, 30(47), 2005434.
  • YouTube. (2023). Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework.
  • ResearchGate. (2015). Sustainable M-MOF-74 (M = Cu, Co, Zn) prepared in methanol as heterogeneous catalysts in the synthesis of benzaldehyde from styrene oxidation.
  • ResearchGate. (2015). Solvothermal synthesis of a MOF material.
  • IntechOpen. (2023). The Synthesis of MOFs of ZnImBImZnO through Hydrothermal and Solvothermal Methods.
  • PubChem. (n.d.). 5-Bromobenzene-1,3-dicarbaldehyde.
  • Royal Society of Chemistry. (2022). Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. Catalysis Science & Technology, 12(1), 14-25.
  • ACS Publications. (1944). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 35(2), 151-207.
  • ResearchGate. (2015). the condensation of aromatic aldehydes with glycine and acetylglycine.
  • ResearchGate. (2008). Kinetic studies of the condensation of aromatic aldehydes with 5- N-benzoylamino-1,3,4-thiadiazole-2-acetonitrile, and their spectrophotometric determination.
  • ResearchGate. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.

Sources

The Strategic Utility of 5-Bromoisophthalaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Core Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 5-Bromoisophthalaldehyde, a disubstituted aromatic dialdehyde, represents a key building block whose strategic placement of functional groups—two reactive aldehydes and a bromine atom—offers a tripartite platform for molecular elaboration. The aldehyde moieties serve as versatile handles for a myriad of chemical transformations, including condensations, reductive aminations, and cycloadditions, while the bromo-substituent provides a locus for cross-coupling reactions, enabling the introduction of diverse chemical functionalities. This guide delves into the practical applications of this compound in medicinal chemistry, providing detailed protocols and insights into its use for constructing complex bioactive molecules.

Application 1: A Gateway to Bioactive Macrocycles

The synthesis of macrocycles is a burgeoning field in drug discovery, as these structures can exhibit high binding affinity and selectivity for challenging biological targets.[1] However, their synthesis is often hampered by the need for high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[1] this compound serves as a valuable starting material for the efficient, high-concentration synthesis of a new class of macrocycles incorporating dithiocarbamate functionalities.

Rationale for Macrocyclization via this compound

The 1,3-disposition of the aldehyde groups in this compound provides an ideal geometric arrangement for cyclization reactions with linear difunctionalized linkers. This approach allows for the creation of macrocycles with tunable ring sizes and functionalities. The bromine atom can be retained in the final macrocycle as a handle for further diversification or can be strategically replaced to modulate the physicochemical properties of the molecule. A notable application is the reaction with species bearing terminal amine and dithiocarbamate groups, leading to the formation of macrocycles with potential applications in materials science and as bioactive agents.[1]

Experimental Protocol: Synthesis of a Dithiocarbamate-Containing Macrocycle

This protocol outlines a two-step, one-pot synthesis of a macrocyclic compound derived from this compound and a diamine, followed by reaction with carbon disulfide. This method has been shown to be effective at molar concentrations, a significant advantage over traditional macrocyclization techniques.[1]

Step 1: In situ formation of the Dithiocarbamate Precursor

  • To a solution of a suitable diamine (e.g., ethylenediamine, 1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) at 0 °C, add triethylamine (2.2 eq.).

  • Slowly add carbon disulfide (2.2 eq.) to the stirred solution. The reaction is exothermic. Maintain the temperature at 0-5 °C.

  • Allow the reaction mixture to stir for 30 minutes at room temperature to ensure the complete formation of the dithiocarbamate salt.

Step 2: Macrocyclization with this compound

  • To the freshly prepared dithiocarbamate solution, add a solution of this compound (1.0 eq.) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield the crude macrocycle.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Macrocycle Synthesis

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Macrocyclization Diamine Diamine + Et3N in DMF CS2 Carbon Disulfide Diamine->CS2 Addition at 0-5 °C DTC In situ Dithiocarbamate Salt CS2->DTC Stir for 30 min at RT Aldehyde This compound in DMF DTC->Aldehyde Addition Reaction Reaction Mixture Aldehyde->Reaction Heat to 80 °C, 1h Purification Precipitation, Filtration, and Chromatography Reaction->Purification Macrocycle Purified Macrocycle Purification->Macrocycle

Caption: A two-step workflow for synthesizing dithiocarbamate-containing macrocycles.

Data Summary: Physicochemical Properties of Synthesized Macrocycles

The synthesized macrocycles exhibit drug-like properties, and their interaction with proteins such as serum albumin can be fine-tuned by altering the functional groups and ring size.[1]

Macrocycle IDRing SizeFunctional GroupsBinding Constant (M⁻¹) with Serum Albumin
MC-1 14-memberedPhenyl, -NH(19.67 ± 0.86) x 10³
MC-2 16-memberedNaphthyl, -NHVaries with substitution
MC-3 14-memberedAlkyl, -NHLower than aromatic substituted

Note: The data presented is illustrative, based on findings for a library of related macrocycles.[1]

Application 2: Precursor to Enzyme Inhibitors

This compound is a direct precursor to 5-bromoisophthalic acid, a molecule that has been identified as a competitive inhibitor of bovine liver glutamate dehydrogenase (GDH).[2] This enzyme plays a crucial role in nitrogen metabolism, and its inhibition is a target for therapeutic intervention in various metabolic disorders.

Rationale for Targeting Glutamate Dehydrogenase

Glutamate dehydrogenase catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. Inhibitors of this enzyme are of interest for their potential to modulate neurotransmitter levels and ammonia homeostasis. The study of substituted isophthalic acids has revealed that the nature of the substituent at the 5-position influences the interaction with the enzyme's active site.[2]

Experimental Protocol: Synthesis and Evaluation of a GDH Inhibitor

This section details the conversion of this compound to its corresponding diacid and summarizes the findings of its enzymatic inhibition.

Step 1: Oxidation of this compound to 5-Bromoisophthalic Acid

  • Dissolve this compound (1.0 eq.) in a suitable solvent mixture, such as tert-butanol and water.

  • To this solution, add sodium chlorite (4.0 eq.) and a phase-transfer catalyst like 2-methyl-2-butene (4.0 eq.) at room temperature.

  • Add a solution of sodium dihydrogen phosphate (NaH₂PO₄) to maintain a slightly acidic pH.

  • Stir the reaction mixture vigorously at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-bromoisophthalic acid.

Synthetic Pathway to GDH Inhibitor

G Start This compound Reagents NaClO2, 2-methyl-2-butene, NaH2PO4 Start->Reagents Oxidation Product 5-Bromoisophthalic Acid Reagents->Product Application Competitive Inhibitor of Glutamate Dehydrogenase Product->Application Biological Activity

Caption: Oxidation of this compound to a GDH inhibitor.

Data Summary: Inhibition of Bovine Liver Glutamate Dehydrogenase

5-Bromoisophthalic acid acts as a competitive inhibitor with respect to L-glutamate for bovine liver glutamate dehydrogenase.[2] The inhibitory activity is pH-dependent, suggesting an interaction with an ionizable group at the enzyme's active site.[2]

InhibitorType of InhibitionpKi (approximate)Interacting Enzyme Residue (pKa)
5-Bromoisophthalic Acid CompetitiveVaries with pHIonizable group with pKa 7.4-7.8
Isophthalic Acid (Parent)CompetitiveLower than bromo-derivative-

Note: This data is based on the findings reported in the cited literature.[2]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for the efficient synthesis of complex molecular architectures, including bioactive macrocycles and enzyme inhibitors. The protocols and data presented herein demonstrate its utility and provide a foundation for its application in drug discovery and development programs. The ability to construct diverse molecular libraries from this single precursor underscores its importance as a core scaffold for generating novel chemical entities with therapeutic potential.

References

  • Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. PubMed Central. [Link]
  • Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutam

Sources

The Versatility of 5-Bromoisophthalaldehyde: A Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. 5-Bromoisophthalaldehyde, a seemingly simple aromatic dialdehyde, emerges as a highly versatile and powerful synthon for the creation of a diverse array of functional molecules. Its strategic placement of two reactive aldehyde functionalities and a bromine atom on a central benzene ring offers a trifecta of synthetic handles. This unique arrangement allows for the generation of macrocycles, the construction of intricate metal-organic frameworks (MOFs), and the development of sophisticated fluorescent sensors. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Physicochemical Properties and Handling

Before delving into its synthetic applications, a clear understanding of the properties of this compound is essential for its safe and effective use.

PropertyValueReference
CAS Number 120173-41-3[1][2][3][4]
Molecular Formula C₈H₅BrO₂[1]
Molecular Weight 213.03 g/mol [1]
Appearance White to pale-yellow solid[1]
Storage Refrigerator, under inert gas[1][5]

Safety Precautions: this compound is classified as a warning-level chemical and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application I: Synthesis of Schiff Base Macrocycles

The dual aldehyde groups of this compound make it an ideal candidate for the synthesis of macrocyclic structures through Schiff base condensation with diamines.[6][7] This [2+2] condensation reaction, where two molecules of the dialdehyde react with two molecules of a diamine, leads to the formation of large, cyclic imine structures. The bromine atom can be retained for post-synthetic modification or removed if desired.

Causality in Experimental Design:

The choice of solvent and catalyst is crucial in directing the reaction towards the desired macrocyclic product and minimizing polymerization.[6] Methanol or ethanol are commonly used solvents as they readily dissolve the reactants and facilitate the removal of water, which is a byproduct of the condensation. A catalytic amount of acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbons and accelerating the reaction.[8]

Experimental Workflow: Schiff Base Macrocyclization

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 5-BPA This compound in Ethanol Mixing Combine Solutions + Acetic Acid (cat.) 5-BPA->Mixing Diamine Diamine in Ethanol Diamine->Mixing Reflux Reflux (2-4 hours) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Drying Dry in Vacuum Oven Recrystallization->Drying Characterization (NMR, IR, MS)

Caption: Workflow for Schiff Base Macrocycle Synthesis.

Protocol 1: Synthesis of a [2+2] Macrocycle from this compound and 1,2-Diaminoethane

This protocol describes a general procedure for the synthesis of a [2+2] Schiff base macrocycle.

Materials:

  • This compound (2.13 g, 10 mmol)

  • 1,2-Diaminoethane (0.60 g, 10 mmol)

  • Absolute Ethanol (150 mL)

  • Glacial Acetic Acid (3-4 drops)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.13 g, 10 mmol) in 100 mL of absolute ethanol. Gentle heating may be required.

  • In a separate beaker, dissolve 1,2-diaminoethane (0.60 g, 10 mmol) in 50 mL of absolute ethanol.

  • Slowly add the diamine solution to the stirred solution of the dialdehyde at room temperature.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as a dichloromethane/hexane mixture.

  • Dry the purified macrocycle in a vacuum oven.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Application II: Building Blocks for Metal-Organic Frameworks (MOFs)

The rigid structure and the presence of two aldehyde groups make this compound a suitable precursor for organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The aldehyde functionalities can be oxidized to carboxylic acids to create the necessary binding sites for metal ions. The resulting 5-bromo-isophthalic acid can then be used to construct porous, crystalline MOFs with potential applications in gas storage, separation, and catalysis.[9]

Causality in Experimental Design:

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt are heated in a high-boiling point solvent.[9] The choice of metal ion and the reaction conditions (temperature, time, and solvent) will determine the final topology and properties of the MOF. For instance, the use of zinc or copper salts often leads to the formation of robust and porous frameworks.

Experimental Workflow: MOF Synthesis

cluster_linker Linker Synthesis cluster_mof MOF Synthesis cluster_workup Work-up & Activation 5-BPA This compound Oxidation Oxidation (e.g., KMnO₄) 5-BPA->Oxidation Linker 5-Bromo-isophthalic Acid Oxidation->Linker Mixing Mix Linker & Metal Salt in Solvent (e.g., DMF) Linker->Mixing Solvothermal Solvothermal Reaction (Sealed Vessel, High T) Mixing->Solvothermal Cooling Cool to RT Solvothermal->Cooling Washing Wash with Solvent Cooling->Washing Solvent_Exchange Solvent Exchange Washing->Solvent_Exchange Activation Activate under Vacuum Solvent_Exchange->Activation Characterization (PXRD, TGA, BET)

Caption: General workflow for MOF synthesis using a this compound-derived linker.

Protocol 2: General Procedure for MOF Synthesis

This protocol provides a general guideline for the synthesis of a MOF using 5-bromo-isophthalic acid as the organic linker.

Part A: Synthesis of 5-Bromo-isophthalic Acid

  • Oxidize this compound to 5-bromo-isophthalic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution.

  • Acidify the reaction mixture to precipitate the dicarboxylic acid.

  • Filter, wash with water, and dry the product.

Part B: MOF Synthesis (Solvothermal) Materials:

  • 5-Bromo-isophthalic acid

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent

Procedure:

  • In a Teflon-lined stainless steel autoclave, dissolve the 5-bromo-isophthalic acid and the metal salt in DMF in a specific molar ratio (this will need to be optimized for the target MOF).

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a set period (12-72 hours).

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Crystals of the MOF should have formed. Collect the crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.

  • To remove the solvent molecules from the pores of the MOF, perform a solvent exchange by immersing the crystals in a low-boiling point solvent (e.g., chloroform or acetone) for several days, replacing the solvent periodically.

  • Finally, activate the MOF by heating it under vacuum to remove the exchange solvent completely.

Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine its surface area and porosity.

Application III: Precursor for Fluorescent Sensors

The aromatic core of this compound can be incorporated into larger conjugated systems to create fluorescent molecules. The aldehyde groups can be used to introduce other functionalities through reactions like Knoevenagel or Wittig reactions, extending the π-system and tuning the photophysical properties. The bromine atom serves as a valuable handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of various fluorophores or recognition moieties. This modularity is key to designing fluorescent sensors for specific analytes.

Causality in Experimental Design:

The design of a fluorescent sensor involves the integration of a fluorophore (the signaling unit) and a receptor (the recognition unit). The photophysical properties of the sensor, such as its excitation and emission wavelengths, quantum yield, and Stokes shift, are critical for its performance. The synthetic strategy should therefore focus on creating a molecule where the binding of an analyte to the receptor causes a measurable change in the fluorescence output of the fluorophore.

Protocol 3: Conceptual Synthetic Route to a Fluorescent Sensor

This protocol outlines a conceptual synthetic pathway for a fluorescent sensor based on a this compound core.

Step 1: Core Modification via Schiff Base Formation

  • React this compound with a primary amine containing a recognition moiety (e.g., a crown ether for cation sensing or a boronic acid for saccharide sensing) to form a Schiff base. This reaction is similar to the macrocyclization protocol but can be performed in a 1:1 or 1:2 stoichiometry depending on the desired structure.

Step 2: Fluorophore Attachment via Suzuki Coupling

  • The bromine atom on the Schiff base product can be used for a Suzuki cross-coupling reaction with a boronic acid derivative of a known fluorophore (e.g., pyreneboronic acid or a BODIPY-boronic acid).

Procedure (General for Suzuki Coupling):

  • In a reaction flask, dissolve the bromo-functionalized Schiff base, the boronic acid derivative of the fluorophore, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, perform an aqueous work-up to remove the inorganic salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization and Evaluation: The final fluorescent sensor needs to be thoroughly characterized using NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy. Its sensing performance should then be evaluated by titrating it with the target analyte and monitoring the changes in its fluorescence emission.

Conclusion: A Gateway to Molecular Innovation

This compound stands out as a building block of significant utility in modern organic synthesis. Its unique combination of reactive sites provides chemists with a versatile platform to construct complex and functional molecules. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable compound in the development of novel materials and chemical tools. The continued exploration of its reactivity will undoubtedly lead to further innovations in fields ranging from materials science to medicinal chemistry.

References

  • Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. (2022). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102(3-4), 543–555.
  • CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents. (n.d.).
  • Fluorescent Sensors – design, synthesis, characterization and investigations of compounds that exhibit luminescence or fluorescence strongly dependent on changes in their environment. (n.d.).
  • Concise Synthesis of Macrocycles by Multicomponent Reactions - PMC - NIH. (2018). Molecules, 23(1), 133.
  • Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PubMed Central. (2022). Scientific Reports, 12(1), 4785.
  • Synthesis of the fluorescent sensor (5). - ResearchGate. (n.d.).
  • Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC. (2014). Journal of the American Chemical Society, 136(24), 8569–8572.
  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - MDPI. (2018). Molecules, 23(3), 623.
  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (2023). Molecules, 28(1), 219.
  • Strategies for the Diversity-Oriented Synthesis of Macrocycles - David Spring's group. (2019). Chemical Reviews, 119(12), 7974–8027.
  • A Short Review: Methodologies for the Synthesis of Schiff's Bases - Indian Journal of Advances in Chemical Science. (n.d.).
  • This compound. (n.d.).
  • A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing). (n.d.).
  • Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC. (2018). Molecules, 23(10), 2465.
  • Mechanistic studies of fluorescent sensors for the detection of reactive oxygen species - SciSpace. (n.d.).
  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - NIH. (2022). RSC Advances, 12(35), 22699–22718.
  • A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties | Request PDF - ResearchGate. (n.d.).
  • Metal-Organic Frameworks With Variable Valence Metal-Photoactive Components: Emerging Platform for Volatile Organic Compounds Photocatalytic Degradation - Frontiers. (2021). Frontiers in Chemistry, 9, 708101.
  • A series of metal–organic frameworks based on 5-(4-pyridyl)-isophthalic acid: selective sorption and fluorescence sensing - SciSpace. (n.d.).

Sources

Application Notes and Protocols for the Condensation Reactions of 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromoisophthalaldehyde is a pivotal aromatic dialdehyde that serves as a versatile C-Br functionalized building block in synthetic chemistry. Its two aldehyde groups provide symmetric reaction sites for a variety of condensation reactions, enabling the construction of complex molecules such as Schiff base ligands, macrocycles, polymers, and functionalized stilbenes. This document provides an in-depth guide for researchers, scientists, and professionals in drug development, detailing the experimental procedures for key condensation reactions of this compound. The protocols are designed with an emphasis on scientific causality, reproducibility, and robust characterization of the resulting products.

Foundational Principles: The Reactivity of this compound

This compound's reactivity is dominated by its two aldehyde functional groups positioned at the 1 and 3 positions of the benzene ring. The bromine atom at the 5-position imparts unique properties, including increased molecular weight and a site for subsequent cross-coupling reactions. The primary condensation reactions discussed herein are fundamental transformations of the aldehyde groups.

  • Schiff Base (Imine) Formation: This reaction involves the condensation of the aldehyde groups with primary amines. It proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by acid- or base-catalyzed dehydration to yield the stable imine (C=N) bond.[1] Given the dialdehyde nature of the substrate, reactions with monoamines will yield bis-imines, while reactions with diamines can lead to polymeric structures or macrocycles, depending on the stoichiometry and reaction conditions.

  • Knoevenagel Condensation: This is a nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[2][3] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to form a carbanion nucleophile.[4]

  • Wittig Reaction: A powerful method for synthesizing alkenes, the Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a phosphorane).[5][6] The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable triphenylphosphine oxide.[7] This reaction is particularly valuable for creating C=C bonds with high chemo- and regioselectivity.

Experimental Workflows and Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers are encouraged to optimize conditions based on their specific substrates and desired outcomes.

General Experimental Workflow

A standardized workflow ensures consistency and successful outcomes. Key stages include preparation, reaction execution, product isolation, and rigorous characterization.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Workup cluster_purify 4. Purification cluster_char 5. Characterization prep_reagents Reagent & Solvent Preparation prep_glass Glassware Setup (Dry/Inert Atmosphere) prep_reagents->prep_glass Ensure purity & stoichiometry reaction_mix Mixing of Reactants & Catalyst prep_glass->reaction_mix reaction_cond Maintain Conditions (Temp, Time, Stirring) reaction_mix->reaction_cond reaction_monitor Monitor Progress (TLC, LC-MS) reaction_cond->reaction_monitor workup_quench Quenching reaction_monitor->workup_quench workup_extract Extraction / Filtration workup_quench->workup_extract workup_dry Drying workup_extract->workup_dry purify_main Recrystallization or Column Chromatography workup_dry->purify_main char_spec Spectroscopy (NMR, IR, MS) purify_main->char_spec char_purity Purity Analysis (HPLC, Elemental) char_spec->char_purity

Caption: General workflow for condensation reactions.

Protocol 1: Synthesis of a Bis-Schiff Base using 1,3-Diaminopropane

This protocol details the formation of a macrocyclic or polymeric Schiff base through the reaction of this compound with 1,3-diaminopropane.

Principle: The reaction involves a 1:1 molar ratio of the dialdehyde and the diamine. Each aldehyde group condenses with one amine group of the diamine to form two imine bonds.

Materials and Reagents:

  • This compound (C₈H₅BrO₂, MW: 213.03 g/mol )[8]

  • 1,3-Diaminopropane (C₃H₁₀N₂, MW: 74.12 g/mol )

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.07 g (5.0 mmol) of this compound in 40 mL of absolute ethanol. Gentle warming may be required.[9]

  • In a separate beaker, dissolve 0.37 g (5.0 mmol) of 1,3-diaminopropane in 10 mL of absolute ethanol.[9]

  • Reaction: While stirring the aldehyde solution, add the diamine solution dropwise over 10 minutes at room temperature.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Scientist's Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. It also facilitates the final dehydration step of the hemiaminal intermediate.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Isolation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to promote full precipitation of the product.[9]

  • Collect the resulting solid (typically yellow) by vacuum filtration. Wash the precipitate with two portions of cold ethanol (10 mL each) to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50°C overnight.

Characterization:

  • FT-IR: Look for the appearance of a strong C=N stretching band around 1610-1640 cm⁻¹ and the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and N-H stretches from the primary amine (around 3300-3400 cm⁻¹).[10]

  • ¹H NMR: Confirm the formation of the imine proton (N=CH) signal, typically a singlet downfield around 8.5-9.0 ppm.

Protocol 2: Knoevenagel Condensation with Malononitrile

This procedure outlines the base-catalyzed condensation of this compound with malononitrile to form a bis(dicyanovinyl) derivative.

Principle: A basic catalyst abstracts a proton from the highly acidic methylene group of malononitrile, creating a potent nucleophile that attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields the product.[11][12]

Materials and Reagents:

  • This compound (C₈H₅BrO₂, MW: 213.03 g/mol )

  • Malononitrile (C₃H₂N₂, MW: 66.06 g/mol )

  • Piperidine (Catalyst)

  • Ethanol or Toluene

  • Standard laboratory glassware

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine this compound (1.07 g, 5.0 mmol) and malononitrile (0.73 g, 11.0 mmol - a slight excess is used to ensure complete reaction of both aldehyde groups) in 25 mL of ethanol.

  • Catalysis: Add 0.1 mL of piperidine to the stirred mixture.

    • Scientist's Note: Piperidine is a sufficiently strong base to deprotonate malononitrile but mild enough to prevent side reactions with the aldehyde. Alternative green chemistry approaches may use ionic liquids or microwave irradiation to accelerate the reaction.[13]

  • Reaction: Stir the mixture at room temperature for 4-6 hours. A precipitate usually forms as the reaction progresses.

  • Monitoring: Check for the disappearance of the aldehyde by TLC.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove the catalyst and any unreacted malononitrile.

  • Drying: Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent like acetonitrile if needed.

Characterization:

  • ¹H NMR: Expect to see a new singlet for the vinyl proton (C=CH) and the disappearance of the aldehyde proton signal.

  • ¹³C NMR: Look for new signals corresponding to the vinyl carbons and the nitrile carbons.

Protocol 3: Double Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol describes the conversion of the two aldehyde groups into vinyl groups, producing 5-Bromo-1,3-divinylbenzene.

Principle: The reaction requires the in situ generation of the phosphorus ylide from its corresponding phosphonium salt using a strong, non-nucleophilic base. The ylide then reacts with the aldehyde.[14][15] This reaction must be conducted under strictly anhydrous and inert conditions.

Materials and Reagents:

  • Methyltriphenylphosphonium Bromide (C₁₉H₁₈BrP, MW: 357.23 g/mol )

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M) or Sodium Hydride (NaH)

  • This compound (C₈H₅BrO₂, MW: 213.03 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Schlenk line, oven-dried glassware, syringes, and nitrogen or argon gas supply

Procedure:

  • Ylide Generation: a. To an oven-dried 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (4.11 g, 11.5 mmol, 2.3 eq). b. Add 80 mL of anhydrous THF via cannula or syringe. Cool the resulting suspension to 0°C in an ice bath. c. Slowly add n-Butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol, 2.2 eq) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.[6] d. Stir the mixture at 0°C for 1 hour.

    • Scientist's Note: Anhydrous conditions are critical. Both n-BuLi and the resulting ylide are extremely sensitive to moisture and atmospheric oxygen.

  • Reaction with Aldehyde: a. In a separate dry flask, dissolve this compound (1.07 g, 5.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide suspension at 0°C over 20 minutes. c. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: a. Cool the reaction back to 0°C and quench it by slowly adding 20 mL of saturated aqueous NH₄Cl solution.[15] b. Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3 x 30 mL). c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). d. Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired divinyl compound using flash column chromatography on silica gel (typically eluting with a non-polar solvent system like hexanes/ethyl acetate).

Characterization:

  • ¹H NMR: The key signals will be the disappearance of the aldehyde proton and the appearance of new signals in the alkene region (typically 5-7 ppm) corresponding to the vinyl protons, showing characteristic coupling patterns (dd, d).

Summary of Reaction Parameters

Reaction TypeKey ReagentsStoichiometry (Aldehyde:Reagent)CatalystSolventTemperatureTypical Time
Schiff Base Primary Amine1:2 (monoamine) or 1:1 (diamine)Acetic AcidEthanolReflux3-4 h
Knoevenagel Malononitrile1:2.2PiperidineEthanolRoom Temp.4-6 h
Wittig Phosphonium Salt1:2.3n-BuLi (Base)Anhydrous THF0°C to RT12-16 h

Safety and Handling

  • This compound is harmful if swallowed and causes skin and eye irritation.[8]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents like n-Butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe techniques.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • ResearchGate. (n.d.). Condensation of primary aliphatic amines with aromatic aldehydes using AmberlystÒ 15 as catalyst.
  • Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. Int. Res. Journal of Science & Engineering, Special Issue A11, 146-150.
  • ACS Publications. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases.
  • Bentham Science. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis.
  • ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
  • National Institutes of Health (NIH). (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine.
  • Google Patents. (n.d.). CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method.
  • Der Pharma Chemica. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
  • JETIR. (2020). Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism.
  • Organic Reactions. (n.d.). The Knoevenagel Condensation.
  • Google Patents. (n.d.). US20100317898A1 - Novel catalyst for aldol condensation reactions.
  • Wipf, P. (2007). The Wittig Reaction. Chem 2320 lecture notes.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Magritek. (n.d.). The Aldol Condensation.
  • YouTube. (2014). Knoevenagel Condensation.
  • MDPI. (n.d.). Recent Developments on Five-Component Reactions.
  • YouTube. (2021). Knoevenagel Reaction / with mechanism.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on performing Suzuki-Miyaura cross-coupling reactions using 5-Bromoisophthalaldehyde. This key building block is instrumental in the synthesis of complex biaryl dicarboxaldehydes, which are precursors to a variety of pharmacologically active compounds and advanced functional materials.[1][2][3][4] This guide delves into the mechanistic principles of the reaction, offers detailed, field-proven protocols, and provides critical insights into optimizing reaction conditions for this specific, electron-deficient substrate.

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[2][5] Its significance is underscored by its wide applicability, mild reaction conditions, and exceptional tolerance for a diverse range of functional groups.[2][5]

This compound is a particularly valuable substrate. The resulting biaryl structures, featuring two aldehyde functionalities, are versatile intermediates. These aldehydes can be readily transformed into a multitude of other functional groups, providing synthetic pathways to complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1][3][4]

However, the electronic nature of this compound—specifically the presence of two electron-withdrawing aldehyde groups—presents unique considerations for reaction optimization. These groups deactivate the aryl bromide, which can influence the kinetics of the catalytic cycle. Aryl halides with electron-withdrawing groups are known to undergo oxidative addition more readily, but the subsequent steps of the catalytic cycle must be carefully managed to ensure high yields.[6][7] This guide provides the necessary framework to successfully navigate these challenges.

The Catalytic Cycle: Mechanism and Rationale

The Suzuki-Miyaura coupling proceeds via a well-defined palladium-catalyzed cycle.[8][9][10] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The Three Key Steps
  • Oxidative Addition: The cycle begins when a catalytically active Pd(0) species inserts into the carbon-bromine bond of this compound.[6][8][11] This step forms a square planar Pd(II) complex. The electron-withdrawing nature of the aldehyde groups on the aromatic ring can facilitate this step.[6]

  • Transmetalation: This is often the rate-determining step and requires activation of the organoboron reagent (e.g., an arylboronic acid) by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[13][14] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.[9][11] The choice of base is critical and directly impacts the efficiency of this step.[13][14][15]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the biaryl product.[8][9][11] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Visualization of the Catalytic Cycle

The following diagram illustrates the key transformations of the palladium catalyst and the organic substrates throughout the reaction cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-Ar') reductive_elimination->product arbr This compound (Ar-Br) arbr->oxidative_addition boronic Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki Coupling of this compound

This protocol is designed to be a robust starting point for the coupling of various arylboronic acids with this compound. Adjustments may be necessary depending on the specific boronic acid used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard SupplierSubstrate
Arylboronic Acid≥97%Standard SupplierCoupling Partner (1.1 - 1.5 equiv.)
Pd(PPh₃)₄ (Tetrakis)≥99%Standard SupplierCatalyst (1-5 mol%)
or Pd(OAc)₂ + Ligand≥98%Standard SupplierPre-catalyst system
SPhos or XPhos≥98%Standard SupplierLigand (if using Pd(OAc)₂)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierBase (2.0 - 3.0 equiv.)
1,4-DioxaneAnhydrousStandard SupplierSolvent
Deionized WaterHigh PurityIn-houseCo-solvent
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction Solvent
Brine (sat. NaCl)ACS GradeIn-houseWashing Solution
Anhydrous MgSO₄ or Na₂SO₄ACS GradeStandard SupplierDrying Agent
Silica Gel230-400 meshStandard SupplierChromatography
Argon or Nitrogen GasHigh PurityGas SupplierInert Atmosphere
Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 1. Add solids to a flame-dried flask: - this compound - Arylboronic Acid - Base (K₂CO₃) setup2 2. Add Catalyst/Ligand setup1->setup2 setup3 3. Seal flask, evacuate, and backfill with Ar/N₂ (3x) setup2->setup3 setup4 4. Add degassed solvents (Dioxane/Water) via syringe setup3->setup4 reaction1 5. Heat mixture to 80-100 °C with vigorous stirring setup4->reaction1 reaction2 6. Monitor progress by TLC or LC-MS (Typically 2-24 h) reaction1->reaction2 workup1 7. Cool to RT. Dilute with EtOAc reaction2->workup1 workup2 8. Wash with H₂O and Brine workup1->workup2 workup3 9. Dry organic layer (Na₂SO₄), filter, concentrate workup2->workup3 workup4 10. Purify by column chromatography workup3->workup4

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[5]

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. If using Pd(PPh₃)₄, add 3 mol%. If using a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a ligand such as SPhos (4 mol%), add them at this stage. Bulky, electron-rich phosphine ligands are often beneficial for challenging couplings.[16][17][18]

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and the inert gas three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degas the solvent by bubbling argon through it for 15-20 minutes. Add the solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed. This typically takes between 4 and 24 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[5][9]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][9]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl dicarboxaldehyde product.[5]

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: For electron-deficient aryl bromides like the target substrate, standard catalysts like Pd(PPh₃)₄ are often effective.[9] However, if yields are low, switching to a more active catalyst system using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can dramatically improve performance.[18]

  • Base Selection: The base is crucial for activating the boronic acid.[12][15] K₂CO₃ is a reliable, moderately strong base suitable for this reaction.[9][14] If side reactions or degradation occur, a milder base like K₃PO₄ or Cs₂CO₃ may be beneficial. Strong bases like NaOH or KOH can sometimes promote side reactions and should be used with caution.[14]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio should be optimized for substrate solubility.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be minimized by using thoroughly degassed solvents, maintaining a strict inert atmosphere, and avoiding excessively long reaction times or high temperatures.[6]

  • Homocoupling: Dimerization of the boronic acid (Ar'-Ar') can occur. This is often a result of oxygen in the reaction atmosphere and can be suppressed by ensuring a rigorously inert setup and using degassed solvents.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing valuable biaryl dicarboxaldehyde intermediates. Success hinges on a solid understanding of the reaction mechanism and careful control over key parameters, including the choice of catalyst, ligand, base, and solvent. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can reliably and efficiently access these important molecular building blocks for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Cella, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Pérez-Temprano, M. H., et al. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Wolfe, J. P., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • ACS Publications. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • ResearchGate. (2024, August). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
  • ResearchGate. (n.d.). The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres.
  • PubMed. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • National Institutes of Health. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC.
  • ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

Sources

Application Notes & Protocols: Leveraging 5-Bromoisophthalaldehyde in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel fluorescent probes utilizing 5-Bromoisophthalaldehyde as a versatile starting material. We delve into the strategic synthetic pathways, including Schiff base condensations and palladium-catalyzed cross-coupling reactions, that leverage the unique trifunctionality of this building block. Detailed, field-proven protocols for the synthesis of a ratiometric fluorescent sensor for zinc ions (Zn²⁺) are presented, complete with characterization and application guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to design and synthesize custom fluorescent probes for a wide range of biological and analytical applications.

Introduction: The Strategic Advantage of this compound

This compound is a commercially available aromatic compound featuring two aldehyde functionalities and a bromine atom strategically positioned on the benzene ring.[1][2][3] This trifunctional nature makes it an exceptionally valuable and versatile precursor in the synthesis of complex molecular architectures, particularly for the development of fluorescent probes. The aldehyde groups provide a reactive handle for the facile formation of Schiff bases, a common strategy for creating sensors that exhibit changes in fluorescence upon interaction with analytes.[4][5] Concurrently, the bromo substituent serves as a key functional group for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This dual reactivity allows for a modular and convergent synthetic approach to sophisticated fluorescent probes with tailored photophysical properties and specific analyte recognition capabilities.

The fundamental design of a small-molecule fluorescent probe typically consists of a fluorophore, a recognition element (receptor), and a linker.[9] this compound can be ingeniously employed to construct probes where the dialdehyde moiety forms part of the recognition and/or fluorophore system, while the bromo group enables the attachment of additional functionalities, such as another fluorophore for ratiometric sensing or a targeting ligand for specific biological localization.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of fluorescent probes from this compound primarily revolves around two key transformations: Schiff base condensation and Suzuki-Miyaura cross-coupling. The strategic sequencing of these reactions is crucial for achieving the desired final product with high yield and purity.

Schiff Base Condensation: A Gateway to Sensing

The reaction of the aldehyde groups of this compound with primary amines is a robust and efficient method for constructing Schiff bases (imines). This condensation reaction is often catalyzed by a small amount of acid and proceeds via a hemiaminal intermediate. The resulting C=N double bond is part of a conjugated system that can influence the photophysical properties of the molecule.[4] This change in electronic structure upon metal ion chelation is a common mechanism for fluorescence modulation in Schiff base sensors.[4][5][10][11]

Mechanism Causality: The formation of a Schiff base extends the π-conjugated system of the aromatic ring. When the probe coordinates with a metal ion, the chelation can lead to a more rigid structure, inhibiting non-radiative decay pathways and resulting in chelation-enhanced fluorescence (CHEF).[11] Alternatively, the interaction can alter the energy levels of the molecular orbitals, leading to a shift in the emission wavelength, which is ideal for ratiometric sensing.

Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity

The bromine atom on the this compound core is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl or vinyl boronic acids or esters.[8][12] This strategy can be employed to:

  • Introduce a second fluorophore: Creating a FRET (Förster Resonance Energy Transfer) pair for ratiometric sensing.[13]

  • Attach a targeting moiety: For localizing the probe to specific cells or organelles.

  • Tune the photophysical properties: By extending the π-conjugation of the system to achieve longer emission wavelengths.

Mechanism Causality: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[8]

Experimental Protocols: Synthesis of a Ratiometric Zinc Sensor

Herein, we provide a detailed protocol for the synthesis of a novel ratiometric fluorescent probe for Zn²⁺, Zn-Probe 1 , starting from this compound. The design involves a two-step synthesis: a Schiff base condensation followed by a Suzuki-Miyaura coupling.

Synthesis of Intermediate 1: Schiff Base Formation

Objective: To synthesize the Schiff base intermediate by reacting this compound with 2-hydrazinobenzothiazole.

Materials:

  • This compound (1.0 eq)

  • 2-Hydrazinobenzothiazole (2.2 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve this compound in anhydrous ethanol in a round-bottom flask.

  • Add 2-hydrazinobenzothiazole to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain Intermediate 1 .

Characterization: The structure of Intermediate 1 should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Zn-Probe 1: Suzuki-Miyaura Coupling

Objective: To couple Intermediate 1 with a boronic acid derivative of a second fluorophore (e.g., a coumarin derivative) to yield the final ratiometric probe, Zn-Probe 1 .

Materials:

  • Intermediate 1 (1.0 eq)

  • Coumarin boronic acid derivative (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dioxane and Water (4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add Intermediate 1 , the coumarin boronic acid derivative, and K₂CO₃.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Zn-Probe 1 .

Characterization: The final product, Zn-Probe 1 , should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its photophysical properties should be investigated.

Visualization of Synthetic and Sensing Pathways

Synthesis_and_Sensing cluster_synthesis Synthetic Pathway cluster_sensing Sensing Mechanism This compound This compound Intermediate_1 Schiff Base Intermediate This compound->Intermediate_1 Schiff Base Condensation Zn-Probe_1 Final Zn-Probe 1 Intermediate_1->Zn-Probe_1 Suzuki-Miyaura Coupling Zn-Probe_1_free Zn-Probe 1 (Free) Zn-Probe_1_bound Zn-Probe 1-Zn²⁺ Complex Zn-Probe_1_free->Zn-Probe_1_bound + Zn²⁺ Zn-Probe_1_bound->Zn-Probe_1_free - Zn²⁺

Caption: Synthetic route and sensing mechanism of Zn-Probe 1.

Data Presentation: Photophysical Properties

The photophysical properties of Zn-Probe 1 should be systematically investigated. The following table summarizes the expected data.

PropertyZn-Probe 1 (Free)Zn-Probe 1 + Zn²⁺
Absorption Max (λ_abs)~420 nm~420 nm & ~480 nm
Emission Max (λ_em)~530 nm~580 nm
Quantum Yield (Φ)LowHigh
Colorimetric ChangeColorlessYellow
Fluorescence ChangeWeak GreenStrong Orange-Red

Application: Ratiometric Detection of Zn²⁺ in Live Cells

Objective: To demonstrate the utility of Zn-Probe 1 for the ratiometric imaging of intracellular Zn²⁺.

Protocol:

  • Cell Culture: Culture cells (e.g., HeLa cells) on a glass-bottom dish suitable for fluorescence microscopy.

  • Probe Loading: Incubate the cells with a working solution of Zn-Probe 1 (e.g., 5-10 µM in cell culture medium) for 30-60 minutes at 37 °C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a confocal microscope equipped with two emission channels (e.g., Channel 1: 500-550 nm, Channel 2: 570-620 nm) with excitation at ~405 nm and ~488 nm.

  • Zn²⁺ Stimulation: To induce an increase in intracellular Zn²⁺, treat the cells with a Zn²⁺ ionophore (e.g., pyrithione) followed by the addition of ZnCl₂.

  • Time-Lapse Imaging: Acquire images before and after Zn²⁺ stimulation to observe the ratiometric change in fluorescence. An increase in the ratio of fluorescence intensity from Channel 2 to Channel 1 indicates an increase in intracellular Zn²⁺ concentration.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of each intermediate and the final product must be confirmed by rigorous analytical techniques (NMR, MS). The functionality of the final probe is validated by its specific and ratiometric response to the target analyte (Zn²⁺) in vitro, which should be reproducible. The live-cell imaging application serves as the ultimate validation of the probe's utility in a biological context.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced fluorescent probes. The orthogonal reactivity of its aldehyde and bromo functionalities allows for a modular approach to probe design, enabling the creation of sensors with tailored properties for specific applications. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to develop novel fluorescent tools for a wide range of scientific disciplines, from analytical chemistry to cell biology and drug discovery.

References

  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels.
  • Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life.
  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near‐infr - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC - PubMed Central. PubMed Central.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - Semantic Scholar. Semantic Scholar.
  • Fluorescent Sensors for Measuring Metal Ions in Living Systems - ResearchGate.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
  • Synthesis of fluorescent probes - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • pH Probes | AAT Bioquest.
  • Molecular fluorescent probes for monitoring pH changes in living cells - Discover - NOAA.
  • A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - NIH.
  • Designing Molecular Fluorescent Probes - BOC Sciences. BOC Sciences.
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions - MDPI. MDPI.
  • Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
  • Fluorophores to Synthesize Small-Molecule Fluorescent Probes - Labinsights. Labinsights.
  • THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES - TCU Digital Repository. TCU Digital Repository.
  • Schematic representation of the reaction mechanism of probe 5 (A) and... - ResearchGate.
  • Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC. PubMed Central.
  • Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells.
  • Fluorophores and Their Applications as Molecular Probes in Living Cells - ResearchGate.
  • Controlling Intramolecular Rotation with Five-Membered Heterocycles Facilitates the Design of Highly Cell-Permeable Xanthene-Based Fluorogenic Probes - PMC - NIH. PubMed Central.
  • Application of the Supported Fluorescent Probe Proxyl Fluorescamine to the Measurement of Free Radicals in Cigarette Smoke and - OSTI.
  • Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
  • Development of fluorescent probes for bioimaging applic
  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing). Royal Society of Chemistry.
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - NIH.
  • Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes | Request PDF - ResearchGate.
  • Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing). Royal Society of Chemistry.
  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - MDPI. MDPI.
  • A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses - PubMed Central. PubMed Central.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH.
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection - Semantic Scholar. Semantic Scholar.
  • Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - SciSpace. SciSpace.
  • 120173-41-3 this compound AKSci J96366. AKSci.
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
  • Fluorescent probe for selective detection of boric acids and its application to screening the conversion of Suzuki–Miyaura coupling reaction | Request PDF - ResearchGate.
  • This compound | 120173-41-3 - Sigma-Aldrich. Sigma-Aldrich.
  • This compound | 120173-41-3 - ChemicalBook. ChemicalBook.
  • 120173-41-3|this compound|BLD Pharm. BLD Pharm.

Sources

Application Notes & Protocols: A Detailed Guide to the Step-by-Step Synthesis of 5-Bromoisophthalaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-bromoisophthalaldehyde, a versatile building block in medicinal chemistry and materials science. It further details protocols for the preparation of two key classes of its derivatives: Schiff bases and biaryls via Suzuki-Miyaura cross-coupling. The methodologies are presented with an emphasis on the underlying chemical principles and experimental rationale to ensure reproducibility and scalability for researchers, scientists, and drug development professionals.

Introduction: The Versatility of this compound

This compound (also known as 5-bromo-1,3-benzenedicarboxaldehyde) is an aromatic dialdehyde featuring a bromine atom at the 5-position. This unique trifunctional structure makes it an exceptionally valuable intermediate in organic synthesis. The two aldehyde groups serve as reactive handles for forming imines (Schiff bases), while the aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Its derivatives are explored for a wide range of applications, including the development of novel pharmaceuticals, functional materials, and coordination complexes.[2][3]

Physicochemical Properties
PropertyValueReference
CAS Number 120173-41-3[4]
Molecular Formula C₈H₅BrO₂[5]
Molecular Weight 213.03 g/mol [5]
Appearance White to pale-yellow solid[4]
Storage Store under inert gas at 2-8°C[5]

Synthesis of the Core Intermediate: this compound

The most common and reliable route to this compound is the selective oxidation of the corresponding diol, 5-bromo-1,3-phenylenedimethanol.

Scientific Rationale

The choice of Manganese(IV) dioxide (MnO₂) as the oxidizing agent is critical. It is a mild and chemoselective reagent that preferentially oxidizes benzylic alcohols to aldehydes. This selectivity is crucial to prevent over-oxidation to the corresponding carboxylic acids, which can be a common side reaction with stronger oxidants. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is heated to increase the rate of this heterogeneous reaction. Post-reaction, filtration through diatomaceous earth (Celite) is an effective method to remove the solid MnO₂ and its reduced forms.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_node Dissolve 5-bromo-1,3-phenylenedimethanol in Tetrahydrofuran (THF) react_node Add Manganese(IV) dioxide (MnO₂) Heat at 60°C for 4 hours prep_node->react_node Transfer to reaction vessel filter_node Cool and filter through diatomaceous earth react_node->filter_node Reaction completion concentrate_node Concentrate filtrate under reduced pressure filter_node->concentrate_node Remove solid MnO₂ product_node Obtain this compound as a white solid concentrate_node->product_node Remove THF

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol) in tetrahydrofuran (250 mL).

  • Oxidation: To this solution, add activated Manganese(IV) dioxide (35.5 g, 408 mmol) in one portion.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours, with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the solid manganese oxides. Wash the filter cake with additional THF to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the THF.

  • Product Isolation: The resulting solid is this compound. The reported yield for this procedure is approximately 46% (1.61 g).[4] The product can be used directly for subsequent steps or further purified by recrystallization if necessary.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
5-bromo-1,3-phenylenedimethanol217.063.6016.61.0
Manganese(IV) dioxide86.9435.5408~24.6
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound213.031.6146%

Synthesis of this compound Derivatives

Derivative Class I: Schiff Bases

Schiff bases (or imines) are synthesized via the condensation of the aldehyde groups of this compound with primary amines. These compounds are of significant interest in coordination chemistry and are widely studied for their biological activities, including antimicrobial and antifungal properties.[2][6][7]

SchiffBase start This compound plus + start->plus amine 2 R-NH₂ (Primary Amine) plus->amine arrow     Solvent (e.g., Ethanol) Catalyst (optional)      amine->arrow product Bis-Schiff Base Derivative arrow->product

Caption: General reaction for Schiff Base synthesis.

This generalized protocol is based on standard procedures for Schiff base formation.[6][8]

  • Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (15-20 mL) in a round-bottom flask.

  • Amine Addition: To this solution, add the desired primary amine (2.0-2.2 mmol, 2.0-2.2 equivalents) either neat or as a solution in the same solvent. Note: The stoichiometry ensures reaction at both aldehyde sites.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the Schiff base product precipitating out of solution within minutes to a few hours.[6] For less reactive amines, the mixture may be heated to reflux for 2-4 hours.

  • Monitoring: Track the reaction's progress using TLC by observing the disappearance of the starting aldehyde.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Purification: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Derivative Class II: Biaryls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[9][10] In this context, the bromine atom of this compound is coupled with an organoboron species (typically a boronic acid or ester) to synthesize substituted biaryl compounds, which are prevalent structures in many pharmaceutical agents.[1][11]

The reaction proceeds through a catalytic cycle involving a palladium complex.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for high yields. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate both the oxidative addition and reductive elimination steps.[11]

SuzukiCycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation (+ R-B(OH)₂ / Base) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This is a general protocol for the Suzuki coupling of an aryl bromide.[11]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst/Ligand Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or DME) via syringe.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C) for the specified time (2-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

ComponentExample ReagentsTypical AmountRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pre-catalyst that forms the active Pd(0) species.
Ligand SPhos, XPhos, P(t-Bu)₃, PCy₃1-2x Pd amountStabilizes the catalyst and facilitates key steps in the catalytic cycle.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalentsActivates the boronic acid for the transmetalation step.[9]
Solvent Toluene, Dioxane, THF, DME (+/- water)0.1 - 0.5 MSolubilizes reactants; solvent choice can significantly impact reaction rate and yield.

Conclusion

This compound is a highly adaptable synthetic intermediate. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and subsequent derivatization. The oxidation of 5-bromo-1,3-phenylenedimethanol offers a direct route to the core molecule. Furthermore, its aldehyde and aryl bromide functionalities can be selectively targeted to generate diverse libraries of Schiff bases and biaryl compounds through well-established condensation and Suzuki-Miyaura coupling reactions, respectively. These application notes serve as a foundational resource for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study.International Research Journal of Science & Engineering, Special Issue A11, 146-150.
  • Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... (n.d.). ResearchGate.
  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid.Der Pharma Chemica, 2(6), 273-278.
  • Kumar, A., et al. (2017). Synthesis of some new Schiff bases of Pharmaceutical Interest.Annals of Advances in Chemistry, 1(1), 053–056.
  • Varghese, J., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine.Heliyon, 8(6), e09605.
  • Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde.Organic Syntheses, 88, 268.
  • Martin, R., & Flores-Gaspar, A. (2010). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation.Organic Syntheses, 87, 250.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • 1,3-Benzenedicarboxaldehyde, 5-bromo-. (n.d.). ChemBK.

Sources

Application Notes & Protocols: 5-Bromoisophthalaldehyde as a Versatile Precursor for Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromoisophthalaldehyde in the synthesis of functionalized macrocycles. Macrocyclic compounds are of immense interest in modern drug discovery due to their unique ability to address challenging biological targets.[1] this compound serves as an exemplary building block, offering both a rigid scaffold for predictable cyclization and a reactive bromine handle for post-synthesis diversification. This guide details two primary synthetic strategies—Schiff base condensation and Wittig-based olefination—and elucidates the critical application of post-cyclization modification, enabling the creation of diverse compound libraries from a single macrocyclic core.

Introduction: The Strategic Value of this compound

Macrocycles, cyclic molecules typically containing rings of 12 or more atoms, occupy a unique chemical space between traditional small molecules and large biologics. Their conformational pre-organization can reduce the entropic penalty upon binding to a target, leading to high affinity and selectivity.[1] However, a primary challenge in macrocycle chemistry is the development of synthetic routes that are both efficient and amenable to the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

This compound (1,3-diformyl-5-bromobenzene) is a highly valuable precursor for addressing this challenge. Its architecture provides three key features:

  • Bifunctional Aldehyde Groups: The two aldehyde moieties, positioned at the 1 and 3 positions of the benzene ring, act as convergent points for cyclization with bifunctional linkers.

  • Rigid Aromatic Core: The phenyl ring imparts a degree of rigidity and a well-defined geometry to the resulting macrocycle, which is crucial for predictable target binding.

  • A Handle for Diversification: The bromine atom at the 5-position is a versatile functional handle. It is relatively inert during the initial macrocyclization but can be readily transformed via modern cross-coupling reactions, allowing for late-stage functionalization of the macrocyclic scaffold.[2]

This guide provides detailed protocols for leveraging these features to construct and diversify novel macrocyclic structures.

Core Synthetic Strategies & Mechanistic Rationale

The synthesis of macrocycles is often challenged by competing intermolecular polymerization. To favor the desired intramolecular cyclization, reactions are typically conducted under high-dilution conditions, where the concentration of the linear precursor is kept low to minimize encounters between different molecules.[3]

Strategy 1: Schiff Base Macrocyclization

Schiff base condensation is a robust and widely used reaction for forming imine (-C=N-) linkages. The reaction involves the nucleophilic attack of a primary amine on a carbonyl carbon, followed by dehydration to form the stable imine bond. When a dialdehyde like this compound is reacted with a diamine, a [2+2] macrocycle is typically formed, where two molecules of the dialdehyde react with two molecules of the diamine.

Causality Behind Experimental Choices:

  • Solvent: Alcohols like methanol or ethanol are commonly used as they readily dissolve the reactants and the imine product often precipitates upon formation, driving the reaction to completion.

  • Catalyst: The reaction is often self-catalyzed but can be accelerated by a few drops of a mild acid (e.g., acetic acid) to protonate the carbonyl oxygen, making the carbon more electrophilic.

  • High Dilution: Slow, simultaneous addition of the two reactant solutions into a large volume of solvent is critical to promote intramolecular ring closure over intermolecular polymerization.

Schiff_Base_Macrocyclization cluster_reactants Reactants cluster_process Process cluster_product Product Dialdehyde This compound (2 eq.) Dilution High-Dilution Conditions (Slow addition to large solvent volume) Dialdehyde->Dilution Diamine Diamine Linker (e.g., Ethylenediamine) (2 eq.) Diamine->Dilution Reaction Schiff Base Condensation (e.g., MeOH, reflux) Dilution->Reaction [2+2] Cyclization Macrocycle Diimine Macrocycle Reaction->Macrocycle Forms Imine Bonds

Caption: Workflow for Schiff Base Macrocyclization.

Strategy 2: Wittig-Based Macrocyclization

The Wittig reaction is a powerful method for forming carbon-carbon double bonds (alkenes) from carbonyl compounds and phosphorus ylides.[4] For macrocyclization, a bis-phosphonium salt is first prepared and then converted into a bis-ylide using a strong base. This bis-ylide can then react with a dialdehyde like this compound in a [2+2] fashion to form a macrocycle containing four newly formed alkene linkages.

Causality Behind Experimental Choices:

  • Ylide Formation: A strong, non-nucleophilic base (e.g., NaH, n-BuLi, or KHMDS) is required to deprotonate the phosphonium salt to form the reactive ylide. This is typically done in an anhydrous aprotic solvent like THF or DMF.

  • Reaction Conditions: The reaction is sensitive to air and moisture, requiring an inert atmosphere (N₂ or Ar). The addition of the dialdehyde is performed slowly and at low temperatures to control the reaction rate and favor cyclization.

  • Stereoselectivity: The stereochemistry (E/Z) of the resulting alkenes depends on the nature of the ylide. Non-stabilized ylides (from simple alkyl halides) typically favor the Z-alkene, while stabilized ylides tend to yield the E-alkene.[5]

Wittig_Macrocyclization cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cyclization BisSalt Bis(phosphonium) Salt Base Strong Base (e.g., NaH) in Anhydrous THF BisSalt->Base Deprotonation BisYlide Bis-Ylide Base->BisYlide Cyclization [2+2] Wittig Reaction (High Dilution) BisYlide->Cyclization Dialdehyde This compound Dialdehyde->Cyclization Product Stilbene-based Macrocycle Cyclization->Product Forms C=C Bonds Post_Cyclization_Modification cluster_start Starting Material cluster_reactions Pd-Catalyzed Cross-Coupling cluster_products Diversified Library BromoMacrocycle Bromo-Substituted Macrocycle Suzuki Suzuki Coupling (+ R-B(OH)₂) BromoMacrocycle->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) BromoMacrocycle->Sonogashira Buchwald Buchwald-Hartwig (+ R₂NH) BromoMacrocycle->Buchwald ArylProduct Aryl-Functionalized Macrocycle Suzuki->ArylProduct AlkynylProduct Alkynyl-Functionalized Macrocycle Sonogashira->AlkynylProduct AminoProduct Amino-Functionalized Macrocycle Buchwald->AminoProduct

Sources

Application Notes & Protocols: Catalytic Applications of Metal Complexes Derived from 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Advanced Researcher

In the pursuit of novel catalytic systems, the rational design of ligands is paramount. The architecture of a ligand dictates the coordination geometry, electronic properties, and ultimately, the reactivity of the metallic center. 5-Bromoisophthalaldehyde emerges as a particularly compelling scaffold for ligand synthesis. Its bifunctional nature, featuring two aldehyde groups, allows for the straightforward synthesis of binucleating Schiff base ligands, while the bromine atom at the 5-position offers a versatile handle for post-complexation modification or for tuning the electronic environment of the catalytic core.

This guide moves beyond a mere recitation of procedures. It is designed to provide you, the researcher, with a foundational understanding of why these systems are effective and how to implement them. We will explore the synthesis of the ligands and their metal complexes, followed by detailed protocols for their application in key organic transformations. The causality behind experimental choices is emphasized, empowering you to not only replicate these findings but also to innovate upon them.

Part 1: Ligand and Catalyst Synthesis

Design Rationale: The this compound Advantage

The strategic selection of this compound as a ligand precursor is based on three key features:

  • Bidentate Coordination Sites: The two aldehyde functionalities are ideal for condensation reactions with primary amines, readily forming Schiff base ligands. When a diamine is used, this creates a tetradentate [N2, O2] coordination pocket, which is highly effective at stabilizing a variety of transition metal ions.[1][2]

  • Electronic Tuning: The electron-withdrawing nature of the bromine atom can influence the Lewis acidity of the metal center. This can be a critical factor in enhancing catalytic activity, for instance, by promoting substrate activation.

  • Post-Synthesis Modification: The bromo-substituent serves as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira).[3][4] This allows for the synthesis of a library of catalysts from a single precursor, enabling systematic tuning of steric and electronic properties.

General Workflow for Catalyst Preparation

The path from the starting aldehyde to the active catalyst is a two-step process involving the synthesis of the Schiff base ligand followed by metallation.

G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Metallation A This compound C Schiff Base Ligand (L) A->C Condensation B Primary Amine / Diamine B->C E Metal-Ligand Complex [ML] (Catalyst) C->E Coordination D Metal Salt (e.g., MCl₂, M(OAc)₂) D->E

Caption: General workflow for catalyst synthesis.

Protocol: Synthesis of a Tetradentate Schiff Base Ligand

This protocol describes the synthesis of a common salen-type ligand from this compound and ethylenediamine.

Materials:

  • This compound (1 equiv.)

  • Ethylenediamine (0.5 equiv.)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 equiv.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate beaker, dissolve ethylenediamine (0.5 equiv.) in a small amount of absolute ethanol.

  • Add the ethanolic solution of ethylenediamine dropwise to the stirred solution of this compound at room temperature.

    • Scientist's Note: A 2:1 molar ratio of aldehyde to diamine is crucial for forming the desired tetradentate ligand. A slow, dropwise addition helps to prevent the formation of polymeric side products.

  • Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a yellow precipitate typically indicates product formation.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure using ¹H NMR (disappearance of aldehyde proton at ~10 ppm, appearance of imine proton at ~8.5 ppm) and FT-IR (appearance of C=N stretch around 1620 cm⁻¹).[5]

Protocol: Synthesis of a Cobalt(II) Catalyst

This protocol details the complexation of the synthesized ligand with cobalt(II) acetate.

Materials:

  • Schiff Base Ligand (from step 1.3) (1 equiv.)

  • Cobalt(II) Acetate Tetrahydrate (1 equiv.)

  • Methanol (solvent)

Procedure:

  • Suspend the Schiff base ligand (1.0 equiv.) in methanol in a round-bottom flask with a reflux condenser.

  • In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1.0 equiv.) in a minimum amount of hot methanol to ensure complete dissolution.

  • Add the hot methanolic solution of the cobalt salt to the ligand suspension.

    • Scientist's Note: A color change is typically observed immediately, indicating coordination. Using a metal salt with a non-coordinating or weakly coordinating anion like acetate is preferable to halides, which might otherwise occupy coordination sites and inhibit catalysis.

  • Heat the mixture to reflux for 1 hour to ensure complete complexation.

  • Cool the reaction mixture to room temperature. Collect the resulting solid by vacuum filtration.

  • Wash the complex with cold methanol to remove any unreacted starting materials and dry under vacuum.

  • Characterization: The formation of the complex can be confirmed by techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis. A shift in the C=N stretching frequency in the FT-IR spectrum compared to the free ligand is also indicative of coordination.

Part 2: Application Note - Catalytic Oxidation of Alcohols

Application Overview

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. Metal complexes derived from this compound, particularly with metals like Co(II), Mn(II), and Cu(II), have shown promise as catalysts for these reactions, often utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide.[6][7][8][9] The Schiff base ligand stabilizes the metal ion and modulates its redox potential, facilitating the catalytic cycle.

Proposed Catalytic Cycle: Cobalt-Catalyzed Alcohol Oxidation

The mechanism often involves the formation of a high-valent metal-oxo species, which acts as the active oxidant.

G cluster_0 Catalytic Cycle A [Co(II)L] B [Co(III)L-OOH] A->B + H₂O₂ C [Co(IV)L=O] (High-Valent Intermediate) B->C - H₂O D [Co(II)L] C->D + R₂CHOH - R₂C=O D->A  Regeneration

Caption: Simplified catalytic cycle for alcohol oxidation.

Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Co(II)-Schiff Base Complex (from step 1.4) (1-2 mol%)

  • Benzyl Alcohol (1 equiv.)

  • 30% Hydrogen Peroxide (H₂O₂) (1.5 equiv.)

  • Acetonitrile (solvent)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • To a solution of benzyl alcohol (1.0 equiv.) in acetonitrile, add the Co(II)-Schiff base complex (0.01-0.02 equiv.).

  • Stir the mixture at 60 °C.

  • Slowly add 30% hydrogen peroxide (1.5 equiv.) to the reaction mixture over 30 minutes using a syringe pump.

    • Scientist's Note: H₂O₂ is a powerful but potentially hazardous oxidant. Slow addition is critical to control the reaction rate and temperature, preventing the uncontrolled decomposition of the peroxide. Acetonitrile is a common solvent due to its polarity and relative inertness under these oxidative conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature. Quench any remaining peroxide by the careful addition of a saturated aqueous solution of sodium sulfite until a test with peroxide strips is negative.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude benzaldehyde via column chromatography on silica gel if necessary.

Performance Data

The following table summarizes typical performance data for this class of catalyst, compiled from related systems in the literature. Actual results may vary based on the specific ligand and metal used.

Catalyst (Metal)SubstrateOxidantConversion (%)Selectivity (%)Reference
Co(II) Complex Benzyl AlcoholH₂O₂>95>99 (Benzaldehyde)Adapted from[8]
Mn(II) Complex CyclohexanolO₂8892 (Cyclohexanone)Adapted from[7]
Cu(II) Complex 1-PhenylethanolTBHP92>99 (Acetophenone)Adapted from[10]

Part 3: Application Note - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Overview

While the primary metal complexes discussed are for oxidation, the 5-bromo-isophthalaldehyde scaffold itself is a substrate for powerful C-C bond-forming reactions. By treating a pre-formed metal complex (e.g., with Cu(II) or Ni(II) which are often inactive in cross-coupling) with a palladium catalyst, the bromine atom can be functionalized. This "post-metallation modification" strategy allows for the synthesis of elaborate catalyst structures. Alternatively, a palladium complex can be synthesized directly from the ligand.

Experimental Workflow: Post-Metallation Modification

This workflow illustrates the concept of using the bromo-group on an already formed complex as a reactive handle.

G cluster_0 Suzuki-Miyaura Cross-Coupling A [M(II)L-Br] Complex (M = Cu, Ni, Zn) E Modified Complex [M(II)L-Ar] A->E Oxidative Addition / Reductive Elimination B Arylboronic Acid (Ar-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E

Caption: Workflow for modifying the catalyst scaffold.

Protocol: Suzuki-Miyaura Coupling on a Cu(II)-Complex Scaffold

Materials:

  • Bromo-substituted Cu(II)-Schiff Base Complex (1 equiv.)

  • Phenylboronic Acid (1.2 equiv.)

  • Palladium(II) Acetate (3 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv.)

  • Solvent: Dioxane/Water (4:1)

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-substituted Cu(II) complex (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add Palladium(II) Acetate (0.03 equiv.) and Triphenylphosphine (0.06 equiv.).

    • Scientist's Note: The palladium catalyst is the active species for the C-C bond formation.[11][12] The copper center of the starting complex is essentially a spectator in this reaction, serving to protect the ligand and demonstrate the viability of this synthetic route. The base is essential for the transmetallation step of the catalytic cycle.

  • Add the dioxane/water solvent mixture via cannula and degas the mixture with argon for 15 minutes.

  • Heat the reaction to 90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC, observing the disappearance of the starting complex.

  • After cooling, dilute the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting phenyl-substituted complex by column chromatography. The significant change in polarity and structure can be confirmed by Mass Spectrometry and NMR.

References

  • Tai, X., et al. (2017). Synthesis, Structural Characterization, and Catalytic Property of A Zn(II) Complex with 5-Bromosalicylaldehyde Ligand.
  • Boulechfar, C., et al. (2023). Schiff bases and their metal Complexes: A review on the history, synthesis, and applications. Journal of Molecular Structure. [Link]
  • Dey, A., et al. (2024). Applications of metal complexes of Schiff bases-A Review.
  • Gose, A. & Nayek, A. (2022). Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations.
  • Kumar, S., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(3), 49-57. [Link]
  • Yusof, N. S. M., et al. (2019). A review on versatile applications of novel Schiff bases and their metal complexes. Letters in Applied NanoBioScience, 8(4), 653-667. [Link]
  • El-Ghamry, M. A., et al. (2015). Synthesis, structural study, corrosion inhibition and biological activity of Bis(di-5-Bromosalicylaldehyde)biphenyl-3,3'-dimethoxy-4,4'-diamine and its metal complexes. Journal of Chemical and Pharmaceutical Research, 7(12), 209-223. [Link]
  • Gomathi, G. & Raman, N. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 3045. [Link]
  • Guedes, A., et al. (2021). Metal Complexes-Based Catalysts for Oxidation Reactions as New Alternatives for Catalytic Processes in the Production of Bio-Based Polymers. Apple Academic Press. [Link]
  • Hökelek, T., et al. (2012). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 4(2), 646-651. [Link]
  • Saborido, E., et al. (2022). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. Molecules, 27(19), 6249. [Link]
  • El-ajaily, M. M., et al. (2017). Synthesis, Characterization, Antimicrobial Evaluation and Catalytic Activity of some Transition Metal Complexes of Novel Schiff Base. Asian Journal of Research in Chemistry, 10(6), 845-853. [Link]
  • Li, C. & Zhang, X. (2024). Advances in Metal Complex-Catalyzed Oxidation of Alkanes.
  • Szostak, M. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. MOST Wiedzy. [Link]
  • El Sayed, M. A. (2024). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 41(1). [Link]
  • Beilstein-Institut. (2024).
  • Chia, B. T. & Zhao, J. (2009).
  • Nguyen, T. B. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances, 13(37), 25997-26019. [Link]
  • Sim, J., et al. (2021). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • Van der Veken, P., et al. (2012). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 20(1), 183-192. [Link]
  • Denmark, S. E. & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters, 8(4), 793-795. [Link]
  • Mohammadi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19339-19365. [Link]
  • Denmark, S. E. & Smith, R. C. (2009).

Sources

Application Notes and Protocols: Unveiling the Biological Potential of Schiff Bases Derived from 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone in the development of novel therapeutic agents.[1][2] Formed through the condensation of primary amines with aldehydes or ketones, these compounds are not only synthetically accessible but also possess a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4][5] The imine group is critical to their biological function, acting as a key pharmacophore that can interact with various biological targets.[4]

The precursor, 5-bromoisophthalaldehyde, offers a unique scaffold for synthesizing novel Schiff bases. The presence of two aldehyde groups allows for the creation of dimeric or polymeric structures, potentially enhancing binding affinity to biological targets. Furthermore, the bromine atom can increase the lipophilicity of the resulting molecule, which may improve its ability to cross cell membranes. This guide provides a comprehensive overview of the synthesis of Schiff bases from this compound and details robust protocols for evaluating their biological potential.

Synthesis and Characterization

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction. The general approach involves reacting the dialdehyde with a primary amine in a suitable solvent, often with mild heating and an acid catalyst to facilitate the reaction.[1]

General Synthesis Protocol

This protocol describes a generalized method for synthesizing a dimeric Schiff base from this compound and a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary Amine (2 molar equivalents)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • Reactant Dissolution: Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Amine Addition: In a separate container, dissolve 2.0 equivalents of the selected primary amine in absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (typically 60-80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed for further purification.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]

Causality Behind Experimental Choices:

  • Solvent: Ethanol or methanol are commonly used because they effectively dissolve the reactants and are easily removed after the reaction.[3]

  • Catalyst: A catalytic amount of acid (like acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine, thus speeding up the reaction.[2]

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation reaction, ensuring a higher yield in a shorter time frame.

Synthesis Workflow Diagram

G Diagram 1: General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization A Dissolve this compound in Ethanol C Mix Reactant Solutions A->C B Dissolve Primary Amine in Ethanol B->C D Add Acetic Acid Catalyst C->D E Reflux for 2-4 Hours D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry Under Vacuum H->I J Recrystallize (Optional) I->J K FT-IR, NMR, Mass Spec J->K

Caption: General workflow for Schiff base synthesis.

Protocols for Evaluating Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents.[8][9] Schiff bases are a promising class of compounds for this purpose.

Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism and is a key measure of its potency.[8][10] The broth microdilution method is a standardized and accurate technique for determining MIC values.[8]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[8]

  • Test Schiff base compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard[8]

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.[11] A typical final concentration range is 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.[11]

  • Controls:

    • Growth Control: Wells with MHB and bacteria, but no compound.

    • Sterility Control: Wells with MHB only.

    • Positive Control: Wells with a standard antibiotic.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[8][11]

  • Result Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[11]

Trustworthiness: This protocol is self-validating through the use of growth, sterility, and positive controls. The growth control must show turbidity, the sterility control must remain clear, and the positive control antibiotic should yield an MIC value within its known acceptable range for the specific bacterial strain.

Antimicrobial Screening Workflow

G Diagram 2: Antimicrobial Screening Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria (Final Conc. 5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Schiff Base in 96-Well Plate B->C D Include Growth, Sterility, & Positive Controls C->D E Incubate at 37°C for 16-20 Hours D->E F Visually Assess for Turbidity E->F G Determine MIC Value F->G G Diagram 3: MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-Well Plate B Incubate for 24h (Cell Attachment) A->B C Treat Cells with Serial Dilutions of Schiff Base B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay. [11]

Data Summary Table for Anticancer Activity
Compound IDCell LineExposure Time (h)IC₅₀ (µM)Positive Control (Drug)IC₅₀ (µM)
SB-01MCF-748Doxorubicin
SB-01HeLa48Doxorubicin
SB-02MCF-748Doxorubicin
SB-02HeLa48Doxorubicin

Protocols for Evaluating Antioxidant Activity

Antioxidants neutralize harmful free radicals, and compounds with this property are valuable in preventing or treating diseases linked to oxidative stress. [12]Schiff bases, particularly those with phenolic groups, are known to be powerful antioxidants. [5][13]

Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is deep violet, to a yellow, non-radical form in the presence of an antioxidant. [14][15]The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test Schiff base compound (serial dilutions in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well plate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a fresh DPPH working solution in methanol. The solution should be protected from light.

  • Assay Setup: In a 96-well plate, add a small volume (e.g., 20 µL) of the different concentrations of the test compound or positive control. 3. Reaction Initiation: Add a large volume (e.g., 180 µL) of the DPPH solution to each well and mix thoroughly. 4. Control: A control well should contain the solvent (methanol) instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [14]6. Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm. [14][15]7. Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Protocol: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [14]The ABTS•+ is blue-green, and its reduction by an antioxidant leads to decolorization.

Materials:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Test Schiff base compound (serial dilutions)

  • Positive control (e.g., Trolox)

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well plate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • ABTS•+ Generation: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. [14]2. Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. [14]3. Assay Setup: Pipette a large volume (e.g., 190 µL) of the working ABTS•+ solution into each well of a 96-well plate. [14]4. Reaction Initiation: Add a small volume (e.g., 10 µL) of the different concentrations of the test compound or positive control to the wells. [14]5. Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm. [15]7. Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

Antioxidant Assay Workflow

G Diagram 4: Antioxidant Assay Workflows cluster_dpph DPPH Assay cluster_abts ABTS Assay A Mix Sample with Violet DPPH Radical B Incubate 30 min in Dark A->B C Measure Absorbance at ~517 nm B->C Result Calculate % Scavenging & Determine IC50 C->Result D Generate Blue-Green ABTS•+ Radical E Mix Sample with ABTS•+ Solution D->E F Incubate ~6 min E->F G Measure Absorbance at ~734 nm F->G G->Result

Caption: Comparison of DPPH and ABTS assay workflows.

References

  • Application Notes and Protocols for Evaluating the Antibacterial Activity of Novel Compounds - Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • Application Notes: Anticancer Activity Assays for Indole Schiff Bases - Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchG
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
  • Dihydrocatalpol: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS) - Benchchem.
  • In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS - Benchchem.
  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC - NIH.
  • SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • DPPH Antioxidant Assay, C
  • Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II)
  • What is protocol for to check anticancer or antiviral activity of Schiff base complexes?
  • Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine - ResearchG
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review - Oriental Journal of Chemistry.
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
  • CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google P
  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series.
  • A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical - MDPI.
  • Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review.
  • Overview of Biological Activities and Synthesis of Schiff Base - IJFMR.
  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. | Teikyo Medical Journal.
  • Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid - Der Pharma Chemica.
  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole - Indian Journal of Pharmaceutical Educ
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - Uniba.
  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry.
  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzym
  • Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety - Infona.
  • Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II)
  • (PDF)
  • Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II)

Sources

Application Notes and Protocols for the Photophysical Characterization of Compounds Derived from 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the pursuit of novel materials for applications ranging from bio-imaging to organic electronics, the molecular architect requires building blocks that offer both structural versatility and predictable functionality. 5-Bromoisophthalaldehyde, with its symmetrically disposed aldehyde functionalities and a strategically positioned bromine atom, represents a cornerstone precursor for the synthesis of a diverse array of photophysically active compounds. The dialdehyde nature of this molecule invites the formation of Schiff bases, metal-organic frameworks (MOFs), and conjugated polymers, while the bromo-substituent provides a reactive handle for post-synthetic modification via cross-coupling reactions.

This guide is crafted for researchers, scientists, and professionals in drug development who seek to harness the potential of this compound. It moves beyond a mere recitation of protocols, delving into the rationale behind experimental design and the interpretation of photophysical data. Our objective is to provide a comprehensive resource that not only instructs but also inspires the rational design of new materials with tailored optical properties. We will explore the synthesis of key compound classes derived from this compound and detail the rigorous protocols for the characterization of their photophysical properties, ensuring scientific integrity and fostering innovation.

The Strategic Importance of this compound in Photophysical Compound Synthesis

This compound (C₈H₅BrO₂) is a crystalline solid that serves as a versatile building block in organic and materials chemistry.[1] Its utility stems from two key structural features:

  • Two Aldehyde Groups in a Meta-Position: This arrangement allows for the synthesis of macrocycles, polymers, and complex ligand systems through condensation reactions, most notably with primary amines to form Schiff bases.

  • A Bromo Substituent: The bromine atom is a versatile functional group for a variety of organic transformations, including Suzuki, Sonogashira, and Heck cross-coupling reactions. This enables the introduction of a wide range of functionalities to tune the electronic and photophysical properties of the final compound.

The combination of these features allows for a modular approach to the design of fluorescent probes, luminescent materials, and functional polymers.

Synthesis of Photophysically Active Compounds from this compound

The dialdehyde functionality of this compound is most commonly exploited in the synthesis of Schiff bases and related macrocyclic structures. These compounds often exhibit interesting photophysical properties, such as fluorescence, which can be modulated by the nature of the amine reactant and through coordination with metal ions.

General Protocol for the Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation of this compound with a primary amine to yield a Schiff base.

Rationale: The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (Schiff base) linkage. The choice of solvent is critical to ensure solubility of the reactants and to facilitate the removal of water, which drives the reaction to completion.

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, substituted anilines, alkylamines)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, dissolve the primary amine (2 equivalents) in anhydrous ethanol.

  • Slowly add the amine solution to the aldehyde solution with continuous stirring at room temperature.

  • If the reaction is sluggish, add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of solution.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.

Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of newly synthesized compounds is essential for their application. The following protocols outline the standard methods for characterizing the absorption and emission properties of fluorescent molecules.

UV-Visible Absorption Spectroscopy

Principle: UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε) are key parameters obtained from this measurement.

Instrumentation:

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO)

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the synthesized compound and dissolve it in a known volume of a spectroscopic grade solvent to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The absorbance of the final solution should ideally be between 0.1 and 1.0 at the λ_abs to ensure linearity according to the Beer-Lambert law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference beams to record a baseline spectrum.

  • Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample beam. Record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorption (λ_abs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. This technique provides information about the excited state properties of a molecule, including the emission spectrum (λ_em), fluorescence quantum yield (Φ_F), and excited-state lifetime (τ).

Instrumentation:

  • Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent

Protocol for Emission and Excitation Spectra:

  • Solution Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

  • Emission Spectrum: Set the excitation monochromator to the λ_abs of the compound. Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum is the λ_em.

  • Excitation Spectrum: Set the emission monochromator to the λ_em of the compound. Scan the excitation monochromator over a wavelength range shorter than the emission wavelength. The resulting excitation spectrum should ideally match the absorption spectrum of the compound.

Determination of Fluorescence Quantum Yield (Φ_F)

Principle: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol (Relative Method):

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95) are common standards.[2]

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measure Absorption and Emission: For both the sample and the standard, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity (the area under the emission curve).

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • I_s and I_r are the integrated fluorescence intensities of the sample and reference.

    • A_s and A_r are the absorbances of the sample and reference at the excitation wavelength.

    • n_s and n_r are the refractive indices of the sample and reference solutions.

Time-Resolved Fluorescence Spectroscopy (Excited-State Lifetime)

Principle: Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.

  • Pulsed light source (e.g., picosecond laser diode or femtosecond laser).

  • Fast detector.

Protocol:

  • Sample Preparation: Prepare a dilute, deoxygenated solution of the sample.

  • Instrument Setup: Configure the TCSPC system, including the choice of excitation wavelength and collection of the instrument response function (IRF) using a scattering solution.

  • Data Acquisition: Excite the sample with the pulsed laser and collect the fluorescence decay profile.

  • Data Analysis: The decay data is fitted to an exponential function (or a sum of exponentials for more complex systems) after deconvolution with the IRF. The time constant of the exponential decay corresponds to the fluorescence lifetime (τ).

Data Presentation and Interpretation

To facilitate the comparison of photophysical properties, it is crucial to present the data in a clear and organized manner.

Table 1: Representative Photophysical Data for a Hypothetical Schiff Base Derived from this compound

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (cm⁻¹)Φ_Fτ (ns)
Schiff Base 1Ethanol35025,00045079370.152.5
Schiff Base 2Toluene36528,00048075110.253.1

Interpretation of Data:

  • λ_abs and ε: The position of the absorption maximum and the molar extinction coefficient provide insights into the electronic structure of the molecule and the probability of the electronic transition.

  • λ_em and Stokes Shift: The emission maximum and the Stokes shift (the difference in energy between the absorption and emission maxima) are indicative of the structural relaxation in the excited state. A large Stokes shift is often desirable for imaging applications to minimize self-absorption.

  • Φ_F and τ: The quantum yield and lifetime are critical parameters for assessing the performance of a fluorescent probe. A high quantum yield indicates efficient emission, while the lifetime can provide information about the excited-state dynamics and potential quenching mechanisms.

Visualizing Experimental Workflows

Diagrams are invaluable tools for visualizing complex experimental procedures and relationships.

Diagram 1: Workflow for Characterizing Photophysical Properties

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesize Compound from This compound UVVis UV-Vis Absorption Spectroscopy Synthesis->UVVis Fluorescence Fluorescence Spectroscopy (Emission & Excitation) UVVis->Fluorescence QuantumYield Quantum Yield Determination Fluorescence->QuantumYield Lifetime Time-Resolved Fluorescence (Lifetime) Fluorescence->Lifetime Analysis Determine: λ_abs, ε, λ_em, Φ_F, τ QuantumYield->Analysis Lifetime->Analysis

Caption: Workflow for the synthesis and comprehensive photophysical characterization of novel compounds.

Diagram 2: Logic for Relative Fluorescence Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation Prep_Sample Prepare Dilute Solution of Sample (A < 0.1) Measure_Abs Measure Absorbance (A) at Excitation Wavelength Prep_Sample->Measure_Abs Measure_Fluor Measure Integrated Fluorescence Intensity (I) Prep_Sample->Measure_Fluor Prep_Standard Prepare Dilute Solution of Standard (A < 0.1) Prep_Standard->Measure_Abs Prep_Standard->Measure_Fluor Calculation Calculate Φ_s using: Φ_s = Φ_r * (I_s/I_r) * (A_r/A_s) * (n_s²/n_r²) Measure_Abs->Calculation Measure_Fluor->Calculation

Caption: The logical steps for determining the relative fluorescence quantum yield.

Conclusion and Future Outlook

This compound stands as a promising and versatile precursor for the development of novel photophysically active materials. The synthetic accessibility of Schiff bases and the potential for further functionalization via the bromo-substituent open up a vast chemical space for exploration. By following rigorous protocols for synthesis and photophysical characterization, researchers can systematically investigate structure-property relationships and design next-generation materials for a wide range of applications, from advanced fluorescent probes for biological imaging to components for organic light-emitting diodes and sensors. The continued exploration of derivatives of this compound is poised to yield exciting discoveries in materials science and beyond.

References

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromoisophthalaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Bromoisophthalaldehyde (CAS: 120173-41-3). This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the purity of this critical building block. Crude this compound often contains impurities from its synthesis, such as unreacted starting materials or over-oxidized side products, which can interfere with subsequent reactions.

Recrystallization is a powerful technique for purification, but its success with this specific dialdehyde requires a nuanced understanding of its properties and potential pitfalls. This document provides in-depth, experience-driven guidance in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern a successful purification.

Section 1: Compound Profile & Purification Strategy

Before initiating any purification, it is crucial to understand the physicochemical properties of this compound and the likely impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 120173-41-3[1][2][3]
Molecular Formula C₈H₅BrO₂[2][3]
Molecular Weight 213.03 g/mol [2][3]
Appearance White to pale-yellow or brown solid/powder.
Melting Point 120.0 to 130.0 °C (A broad range often indicates impurities).
Storage & Stability Air sensitive; store under an inert atmosphere (e.g., Argon) at 2-8°C.[3][4]

Common Impurities & Rationale for Recrystallization

The synthesis of this compound typically involves the oxidation of 5-bromo-1,3-phenylenedimethanol.[1] Based on this pathway, the primary impurities you may encounter are:

  • 5-bromo-1,3-phenylenedimethanol (Starting Material): More polar than the product due to the two hydroxyl groups.

  • 3-bromo-5-(hydroxymethyl)benzaldehyde (Mono-aldehyde): An intermediate with polarity between the starting material and the final product.

  • 5-bromoisophthalic acid (Over-oxidation Product): Highly polar and acidic.

  • Polymeric byproducts: Aldehydes can sometimes self-condense or polymerize, especially under thermal stress.

These impurities have significantly different polarities and solubilities compared to the desired dialdehyde, making recrystallization an excellent choice for purification. The goal is to identify a solvent system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain either fully dissolved or insoluble throughout the process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing this compound?

There is no single "perfect" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, based on the molecule's structure (an aromatic ring with two moderately polar aldehyde groups and a halogen), a mixed-solvent system is often most effective.

  • Recommended Starting Point: A Toluene/Heptane or Ethyl Acetate/Hexane system.

  • Causality: this compound is expected to be reasonably soluble in hot toluene or ethyl acetate (the "good" solvents) but poorly soluble in non-polar alkanes like heptane or hexane (the "poor" or "anti-solvents"). This differential solubility is the key to a successful recrystallization.[5] The strategy is to dissolve the crude material in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes faintly cloudy (the saturation point). Subsequent slow cooling will then promote the formation of pure crystals.

Q2: My crude product is a yellow or brown solid. Can recrystallization remove the color?

Yes, in many cases. Colored impurities are often highly conjugated, polar molecules. During recrystallization, these impurities ideally remain in the cold solvent (the "mother liquor") and are removed during filtration. If the color persists, a secondary treatment may be needed:

  • Activated Charcoal: After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to adsorb the colored impurities. However, use it sparingly, as charcoal can also adsorb your target compound, leading to a lower yield. You must perform a hot filtration to remove the charcoal before letting the solution cool.

Q3: What specific precautions are necessary due to the compound's air sensitivity?

The aldehyde functional groups are susceptible to oxidation, especially when heated in the presence of air, which can convert them to carboxylic acids (5-bromoisophthalic acid). This is a critical consideration.

  • Inert Atmosphere: Perform the heating and cooling steps under a gentle stream of an inert gas like nitrogen or argon. This can be achieved by equipping your flask with a condenser and a gas inlet.

  • Minimize Time at High Temperature: Do not keep the solution boiling for an extended period. Heat only long enough to fully dissolve the solid. Prolonged heating can lead to degradation.[6]

Q4: How do I assess the purity of my final product?

A combination of methods provides the most reliable assessment:

  • Melting Point Analysis: A sharp melting point within a narrow range (e.g., 1-2 °C) that is consistent with literature values is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure product should ideally show a single spot, whereas the crude lane may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (¹H NMR): This is the most definitive method. The NMR spectrum of the purified product should show clean signals corresponding to the structure of this compound and a significant reduction or complete absence of peaks associated with impurities identified in the crude material.

Section 3: Detailed Experimental Protocol for Recrystallization

This protocol provides a robust, step-by-step methodology. It is designed to be a self-validating system where checkpoints ensure optimal conditions before proceeding.

Step 1: Small-Scale Solvent Screening

  • Objective: To identify the best solvent system without committing a large amount of material.

  • Method:

    • Place ~20 mg of crude material into several small test tubes.

    • Add a few drops of a potential "good" solvent (e.g., Toluene, Acetone, Ethyl Acetate) to each.

    • Gently heat the tubes to see if the solid dissolves. If it dissolves readily in the cold solvent, that solvent is unsuitable.

    • To the tubes where the solid dissolved upon heating, add a "poor" solvent (e.g., Hexane, Heptane) dropwise until turbidity appears.

    • Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The system that produces a good yield of crystalline solid is your choice.[7]

Step 2: Main Recrystallization Procedure (Example: Toluene/Heptane)

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar and a condenser. Add a minimal amount of toluene and begin heating with stirring in a water or oil bath. Add more toluene in small portions until the solid just dissolves. Rationale: Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[7]

  • Inert Atmosphere: If available, introduce a gentle flow of nitrogen or argon through the top of the condenser.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material) or if you used charcoal, perform a hot filtration. Pre-heat your filter funnel and receiving flask to prevent premature crystallization in the funnel.[6]

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, slowly add heptane dropwise with swirling until the solution remains faintly cloudy. Add a drop or two of hot toluene to redissolve the solids and achieve a clear solution. Rationale: This ensures the solution is perfectly saturated at the high temperature, setting the stage for optimal crystal growth upon cooling.

  • Slow Cooling: Turn off the heat and allow the flask to cool slowly to room temperature on the benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling is essential for forming large, pure crystals. Rapid cooling traps impurities.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold heptane (or the "poor" solvent) to rinse away any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals under a high vacuum to remove all residual solvent.

Section 4: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is above the melting point of the impure compound. 2. The concentration of the solute is too high. 3. The compound is highly impure, leading to significant melting point depression.1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of additional hot "good" solvent (e.g., Toluene) to decrease the saturation level. 3. Allow the solution to cool even more slowly. You can try insulating the flask to prolong the cooling period.[8]
No crystals form, even after cooling in ice. 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is resisting nucleation.1. Re-heat the solution and boil off some of the solvent to increase the concentration. Retest for saturation and cool again.[8] 2. Try scratching the inside of the flask below the solvent level with a glass rod to create nucleation sites.[7] 3. Add a tiny "seed crystal" from a previous successful batch, if available.[6]
The final yield is very low (<50%). 1. Too much "good" solvent was used, causing a significant portion of the product to remain dissolved in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crude material had a very low initial purity.1. If you still have the mother liquor, try to concentrate it by boiling off some solvent and cooling again to recover a second crop of crystals (which may be less pure).[8] 2. In the future, ensure the filtration apparatus is sufficiently pre-heated.
The purified product's melting point is still low or broad. 1. The chosen solvent system is not effective at excluding a specific impurity. 2. The cooling was too rapid, causing impurities to be trapped (co-precipitated) within the crystal lattice.1. Re-recrystallize the material using a different solvent system with different polarity characteristics. 2. Ensure the cooling process is as slow as possible. Let the solution stand undisturbed at room temperature for several hours before moving to an ice bath.

Section 5: Visual Troubleshooting Workflow

The following diagram provides a logical decision tree to guide you through common recrystallization challenges.

Troubleshooting_Workflow Start Experiment Start: Crude this compound Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool Result Observe Result Cool->Result Crystals Good Crystals Formed Result->Crystals Success OilingOut Problem: Compound 'Oils Out' Result->OilingOut Failure NoCrystals Problem: No Crystals Form Result->NoCrystals Failure LowYield Problem: Low Yield Result->LowYield Failure (after isolation) End Isolate, Wash & Dry Pure Product Crystals->End Sol_Oil Solution: 1. Re-heat solution 2. Add more 'good' solvent 3. Cool even slower OilingOut->Sol_Oil Sol_NoCry Solution: 1. Boil off some solvent 2. Scratch flask / Add seed crystal NoCrystals->Sol_NoCry Sol_Yield Solution: 1. Concentrate mother liquor 2. Re-evaluate solvent volume LowYield->Sol_Yield Sol_Oil->Dissolve Retry Sol_NoCry->Dissolve Retry Sol_Yield->End Recover 2nd crop

Caption: Troubleshooting Decision Tree for Recrystallization.

References

  • University of Rochester, Department of Chemistry.
  • PubChem, National Center for Biotechnology Information. 5-Bromobenzene-1,3-dicarbaldehyde. [Link]
  • Reddit r/chemistry. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
  • LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]
  • Der Pharma Chemica.
  • University of California, Los Angeles (UCLA) Chemistry.

Sources

Technical Support Center: 5-Bromoisophthalaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromoisophthalaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on the identification and mitigation of common side products. Our approach is grounded in mechanistic understanding to empower you to optimize your reaction outcomes.

Section 1: Understanding the Reactivity of this compound

This compound is a versatile difunctional building block. Its two aldehyde groups are susceptible to a range of transformations. However, their reactivity profile also makes the molecule prone to specific side reactions, primarily due to the absence of enolizable α-hydrogens. Understanding these potential pitfalls is the first step toward successful and reproducible synthetic outcomes.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise when working with this compound.

Q1: My reaction is producing significant amounts of a water-soluble acidic byproduct and a more polar alcohol. What is happening?

A1: You are likely observing the products of the Cannizzaro reaction . Since this compound lacks α-hydrogens, it cannot enolize. In the presence of a strong base, it can undergo a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylic acid.[1] In this case, the products are 5-bromo-1,3-benzenedimethanol and 5-bromoisophthalic acid .

Q2: I've noticed the formation of an acidic impurity even when I'm not using a strong base. What could be the cause?

A2: This is likely due to the oxidation of one or both aldehyde groups to carboxylic acids, forming 5-bromo-3-formylbenzoic acid or 5-bromoisophthalic acid. Aldehydes are susceptible to oxidation, which can be triggered by atmospheric oxygen, especially over prolonged reaction times or during workup, or by the presence of trace oxidizing agents.

Q3: My starting material, this compound, shows some impurities by NMR even before I start my reaction. What are these likely to be?

A3: Commercial this compound may contain impurities from its synthesis. A common synthetic route involves the oxidation of 5-bromo-1,3-benzenedimethanol.[2] Therefore, residual starting material or mono-oxidized intermediates (5-bromo-3-(hydroxymethyl)benzaldehyde) could be present. It is crucial to check the purity of your starting material before use.

Q4: How can I confirm the identity of these common side products?

A4: The most effective methods for identifying these side products are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) . The characteristic chemical shifts in ¹H NMR and distinct retention times in HPLC can help you unequivocally identify the starting material and its common byproducts. Infrared (IR) spectroscopy can also be useful for identifying the presence of hydroxyl and carboxylic acid functional groups.

Section 3: Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and solve common problems related to side product formation in reactions with this compound.

Troubleshooting Guide 1: The Cannizzaro Reaction

The Cannizzaro reaction is a common issue in base-catalyzed reactions involving this compound.

Symptoms:

  • Formation of significant amounts of 5-bromo-1,3-benzenedimethanol and 5-bromoisophthalic acid.

  • Low yield of the desired product.

  • Complex reaction mixture that is difficult to purify.

Underlying Cause: The disproportionation of the aldehyde is promoted by strong basic conditions. The reaction is typically second order in the aldehyde and first or second order in the base.[1][3]

Mitigation Protocol:

  • Reduce Base Concentration: If your reaction conditions permit, lower the concentration of the base. A milder base or a lower concentration of a strong base can significantly disfavor the Cannizzaro reaction.[4]

  • Control Reaction Temperature: The Cannizzaro reaction is often accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can help to minimize this side reaction.[4]

  • Slow Addition of Reagents: If applicable to your specific reaction, the slow, dropwise addition of the base or another reactant can help to keep its instantaneous concentration low, thereby suppressing the Cannizzaro pathway.

  • Use a "Crossed" Cannizzaro Strategy (if applicable): In some synthetic designs, a less valuable, more reactive aldehyde (like formaldehyde) can be added as a sacrificial reductant in a "crossed" Cannizzaro reaction. This would preferentially be oxidized, allowing the more valuable this compound to be reduced if that is the desired transformation.

Purification of Desired Product from Cannizzaro Byproducts:

  • Acid-Base Extraction: The acidic byproduct, 5-bromoisophthalic acid, can be readily removed by washing the organic reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product and the alcohol byproduct will remain in the organic layer.

  • Chromatography: Silica gel column chromatography can be used to separate the desired product from the more polar 5-bromo-1,3-benzenedimethanol. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Troubleshooting Guide 2: Oxidation

Oxidation of the aldehyde groups is another common problem that leads to the formation of carboxylic acid impurities.

Symptoms:

  • Formation of 5-bromoisophthalic acid or mono-oxidized species.

  • Decreased pH of the reaction mixture over time.

  • Reduced yield of the aldehyde-containing product.

Underlying Cause: Aldehydes are prone to oxidation by various oxidizing agents, including atmospheric oxygen. This process can be catalyzed by light, heat, or trace metal impurities.

Mitigation Protocol:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Use Fresh, High-Purity Reagents: Ensure that your this compound and other reagents are of high purity and have not been stored for extended periods where they could have been exposed to air.

  • Protect from Light: If your reaction is sensitive to light, wrap the reaction vessel in aluminum foil.

  • Minimize Reaction Time: Prolonged reaction times increase the likelihood of oxidation. Monitor your reaction closely and work it up as soon as it is complete.

Purification of Desired Product from Oxidation Byproducts:

  • Acid-Base Extraction: Similar to the purification from Cannizzaro byproducts, an aqueous base wash can effectively remove the acidic 5-bromoisophthalic acid.

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective method to remove smaller quantities of impurities.

  • Chromatography: Column chromatography is also a viable option for separating the desired product from its oxidation byproducts.

Section 4: Analytical Data for Identification

Accurate identification of the starting material and potential side products is crucial for effective troubleshooting.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound NameAromatic ProtonsAldehyde/Carboxyl/Hydroxyl Protons
This compound ~8.3-8.5~10.1 (CHO)
5-Bromoisophthalic Acid ~8.2-8.4[5]~13.5 (COOH)[5]
5-Bromo-1,3-benzenedimethanol ~7.3-7.5~4.5 (CH₂), ~5.4 (OH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. A ¹H NMR spectrum for this compound is available from chemical suppliers.[4]

Section 5: Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

Side_Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Main Reaction Cannizzaro Products 5-Bromo-1,3-benzenedimethanol 5-Bromoisophthalic Acid This compound->Cannizzaro Products Strong Base Oxidation Product 5-Bromoisophthalic Acid This compound->Oxidation Product O₂ / Oxidants Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy Low Yield / Impure Product Low Yield / Impure Product Analyze by NMR/HPLC Analyze by NMR/HPLC Low Yield / Impure Product->Analyze by NMR/HPLC Cannizzaro Products Detected Cannizzaro Products Detected Analyze by NMR/HPLC->Cannizzaro Products Detected Yes Oxidation Products Detected Oxidation Products Detected Analyze by NMR/HPLC->Oxidation Products Detected Yes Starting Material Impurities Starting Material Impurities Analyze by NMR/HPLC->Starting Material Impurities Yes Reduce Base Conc. / Temp. Reduce Base Conc. / Temp. Cannizzaro Products Detected->Reduce Base Conc. / Temp. Use Inert Atmosphere Use Inert Atmosphere Oxidation Products Detected->Use Inert Atmosphere Purify Starting Material Purify Starting Material Starting Material Impurities->Purify Starting Material

Caption: A logical workflow for troubleshooting reactions.

Section 6: Concluding Remarks

Proactive consideration of the potential side reactions of this compound is key to developing robust and high-yielding synthetic procedures. By understanding the mechanistic basis for the formation of Cannizzaro and oxidation byproducts, researchers can implement targeted strategies to minimize their formation. Careful analysis of both starting materials and reaction mixtures will enable rapid diagnosis and resolution of common issues, leading to more efficient and successful research outcomes.

References

  • Royal Society of Chemistry. (2016). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid.
  • Wikipedia. Cannizzaro reaction.
  • PubChem. 5-Bromoisophthalic acid.
  • Casey, M., et al. (2007). The Cannizzaro Reaction. J. Chem. Educ., 84(5), 845.
  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. r/Chempros.
  • PubChem. This compound.
  • SIELC Technologies. (2018). 5-Bromoisophthalic acid.
  • ResearchGate. (2019). Microwave-Accelerated Crossed Cannizzaro Reaction Using Barium Hydroxide under Solvent-Free Conditions.
  • Scribd. CHEM35.1 E7 Cannizzaro Reaction.

Sources

Technical Support Center: Troubleshooting Low Yield in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are encountering challenges with reaction yields. As a self-validating system, this document provides not only procedural steps but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. Our approach is rooted in explaining the causality behind experimental choices, ensuring you can adapt these strategies to your unique systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions and issues related to low MOF yields, structured in a logical progression from initial diagnosis to post-synthesis processing.

Q1: My reaction produced very little or no solid precipitate. What are the fundamental checks I should perform first?

A1: When a reaction fails to yield a precipitate, the issue often lies in the foundational parameters of the synthesis. Before exploring more complex variables, it is crucial to validate the core components of your experiment.

Core Directive: Verify Your Starting Point

The self-assembly of MOFs is a precision-driven process governed by stoichiometry and the purity of the reactants.[1] An error in these initial conditions can completely prevent nucleation and crystal growth.

Troubleshooting Workflow: Initial Checks

  • Reagent Purity and Integrity:

    • Metal Salt: Metal salts, especially hydrates, can vary in their hydration state. Use a freshly opened bottle or accurately determine the hydration state via Thermogravimetric Analysis (TGA).

    • Organic Linker: Verify the purity of your linker using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Impurities can act as competitive modulators or inhibitors.[2] For instance, incomplete purification of a phosphine-functionalized linker can leave behind phosphine oxides that may alter the reaction outcome.[2]

    • Solvent: Ensure solvents are anhydrous if the reaction is water-sensitive. For solvothermal reactions in DMF, be aware that it can decompose at high temperatures to form dimethylamine and carbon monoxide, which can alter the pH and influence the reaction.[3]

  • Stoichiometric Accuracy:

    • Recalculate all molar quantities. Pay close attention to the molecular weight of hydrated metal salts.

    • Ensure precise weighing and complete transfer of all reagents into the reaction vessel. Small errors in reagent ratios can dramatically affect the final product.

  • Reaction Setup and Conditions:

    • Vessel Sealing: In a solvothermal synthesis, an improperly sealed autoclave or vial will fail to reach the autogenous pressure required for crystallization, leading to solvent evaporation and reaction failure.

    • Temperature Calibration: Verify the oven or heating block temperature with a calibrated external thermometer. A significant deviation from the target temperature can halt the reaction or lead to the formation of soluble intermediates.[3]

Below is a workflow to guide your initial diagnostic process.

G start Low or No Yield Observed reagents Step 1: Verify Reagents start->reagents purity Purity Confirmed? (NMR, TGA) reagents->purity stoich Step 2: Check Stoichiometry calc Calculations Correct? stoich->calc setup Step 3: Inspect Setup seal Vessel Sealed? Temp Calibrated? setup->seal purity->stoich Yes fix_reagents Action: Repurify or Replace Reagents purity->fix_reagents No calc->setup Yes fix_calc Action: Recalculate & Reweigh calc->fix_calc No fix_setup Action: Reseal Vessel & Calibrate Oven seal->fix_setup No proceed Proceed to Optimizing Reaction Parameters seal->proceed Yes fix_reagents->reagents fix_calc->stoich fix_setup->setup G metal Metal Ion / Cluster metal->center linker Multidentate Organic Linker linker->center Binds Strongly (Fast Reaction) modulator Monodentate Modulator (e.g., Acetic Acid) modulator->center Binds Reversibly (Slower Reaction) framework Extended MOF Framework (High Yield, Crystalline) amorphous Amorphous Precipitate (Low Yield) center->framework With Modulator: Controlled Growth center->amorphous Without Modulator: Uncontrolled Precipitation

Caption: The role of a modulator in directing MOF synthesis.

Practical Application: Modulator Screening

If your synthesis results in low yield or poor crystallinity, introducing a modulator is a powerful strategy.

ModulatorpKaTypical Use CaseExpected Outcome
Formic Acid 3.75Strong modulation; often used for Zr-MOFs.Can create more defects; may lead to smaller crystals.
Acetic Acid 4.76General-purpose modulator; widely effective.Often improves crystallinity and yield without drastic changes.
Trifluoroacetic Acid (TFA) 0.52Very strong modulator due to low pKa.Significantly slows reaction; effective for stubborn syntheses but can also inhibit growth if overdosed.
Benzoic Acid 4.20Bulky modulator.Can influence crystal morphology and introduce porosity.

Protocol: Introducing a Modulator

  • Start with a baseline experiment (no modulator).

  • For your next experiment, add a modulator. A common starting point is to use 20-100 equivalents of modulator with respect to the metal precursor.

  • Choose a modulator based on the table above. Acetic acid is often a good first choice.

  • If yield improves but crystallinity is still low, try increasing the modulator concentration or switching to a modulator with a lower pKa (stronger binding). 5[4]. If no product forms, the modulator concentration may be too high, inhibiting nucleation entirely. Reduce the concentration.

Q4: My theoretical yield seems high, but my isolated yield after washing and drying is very low. Where am I losing my product?

A4: Significant product loss during the workup stage is a common and frustrating issue. This loss can be attributed to two main factors: physical loss of fine particles and framework collapse during activation.

Core Directive: Gentle Purification and Activation

The goal of the workup is to remove unreacted precursors and solvent molecules from the MOF pores without damaging the crystalline framework. A[5]ggressive techniques can lead to sample loss or structural degradation.

Troubleshooting Workup and Activation:

  • Product Isolation:

    • Problem: The synthesized MOF consists of very fine, low-density microcrystals that are difficult to pellet by centrifugation or pass through standard filter paper.

    • Solution:

      • Use a centrifuge at higher speeds or for longer durations.

      • Employ a finer porosity filter, such as a membrane filter (e.g., 0.22 µm pore size), instead of paper.

      • After centrifugation, carefully decant the supernatant rather than pouring, leaving the pellet undisturbed.

  • Solvent Exchange:

    • Problem: The high-boiling synthesis solvent (e.g., DMF, DEF) is trapped in the pores. Direct heating under vacuum to remove it can cause the pores to collapse due to strong capillary forces, turning the crystalline material into a low-surface-area powder. [6] * Solution: Perform a stepwise solvent exchange before activation. This replaces the high-boiling solvent with a more volatile, low-surface-tension solvent.

Protocol: Standard Solvent Exchange and Activation

  • Isolate Product: After the reaction, centrifuge the mixture and decant the mother liquor.

  • Initial Wash: Add fresh, high-boiling solvent (e.g., DMF) to the solid, vortex or sonicate briefly to resuspend, centrifuge, and decant. Repeat this 2-3 times to remove soluble impurities.

  • Solvent Exchange:

    • Add a volatile solvent in which your MOF is insoluble (e.g., ethanol, acetone, or chloroform).

    • Resuspend the solid and let it soak for 3-6 hours.

    • Centrifuge and decant. Repeat this solvent exchange at least 3-5 times over 1-2 days to ensure complete replacement of the original synthesis solvent. 4[6]. Activation (Drying):

    • Standard Method: After the final exchange, decant the solvent and place the sample in a vacuum oven at a moderate temperature (e.g., 80-150 °C) overnight.

    • Supercritical CO₂ Method: For particularly sensitive or large-pore MOFs, a supercritical CO₂ drying process can be used. This technique eliminates surface tension and capillary forces entirely, preserving the framework integrity with maximum porosity. T[6][7]his is considered the gold standard for activating delicate frameworks.

[6]By implementing a gentle and thorough workup procedure, you can significantly improve your isolated yield and ensure the final material exhibits the high porosity it was designed to have.

References
  • Han, Z., Yang, Y., Rushlow, J., Huo, J., Li, Z., & Zhang, J. (2025). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Chemical Society Reviews, 54, 367-395. [Link]
  • Wang, H., Liu, M., Li, B., & Yang, Q. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Dalton Transactions, 49(37), 12949-12967. [Link]
  • Howarth, A. J. (2025). Adventures in the Synthesis of Metal Organic Frameworks. YouTube. [Link]
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, C., & Li, A. (2026).
  • Patsnap Eureka. (2025). Strategies for Cost-Effective Large-Scale Synthesis of MOFs.
  • Gutiérrez-Serpa, A., Romero-Anaya, A. J., & Lillo-Ródenas, M. A. (2022). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption.
  • ResearchGate. (2025). Optimization of MOF Synthesis.
  • Seetharaj, R., et al. (2019). Synthesis of metal-organic frameworks with interest in analytical chemistry. In Comprehensive Analytical Chemistry (Vol. 85, pp. 1-40). Elsevier. [Link]
  • Das, A. K., Vemuri, R. S., Kutnyakov, I., McGrail, B. P., & Motkuri, R. K. (2016). An Efficient Synthesis Strategy for Metal-Organic Frameworks: Dry-Gel Synthesis of MOF-74 Framework with High Yield and Improved Performance. Scientific Reports, 6, 28050. [Link]
  • Carpenter, B. P., Talosig, A. R., & Patterson, J. P. (2023). Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews, 52(20), 7023-7069. [Link]
  • ResearchGate. (n.d.). Factors affecting synthesis of MOFs.
  • Shaffer, M. A., & Lin, W. (2018). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. Accounts of Chemical Research, 51(7), 1632–1642. [Link]
  • Woodliffe, J. L., et al. (2025). Evaluating the purification and activation of metal-organic frameworks from a technical and circular economy perspective. Request PDF. [Link]
  • Suresh, K., et al. (2025). Latest developments in the synthesis of metal–organic frameworks and their hybrids for hydrogen storage. Nanoscale. [Link]
  • ResearchGate. (n.d.). Effect of solvent systems on morphology of MOF.
  • Gonzalez, M. I., Klet, R. A., & Hupp, J. T. (2014). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies. Industrial & Engineering Chemistry Research, 53(4), 1434–1440. [Link]
  • Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1166–1175. [Link]
  • Li, Y., et al. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]
  • Wang, Y., et al. (n.d.). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI. [Link]
  • ResearchGate. (2019). What can be done to synthesize metal organic framework at lower temperature?
  • Schroeder, S. L. M. (2026). Eyring–Polanyi Rate Theory for the Homogeneous Nucleation of Organic Crystals from Solution. Crystal Growth & Design, 26(1), 19-31. [Link]
  • Liu, J., et al. (2021). Three-step nucleation of metal–organic framework nanocrystals. PNAS, 118(11), e2022315118. [Link]
  • ResearchGate. (n.d.). Activation of metal–organic framework materials.
  • ResearchGate. (2024). SYNTHESIS AND CHARACTERIZATION OF ADVANCED METAL-ORGANIC FRAMEWORKS (MOFS).
  • Lin, W., et al. (n.d.). Grand Challenges and Future Opportunities for Metal–Organic Frameworks. Accounts of Chemical Research. [Link]
  • Plonka, A. M., et al. (n.d.). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework.
  • ResearchGate. (2025). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). Request PDF. [Link]
  • Carpenter, B. P., Talosig, A. R., & Patterson, J. P. (2023). Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews. [Link]
  • ResearchGate. (2016). How can I crystallize powder metal organic frameworks for single crystal xrd studies, which is not soluble in any of the organic solvents and water?
  • Koutsianou, D., et al. (n.d.).
  • Lo, S.-H., et al. (n.d.). Solvent determines the formation and properties of metal–organic frameworks. CrystEngComm. [Link]
  • Lanno, L. S., & Tsoulfas, G. (n.d.). In Situ, Time-Resolved, and Mechanistic Studies of Metal–Organic Framework Nucleation and Growth. Chemical Reviews. [Link]
  • Bigdeli, F., et al. (n.d.). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Crystal Growth & Design. [Link]
  • Abdullah, H., et al. (2026).
  • Wang, Z., et al. (2025). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science. [Link]
  • UCL Discovery. (n.d.). Understanding MOF nucleation from solution with Evolving Graphs. UCL Discovery. [Link]

Sources

5-Bromoisophthalaldehyde stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromoisophthalaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common stability issues, outline potential degradation pathways, and provide practical troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a refrigerator, ideally between 2-8°C.[1][2] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to minimize contact with air and moisture.[1][2] The container should be tightly sealed.[3]

Q2: My this compound has a yellow or brownish tint. Is it still usable?

Freshly prepared this compound is typically a white to off-white solid.[4] A pale-yellow to yellow-brown appearance can indicate some level of degradation or the presence of impurities. While minor discoloration may not significantly impact all applications, it is a sign of potential oxidation or other side reactions. For sensitive applications requiring high purity, it is advisable to purify the material before use, for example, by recrystallization.

Q3: What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on its chemical structure—an aromatic ring with two aldehyde groups and a bromine atom—the following degradation pathways are highly probable:

  • Oxidation: The aldehyde functional groups are susceptible to oxidation to the corresponding carboxylic acids, especially in the presence of air (oxygen). This is a common degradation pathway for aldehydes and is often catalyzed by light.

  • Cannizzaro-type Reactions: In the presence of a base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light.[5] UV radiation can potentially lead to the cleavage of the carbon-bromine bond, generating radical species that can initiate further decomposition or side reactions.

Troubleshooting Guide

Problem 1: I'm observing an acidic impurity in my sample of this compound.
  • Symptom: The pH of a solution of the compound is acidic, or you observe a new spot with a different polarity in your TLC analysis that is consistent with a carboxylic acid.

  • Probable Cause: This is a classic sign of oxidation of one or both aldehyde groups to form 5-bromoisophthalic acid or 3-bromo-5-formylbenzoic acid. This can happen over time with improper storage, particularly with repeated exposure to air.

  • Solution:

    • Purification: The acidic impurity can often be removed by recrystallization from a suitable solvent system. Alternatively, a mild basic wash during an aqueous workup can remove the carboxylic acid, followed by re-isolation of the aldehyde.

    • Prevention: Always store this compound under an inert atmosphere and minimize its exposure to air and light during handling.

Problem 2: My reaction yield is low, and I've isolated byproducts corresponding to an alcohol and a carboxylic acid.
  • Symptom: You are using a basic catalyst or basic reaction conditions and are observing the formation of 5-bromo-1,3-benzenedimethanol and 5-bromoisophthalic acid alongside your desired product.

  • Probable Cause: The basic conditions are likely promoting a Cannizzaro-type disproportionation reaction. Aldehydes are sensitive to basic environments, and this reaction can compete with your desired transformation.

  • Solution:

    • Reaction Condition Optimization: If possible, switch to a non-basic catalyst or neutral reaction conditions. If a base is essential, consider using a weaker, non-nucleophilic base and running the reaction at a lower temperature to minimize this side reaction.

    • Slow Addition: Adding the base slowly to the reaction mixture can help to keep its instantaneous concentration low, which may suppress the Cannizzaro reaction.

Problem 3: I'm seeing a multitude of unidentified byproducts in my reaction, and my starting material appears to have decomposed.
  • Symptom: Complex mixture of products observed by TLC or LC-MS, with little of the expected product. This is sometimes accompanied by a darkening of the reaction mixture.

  • Probable Cause: This could be due to photodegradation, especially if the reaction is run in a clear glass vessel and exposed to ambient or UV light for an extended period. The cleavage of the C-Br bond can initiate radical chain reactions, leading to a complex product mixture.

  • Solution:

    • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored flask to exclude light.

    • Degas Solvents: To remove dissolved oxygen, which can participate in radical reactions, it is good practice to degas your solvents before use.

Data and Protocols

Table 1: Storage and Handling Summary for this compound
ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerator)[1]To slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[1][2]To prevent oxidation of aldehyde groups.
Light Exposure Store in the dark.To prevent potential photodegradation.
Container Tightly sealed container.[3]To prevent exposure to moisture and air.
Protocol 1: Small-Scale Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: In a flask, dissolve the impure this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Visualizing Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_cannizzaro Cannizzaro-type Pathway cluster_photo Photodegradation Pathway start_ox This compound intermediate_ox 3-Bromo-5-formylbenzoic acid start_ox->intermediate_ox [O] end_ox 5-Bromoisophthalic acid intermediate_ox->end_ox [O] start_can This compound end_can_acid 5-Bromoisophthalic acid start_can->end_can_acid OH- (Disproportionation) end_can_alcohol 5-Bromo-1,3-benzenedimethanol start_can->end_can_alcohol OH- (Disproportionation) start_photo This compound radical Aryl Radical + Br• start_photo->radical hv products Complex Byproducts radical->products Radical Reactions

Sources

Technical Support Guide: Purification of 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

5-Bromoisophthalaldehyde is a valuable bifunctional building block in the synthesis of complex organic materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmaceutical intermediates. Its two reactive aldehyde groups, positioned on a rigid brominated benzene core, offer a precise geometry for constructing extended crystalline structures. However, the very reactivity that makes this compound useful also renders it susceptible to the formation of impurities during synthesis and storage, primarily through oxidation to the corresponding carboxylic acid or incomplete reaction of precursors.

Achieving a purity level of >98% is often critical for successful downstream applications, as even minor impurities can inhibit crystallization, terminate polymerization, or introduce defects into final structures. This guide provides a technical support framework for researchers encountering common purification challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Troubleshooting Common Purification Issues

Rapid diagnosis of a purification problem is key to minimizing material loss and saving valuable research time. This section is structured as a direct Q&A to address the most frequent challenges encountered in the lab.

Question: My final product after purification has a low yield. Where could it have gone?

Answer: Low recovery is a multifaceted issue. The most common causes are summarized below:

Observation / Problem Probable Cause(s) Recommended Solution & Rationale
Low yield after Recrystallization The compound has significant solubility in the cold solvent, leading to material loss in the mother liquor.Solution: Concentrate the mother liquor by 50-70% and cool again to obtain a "second crop" of crystals. Rationale: While this second crop may be less pure than the first, it can be combined with other crude batches for re-purification, maximizing overall yield.
Low yield after Column Chromatography 1. The compound may have partially decomposed on the acidic silica gel stationary phase.[1] 2. The chosen eluent system was too polar, causing co-elution of the product with faster-moving impurities.Solution 1: Perform a stability test on a small scale using TLC. If streaking or disappearance of the product spot is observed, switch to a less acidic stationary phase like neutral alumina or use an eluent system containing a small amount (0.1-0.5%) of triethylamine to neutralize the silica surface.[2] Solution 2: Re-evaluate your eluent system with TLC to achieve an Rf value of ~0.3 for the desired compound, ensuring better separation.[2]
Material loss during Workup The compound may have formed an emulsion during liquid-liquid extraction, or was unexpectedly water-soluble.Solution: To break emulsions, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. If solubility is the issue, perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume.[3]

Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the presence of impurities that depress the melting point.

  • Primary Cause: The solution is supersaturated at a temperature where the impure compound is molten.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Place the flask back on the heat source and add more of the "good" (solubilizing) solvent until the oil redissolves completely.[4]

    • Slow Cooling: Allow the flask to cool much more slowly. An insulated Dewar or simply leaving the flask on the warm hotplate (with the heat turned off) can promote gradual cooling, giving the molecules sufficient time to arrange into a stable crystal lattice.[5]

    • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Experiment with different solvent systems (e.g., switching from ethyl acetate/hexanes to acetone/hexanes).[6]

Question: My NMR spectrum shows a broad singlet around 10-12 ppm and my aldehyde proton signals are diminished. What is this impurity?

Answer: This is the classic signature of a carboxylic acid impurity, in this case, 5-bromoisophthalic acid . Aldehydes are notoriously prone to aerobic oxidation, a process that can occur slowly even during storage or more rapidly during workup and purification.[7][8]

  • Mechanism: Atmospheric oxygen can oxidize one or both aldehyde functional groups to carboxylic acids.

  • Removal Strategy: This acidic impurity is easily removed. Before proceeding with chromatography or recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, while the neutral this compound remains in the organic phase.[3]

Section 2: Detailed Purification Protocols

As a Senior Application Scientist, I advocate for a methodical approach. Always begin by analyzing a small sample of your crude material by Thin Layer Chromatography (TLC) and ¹H NMR to identify the major impurities. This initial assessment will guide your choice of the most effective purification strategy.

Protocol 1: Purification by Flash Column Chromatography

This is the most robust method for separating this compound from both more polar (e.g., 5-bromoisophthalic acid) and less polar (e.g., unreacted starting materials) impurities.

Step-by-Step Methodology:

  • Solvent System Selection (TLC Analysis):

    • On a silica gel TLC plate, spot your crude material.

    • Develop the plate in a series of solvent systems of increasing polarity. A good starting point is a mixture of hexanes and ethyl acetate.

    • Goal: Find a solvent ratio that places the this compound spot at a Retention Factor (Rf) of approximately 0.3.[2] This Rf value typically provides the optimal balance between separation and elution time.

    • Example: If an Rf of 0.3 is achieved with 20% Ethyl Acetate in Hexanes, this will be your primary mobile phase.

  • Column Packing (Slurry Method):

    • Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • In a beaker, mix silica gel with your initial, less polar eluent (e.g., 5% Ethyl Acetate in Hexanes) to form a free-flowing slurry.

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully layer this powder on top of the packed column bed. This technique prevents band broadening and leads to superior separation compared to loading the sample as a concentrated liquid.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent system (e.g., 5-10% Ethyl Acetate/Hexanes) to first remove any non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution) towards your target system (20% Ethyl Acetate/Hexanes). This ensures that impurities are well-separated from your product.

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

    • Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique if the impurities have significantly different solubility profiles from the desired compound. It is less labor-intensive than chromatography but may be less effective at removing closely related impurities.

Step-by-Step Methodology:

  • Solvent Selection:

    • Goal: Find a solvent (or solvent pair) that dissolves this compound poorly at room temperature but completely at the solvent's boiling point.

    • Procedure: Place a few milligrams of your crude product in several test tubes. Add a small amount of a different solvent to each (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).

    • If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable on its own but can be used as the "soluble" solvent in a binary pair (e.g., with hexanes or water as the "insoluble" solvent).

    • A promising single solvent is one that requires heating to fully dissolve the compound.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling.

    • Add just enough hot solvent to completely dissolve the solid. Adding excess solvent will reduce your final yield.[4]

  • Slow Cooling (Crucial for Purity):

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask and placing it on an insulating surface (like a cork ring) is recommended.[5]

    • Rationale: Slow cooling allows the molecules to selectively incorporate into a growing crystal lattice, excluding impurities. Rapid cooling ("crashing out") traps impurities within the solid.[4]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent. The product should be a white to pale-yellow solid.[9]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: How should I store my purified this compound to prevent degradation?

    • A1: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[9][10] This minimizes exposure to atmospheric oxygen and moisture, preventing oxidation to the carboxylic acid.

  • Q2: What is the best way to confirm the purity of my final product?

    • A2: A combination of techniques is best. ¹H NMR is excellent for confirming the chemical structure and identifying proton-containing impurities. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity (e.g., >98%).[11] Finally, a sharp melting point that matches the literature value (approx. 120-130°C) is a good indicator of high purity.[11]

  • Q3: My compound decomposes on silica gel, but I need to use chromatography. What are my options?

    • A3: You have two primary options. First, you can deactivate the silica gel by running the column with an eluent containing 0.1-1% triethylamine.[2] The amine base neutralizes the acidic silanol groups on the silica surface. Alternatively, you can switch to a different stationary phase altogether, such as neutral or basic alumina, which is often more forgiving for sensitive compounds.[1]

  • Q4: Can I use a solvent wash to remove the 5-bromoisophthalic acid impurity without a full extraction?

    • A4: Yes, this can be effective for small amounts of acidic impurity. You can perform a "slurry wash." Suspend the crude solid in a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether. Stir this slurry for 15-20 minutes. The non-polar solvent will wash away less polar impurities, while the highly polar 5-bromoisophthalic acid has very low solubility and may remain as a separate solid or be partially removed. However, the liquid-liquid extraction with aqueous bicarbonate described in Protocol 1 is a more thorough and reliable method for removing acidic impurities.

Section 4: Visual Workflows

Visualizing the decision-making process can streamline your purification workflow. The following diagrams, rendered in DOT language, outline a general purification strategy and a troubleshooting path for recrystallization.

Purification_Strategy crude Crude this compound analysis Initial Analysis (TLC, ¹H NMR) crude->analysis acid_impurity Acidic Impurity (5-Bromoisophthalic Acid) ? analysis->acid_impurity wash Aqueous NaHCO₃ Wash acid_impurity->wash Yes decision Choose Method acid_impurity->decision No wash->decision chromatography Flash Column Chromatography decision->chromatography Complex Mixture recrystallization Recrystallization decision->recrystallization Simple Mixture final_product Pure Product (>98%) chromatography->final_product recrystallization->final_product Recrystallization_Troubleshooting start Attempt Recrystallization outcome Observe Outcome start->outcome oiling Product 'Oils Out' outcome->oiling Liquid Layer no_xtal No Crystals Form outcome->no_xtal Clear Solution success Crystals Form outcome->success Solid Precipitate action_oil 1. Re-heat flask 2. Add more solvent 3. Cool SLOWLY oiling->action_oil action_no_xtal 1. Scratch flask wall 2. Add seed crystal 3. Boil off excess solvent no_xtal->action_no_xtal action_oil->start Re-attempt action_no_xtal->start Re-attempt

Caption: Troubleshooting decision tree for common recrystallization failures.

Section 5: References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.[Link]

  • ResearchGate. Is it possible to purify aldehyde by column?[Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization).[Link]

  • CMU. How to Column Aldehydes: A Comprehensive Guide.[Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?[Link]

  • Google Patents. WO2004089924A1 - Process for the preparation of 5-bromophthalide.

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction.[Link]

  • ChemHelp ASAP (YouTube). Column chromatography & purification of organic compounds.[Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]

  • Melissa Maribel (YouTube). Recrystallization - Organic Chemistry Lab Technique.[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromoisophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the challenges of this synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound on a larger scale typically proceeds through one of two primary routes:

  • Vilsmeier-Haack Formylation of 5-Bromo-m-xylene: This is a widely used method for the direct introduction of aldehyde groups onto an electron-rich aromatic ring.[1][2]

  • Oxidation of 5-Bromo-1,3-phenylenedimethanol: This route involves the oxidation of the corresponding diol to the dialdehyde.

This guide will focus primarily on the Vilsmeier-Haack reaction, as it is a common and powerful method for this transformation, but we will also address challenges related to the oxidation route.

II. Troubleshooting the Vilsmeier-Haack Reaction for this compound Synthesis

The Vilsmeier-Haack reaction is a formylation reaction that uses a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which then acts as the formylating agent.[2] While effective, scaling up this reaction can present several challenges.

Q1: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the likely causes and how can I improve the outcome?

This is a common issue that can often be traced back to the quality of the reagents and the reaction conditions.

Potential Causes and Solutions:

  • Poor Quality of Reagents: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents, especially DMF and POCl₃.

    • Actionable Advice:

      • Use fresh, anhydrous DMF. Older bottles of DMF can absorb moisture and decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its efficacy.[3][4]

      • Ensure your POCl₃ is fresh and has been stored under anhydrous conditions.

  • Improper Formation of the Vilsmeier Reagent: The in-situ formation of the Vilsmeier reagent is critical for the success of the reaction.

    • Actionable Advice:

      • The order of addition is important. Typically, POCl₃ is added dropwise to cold (0 °C) DMF.

      • If you observe precipitation during the addition of POCl₃ to DMF, this could be the Vilsmeier reagent crashing out of solution.[5] This can be managed by using a co-solvent like chloroform to improve solubility.

  • Low Reactivity of the Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore works best with electron-rich aromatic compounds.[6] While 5-bromo-m-xylene is activated by the two methyl groups, the bromine atom is deactivating.

    • Actionable Advice:

      • Ensure the reaction temperature is appropriate. While the initial formation of the Vilsmeier reagent is done at 0 °C, the subsequent reaction with the aromatic substrate may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

Q2: I'm observing the formation of significant side products. What are the common side reactions and how can I minimize them?

Side product formation is a frequent challenge when scaling up reactions. In the Vilsmeier-Haack synthesis of this compound, you may encounter the following:

  • Di-formylation: The introduction of two aldehyde groups may be accompanied by the formation of a tri-formylated byproduct if the reaction is not carefully controlled.

    • Actionable Advice:

      • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent to the substrate. An excess of the reagent can lead to multiple formylations.[7]

      • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the reagent. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate.[7]

      • Temperature Control: Maintain a low reaction temperature to control the reaction rate and improve selectivity.[7]

  • Chlorinated Byproducts: The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent, leading to the formation of chlorinated aromatic byproducts.[7]

    • Actionable Advice:

      • Run the reaction at the lowest effective temperature to minimize chlorination.[7]

  • Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during workup.[2] Incomplete hydrolysis will result in lower yields of the desired product.

    • Actionable Advice:

      • Ensure the pH of the aqueous workup is appropriate for complete hydrolysis. Neutralizing the reaction mixture with a base like sodium acetate to a pH of 6-8 is often effective.[3]

      • Allow sufficient time for the hydrolysis to complete. This can be monitored by TLC or LC-MS.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromo-m-xylene
Step Procedure Key Considerations
1. Vilsmeier Reagent Formation In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the DMF with vigorous stirring.Maintain the temperature at 0 °C. The addition of POCl₃ is exothermic.
2. Reaction with Substrate After the addition of POCl₃ is complete, add a solution of 5-bromo-m-xylene in a minimal amount of anhydrous DMF or a co-solvent like chloroform to the Vilsmeier reagent at 0 °C.The reaction may need to be warmed to room temperature or heated to proceed at a reasonable rate. Monitor by TLC.
3. Workup Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium acetate until the pH is approximately 6-8.[3]The hydrolysis of the intermediate iminium salt can be exothermic.
4. Product Isolation If the product precipitates, collect the solid by filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3]
5. Purification The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualization of the Vilsmeier-Haack Workflow

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Isolation cluster_purification Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent  0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent  Dropwise addition Substrate 5-Bromo-m-xylene Vilsmeier_Reagent->Substrate  Reaction Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt Hydrolysis Hydrolysis (Ice, NaOAc) Iminium_Salt->Hydrolysis Product Crude this compound Hydrolysis->Product Purification Recrystallization or Column Chromatography Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

III. Troubleshooting the Oxidation of 5-Bromo-1,3-phenylenedimethanol

An alternative route to this compound is the oxidation of 5-bromo-1,3-phenylenedimethanol.

Q3: My oxidation reaction is giving me a mixture of products, including the starting material and the corresponding dicarboxylic acid. How can I improve the selectivity for the dialdehyde?

Achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid or incomplete reaction can be challenging.

Potential Causes and Solutions:

  • Choice of Oxidizing Agent: The choice of oxidizing agent is crucial for selectivity.

    • Actionable Advice:

      • Milder oxidizing agents are generally preferred for the synthesis of aldehydes. Manganese(IV) dioxide (MnO₂) is a common choice for the oxidation of benzylic alcohols.[8]

      • Other options include PCC (pyridinium chlorochromate) or Swern oxidation, although these may be less practical for large-scale synthesis.

  • Reaction Conditions: Temperature and reaction time can significantly impact the product distribution.

    • Actionable Advice:

      • Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

      • Control the reaction temperature carefully. Overheating can lead to over-oxidation.

Experimental Protocol: Oxidation of 5-Bromo-1,3-phenylenedimethanol
Step Procedure Key Considerations
1. Reaction Setup To a solution of 5-bromo-1,3-phenylenedimethanol in a suitable solvent (e.g., tetrahydrofuran), add an excess of manganese(IV) dioxide.[8]The reaction is typically heterogeneous. Vigorous stirring is required.
2. Reaction Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor the progress by TLC.[8]
3. Workup Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the manganese dioxide.[8]
4. Product Isolation Concentrate the filtrate under reduced pressure to obtain the crude product.[8]
5. Purification The crude this compound can be purified by recrystallization or column chromatography.The product is a white solid.[8]

IV. General FAQs for Scaling Up the Synthesis of this compound

Q4: What are the key safety considerations when scaling up this synthesis?
  • Vilsmeier-Haack Reaction: The reaction of POCl₃ with DMF is highly exothermic and releases HCl gas. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The workup with ice and base can also be exothermic.

  • Oxidation Reactions: Many oxidizing agents are toxic and require careful handling. Ensure you are familiar with the safety data sheet (SDS) for the specific oxidizing agent you are using.

Q5: How can I effectively purify this compound on a larger scale?
  • Recrystallization: This is often the most efficient method for purifying solid products on a large scale. You will need to perform solvent screening to find a suitable solvent system that provides good recovery and purity.

  • Column Chromatography: While effective for small-scale purification, column chromatography can be cumbersome and expensive for large-scale synthesis. It is typically used as a last resort if recrystallization is not effective.

Q6: Where can I source the starting materials for this synthesis?
  • 5-Bromo-m-xylene is a commercially available starting material.[9][10]

  • 5-Bromo-1,3-phenylenedimethanol can be synthesized from the corresponding 5-bromoisophthalic acid or its esters.[8]

  • 5-Bromoisophthalic acid can be prepared by the bromination of isophthalic acid.[11][12]

V. References

  • Aromatic Aldehyde Synthesis Methods | PDF - Scribd. (n.d.). Retrieved January 8, 2026, from [Link]

  • the synthesis of aromatic aldehydes - designer-drug .com. (n.d.). Retrieved January 8, 2026, from [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Retrieved January 8, 2026, from [Link]

  • Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. (2024, November 15). Retrieved January 8, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

  • Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli - DSpace@MIT. (2014, July 28). Retrieved January 8, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 8, 2026, from [Link]

  • Production of Aldehydes by Biocatalysis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents. (n.d.). Retrieved January 8, 2026, from

  • EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents. (n.d.). Retrieved January 8, 2026, from

  • KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents. (n.d.). Retrieved January 8, 2026, from

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (2020, September 7). Retrieved January 8, 2026, from [Link]

  • Synthesis and Crystal Structure of 5-Bromoisophthalic Acid | Asian Journal of Chemistry. (2015, April 27). Retrieved January 8, 2026, from [Link]

  • Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. (2025, April 22). Retrieved January 8, 2026, from [Link]

  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. (n.d.). Retrieved January 8, 2026, from [Link]

  • Nanomole-scale high-throughput chemistry for the synthesis of complex molecules - Science in the Classroom. (2015, January 2). Retrieved January 8, 2026, from [Link]

  • (PDF) Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF: An Efficient Catalyst for Conversion of Epoxides to β-Bromoformates - ResearchGate. (2025, December 29). Retrieved January 8, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - European Patent Office - EP 1293495 B1 - Googleapis.com. (2001, December 13). Retrieved January 8, 2026, from [Link]

  • Synthesis of 5-bromo phthalide - CN1634906A - Google Patents. (n.d.). Retrieved January 8, 2026, from

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

How to avoid dimerization of 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromoisophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address a key challenge encountered during its use: the prevention of unwanted dimerization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols based on established principles of organic chemistry.

Introduction: The Challenge of this compound Dimerization

This compound is a valuable building block in organic synthesis, particularly for creating complex ligands and metal-organic frameworks. However, its bifunctional nature, possessing two reactive aldehyde groups on an aromatic ring, makes it susceptible to self-condensation reactions, leading to the formation of dimers and other oligomers. This side reaction can significantly reduce the yield of the desired product and complicate purification processes.[1] This guide will equip you with the knowledge to mitigate this issue effectively.

Frequently Asked Questions (FAQs)

Q1: What is dimerization, and why does it happen with this compound?

Dimerization is a process where two identical molecules react with each other to form a single new molecule, a dimer. In the case of this compound, the most probable mechanism for dimerization is a self-aldol condensation reaction.[2][3][4] This occurs when an enolate, formed by the deprotonation of a C-H bond adjacent to one aldehyde group (the α-carbon), acts as a nucleophile and attacks the carbonyl carbon of a second molecule of this compound. The initial product is a β-hydroxy aldehyde, which can then dehydrate to form a more stable, conjugated system.

Although this compound is an aromatic aldehyde and lacks α-hydrogens on the aromatic ring, the presence of two aldehyde groups in a meta-arrangement can lead to intermolecular reactions under certain conditions, especially in the presence of base or acid catalysts.

Q2: I'm observing an unexpected, less soluble, higher molecular weight byproduct in my reaction. Could this be a dimer?

It is highly likely. Dimerization leads to a molecule with roughly double the molecular weight of this compound. This often results in different physical properties, such as decreased solubility in common organic solvents and a higher melting point. If you are observing a byproduct with these characteristics, dimerization should be a prime suspect. We recommend characterization by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Q3: Under what conditions is dimerization most likely to occur?

Dimerization of aldehydes is typically promoted by:

  • Presence of Catalysts: Both basic and acidic conditions can catalyze aldol-type reactions.[4]

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for the condensation reaction and subsequent dehydration.[3]

  • High Concentrations: Increased concentration of the aldehyde raises the probability of two molecules encountering each other in the correct orientation for a reaction.

  • Prolonged Reaction Times: Allowing the reaction to proceed for extended periods, especially under unfavorable conditions, can lead to the accumulation of dimeric byproducts.

Troubleshooting Guide: Preventing Dimerization

This section provides specific, actionable steps to minimize the formation of this compound dimers in your experiments.

Issue 1: Dimer formation during a reaction.
  • Probable Cause: Reaction conditions are promoting self-condensation.

  • Solutions:

    • Temperature Control: Maintain a low reaction temperature. Aldol additions are often reversible, and lower temperatures can disfavor the reaction kinetically. If your desired reaction can proceed at a lower temperature, this is the first parameter to adjust.

    • Catalyst Control:

      • If using a base: Opt for a weaker, non-nucleophilic base. If a strong base is required for your primary reaction, consider a slow addition of the base to a dilute solution of the reactants to avoid high local concentrations.

      • If using an acid: Use the minimum catalytic amount necessary. Some reactions may proceed with milder Lewis acids instead of strong Brønsted acids.

    • Concentration Management:

      • High Dilution: Running the reaction under high dilution can significantly reduce the rate of the bimolecular dimerization reaction.

      • Slow Addition: If your reaction involves adding this compound to the reaction mixture, do so slowly over an extended period. This keeps the instantaneous concentration of the free aldehyde low.

Issue 2: Suspected degradation or dimerization during storage.
  • Probable Cause: Improper storage conditions.

  • Solutions:

    • Recommended Storage: this compound should be stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon).[5][6][7]

    • Avoid Contaminants: Ensure the storage container is free from acidic or basic residues. Use a clean, dry container with a tight-fitting seal.

    • Minimize Exposure: Avoid frequent opening of the storage container. Aliquot the material into smaller, single-use vials if you need to access it multiple times.

Experimental Protocols: Best Practices for Handling this compound

Adhering to the following protocols will provide a robust framework for minimizing dimerization.

Protocol 1: General Reaction Setup to Minimize Dimerization
  • Inert Atmosphere: All reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to side reactions.

  • Solvent Choice: Use dry, aprotic solvents unless the reaction chemistry dictates otherwise.

  • Reagent Addition Profile:

    • Add this compound as a solution rather than a solid to ensure it disperses quickly.

    • Employ a syringe pump for slow, controlled addition of either the aldehyde or a catalyst to the reaction mixture.

  • Temperature Management:

    • Pre-cool the reaction vessel in an ice bath (0 °C) or a dry ice/acetone bath (for lower temperatures) before adding reagents.

    • Maintain the low temperature throughout the addition and for the duration of the reaction, if feasible.

  • Work-up and Purification:

    • Upon completion, quench the reaction promptly.

    • Proceed with extraction and purification as quickly as possible to minimize exposure to potentially catalytic conditions during the work-up.

Data Summary: Key Physicochemical Properties
PropertyValueSource
CAS Number 120173-41-3
Molecular Weight 213.03 g/mol
Appearance White to pale-yellow or yellow-brown solid[5]
Storage Temperature Refrigerator (2-8 °C) under inert gas[5][6]

Visualizing the Dimerization Pathway and Prevention Strategy

Proposed Dimerization Mechanism

The following diagram illustrates the proposed base-catalyzed self-aldol condensation of this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration (Condensation) Aldehyde1 This compound Enolate Enolate Intermediate Aldehyde1->Enolate Base (e.g., OH-) Aldol_Adduct β-Hydroxy Aldehyde (Dimer Adduct) Enolate->Aldol_Adduct Aldehyde2 This compound Aldehyde2->Aldol_Adduct Final_Dimer Conjugated Dimer Aldol_Adduct->Final_Dimer - H2O (Heat)

Caption: Proposed mechanism for the self-aldol condensation of this compound.

Workflow for Dimerization Prevention

This workflow outlines the decision-making process for setting up a reaction to avoid dimerization.

G start Reaction Planning check_temp Is the reaction feasible at low temperature? start->check_temp low_temp Set up reaction at ≤ 0 °C check_temp->low_temp Yes ambient_temp Proceed at ambient, monitor closely check_temp->ambient_temp No check_conc Can the reaction be run dilute? low_temp->check_conc ambient_temp->check_conc dilute Use high dilution conditions check_conc->dilute Yes concentrated Use slow addition of aldehyde check_conc->concentrated No catalyst Select mildest possible catalyst (weak base/acid, low stoichiometry) dilute->catalyst concentrated->catalyst run_reaction Execute Reaction under Inert Atmosphere catalyst->run_reaction end Work-up & Purify Promptly run_reaction->end

Caption: Decision workflow for minimizing dimerization of this compound.

References

  • Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
  • Aldol condens
  • Intramolecular Aldol Reaction. JoVE. [Link]
  • Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent.
  • Side Reactions. Journal of New Developments in Chemistry. [Link]
  • This compound. sfcchem.com. [Link]

Sources

Technical Support Center: Characterization of 5-Bromoisophthalaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 5-Bromoisophthalaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis, purification, and analytical characterization of these valuable chemical entities.

Introduction

This compound is a key building block in the synthesis of various organic materials, including covalent organic frameworks and pharmaceutical intermediates.[1] Its bifunctional nature, possessing two aldehyde groups, allows for the formation of complex polymeric structures.[1] However, the presence of a bromine atom and two reactive aldehyde functionalities introduces specific challenges in its characterization. This guide provides a structured, question-and-answer-based approach to address these issues, grounded in scientific principles and practical laboratory experience.

Part 1: Synthesis and Purification Troubleshooting

This section addresses common hurdles faced during the synthesis and purification of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from 5-bromo-1,3-dihydroxymethylbenzene resulted in a low yield and a mixture of products. What are the likely causes and how can I optimize the reaction?

A1: This is a common issue often stemming from incomplete oxidation or over-oxidation. The oxidation of 5-bromo-1,3-phenylenedimethanol to this compound requires careful control of reaction conditions.[2]

Causality and Optimization Strategy:

  • Oxidizing Agent: Manganese(IV) dioxide (MnO₂) is a frequently used oxidizing agent for this transformation.[2] The activity of MnO₂ can vary significantly between batches. It is crucial to use a high-purity, activated form.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to the formation of mono-aldehyde intermediates. Conversely, prolonged reaction times or excessive heat can result in the formation of the corresponding carboxylic acid derivative. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Tetrahydrofuran (THF) is a common solvent for this reaction.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Troubleshooting Protocol:

  • Activate MnO₂: Before use, dry the MnO₂ in an oven at >120°C for several hours to ensure its activity.

  • Molar Ratio: Use a significant excess of MnO₂ (e.g., 10-20 molar equivalents) to drive the reaction to completion.

  • Stepwise Temperature Increase: Start the reaction at a moderate temperature (e.g., 40°C) and gradually increase it while monitoring via TLC.

  • TLC Monitoring: Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting material and the formation of the desired product. The product, being more polar than the starting diol, will have a lower Rf value.

Q2: I am struggling to purify this compound. Column chromatography gives poor separation, and recrystallization attempts have been unsuccessful.

A2: The purification of this compound can be challenging due to the similar polarities of the desired product and potential impurities, such as the mono-aldehyde or the starting diol.[3]

Causality and Optimization Strategy:

  • Column Chromatography: The two aldehyde groups make the molecule quite polar, which can lead to tailing on silica gel. The presence of the bromine atom adds to the molecular weight without significantly altering polarity, making separation from structurally similar impurities difficult.

  • Recrystallization: Finding a suitable single-solvent system for recrystallization can be difficult. The compound may be too soluble in polar solvents and poorly soluble in nonpolar solvents.

Troubleshooting Protocol:

  • Column Chromatography Optimization:

    • Solvent System: Experiment with a gradient elution, starting with a nonpolar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity. Adding a small amount of a more polar solvent like dichloromethane can sometimes improve separation.

    • Adsorbent: Consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity compared to silica gel.

  • Recrystallization using a Solvent/Anti-Solvent System:

    • Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., hot ethyl acetate or acetone).

    • Slowly add a "bad" solvent in which the product is poorly soluble (e.g., hexane or petroleum ether) dropwise until the solution becomes slightly turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by filtration. A process of re-crystallization from an aqueous alcohol solution has also been reported for similar compounds.[4]

Workflow for Purification Strategy

G cluster_0 Purification Challenges Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Poor Separation Recrystallization Recrystallization Crude Product->Recrystallization Unsuccessful Pure Product Pure Product Column Chromatography->Pure Product Optimized Eluent/Adsorbent Recrystallization->Pure Product Solvent/ Anti-solvent System

Caption: Decision workflow for purifying this compound.

Part 2: Analytical Characterization Troubleshooting

This section focuses on resolving common issues encountered during the spectroscopic and chromatographic analysis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q3: The ¹H NMR spectrum of my this compound sample shows broad peaks for the aromatic protons. What could be the cause?

A3: Broadening of NMR signals for aromatic compounds can arise from several factors, including the presence of quadrupolar nuclei, sample viscosity, or chemical exchange.

Causality and Troubleshooting:

  • Quadrupolar Broadening: Bromine has two NMR active quadrupolar nuclei, ⁷⁹Br and ⁸¹Br.[5] While direct coupling to protons is not typically observed, the quadrupolar nature of bromine can sometimes lead to broadening of adjacent proton signals, although this is less common for protons on a benzene ring.

  • Sample Concentration and Purity: A highly concentrated or impure sample can lead to increased viscosity, resulting in broader peaks. The presence of paramagnetic impurities can also cause significant line broadening.

  • Solvent Effects: The choice of NMR solvent can influence the resolution of the spectrum.

Troubleshooting Protocol:

  • Dilute the Sample: Prepare a more dilute sample to reduce viscosity effects.

  • Purify the Sample: Ensure the sample is free from paramagnetic impurities. If necessary, re-purify the compound.

  • Change NMR Solvent: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to see if the resolution improves.

  • Increase Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50°C) can sometimes improve resolution by decreasing viscosity and increasing the rate of any dynamic processes.

Expected ¹H NMR Spectral Data for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehydic Protons~10.0s-
Aromatic Proton (H-2)~8.3-8.5t~1.5
Aromatic Protons (H-4, H-6)~8.1-8.3d~1.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The aromatic protons will exhibit a characteristic splitting pattern for a 1,3,5-trisubstituted benzene ring.[6][7]

Q4: I am having difficulty obtaining a clear molecular ion peak in the mass spectrum of my this compound derivative. Why is this happening?

A4: The absence or weakness of a molecular ion peak in mass spectrometry is a common issue for certain classes of compounds, including some halogenated and aldehydic molecules.[8]

Causality and Troubleshooting:

  • Fragmentation: Aldehydes can be prone to fragmentation upon ionization, particularly with high-energy techniques like Electron Ionization (EI). The C-H bond of the aldehyde group is relatively weak and can easily cleave.

  • Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[8] This pattern can sometimes be complex to interpret, especially with multiple bromine atoms.

  • Ionization Technique: The choice of ionization technique significantly impacts the observed spectrum.

Troubleshooting Protocol:

  • Use a Softer Ionization Technique: If using EI, switch to a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy to the molecule, reducing fragmentation and increasing the abundance of the molecular ion.

  • Optimize MS Conditions: For ESI-MS, optimize parameters such as the capillary voltage and cone voltage to minimize in-source fragmentation.

  • Look for Characteristic Fragments: Even if the molecular ion is weak, look for characteristic fragmentation patterns, such as the loss of a CHO group (29 Da) or a bromine atom (79/81 Da).

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which can help confirm the elemental composition of the molecular ion and major fragments.

Mass Spectrometry Decision Tree

G No/Weak M+ Peak No/Weak M+ Peak Ionization Technique? Ionization Technique? No/Weak M+ Peak->Ionization Technique? EI EI Ionization Technique?->EI Yes Soft Ionization (ESI, CI) Soft Ionization (ESI, CI) Ionization Technique?->Soft Ionization (ESI, CI) No Switch to Soft Ionization Switch to Soft Ionization EI->Switch to Soft Ionization Optimize Parameters Optimize Parameters Soft Ionization (ESI, CI)->Optimize Parameters Analyze Fragments & Isotopes Analyze Fragments & Isotopes Switch to Soft Ionization->Analyze Fragments & Isotopes Optimize Parameters->Analyze Fragments & Isotopes Use HRMS Use HRMS Analyze Fragments & Isotopes->Use HRMS

Caption: Troubleshooting workflow for mass spectrometry analysis.

Q5: My this compound derivative shows poor peak shape (tailing) during HPLC analysis. How can I improve this?

A5: Peak tailing in HPLC for halogenated aromatic aldehydes is often attributed to interactions with the stationary phase or issues with the mobile phase.[9]

Causality and Troubleshooting:

  • Secondary Interactions: The aldehyde groups can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing retention and peak shape.

  • Column Choice: Not all C18 columns are the same. The type of end-capping and silica purity can significantly impact performance for polar and potentially chelating compounds.

Troubleshooting Protocol:

  • Mobile Phase Modifier: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This can suppress the ionization of silanol groups and improve peak shape.

  • Use an Inert Column: Employ a column with high-purity silica and robust end-capping to minimize silanol interactions. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can also offer alternative selectivity for aromatic compounds.[10]

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve mass transfer kinetics and reduce peak tailing.[9]

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.

Part 3: Stability and Storage

Q6: What are the recommended storage conditions for this compound and its derivatives? Are there any known stability issues?

A6: Aldehydes, in general, are susceptible to oxidation, and brominated aromatic compounds can be sensitive to light.

Recommended Storage:

  • Temperature: Store at 2-8°C in a refrigerator.[11][12]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11]

  • Light: Protect from light by storing in an amber vial or a dark location.

Potential Stability Issues:

  • Oxidation: The aldehyde groups can be oxidized to carboxylic acids upon exposure to air, especially over prolonged periods.[13]

  • Degradation: Some brominated haloacetaldehydes have been shown to degrade at elevated temperatures, particularly in aqueous solutions with higher pH.[14] While this compound is an aromatic aldehyde and likely more stable, it is prudent to avoid excessive heat during storage and sample preparation.

References

  • A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde. Benchchem.
  • Technical Support Center: Characterization of Halogenated Organic Compounds. Benchchem.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01).
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. (2014-01-07).
  • Advanced Chromatographic Techniques in Pharmaceutical Analysis.
  • Halogenated Molecule Sticking to Column. Chromatography Forum. (2008-11-18).
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. (2013-12-10).
  • Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. PubMed. (2024-04-01).
  • 1 H NMR spectrum of (a) isophthalaldehyde and (b) the reaction mixture... ResearchGate.
  • 120173-41-3|this compound|BLD Pharm.
  • (Br) Bromine NMR.
  • This compound | 120173-41-3. Sigma-Aldrich.
  • Isophthalaldehyde. Wikipedia.
  • Process for the preparation of 5-bromophthalide. Google Patents.
  • This compound. (2025-07-24). ChemicalBook.
  • Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
  • What is stability of aldehyde and ketone?. Quora. (2016-11-02).

Sources

Technical Support Center: Navigating Solubility Challenges with 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromoisophthalaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet critical challenge encountered during its use: poor solubility. By understanding the underlying principles and employing the strategies outlined below, you can significantly improve the efficiency and success of your reactions.

Understanding the Challenge: The Nature of this compound

This compound (CAS No. 120173-41-3) is a crystalline solid. Its aromatic structure, coupled with two polar aldehyde functional groups, results in a molecule with moderate polarity. This structure contributes to strong intermolecular forces in the solid state, making it sparingly soluble in many common organic solvents at room temperature. Incomplete dissolution is a frequent cause of low reaction yields, inconsistent results, and purification difficulties. This guide will equip you with the knowledge to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my reaction solvent. What is the first thing I should do?

A1: The first step is to consult a solubility reference. While precise quantitative data for this compound is not widely published, we can estimate its solubility based on its structure and data from analogous compounds. The principle of "like dissolves like" is your primary guide. This compound is a moderately polar compound, so it will be most soluble in polar aprotic solvents.

Q2: I've chosen a solvent from the table, but the solubility is still too low for my desired reaction concentration. What are my options?

A2: If you're facing persistent solubility issues, there are several techniques you can employ, often in combination:

  • Heating: Gently warming the solvent can significantly increase the solubility of a solid. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution through cavitation.

  • Co-solvent System: Introducing a small amount of a stronger, miscible co-solvent (like DMF or DMSO) can dramatically improve solubility. Start with a small percentage (e.g., 5-10% v/v) and increase if necessary.

Q3: Can I use protic solvents like ethanol or methanol?

A3: Yes, protic solvents like ethanol and methanol can be effective, particularly for reactions like Schiff base formation where these solvents are commonly used.[1][2][3] Heating is often required to achieve sufficient solubility. Be aware that alcohols can potentially form hemiacetals with the aldehyde groups, which is typically a reversible process.

Q4: My reaction is stalling, and I suspect it's due to the starting material crashing out of solution. How can I confirm this and what should I do?

A4: Visual inspection of the reaction mixture for solid precipitate is the first indicator. If the reaction is heated, you might observe the solid redissolving. To address this, you can try:

  • Increasing the solvent volume: This is the simplest solution if your reaction scale allows for it.

  • Switching to a better solvent: If dilution is not an option, you may need to re-screen for a solvent with higher solvating power for your starting material.

  • Employing a co-solvent: As mentioned in A2, adding a small amount of a high-polarity solvent can keep your material in solution.

Troubleshooting Common Reactions

Poor solubility of this compound can be a particular challenge in common condensation reactions. Here are some specific troubleshooting tips for two major reaction types.

Schiff Base Formation

Schiff base condensations involve the reaction of an aldehyde with a primary amine. If the this compound has low solubility in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion.

Problem: Low yield of the desired imine product, with unreacted starting materials present.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Schiff base reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound. The reaction is often base-catalyzed, and solvent choice can significantly impact the reaction rate and yield.

Problem: Incomplete reaction and/or formation of side products.

Troubleshooting Workflow:

Caption: Decision-making process for optimizing Knoevenagel condensations.

Data & Protocols

Estimated Solubility of this compound

The following table provides an estimated guide to the solubility of this compound in common laboratory solvents. These are qualitative assessments and should be experimentally verified for your specific application.

SolventTypePolarityEstimated Solubility at Room TemperatureNotes
Water Polar ProticHighInsolubleNot a suitable solvent for most reactions.
Hexane NonpolarVery LowInsolubleUseful as an anti-solvent for precipitation.
Toluene NonpolarLowSparingly SolubleMay require heating.
Dichloromethane (DCM) Polar AproticMediumSparingly to Moderately SolubleA good starting point for solvent screening.
Chloroform Polar AproticMediumModerately SolubleSimilar to DCM.
Ethyl Acetate Polar AproticMediumSparingly SolubleSolubility may improve with heating.
Acetonitrile Polar AproticHighModerately SolubleA good option for many reaction types.
Ethanol Polar ProticHighModerately Soluble (with heating)Commonly used for Schiff base reactions.[1][2]
Methanol Polar ProticHighModerately Soluble (with heating)Similar to ethanol, often used in Schiff base synthesis.[3]
Tetrahydrofuran (THF) Polar AproticMediumModerately to Highly SolubleA good general-purpose solvent for this compound.
Dimethylformamide (DMF) Polar AproticVery HighHighly SolubleExcellent solvent, but higher boiling point can complicate work-up.[4]
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighHighly SolubleStrongest common solvent, but difficult to remove.
Experimental Protocol: Improving Dissolution for a General Reaction

This protocol outlines a systematic approach to dissolving this compound for a generic reaction.

  • Initial Solvent Selection: Based on the table above and your reaction requirements, select a primary solvent (e.g., Acetonitrile or THF).

  • Room Temperature Test: To a reaction vessel containing a magnetic stir bar, add 1 equivalent of this compound. Add the selected solvent in a volume to achieve your target concentration. Stir vigorously for 10-15 minutes at room temperature.

  • Application of Heat: If the solid is not fully dissolved, begin to gently warm the mixture while stirring. Increase the temperature in increments of 10-15 °C, holding at each step to observe for dissolution. Do not exceed the boiling point of the solvent.

  • Sonication: If heating is not desirable or fully effective, place the sealed reaction vessel in an ultrasonic bath for 15-30 minute intervals. Monitor for dissolution.

  • Co-solvent Addition: If the compound remains partially insoluble, add a high-polarity co-solvent (e.g., DMF) dropwise while stirring vigorously until the solid dissolves. Note the final percentage of the co-solvent for reproducibility.

  • Proceed with Reaction: Once a homogeneous solution is achieved, allow the solution to return to the desired reaction temperature before adding other reagents.

References

  • PubChem. Isophthalaldehyde.
  • Yadav, P., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Journal of Molecular Structure, 1257, 132598. [Link]
  • Tihile, M. S., et al. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal. International Research Journal of Science & Engineering, 2(3), 1-5. [Link]
  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. [Link]
  • Al-Amiery, A. A., et al. (2017).

Sources

Managing air sensitivity of 5-Bromoisophthalaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromoisophthalaldehyde is a valuable bifunctional building block in organic synthesis, crucial for the construction of complex macrocycles, polymers, and pharmaceutical intermediates. Its two aldehyde moieties offer versatile reactivity for forming Schiff bases, Wittig adducts, and other carbon-carbon and carbon-heteroatom bonds. However, its utility is matched by a significant experimental challenge: its sensitivity to atmospheric oxygen.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the air sensitivity of this compound. Our goal is to move beyond simple instructions to explain the underlying chemical principles, enabling you to design robust, reproducible, and high-yielding reaction protocols.

Frequently Asked Questions (FAQs)

Q1: What exactly makes this compound "air-sensitive"?

Aromatic aldehydes are susceptible to autoxidation, a process where atmospheric oxygen (O₂) initiates a radical chain reaction to convert the aldehyde groups (-CHO) into carboxylic acid groups (-COOH)[1][2][3]. In the case of this compound, this results in the formation of 5-bromoisophthalic acid. This oxidation can occur slowly during storage and rapidly in solution at elevated temperatures, compromising the purity of the starting material and leading to failed reactions.

Q2: How can I tell if my this compound has degraded?

Visual inspection and analytical data are key. Fresh, pure this compound is typically a white to pale-yellow solid[4]. Signs of degradation include a noticeable color change to brown or the presence of clumps in the solid. The primary oxidation product, 5-bromoisophthalic acid, has poor solubility in many common organic solvents. If you observe insoluble white particulate matter when dissolving the aldehyde in a solvent like THF or CH₂Cl₂, it is a strong indicator of oxidation.

Q3: What are the ideal storage conditions for this reagent?

To minimize degradation, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. It is recommended to store it in a cool, dark place, such as a refrigerator (2-8°C)[5]. For long-term storage, consider sealing the container with paraffin film and placing it inside a larger, desiccated container.

Q4: Can I weigh and handle this compound on an open lab bench?

For brief periods, such as weighing, rapid handling on an open bench is possible but carries risks. The longer the exposure, the greater the potential for oxidation. For best results and reproducibility, especially in sensitive or large-scale reactions, it is strongly recommended to handle the solid under a stream of inert gas or within a glovebox.

Q5: What are the downstream consequences of using partially oxidized this compound?

Using degraded material has several negative consequences:

  • Inaccurate Stoichiometry: The actual amount of active aldehyde is lower than weighed, leading to incomplete reactions and lower yields.

  • Byproduct Formation: The 5-bromoisophthalic acid impurity can interfere with the reaction, for example, by quenching bases or reacting with organometallic reagents.

  • Purification Challenges: The carboxylic acid byproduct can complicate the purification of the desired product, often requiring additional extraction or crystallization steps.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific issues encountered during reactions involving this compound, linking them to its air sensitivity and providing actionable solutions.

Problem 1: Low or No Product Yield
  • Possible Cause A: Pre-Reaction Degradation

    • Diagnosis: The starting material was likely compromised before the reaction began. This is common if the reagent is old, has been stored improperly, or has been opened to the air multiple times.

    • Solution: Before use, check the appearance of the solid. If degradation is suspected, you can attempt to purify a small amount by recrystallization, though purchasing a fresh bottle is often more efficient. Always store the reagent according to the guidelines in the FAQs and the data table below.

  • Possible Cause B: In-Reaction Degradation

    • Diagnosis: The reaction conditions failed to adequately protect the aldehyde from atmospheric oxygen. This is particularly relevant for reactions that are heated or run for extended periods (>1-2 hours).

    • Solution: Implement rigorous inert atmosphere techniques. Simply placing a rubber septum on a flask is insufficient. The flask must be actively purged with an inert gas (nitrogen or argon) to displace all the air. For reactions requiring stringent conditions, using a Schlenk line is superior to a balloon setup.[6][7]

Problem 2: Formation of an Insoluble White Precipitate During Workup
  • Diagnosis: This is a classic sign of 5-bromoisophthalic acid formation. During an aqueous workup, if the pH becomes neutral or acidic, the carboxylate salt (formed under basic conditions) will protonate, causing the less soluble carboxylic acid to precipitate.

  • Solution:

    • Prevention: The best solution is to prevent its formation by using strict inert atmosphere techniques as described in Protocol 2 .

    • Removal: If the acid has formed, it can often be removed by a basic aqueous wash (e.g., with saturated NaHCO₃ or dilute NaOH solution) during the workup. The deprotonated 5-bromoisophthalate salt is typically soluble in the aqueous phase and can be separated from the desired product in the organic layer.

Problem 3: Inconsistent Results Between Batches
  • Diagnosis: The purity of the this compound is likely varying each time it is used. This occurs when the main stock bottle is repeatedly opened, exposing the bulk material to air and moisture incrementally.

  • Solution: Adopt a "best practice" for reagent dispensing. When a new bottle is opened, it is highly advisable to immediately aliquot the material into several smaller, single-use vials inside a glovebox or glove bag. These smaller vials can then be sealed under argon or nitrogen, protecting the integrity of the bulk supply.

Data & Visualization
Summary of Handling & Storage Parameters
ParameterRecommended ConditionRationale & Signs of Degradation
Storage Temperature 2-8°C (Refrigerator)[5]Slows the rate of autoxidation.
Storage Atmosphere Inert Gas (Nitrogen or Argon)[4]Displaces atmospheric oxygen, the primary oxidant.
Container Tightly sealed amber glass vialProtects from light and air ingress. Seal with paraffin film for extra protection.
Physical Appearance White to pale-yellow solid[4]Sign of Degradation: Becomes tan, brown, or clumpy.
Solubility Test Should dissolve clearly in THF/CH₂Cl₂Sign of Degradation: Presence of an insoluble white solid (5-bromoisophthalic acid).
Visualizing the Degradation Pathway

Caption: Primary air-induced degradation pathway.

Decision Workflow for Experimental Setup

ExperimentalWorkflow start Start: Planning Reaction time_check Is reaction time > 2 hours OR is T > 50°C? start->time_check scale_check Is scale > 5 mmol? time_check->scale_check No schlenk_setup Use Schlenk Line (See Protocol 2B) time_check->schlenk_setup Yes balloon_setup Use Nitrogen Balloon Setup (See Protocol 2A) scale_check->balloon_setup No scale_check->schlenk_setup Yes weighing Weigh solid rapidly and assemble cold. balloon_setup->weighing inert_transfer Use inert transfer (See Protocol 3) schlenk_setup->inert_transfer

Caption: Decision guide for selecting the appropriate inert technique.

Experimental Protocols
Protocol 1: General Storage and Handling
  • Receiving: Upon receipt, inspect the container seal. If it appears compromised, contact the supplier.

  • Storage: Immediately place the sealed container in a refrigerator (2-8°C).

  • Aliquoting (Recommended): For optimal preservation, perform a one-time aliquoting of the bulk reagent into smaller, single-use vials inside a nitrogen-filled glovebox. Seal each vial tightly, wrap with paraffin film, and store in the refrigerator.

  • Dispensing: When removing from cold storage, allow the vial to warm to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol requires standard laboratory glassware and a source of dry inert gas.[8][9]

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) and stir bars are scrupulously clean and dry. Oven-drying (125°C for at least 4 hours) or flame-drying under vacuum are essential to remove adsorbed water.[9][10]

  • Assembly: Quickly assemble the hot glassware and seal all joints with a suitable inert grease. Immediately fold a rubber septum over the main opening.

  • Purging the Vessel (Establishing Inert Atmosphere):

    • Method A (Nitrogen Balloon): Fill a balloon with nitrogen or argon. Attach a needle to the balloon. Insert this "gas-in" needle through the septum into the flask. Insert a second, open "gas-out" needle to act as a vent. Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air. Remove the "gas-out" needle first, followed by the "gas-in" needle to maintain a positive pressure inside the flask.[10][11]

    • Method B (Schlenk Line): For more rigorous applications, connect the flask's sidearm to a Schlenk line. Perform at least three "pump-purge" cycles: evacuate the flask under vacuum until pressure stabilizes, then backfill with inert gas.[6] After the final cycle, leave the flask under a positive pressure of inert gas, confirmed by the oil bubbler on the manifold.

  • Adding Reagents: Add dry solvents and other non-air-sensitive reagents via a dry, nitrogen-flushed syringe. Add the this compound according to Protocol 3 .

Protocol 3: Transferring Solid this compound
  • Method A (Rapid Transfer with Gas Counterflow):

    • Ensure the reaction flask is under a positive pressure of inert gas (a balloon or Schlenk line can be used).

    • Briefly remove the septum and immediately place the funnel of a powder funnel into the joint.

    • Maintain a steady flow of inert gas from the sidearm or another inlet, flowing up and out of the powder funnel. This creates an "inert gas shield" that minimizes air ingress.

    • Quickly add the pre-weighed this compound through the funnel.

    • Remove the funnel and immediately reseal the flask.

  • Method B (Glovebox/Glove Bag Transfer - Highest Integrity):

    • Place the sealed vial of this compound, the reaction flask, and all necessary weighing equipment inside a glovebox or a nitrogen-flushed glove bag.

    • Perform all weighing and transfer operations within this controlled inert environment.

    • Seal the reaction flask inside the glovebox before removing it. This method provides the highest level of protection against atmospheric contamination.

References
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. (2013). [Link]
  • Air oxidation of an aromatic aldehyde to an aromatic acid.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. (2022). [Link]
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
  • Air oxidation of an aromatic aldehyde to an aromatic acid.
  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering. (2018). [Link]
  • Inert
  • Inert
  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. (2025). [Link]
  • Oxidation of aromatic aldehydes to their carboxylic acid a.

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromoisophthalaldehyde. This guide provides in-depth troubleshooting advice and detailed methodologies to help you optimize catalyst loading for various cross-coupling reactions, ensuring efficient and successful synthesis. The unique bifunctional nature of this compound, with its reactive bromine atom and two aldehyde moieties, presents specific challenges and opportunities in catalytic processes. This document is designed to equip you with the expertise to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions for this compound?

A1: this compound is primarily used in palladium-catalyzed cross-coupling reactions to form C-C bonds at the bromo position. The most prevalent reactions are the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are foundational for synthesizing complex organic molecules, functional polymers, and metal-organic framework (MOF) linkers.

Q2: Why is optimizing catalyst loading particularly important for this substrate?

A2: Optimizing catalyst loading for this compound is crucial for several reasons. Firstly, palladium catalysts and their associated ligands can be expensive, so minimizing the amount used is economically advantageous, especially at scale. Secondly, high catalyst loading can lead to increased side reactions and complicate product purification by introducing metallic impurities. Most importantly, the aldehyde functional groups in this compound can potentially interact with the catalyst, necessitating a carefully tuned catalyst concentration to avoid inhibition or unwanted side reactions.

Q3: What are the primary challenges when using this compound in cross-coupling reactions?

A3: The main challenges stem from the two aldehyde groups. These can lead to:

  • Catalyst Inhibition: The aldehyde groups can coordinate with the palladium center, potentially deactivating the catalyst.

  • Side Reactions: Aldehydes can undergo side reactions under the basic and sometimes heated conditions of cross-coupling, such as aldol condensation, Cannizzaro reactions, or reduction.

  • Dehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen, leading to the formation of isophthalaldehyde. This is often exacerbated by certain bases and protic solvents.[1]

Q4: Can the aldehyde groups react under typical palladium-catalyzed coupling conditions?

A4: Yes, under certain conditions, aldehydes can be decarbonylated by palladium catalysts, although this typically requires high temperatures.[2] More commonly, they can be reduced to alcohols if a hydride source is present.[3] Therefore, careful selection of reaction parameters is essential to preserve the aldehyde functionalities.

Troubleshooting Common Issues

This section provides a structured approach to resolving common problems encountered during catalytic reactions with this compound.

Issue 1: Low or No Product Yield

A low or non-existent yield is a frequent issue. The following workflow can help diagnose and solve the problem.

Troubleshooting Workflow for Low Yield

start Low/No Yield reagents Check Reagent Quality & Purity (Substrate, Boronic Acid/Alkene/Alkyne, Solvent, Base) start->reagents atmosphere Ensure Inert Atmosphere (Properly degassed solvents, N2/Ar blanket) reagents->atmosphere Reagents OK catalyst_activity Verify Catalyst Activity (Use fresh catalyst/ligand, consider precatalyst) atmosphere->catalyst_activity Atmosphere Inert conditions Optimize Reaction Conditions (Temperature, Time, Concentration) catalyst_activity->conditions Catalyst Active ligand Screen Different Ligands (Bulky, electron-rich phosphines are a good start) conditions->ligand Conditions Optimized base Evaluate Base Choice (Weaker, non-nucleophilic bases are often better) ligand->base Ligand Screened success Improved Yield base->success Base Optimized

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Issue 2: Significant Formation of Dehalogenated Byproduct (Isophthalaldehyde)

Dehalogenation is a frustrating side reaction that consumes the starting material.

Table 1: Strategies to Minimize Dehalogenation [1]

Potential Cause Troubleshooting Step Scientific Rationale
Proton Source Ensure all reagents and solvents are rigorously anhydrous.Water or other protic sources can protonolyze the Ar-Pd(II)-X intermediate, leading to the dehalogenated product.
Strong Base Switch to a weaker, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.Strong bases can promote protonolysis and other side reactions. Weaker bases are generally sufficient for transmetalation without causing significant dehalogenation.
Slow Reductive Elimination Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).These ligands accelerate the final product-forming step (reductive elimination), which outcompetes the dehalogenation pathway.
High Reaction Temperature Screen a range of lower temperatures (e.g., room temperature to 80 °C).Dehalogenation pathways can have a higher activation energy, so lowering the temperature can selectively slow this side reaction.
Issue 3: Catalyst Deactivation (Formation of Palladium Black)

The precipitation of palladium metal (palladium black) indicates that the catalyst is falling out of the catalytic cycle.

Logical Flow for Preventing Catalyst Deactivation

start Palladium Black Observed ligand_ratio Increase Ligand-to-Palladium Ratio start->ligand_ratio ligand_choice Switch to a More Robust Ligand (e.g., biarylphosphines, NHCs) ligand_ratio->ligand_choice Still deactivates prevention Catalyst Remains in Solution ligand_ratio->prevention Problem solved temp Lower Reaction Temperature ligand_choice->temp Still deactivates ligand_choice->prevention Problem solved concentration Decrease Reactant Concentration temp->concentration Still deactivates temp->prevention Problem solved concentration->prevention Problem persists? Re-evaluate entire system.

Caption: Decision tree for addressing catalyst deactivation.

Protocols for Optimizing Catalyst Loading

The following protocols provide a starting point for optimizing catalyst loading for Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound. The key is to start with a slightly higher loading and systematically decrease it once optimal reaction conditions are established.

General Considerations for All Reactions:
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent catalyst oxidation.

  • Solvent Degassing: Solvents must be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

Protocol 1: Suzuki-Miyaura Coupling Catalyst Loading Optimization

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds.[4]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

Parameter Recommendation Notes
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common Pd(II) and Pd(0) sources that are readily available.
Ligand SPhos or XPhosBulky, electron-rich biaryl phosphine ligands are often effective for challenging substrates.[4]
Base K₃PO₄ or Cs₂CO₃Weaker bases are preferred to minimize side reactions involving the aldehyde groups.[1]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is typical for Suzuki couplings.
Temperature 80-100 °CA good starting range to balance reaction rate and stability.
Initial Catalyst Loading 2 mol% Pd, 4 mol% LigandThis is a robust starting point for initial trials.

Step-by-Step Optimization Workflow:

  • Establish a Baseline: Perform the reaction using the initial 2 mol% catalyst loading. Ensure the reaction goes to completion and isolate the product to determine a baseline yield.

  • Stepwise Reduction: In subsequent experiments, reduce the catalyst loading incrementally. For example, move from 2 mol% to 1 mol%, then 0.5 mol%, and so on. Maintain the 1:2 Pd-to-ligand ratio.

  • Monitor Reaction Progress: At each loading level, monitor the reaction by TLC or LC-MS to determine the time required for completion. Lower catalyst loadings may require longer reaction times.

  • Identify the "Sweet Spot": The optimal catalyst loading is the lowest amount that still provides a high yield in a reasonable timeframe. Below this level, you will likely see a significant drop in yield or incomplete conversion.

Experimental Workflow for Catalyst Optimization

setup Reaction Setup: - this compound - Boronic Acid (1.2 eq) - Base (2-3 eq) - Degassed Solvent add_catalyst Add Catalyst System (e.g., 2 mol% Pd(OAc)₂ 4 mol% SPhos) setup->add_catalyst reaction Heat to 80-100 °C Monitor by TLC/LC-MS add_catalyst->reaction workup Aqueous Workup & Extraction reaction->workup analysis Analyze Yield & Purity (NMR, LC-MS) workup->analysis decision Yield > 90%? analysis->decision reduce_loading Reduce Catalyst Loading (e.g., to 1 mol% Pd) decision->reduce_loading Yes troubleshoot Troubleshoot (See Above Guides) decision->troubleshoot No reduce_loading->add_catalyst optimal Optimal Loading Found reduce_loading->optimal Yield drops significantly

Caption: A generalized workflow for optimizing catalyst loading in cross-coupling reactions.

Protocol 2: Heck Reaction Catalyst Loading Optimization

The Heck reaction couples the aryl bromide with an alkene.[5]

Table 3: Recommended Starting Conditions for Heck Reaction of this compound

Parameter Recommendation Notes
Palladium Precatalyst Pd(OAc)₂A common and effective precatalyst for the Heck reaction.
Ligand P(o-tolyl)₃ or PPh₃Triphenylphosphine is a standard ligand, while P(o-tolyl)₃ can sometimes give better results.
Base Et₃N or DBUAn organic amine base is typically used to neutralize the HBr formed.
Solvent DMF or NMPPolar aprotic solvents are generally used.
Temperature 100-120 °CHeck reactions often require slightly higher temperatures.
Initial Catalyst Loading 1-2 mol% Pd, 2-4 mol% LigandA good starting point for this transformation.

Optimization Strategy: Follow the same stepwise reduction strategy as outlined for the Suzuki-Miyaura coupling. Pay close attention to potential side reactions of the aldehyde groups with the amine base at elevated temperatures.

Protocol 3: Sonogashira Coupling Catalyst Loading Optimization

The Sonogashira reaction is used to couple this compound with a terminal alkyne.[6]

Table 4: Recommended Starting Conditions for Sonogashira Coupling of this compound

Parameter Recommendation Notes
Palladium Precatalyst PdCl₂(PPh₃)₂A common, air-stable precatalyst for Sonogashira reactions.
Copper Co-catalyst CuITypically used in catalytic amounts to facilitate the reaction.
Ligand PPh₃Often included in the precatalyst, but additional ligand may be beneficial.
Base Et₃N or DIPEAAn amine base is required, which also often serves as the solvent.
Solvent THF or DMF (if the base is not used as the solvent)Anhydrous, degassed solvents are crucial.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under milder conditions.
Initial Catalyst Loading 1-3 mol% Pd, 2-5 mol% CuIA typical starting range for this reaction.

Optimization Strategy: The optimization for the Sonogashira coupling should involve the reduction of both the palladium and copper catalyst loadings. A copper-free variant can also be explored if homocoupling of the alkyne (Glaser coupling) is a significant issue.

Concluding Remarks for the Senior Application Scientist

The successful application of this compound in palladium-catalyzed cross-coupling reactions hinges on a nuanced understanding of the interplay between the catalyst system and the substrate's unique functionalities. While the protocols and troubleshooting guides provided here offer a robust framework, empirical optimization remains a cornerstone of successful synthesis. By systematically varying catalyst loading and other key reaction parameters, researchers can develop efficient, cost-effective, and high-yielding processes for the synthesis of novel molecules and materials.

References

  • Benchchem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. Benchchem.
  • Benchchem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. Benchchem.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
  • Gong, H. (2020).
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone. Benchchem.
  • Chemistry Notes. (2022).
  • Wikipedia. (2024). Heck reaction. Wikipedia.
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia.
  • MDPI. (2017).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reddit. (2023). Struggling with Suzuki Reaction. Reddit.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • ResearchGate. (2016). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Request PDF.
  • ResearchGate. (2012).
  • RSC Publishing. (2019). Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase. Organic Chemistry Frontiers.
  • PMC. (2018).
  • MDPI. (2019). Highly Active Palladium-Decorated Reduced Graphene Oxides for Heterogeneous Catalysis and Electrocatalysis: Hydrogen Production from Formaldehyde and Electrochemical Formaldehyde Detection.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ResearchGate. (2014).
  • MDPI. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ChemRxiv. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
  • PMC. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity.
  • OUCI. (n.d.). Recent Advances in Cross-Coupling Reactions with Alkyl Halides.
  • ACS Publications. (2012). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
  • ResearchGate. (2017). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • NIH. (2022).
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • RSC Publishing. (2013). Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand.
  • The Royal Society of Chemistry. (2013).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2008138938A2 - Process for the production of palladium supported catalysts for catalyzing heck, suzuki-miyaura sonogashira coupling and buchwald-hartwig reactions.
  • Scribd. (n.d.). Selected Patented Cross-Coupling Reaction Technologies | PDF.
  • Chemical Engineering Transactions. (2023). Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions: Influence of Support Hydrophobicity..
  • ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.

Sources

Technical Support Center: Post-Synthetic Modification of MOFs from 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-synthetic modification (PSM) of metal-organic frameworks (MOFs) derived from 5-bromoisophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing these versatile materials. Here, we will address common challenges and provide in-depth troubleshooting strategies to ensure the success of your experiments.

Post-synthetic modification is a powerful technique to introduce new functionalities into MOFs that might not be achievable through direct synthesis.[1][2][3][4][5] MOFs synthesized from this compound offer a unique platform for a variety of PSM reactions, primarily leveraging the reactive C-Br bond. This guide will focus on troubleshooting common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are frequently employed to modify these bromo-functionalized MOFs.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the post-synthetic modification of this compound-based MOFs.

Q1: Why is my post-synthetic modification reaction failing to proceed, or showing very low conversion?

A1: There are several potential reasons for low or no conversion in a PSM reaction on a MOF. These can include:

  • Poor accessibility of the reactive sites: The pores of the MOF may be too small or blocked, preventing the reagents from reaching the bromine sites on the linker.

  • Catalyst deactivation: The palladium catalyst can be poisoned by impurities or coordinating functional groups within the MOF structure.[6]

  • Inappropriate reaction conditions: The chosen solvent, temperature, or base may not be optimal for the specific MOF and reaction type.

  • Degradation of the MOF framework: The reaction conditions might be too harsh, leading to a loss of crystallinity and porosity of the MOF.[1]

Q2: How can I confirm that the post-synthetic modification was successful?

A2: A combination of characterization techniques is essential to confirm successful modification. These include:

  • Powder X-ray Diffraction (PXRD): To verify that the MOF's crystalline structure is retained after the reaction.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Digested samples of the modified MOF can be analyzed by ¹H NMR to identify new peaks corresponding to the introduced functional group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the appearance of new vibrational bands associated with the new functional group.

  • Gas Adsorption Analysis (BET): To assess changes in the surface area and porosity of the MOF, which can indicate successful modification within the pores.[4]

  • Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the presence of new elements from the coupled molecule.

Q3: My MOF appears to have lost its crystallinity after the PSM reaction. What could be the cause?

A3: Loss of crystallinity is a common issue and often points to the instability of the MOF under the reaction conditions.[8] Key factors include:

  • Harsh reaction conditions: High temperatures or strongly basic/acidic conditions can lead to the breakdown of the metal-linker coordination bonds.

  • Incompatible solvents: Some solvents can compete with the linker for coordination to the metal nodes, leading to framework degradation. For instance, DMF is known to sometimes increase Pd leaching and affect MOF stability under certain conditions.[8]

Q4: I am observing significant palladium leaching from my MOF catalyst. How can I minimize this?

A4: Palladium leaching is a critical issue in heterogeneous catalysis as it can lead to contamination of the product and a decrease in catalyst reusability.[8] Strategies to minimize leaching include:

  • Optimizing reaction conditions: Lowering the reaction temperature and using a weaker base can help reduce leaching.[8]

  • Choosing the right solvent: Solvents like o-xylene or toluene may minimize leaching compared to DMF.[8]

  • Modifying the MOF support: Introducing chelating groups, such as amines, into the MOF structure can help to better anchor the palladium nanoparticles.[8]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you might encounter during common PSM reactions on this compound-based MOFs.

Guide 1: Suzuki Coupling Reactions

The Suzuki coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.[9]

Problem: Low to No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst 1. Ensure the palladium catalyst is fresh and has been stored under inert conditions. 2. Consider using a different palladium precursor or ligand. Buchwald ligands are known to be effective for challenging couplings.[10]The catalytic cycle of the Suzuki reaction is sensitive to the oxidation state and coordination environment of the palladium center. Oxidized or improperly ligated palladium will be catalytically inactive.[11]
Base Incompatibility 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Ensure the base is finely ground and anhydrous if required by the protocol. Some anhydrous couplings with K₃PO₄ require a small amount of water to proceed.[10]The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
Poor Reagent Diffusion 1. Use a solvent that swells the MOF framework, such as DMF or DMAc. 2. Gently grind the MOF crystals to reduce particle size and increase surface area.Efficient mass transport of reagents to the active sites within the MOF pores is critical for high conversion.
MOF Instability 1. Run the reaction at a lower temperature for a longer duration. 2. Use a milder base.The coordination bonds in the MOF can be sensitive to heat and pH, leading to framework collapse and loss of catalytic activity.[8]
Experimental Protocol: Suzuki Coupling on a Bromo-Functionalized MOF
  • Activation: Activate the bromo-functionalized MOF under vacuum at an appropriate temperature to remove guest molecules from the pores.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the activated MOF, the boronic acid derivative (1.5-2 equivalents per bromine site), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the base (e.g., K₂CO₃, 3-4 equivalents).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., DMF, toluene, or a mixture).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 24-48 hours.

  • Work-up: After the reaction, cool the mixture to room temperature. Isolate the modified MOF by centrifugation or filtration.

  • Washing: Wash the MOF thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., dichloromethane or acetone) to remove unreacted reagents and byproducts.

  • Drying: Dry the modified MOF under vacuum.

  • Characterization: Analyze the product using PXRD, ¹H NMR (after digestion), FTIR, and BET analysis.

Guide 2: Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[9][12]

Problem: Formation of Byproducts or Catalyst Decomposition
Potential Cause Troubleshooting Steps Scientific Rationale
Alkene Polymerization 1. Lower the reaction temperature. 2. Reduce the concentration of the alkene.High temperatures and concentrations can favor the polymerization of activated alkenes, reducing the yield of the desired coupled product.
Palladium Black Formation 1. Use a phosphine ligand to stabilize the palladium catalyst. 2. Ensure the reaction is performed under strictly anaerobic conditions.The formation of palladium black indicates the aggregation of palladium nanoparticles, leading to a loss of catalytic activity. Phosphine ligands can stabilize the active palladium species.
Base-Induced MOF Degradation 1. Use a weaker organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[13] 2. Perform the reaction at a lower temperature.Inorganic bases can sometimes be too harsh for the MOF framework, leading to its decomposition. Organic bases are often milder alternatives.
Experimental Protocol: Heck Coupling on a Bromo-Functionalized MOF
  • Activation: Activate the bromo-functionalized MOF under vacuum.

  • Reaction Setup: In a sealed reaction vessel, combine the activated MOF, the alkene (e.g., methyl acrylate, 2-3 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., Et₃N, 3-4 equivalents).

  • Solvent Addition: Add a suitable degassed solvent (e.g., DMAc or DMF).[13]

  • Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) and stir for 24-72 hours.[13]

  • Work-up and Washing: Follow the same procedure as for the Suzuki coupling.

  • Drying and Characterization: Dry the modified MOF and characterize it using appropriate techniques.

Guide 3: Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, often with a copper co-catalyst.[14]

Problem: Homocoupling of the Alkyne (Glaser Coupling)
Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Oxygen 1. Thoroughly degas all solvents and reagents. 2. Maintain a strict inert atmosphere throughout the reaction.Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings.
Inappropriate Copper Source 1. Use a highly pure source of copper(I) iodide (CuI). 2. Consider a copper-free Sonogashira protocol if homocoupling persists.[15]The copper co-catalyst is crucial for the catalytic cycle, but its activity can be influenced by its purity and the reaction environment.
Excessive Base 1. Reduce the amount of base used. 2. Use a milder base.A highly basic environment can also promote the homocoupling side reaction.
Experimental Protocol: Sonogashira Coupling on a Bromo-Functionalized MOF
  • Activation: Activate the bromo-functionalized MOF under vacuum.

  • Reaction Setup: Under an inert atmosphere, add the activated MOF, the terminal alkyne (2-3 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the copper co-catalyst (CuI, 10 mol%), and a base (e.g., Et₃N or piperidine).

  • Solvent Addition: Add a degassed solvent (e.g., THF or DMF).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Work-up and Washing: Isolate and wash the modified MOF as described previously.

  • Drying and Characterization: Dry the final product and characterize it accordingly.

Visualization of Workflows

General Post-Synthetic Modification Workflow

PSM_Workflow start Start: Bromo-Functionalized MOF activation Activation (Vacuum/Heat) start->activation reaction PSM Reaction (e.g., Suzuki, Heck, Sonogashira) activation->reaction isolation Isolation (Centrifugation/Filtration) reaction->isolation washing Washing isolation->washing drying Drying (Vacuum) washing->drying characterization Characterization (PXRD, NMR, FTIR, BET) drying->characterization end End: Functionalized MOF characterization->end

Caption: General workflow for post-synthetic modification.

Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion start Low/No Conversion Observed check_crystallinity Check PXRD: Is MOF structure intact? start->check_crystallinity yes_intact Yes check_crystallinity->yes_intact Yes no_degraded No check_crystallinity->no_degraded No check_reagents Check Reagents & Catalyst Activity yes_intact->check_reagents harsh_conditions Hypothesis: Harsh Conditions/Solvent no_degraded->harsh_conditions optimize_conditions Action: Lower Temp, Milder Base/Solvent harsh_conditions->optimize_conditions end Re-run Experiment optimize_conditions->end inactive_catalyst Hypothesis: Inactive Catalyst/Reagents check_reagents->inactive_catalyst replace_reagents Action: Use Fresh Catalyst/Reagents inactive_catalyst->replace_reagents check_diffusion Consider Reagent Diffusion replace_reagents->check_diffusion poor_diffusion Hypothesis: Poor Diffusion check_diffusion->poor_diffusion swell_mof Action: Use Swelling Solvent, Reduce Particle Size poor_diffusion->swell_mof swell_mof->end

Caption: Troubleshooting logic for low reaction conversion.

References

  • Ayass, W. W., et al. (2020). Polyoxopalladate-Loaded Metal–Organic Framework (POP@MOF): Synthesis and Heterogeneous Catalysis. Inorganic Chemistry, 59(15), 10512-10521. [Link]
  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12663-12676. [Link]
  • Deria, P., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52093. [Link]
  • Feng, L., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(3), 359-367. [Link]
  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91). [Link]
  • Kim, M., et al. (2013). Postsynthetic ligand exchange as a route to functionalization of 'inert' metal-organic frameworks. Chemical Science, 4(8), 3243-3248. [Link]
  • Lee, D.-H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. [Link]
  • Llabres, X. (2013). How can we decrease the Pd leaching of Pd@MOFs catalysts in Suzuki reaction?
  • Nuri, A., et al. (2017). Pd Supported IRMOF-3: Heterogeneous, Efficient and Reusable Catalyst for Heck Reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]
  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

Sources

Preventing oxidation of aldehyde groups in 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromoisophthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile dialdehyde in their synthetic workflows. Here, we address common challenges, with a particular focus on the prevention of unwanted oxidation of the highly reactive aldehyde groups. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your experiments and the success of your synthetic goals.

Understanding the Challenge: The Susceptibility of this compound to Oxidation

This compound is a valuable building block due to its two reactive aldehyde functionalities, which allow for the construction of complex molecular architectures. However, the very reactivity that makes these aldehyde groups useful also renders them susceptible to oxidation, primarily to the corresponding carboxylic acids. This unwanted side reaction can lead to reduced yields, complex purification challenges, and the generation of impurities that can be difficult to remove.

The primary cause of oxidation is exposure to oxidizing agents, which can be inadvertently introduced into the reaction mixture. Common sources include:

  • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to slow oxidation.

  • Impurities in Solvents and Reagents: Peroxides in etheric solvents or trace metal impurities can catalyze oxidation.

  • Reaction Conditions: Certain reaction conditions, particularly those involving strong oxidants or high temperatures, can promote the conversion of aldehydes to carboxylic acids.[1]

Below, we present a series of frequently asked questions and troubleshooting guides to help you navigate these challenges and ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of 5-bromoisophthalic acid as a byproduct in my reaction. What is the likely cause?

A1: The formation of 5-bromoisophthalic acid is a clear indication of aldehyde group oxidation. The most common culprits are exposure to atmospheric oxygen, the use of non-anhydrous or peroxide-containing solvents, or the inherent oxidative nature of one of your reagents. Aldehydes are readily oxidized to carboxylic acids by a range of common oxidizing agents, including potassium permanganate, chromic acid, and even mild oxidants.[2]

Q2: How should I properly store and handle this compound to minimize degradation?

A2: Proper storage and handling are critical to maintaining the purity of this compound. Supplier recommendations often include storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen).[3] This is to minimize exposure to atmospheric oxygen and moisture, which can contribute to slow oxidation over time. When handling the solid, it is advisable to work quickly and in a dry, inert atmosphere glovebox if possible, especially when dispensing small quantities for a reaction.

Q3: Can I use solvents like THF or diethyl ether directly from the bottle for my reaction with this compound?

A3: It is strongly discouraged to use etheric solvents directly from a previously opened bottle without purification. Ethers are notorious for forming explosive peroxides upon exposure to air and light, and these peroxides are potent oxidizing agents for aldehydes. Always use freshly distilled and dried solvents, or purchase high-purity anhydrous solvents packaged under an inert atmosphere.

Q4: I need to perform a reaction that is sensitive to aldehydes, but I want to retain the aldehyde functionality for a later step. What is the best strategy?

A4: In such cases, a protecting group strategy is the most robust solution. The aldehyde groups can be temporarily converted into a more stable functional group, such as an acetal, which is inert to a wide range of reaction conditions (e.g., basic, nucleophilic, and reducing conditions).[4] After the desired reaction is complete, the protecting group can be selectively removed to regenerate the aldehyde.

Troubleshooting Guides

Issue 1: Unexpected Formation of Carboxylic Acid Byproducts

You are running a reaction with this compound and your post-reaction analysis (e.g., NMR, LC-MS) shows the presence of one or both aldehyde groups being converted to carboxylic acids.

cluster_prevention Preventative Measures cluster_strategy Strategic Intervention start Oxidation Detected check_atmosphere Review Reaction Atmosphere (Inert gas sparging? Sealed vessel?) start->check_atmosphere check_solvents Analyze Solvents for Peroxides (Use fresh, anhydrous solvents) check_atmosphere->check_solvents If atmosphere is inert check_reagents Evaluate Reagent Purity (Any potential oxidants?) check_solvents->check_reagents If solvents are pure consider_protection Consider Aldehyde Protection (Is it necessary for the reaction?) check_reagents->consider_protection If reagents are non-oxidizing deprotection Deprotection Step consider_protection->deprotection If protection is chosen success Successful Reaction deprotection->success

Caption: Troubleshooting workflow for identifying and mitigating aldehyde oxidation.

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere. This can be achieved by using Schlenk techniques or a glovebox. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Purity: Test your solvents for the presence of peroxides, especially if they are ethers. If peroxides are detected, either discard the solvent or purify it by appropriate methods (e.g., distillation from sodium/benzophenone). For future experiments, use freshly opened bottles of high-purity anhydrous solvents.

  • Reagent Scrutiny: Carefully examine all reagents used in the reaction for potential oxidizing properties. Even seemingly innocuous reagents can contain oxidative impurities.

  • Temperature Control: If possible, run your reaction at a lower temperature. Higher temperatures can accelerate the rate of oxidation.

Issue 2: Low Yields in Reactions Involving Nucleophiles

You are attempting a reaction where a nucleophile is intended to react at a different site on your molecule, but you are getting low yields of the desired product and a complex mixture of byproducts.

The aldehyde groups of this compound are electrophilic and can react with nucleophiles, leading to unwanted side reactions. This is particularly problematic in reactions involving strong nucleophiles or bases.

Protecting the aldehyde groups as acetals is a highly effective strategy to prevent their reaction with nucleophiles. Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.

This protocol describes the formation of the bis(acetal) of this compound using ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol (at least 2.2 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.05 eq)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add this compound, toluene, ethylene glycol, and a catalytic amount of p-TSA.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA catalyst.

    • Wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

start This compound CHO CHO protected Protected Dialdehyde Acetal Acetal start->protected Ethylene Glycol, p-TSA Toluene, Reflux product Desired Product protected->product Your Reaction (e.g., with nucleophile) deprotected Final Product with Aldehydes CHO CHO product->deprotected Aqueous Acid (e.g., HCl) THF/Water

Caption: General scheme for acetal protection and deprotection of this compound.

The acetal protecting groups are stable to basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid.

  • Dissolve the protected compound in a mixture of a water-miscible organic solvent (like THF or acetone) and aqueous acid (e.g., 1M HCl).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS until the deprotection is complete.

  • Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

  • Dry, concentrate, and purify the final product.

Summary of Key Parameters for Preventing Oxidation

ParameterRecommendationRationale
Atmosphere Use an inert atmosphere (Argon or Nitrogen).Prevents reaction with atmospheric oxygen.
Solvents Use high-purity, anhydrous solvents. Test for and remove peroxides from ethers.Peroxides and water can act as oxidizing agents or facilitate oxidation.
Temperature Conduct reactions at the lowest feasible temperature.Reduces the rate of oxidation reactions.
Storage Store in a cool, dark place under an inert atmosphere.Minimizes slow degradation over time.
Protecting Groups Use acetal protection for reactions involving strong bases, nucleophiles, or reducing agents.Masks the reactive aldehyde functionality, preventing side reactions.[4]

By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, you can significantly improve the outcome of your synthetic endeavors, leading to higher yields, purer products, and more reliable experimental results.

References

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.
  • TigerWeb. (n.d.). Oxidizing Agents.
  • Organic Chemistry Portal. (n.d.). Oxidizing Agents.
  • ChemHelp ASAP. (2022, May 30). organic chemistry review - common oxidizing agents [Video]. YouTube. [Link]
  • Mistry, S. N. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). This compound.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
  • Reddit. (2023, February 19). I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C? [r/Mcat].
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the unambiguous structural elucidation of novel and intermediate compounds is paramount. 5-Bromoisophthalaldehyde, a key building block in the synthesis of various functional materials and pharmaceutical precursors, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, grounded in fundamental principles and compared with alternative analytical techniques. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and providing a robust framework for the characterization of similar aromatic systems.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

While NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. This guide will focus primarily on ¹H and ¹³C NMR, offering a predictive analysis based on established substituent effects. We will then compare these expected outcomes with the insights provided by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, illustrating how these techniques provide complementary information regarding molecular weight, elemental composition, and functional groups.

Unveiling the Structure: ¹H and ¹³C NMR Analysis of this compound

As of the latest literature review, publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound are not readily accessible. Therefore, this guide will present a detailed prediction of the expected spectra, a common and scientifically rigorous practice in the absence of direct experimental data. This predictive analysis is based on the well-established principles of substituent effects on aromatic systems, using the known spectra of isophthalaldehyde and bromobenzene as foundational comparisons.

Molecular Structure and Proton/Carbon Numbering

To facilitate the discussion of the NMR spectra, the following numbering system will be used for the atoms in this compound:

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals in the aromatic and aldehyde regions. The chemical shifts are influenced by the electron-withdrawing nature of the two aldehyde groups and the bromine atom.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-aldehyde (2H)~10.1Singlet (s)N/AAldehyde protons typically resonate in the 9-10 ppm region. Due to the presence of two electron-withdrawing aldehyde groups and a bromine atom on the ring, a downfield shift is expected.[1]
H-2, H-6 (2H)~8.4Doublet (d)~1.5-2.0 (⁴J)These protons are chemically equivalent due to the symmetry of the molecule. They are ortho to one aldehyde group and meta to the other aldehyde group and the bromine atom. A small meta-coupling to H-4 is anticipated.
H-4 (1H)~8.2Triplet (t) or Triplet of triplets (tt)~1.5-2.0 (⁴J)This proton is situated between two aldehyde groups and is expected to be significantly deshielded. It will be coupled to both H-2 and H-6, resulting in a triplet (if coupling constants are similar) or a more complex multiplet.

Comparative Analysis with Isophthalaldehyde and Bromobenzene:

  • Isophthalaldehyde: The aromatic protons of isophthalaldehyde show a complex pattern between 7.7 and 8.4 ppm. The introduction of the bromine atom at the 5-position in this compound is expected to cause a downfield shift for the adjacent protons (H-4 and H-6) due to its inductive electron-withdrawing effect.

  • Bromobenzene: The protons in bromobenzene resonate between 7.2 and 7.6 ppm. The significant downfield shift of the aromatic protons in this compound is primarily due to the strong deshielding effect of the two aldehyde groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-aldehyde (2C)~190-192The carbonyl carbons of aromatic aldehydes typically appear in this region.[2] The two aldehyde carbons are equivalent due to symmetry.
C-1, C-3 (2C)~137-139These are the carbons to which the aldehyde groups are attached. They are deshielded by the electronegative oxygen atoms.
C-5 (1C)~125-127This is the carbon atom bonded to the bromine. The "heavy atom effect" of bromine typically causes a shielding effect on the directly attached carbon.
C-2, C-6 (2C)~132-134These carbons are ortho to one aldehyde and meta to the other and the bromine. They are expected to be deshielded.
C-4 (1C)~130-132This carbon is situated between the two aldehyde groups and is expected to be significantly deshielded.

Comparative Analysis with Isophthalaldehyde and Bromobenzene:

  • Isophthalaldehyde: The aromatic carbons of isophthalaldehyde appear in the range of 129-137 ppm. The bromine substituent in this compound will primarily affect the chemical shift of C-5.

  • Bromobenzene: The ipso-carbon (C-Br) in bromobenzene resonates around 122 ppm. The presence of the two electron-withdrawing aldehyde groups in this compound will lead to a general downfield shift for all aromatic carbons compared to bromobenzene.

Alternative Analytical Techniques: A Comparative Overview

While NMR provides a detailed structural map, other techniques offer complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrO₂), the expected molecular weight is approximately 211.94 g/mol .

  • Expected Fragmentation Pattern: Aromatic aldehydes often show a strong molecular ion peak.[3] Key fragmentation patterns would include the loss of a hydrogen radical (M-1), the loss of the formyl group (M-29), and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

  • Expected Absorptions:

    • C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1710 cm⁻¹ for the aldehyde carbonyl groups. The conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[1][2]

    • C-H Stretch (aldehyde): Two weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.[2][4] The latter is often a clear indicator of an aldehyde.

    • C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹ are expected for the aromatic C-H bonds.

    • C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

    • C-Br Stretch: A weak absorption in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br bond.

This combination of NMR, MS, and IR data provides a comprehensive and robust characterization of this compound, leaving little room for structural ambiguity.

Experimental Protocols

To ensure the acquisition of high-quality data, the following detailed protocols are provided.

NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis NMR Spectrometer Operation prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Transfer solution to a clean, dry 5 mm NMR tube prep2->prep3 prep4 Cap the tube and wipe the exterior prep3->prep4 analysis1 Insert the sample into the spinner and place it in the spectrometer prep4->analysis1 Prepared Sample analysis2 Lock the spectrometer on the deuterium signal of the solvent analysis1->analysis2 analysis3 Shim the magnetic field to optimize homogeneity analysis2->analysis3 analysis4 Acquire ¹H and ¹³C NMR spectra analysis3->analysis4 analysis5 Process the data (Fourier transform, phasing, and baseline correction) analysis4->analysis5

Caption: Workflow for NMR sample preparation and analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆).

    • Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

    • Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.

    • Securely cap the NMR tube and carefully wipe the outside with a lint-free tissue to remove any contaminants.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into a spinner and adjust the depth according to the manufacturer's guidelines.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans.

    • Acquire the Free Induction Decay (FID) for both nuclei.

    • Process the FID data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectra.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Protocols

For a comprehensive analysis, it is recommended to also acquire MS and IR data.

  • Mass Spectrometry: A sample solution can be prepared and introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common technique for this type of molecule.

  • Infrared Spectroscopy: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Conclusion

The structural elucidation of this compound provides an excellent example of the power of a synergistic analytical approach. While direct experimental NMR data may not always be readily available, a predictive analysis based on fundamental principles and comparative data from related compounds offers a robust and scientifically sound method for structural assignment. By integrating the detailed structural information from ¹H and ¹³C NMR with the confirmatory data from Mass Spectrometry and Infrared Spectroscopy, researchers can achieve a high degree of confidence in the identity and purity of their compounds, a critical step in advancing drug discovery and materials science.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SpectraBase. (n.d.). Bromobenzene.
  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer.
  • ResearchGate. (2017). 1H NMR spectrum of (a) isophthalaldehyde and (b) the reaction mixture....
  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-Bromoisophthalaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Challenge of a Versatile Building Block

5-Bromoisophthalaldehyde is a pivotal bifunctional building block in organic synthesis, valued for its role in creating complex molecular architectures, including macrocycles and covalent organic framework (COF) monomers.[1] Its two reactive aldehyde groups, flanking a bromine-substituted benzene ring, allow for a multitude of condensation and cross-coupling reactions. However, this reactivity presents a significant analytical challenge. Reactions can yield a mixture of mono- and di-substituted products, intermediates, and potential side products, all of which may have similar physicochemical properties. Unambiguous structural confirmation is therefore not just desirable, but essential for advancing research and development.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of products resulting from reactions with this compound. We will move beyond simple protocol recitation to explore the underlying principles that govern analytical choices, ensuring a robust, self-validating methodology. We will use the common Schiff base condensation with a primary amine as a representative reaction to illustrate these concepts.

Chapter 1: The Synthetic Landscape of this compound

The primary utility of this compound stems from its ability to react at two distinct sites. A classic example is the Schiff base condensation with a generic primary amine (R-NH₂). The expected reaction can proceed in stages, forming a mono-imine intermediate before reaching the desired bis-imine product.

Reaction_Scheme cluster_products Reaction Mixture A This compound (C8H5BrO2) MW: 213.03 I Mono-imine Intermediate A->I + 1 R-NH₂ - H₂O B + 2 R-NH₂ (Primary Amine) P Bis-imine Product I->P + 1 R-NH₂ - H₂O S Potential Side Products (e.g., hydrolysis, cyclization)

Caption: Reaction scheme for the Schiff base condensation of this compound.

The final reaction mixture is rarely pristine. It often contains the starting material, the mono-imine, the bis-imine, and potentially other species. Mass spectrometry is the premier tool for rapidly identifying each of these components.

Chapter 2: Mass Spectrometry as the Primary Investigative Tool

Mass spectrometry provides exquisitely sensitive detection and precise molecular weight information, making it indispensable for analyzing complex reaction outcomes.[2] The success of the analysis, however, hinges on selecting the appropriate ionization method and mass analyzer.

2.1: Choosing the Right Ionization Technique

Ionization is the critical first step where the neutral analyte molecule is converted into a gas-phase ion for detection. The choice of technique is dictated by the analyte's properties, such as polarity and thermal lability.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule, reducing the likelihood of in-source fragmentation.[3] It is ideal for the polar, non-volatile Schiff base products of this compound, which can be readily protonated to form [M+H]⁺ ions in solution. This preserves the molecular integrity, ensuring the observed mass-to-charge ratio (m/z) corresponds to the intact molecule.[3][4]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for large biomolecules but also applicable to organic polymers and small molecules.[5][6][7] The analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes both, with charge transfer to the analyte. While effective, MALDI can be challenging for small molecules (typically < 500 Da) due to potential interference from matrix-related peaks in the low mass range.[8] For the products discussed here, ESI is generally the more direct and less complex approach.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from charged droplets in a high electric field.Laser-induced desorption and ionization from a solid matrix.
Best For Polar, non-volatile, thermally labile molecules in solution.Large biomolecules, polymers, and some small molecules.
Coupling Easily coupled with Liquid Chromatography (LC).Primarily an offline technique (direct analysis from a target plate).
Pros for Topic Ideal for Schiff base products; minimal fragmentation.[3]High throughput for screening multiple reactions.
Cons for Topic Can be susceptible to ion suppression.Potential for matrix interference in the low mass range.[8]
2.2: The Power of High-Resolution Mass Analysis

Once ionized, the products must be separated by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is essential for this application, as it provides the mass accuracy required to determine the elemental composition of each species.[2][9]

  • Why Low Resolution is Insufficient: Low-resolution instruments cannot distinguish between ions with very similar nominal masses (isobaric interferences), leading to ambiguity.

  • High-Resolution Analyzers (Q-TOF vs. Orbitrap): Both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems deliver the high resolution (>10,000 FWHM) and sub-5 ppm mass accuracy needed for this work.[2] An accurate mass measurement allows for the confident assignment of an elemental formula, a critical step in identifying unknown products.[9][10] For example, it allows differentiation of a desired product from an impurity with a similar mass but a different atomic makeup.

ParameterQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolution Typically 10,000 - 60,000 FWHMTypically 60,000 - >240,000 FWHM[9]
Mass Accuracy < 5 ppm (with internal calibration)< 2 ppm (with internal calibration)[2]
Scan Speed Very fast, excellent for coupling with fast UHPLCSlower, resolution is inversely related to scan speed
Application Insight Excellent for rapid screening and LC-MS coupling.Unparalleled confidence in elemental composition determination.[11]
2.3: Deciphering the Fragmentation Puzzle (MS/MS)

While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) provides the structural blueprint. In this process, a specific ion of interest (the precursor ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

A key diagnostic feature for any product derived from this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[12] This means any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with nearly equal intensity.[12][13][14] This signature is a powerful tool for tracking bromine-containing fragments through the MS/MS spectrum.

Fragmentation_Pathway Precursor Precursor Ion [M+H]⁺ (Shows 1:1 M, M+2 isotopic pattern) F1 Loss of R-N=CH- (Fragment retains Br) Precursor->F1 CID F2 Loss of Bromine Radical (Fragment loses Br signature) Precursor->F2 CID F3 Benzylic Cleavage (Fragment retains Br) Precursor->F3 CID F4 Other Fragments Precursor->F4 CID

Caption: Predicted fragmentation pathways for a bis-imine product.

Chapter 3: A Practical Workflow: From Reaction to Spectrum

The following protocol outlines a robust workflow for the synthesis and analysis of a Schiff base product derived from this compound.

Experimental_Workflow A 1. Synthesis React this compound with primary amine in ethanol. B 2. Sample Preparation Dilute reaction mixture 1:1000 in 50:50 Acetonitrile:Water with 0.1% Formic Acid. A->B C 3. LC Separation Inject onto a C18 column. Gradient elution from 5% to 95% Acetonitrile. B->C D 4. HRMS Detection (ESI+) Acquire Full Scan MS data (m/z 150-1000). C->D E 5. Data-Dependent MS/MS Trigger MS/MS fragmentation on the top 3 most intense ions per scan. D->E F 6. Data Analysis Extract ion chromatograms, determine accurate mass, and interpret fragmentation spectra. E->F

Caption: General experimental workflow for LC-HRMS analysis.

Experimental Protocol: LC-HRMS Analysis
  • Reaction: In a vial, dissolve this compound (1 eq.) in ethanol. Add the primary amine of interest (2.1 eq.) and stir at room temperature for 4 hours.

  • Sample Preparation: Take a 10 µL aliquot of the crude reaction mixture and dilute it into 990 µL of 50:50 acetonitrile/water with 0.1% formic acid (for positive ionization mode). Vortex thoroughly. Further dilute as necessary to avoid detector saturation.

  • LC-MS System and Conditions:

    • LC System: UHPLC system (e.g., Thermo Vanquish, Agilent 1290).

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Thermo Orbitrap Exploris, Sciex ZenoTOF).[10]

    • Ionization Source: Heated Electrospray Ionization (HESI) in positive mode.[10]

    • MS Scan Range: m/z 150–1200.

    • Resolution: Set to >60,000 FWHM.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) targeting the top 3-5 most abundant ions per scan for CID fragmentation.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Extract ion chromatograms for the theoretical m/z values of the starting material, mono-imine, and bis-imine products (including their [M+H]⁺ and [M+2+H]⁺ ions).

    • Confirm the elemental composition of each identified peak based on its accurate mass and isotopic pattern.

    • Analyze the MS/MS spectra to confirm structural connectivity, paying close attention to fragments that retain the bromine isotopic signature.

Chapter 4: Orthogonal Techniques for Structural Confirmation

While mass spectrometry is powerful, it is not infallible. Best practice in analytical science dictates the use of orthogonal (complementary) techniques to provide a complete and validated structural picture.

TechniqueInformation ProvidedAdvantagesLimitations
LC-HRMS Elemental composition, molecular weight, structural fragments.Unmatched sensitivity and speed for complex mixture analysis.Does not easily distinguish between isomers.
NMR Spectroscopy Definitive atom connectivity, stereochemistry, isomer differentiation.Provides the "gold standard" for structural elucidation.Requires isolated, pure compound; much lower sensitivity than MS.[15]
HPLC-UV Purity assessment, quantification.Robust, reproducible, and widely available for quality control.[16][17]Provides no structural information beyond UV chromophore.
GC-MS Analysis of volatile components.Excellent for analyzing starting materials or volatile byproducts.Not suitable for non-volatile products without derivatization.[18][19]

Conclusion

The comprehensive analysis of this compound reaction products requires a thoughtfully designed analytical strategy. High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography and operated in a tandem MS/MS mode, stands as the central pillar of this strategy. ESI is the ionization method of choice, providing gentle ionization of the polar products, while HRMS analyzers like the Orbitrap or Q-TOF offer the mass accuracy needed to confirm elemental composition. The characteristic isotopic signature of bromine serves as an invaluable diagnostic tool throughout the analysis. For absolute certainty and to differentiate between isomers, the data should be supported by orthogonal techniques, primarily NMR spectroscopy. By integrating these methods, researchers can move from a complex reaction mixture to a set of unambiguously identified products, accelerating the pace of discovery and development.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
  • This compound. BLD Pharm.
  • 1 H NMR spectrum of (a) isophthalaldehyde and (b) the reaction mixture... (2017).
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. (2021). Royal Society of Chemistry.
  • Comparison of analytical techniques for the determination of aldehydes in test chambers.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2021).
  • MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. (2022).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019).
  • Fragmentation and Interpretation of Spectra. NIST/EPA/NIH Mass Spectral Library.
  • High Resolution LC-MS/MS Analysis for Unknown Compounds. Leeder Analytical.
  • A novel strategy for MALDI-TOF MS analysis of small molecules. (2012). Journal of the American Society for Mass Spectrometry.
  • A Comparative Guide to Analytical Methods for
  • Organic Compounds Containing Halogen
  • High-Resolution Native Mass Spectrometry. (2021).
  • MALDI-TOF in Organic Chemistry. News-Medical.Net.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
  • MALDI-TOF Mass Spectrometry.
  • Mass Spectrometry: Alkyl Halide Fragment
  • Electrospray ioniz

Sources

Comparing 5-Bromoisophthalaldehyde with other dialdehydes in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Bromoisophthalaldehyde: A Comparative Analysis for Synthetic Chemistry

In the landscape of synthetic chemistry, dialdehydes are indispensable building blocks, serving as versatile precursors for a vast array of complex molecules, from polymers to macrocycles and pharmaceuticals. Their twin carbonyl groups offer a gateway to intricate molecular architectures through reactions like Schiff base condensation, Wittig olefination, and polymerization. Among the aromatic dialdehydes, this compound presents a unique combination of reactivity and functionality that merits a closer examination.

This guide provides a comparative analysis of this compound against other common dialdehydes, namely its parent compound Isophthalaldehyde and the structural isomer Terephthalaldehyde. We will delve into the nuanced interplay of steric and electronic effects that govern their reactivity and explore how these differences can be strategically exploited in synthetic design. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a dialdehyde for their specific synthetic challenges.

The Structural and Electronic Landscape of Aromatic Dialdehydes

The reactivity of an aromatic dialdehyde is fundamentally dictated by the orientation of its aldehyde groups and the nature of any substituents on the benzene ring.

Isophthalaldehyde , with its aldehyde groups in a meta (1,3) arrangement, provides a natural "kink" or bend in its structure. This geometry is highly conducive to the formation of cyclic structures. In contrast, Terephthalaldehyde , a para (1,4) substituted isomer, is a linear, rigid molecule, predisposing it to the formation of linear polymers and extended networks.

This compound inherits the bent geometry of isophthalaldehyde but adds the influential properties of a bromine substituent. The bromine atom, positioned between the two aldehyde groups, exerts two primary electronic effects:

  • Inductive Effect (-I): As a halogen, bromine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds. This electron withdrawal deactivates the ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the carbonyl carbons in the aldehyde groups. This makes them more susceptible to nucleophilic attack.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring. However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character.

The steric bulk of the bromine atom can also influence the approach of nucleophiles, although this is generally less of a factor than the powerful electronic activation it provides.[1][2][3]

Diagram: Structural Comparison of Dialdehydes

Caption: Structural differences between key aromatic dialdehydes.

Comparative Performance in Synthetic Applications

The subtle structural and electronic differences between these dialdehydes translate into significant variations in their synthetic performance.

Schiff Base Condensation

The formation of an imine (C=N) bond through the reaction of an aldehyde with a primary amine is a cornerstone of dynamic covalent chemistry and a key step in the synthesis of numerous ligands, polymers, and macrocycles.[4][5][6][7]

The enhanced electrophilicity of the carbonyl carbons in this compound makes it significantly more reactive towards amines than unsubstituted isophthalaldehyde or terephthalaldehyde. This often leads to faster reaction times and higher yields, particularly with less nucleophilic amines.

DialdehydeRelative ReactivityTypical YieldKey Features
This compound HighExcellent (>90%)Fast reaction rates, activated aldehydes. Bromine provides a site for post-synthetic modification.
Isophthalaldehyde ModerateGood (70-90%)Standard reactivity, forms bent products.
Terephthalaldehyde ModerateGood (70-90%)Standard reactivity, forms linear, often insoluble, products.
Macrocycle Synthesis

Macrocycles are of immense interest in host-guest chemistry, materials science, and therapeutics. The synthesis of these large ring structures often relies on thermodynamically controlled reactions where the pre-organization of the linear precursors plays a crucial role.[8][9][10][11]

The meta-orientation of the aldehyde groups in both isophthalaldehyde and this compound pre-disposes them to form macrocyclic products in condensation reactions with difunctional amines or other linkers. The 120° angle between the reactive sites naturally guides the reactants into a cyclic arrangement. Terephthalaldehyde, being linear, strongly favors the formation of linear polymers over discrete macrocycles.[12]

The key advantage of this compound in this context is twofold:

  • Higher Reaction Efficiency: The activated aldehydes can drive the cyclization equilibrium towards the product, potentially increasing the yield of the desired macrocycle.

  • Functional Handle: The bromine atom serves as a convenient point for post-cyclization modification using cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functional groups onto the macrocyclic scaffold.

Diagram: Macrocycle vs. Polymer Formation

G cluster_0 Macrocycle Formation cluster_1 Polymer Formation Isophthalaldehyde\nDerivative Isophthalaldehyde Derivative Bent Monomer Bent Monomer Isophthalaldehyde\nDerivative->Bent Monomer Macrocycle Macrocycle Bent Monomer->Macrocycle [2+2] Cyclization Diamine Diamine Diamine->Bent Monomer Linear Monomer Linear Monomer Diamine->Linear Monomer Terephthalaldehyde Terephthalaldehyde Terephthalaldehyde->Linear Monomer Linear Polymer Linear Polymer Linear Monomer->Linear Polymer Polycondensation

Caption: Divergent pathways for bent vs. linear dialdehydes.

Polymer Synthesis

Dialdehydes are key monomers for the synthesis of various polymers, including polyimines and polyacetals.[13][14][15] The geometry of the dialdehyde monomer is a primary determinant of the final polymer's structure and properties.

  • Terephthalaldehyde typically yields rigid, linear, and often crystalline polymers that can have high thermal stability but poor solubility.

  • Isophthalaldehyde and this compound produce polymers with kinks in the backbone, which disrupts packing and leads to more amorphous materials with increased solubility in common organic solvents.

The use of this compound allows for the synthesis of functional polymers. The bromine atoms along the polymer chain can be subsequently converted to other groups, enabling the tuning of the polymer's properties (e.g., solubility, optical properties, cross-linking capabilities) after polymerization.

Experimental Protocols: A Case Study in Schiff Base Formation

To illustrate the practical differences, here is a generalized protocol for the synthesis of a di-imine from a dialdehyde and two equivalents of aniline.

Diagram: Experimental Workflow for Schiff Base Synthesis

G A Dissolve Dialdehyde in Ethanol B Add Aniline (2.2 eq.) A->B C Add Acetic Acid (catalytic) B->C D Reflux Reaction Mixture (Monitor by TLC) C->D E Cool to RT, Product Precipitates D->E F Filter Solid E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H

Caption: General workflow for dialdehyde-aniline condensation.

Protocol: Synthesis of N,N'-(5-bromo-1,3-phenylene)bis(1-phenylmethanimine)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 4.69 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: To this solution, add aniline (0.96 g, 10.32 mmol, 2.2 equivalents) followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Note: Reactions with isophthalaldehyde or terephthalaldehyde may require longer reflux times (4-8 hours) to achieve similar conversion.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash it thoroughly with a small amount of cold ethanol to remove unreacted aniline, and dry under vacuum.

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Observations: The reaction with this compound is expected to proceed more rapidly and may result in a higher isolated yield compared to its non-brominated counterparts under identical conditions, owing to the electronic activation of the aldehyde groups.

Conclusion: Selecting the Right Tool for the Job

While isophthalaldehyde and terephthalaldehyde are workhorse reagents in synthetic chemistry, this compound offers a distinct set of advantages for specific applications.

  • Choose Terephthalaldehyde when the goal is to create rigid, linear structures, such as high-strength polymers or one-dimensional coordination networks.

  • Choose Isophthalaldehyde for the synthesis of bent molecules, macrocycles, and soluble polymers where no further functionalization is immediately required.

  • Choose this compound when you require:

    • Enhanced Reactivity: To drive reactions to completion, especially with challenging substrates.

    • Higher Yields: To improve the efficiency of multi-step syntheses.

    • A Functional Handle: To enable post-synthetic modification, allowing for the creation of libraries of complex molecules or the fine-tuning of material properties.

The bromine substituent transforms a simple bent dialdehyde into a highly reactive and versatile building block, opening doors to novel molecular architectures and functional materials. Its strategic use can significantly enhance the efficiency and scope of synthetic endeavors.

References

  • Macromolecules. (2022). Synthesis of Poly(β-hydroxyketone)s with Three-Component Polymerization of Diazocarbonyl Compounds, Triethylboron, and Aldehydes.
  • Journal of Polymer Science Part A: Polymer Chemistry. (2000). HIGHLIGHT - Addition Polymers of Aldehydes.
  • Nature Protocols. (n.d.). Synthesis of peptide macrocycles using unprotected amino aldehydes.
  • Universitas Sumatera Utara. (2024). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test.
  • ChemRxiv. (n.d.). Synthesis of Macrocycles via Orthogonal Bond Cleavage of the Pores in Covalent Organic Frameworks.
  • ResearchGate. (n.d.). (a) Polyimine synthesis using the dialdehyde and diamine as the....
  • Scirp.org. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines.
  • PubMed Central. (n.d.).
  • ACS Central Science. (2020).
  • ChemicalBook. (2023). This compound.
  • MDPI. (n.d.).
  • ResearchGate. (2024). (PDF) Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test.
  • ResearchGate. (n.d.). (PDF) Synthesis of peptide macrocycles using unprotected amino aldehydes.
  • TALENTA Publisher - Universitas Sumatera Utara. (2024). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test.
  • AKSci. (n.d.). 120173-41-3 this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 120173-41-3.
  • Sigma-Aldrich. (n.d.). This compound | 120173-41-3.
  • PubMed. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions.
  • ACS Publications. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
  • BLD Pharm. (n.d.). 120173-41-3|this compound.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). This compound 120173-41-3.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.
  • Cambridge Open Engage. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.
  • Cambridge Open Engage. (n.d.). Modelling and estimation of chemical reaction yields from high-throughput experiments. ChemRxiv.
  • Scilit. (n.d.).
  • Reddit. (2021). At what point does steric considerations outweigh electronic considerations and vise versa when comparing the reactivities of aldehydes/ketones towards nucleophiles?.
  • PubMed. (2010). Comment on "The interplay between steric and electronic effects in SN2 reactions".

Sources

A Crystallographer's Guide to Metal-Organic Frameworks: The Impact of 5-Bromoisophthalate on Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has shown that the rational design of crystalline materials is paramount for advancements in catalysis, gas storage, and drug delivery. The choice of the organic linker is a critical determinant of the final supramolecular architecture. This guide provides an in-depth comparison of metal-organic frameworks (MOFs) constructed from 5-bromoisophthalic acid and its derivatives. We will explore how the seemingly subtle introduction of a bromine atom onto the isophthalate backbone profoundly influences the resulting crystal structures and properties when compared to unsubstituted and other 5-substituted isophthalic acids. This analysis is grounded in experimental crystallographic data to provide a clear, evidence-based understanding for researchers in the field.

The Strategic Role of the Ligand in Crystal Engineering

The geometry and electronic properties of the organic linker are fundamental to the targeted synthesis of MOFs. Isophthalic acid, with its meta-disposed carboxylate groups, offers a versatile platform for the construction of diverse network topologies. The introduction of a substituent at the 5-position allows for the fine-tuning of the ligand's electronic character and steric profile, which in turn dictates the coordination environment of the metal centers and the long-range crystalline packing.

The 5-bromo substituent is of particular interest due to its electron-withdrawing nature and its potential to engage in halogen bonding, a non-covalent interaction that can direct supramolecular assembly. This guide will delve into the crystallographic consequences of this substitution.

Experimental Protocols: Synthesis of Substituted Isophthalic Acid-Based MOFs

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker. The following protocols are representative of the methods used to obtain single crystals for X-ray diffraction analysis.

General Synthesis of a 5-Bromoisophthalic Acid MOF

A common method for the synthesis of MOFs from 5-bromoisophthalic acid involves the hydrothermal reaction of a metal salt, the 5-bromoisophthalic acid ligand, and often a co-ligand to introduce further structural diversity.

cluster_synthesis MOF Synthesis Workflow Metal_Salt Metal Salt (e.g., Co(II), Ni(II)) Reaction_Vessel Teflon-lined Autoclave Metal_Salt->Reaction_Vessel Ligand 5-Bromoisophthalic Acid Ligand->Reaction_Vessel Co_Ligand Co-ligand (e.g., bipyridine derivative) Co_Ligand->Reaction_Vessel Solvent Solvent (e.g., DMF/H2O) Solvent->Reaction_Vessel Heating Heating (e.g., 120-180 °C) Reaction_Vessel->Heating Crystallization Slow Cooling & Crystallization Heating->Crystallization Product MOF Crystals Crystallization->Product

Caption: General workflow for the solvothermal synthesis of a 5-bromoisophthalic acid-based MOF.

Step-by-Step Protocol:

  • Reactant Mixture: In a typical synthesis, a metal salt (e.g., Co(NO₃)₂·6H₂O or Ni(NO₃)₂·6H₂O), 5-bromoisophthalic acid (H₂Brip), and a nitrogen-containing co-ligand (e.g., 1,3-bi(4-pyridyl)propane) are mixed in a solvent system, often a mixture of N,N-dimethylformamide (DMF) and water.

  • Solvothermal Reaction: The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (typically between 120 and 180 °C) for a period of 24 to 72 hours.

  • Crystallization: The autoclave is then cooled slowly to room temperature, allowing for the formation of single crystals suitable for X-ray diffraction.

  • Isolation: The resulting crystals are washed with a suitable solvent (e.g., DMF, ethanol) and dried.

This general procedure can be adapted by changing the metal salt, co-ligand, solvent, temperature, and reaction time to target different crystal structures.

Comparative Crystallographic Analysis

The most effective way to understand the role of the 5-bromo substituent is to compare the crystal structures of MOFs derived from 5-bromoisophthalic acid with those from unsubstituted isophthalic acid and other 5-substituted analogues.

Case Study: Co(II) and Ni(II) MOFs with 5-Bromoisophthalic Acid

Two notable examples are the cobalt(II) and nickel(II) MOFs, [M(H₂O)(bpp)(Brip)]n (where M = Co or Ni, bpp = 1,3-bi(4-pyridyl)propane, and H₂Brip = 5-bromoisophthalic acid).[1] In these structures, the adjacent metal ions are bridged by the 5-bromoisophthalate ligands to form one-dimensional chains. These chains are further connected by the bpp co-ligand to create a 3D network.[1]

Parameter[Co(H₂O)(bpp)(Brip)]n[Ni(H₂O)(bpp)(Brip)]n
Crystal System MonoclinicMonoclinic
Space Group C2/cC2/c
a (Å) 20.134(4)19.989(4)
b (Å) 14.187(3)14.129(3)
c (Å) 15.187(3)15.158(3)
β (°) 98.42(3)98.27(3)
Volume (ų) 4287.0(15)4231.8(15)

Table 1: Crystallographic data for Co(II) and Ni(II) MOFs with 5-bromoisophthalic acid.[1]

The coordination environment of the metal ions in these structures is a distorted octahedron, with the 5-bromoisophthalate ligand coordinating in a monodentate fashion through one of its carboxylate groups. The presence of the bulky bromine atom influences the packing of the 3D network, leading to a twofold interpenetrating diamondoid structure.[1]

Comparison with Unsubstituted and Other 5-Substituted Isophthalic Acid MOFs

To appreciate the impact of the 5-bromo substituent, we can compare these structures to MOFs constructed with unsubstituted isophthalic acid or other derivatives.

  • Unsubstituted Isophthalic Acid: MOFs based on unsubstituted isophthalic acid often form diverse structures, including 1D chains, 2D layers, and 3D frameworks. The absence of a bulky substituent at the 5-position can allow for more compact packing and different coordination modes of the carboxylate groups. For instance, in some nickel(II) complexes with isophthalic acid, the ligand bridges two metal centers in a bis-bidentate fashion, leading to dimeric units.[2]

  • 5-Aminoisophthalic Acid: The amino group in 5-aminoisophthalic acid can act as a hydrogen bond donor, leading to the formation of extensive hydrogen-bonding networks that can significantly influence the final crystal structure. This often results in robust 3D frameworks with porous structures.

  • 5-Nitroisophthalic Acid: The strongly electron- withdrawing nitro group can alter the coordination behavior of the carboxylate groups and participate in non-covalent interactions, leading to unique network topologies.

The bromine atom in 5-bromoisophthalic acid offers a balance of steric bulk and the potential for halogen bonding, which can be a powerful tool for directing crystal packing. While not always the dominant interaction, the presence of the bromine atom can preclude certain packing arrangements and favor others, as seen in the interpenetrating diamondoid network of the Co(II) and Ni(II) complexes.

The Influence of the 5-Bromo Substituent on MOF Properties

The modification of the isophthalate ligand at the 5-position not only affects the crystal structure but also the physicochemical properties of the resulting MOF.

  • Magnetic Properties: In the case of the Co(II) and Ni(II) MOFs with 5-bromoisophthalic acid, variable-temperature magnetic susceptibility measurements indicate weak ferromagnetic interactions between the metal ions.[1] The specific arrangement of the metal centers, dictated by the coordination of the 5-bromoisophthalate and bpp ligands, facilitates this magnetic coupling.

  • Luminescence: While not reported for the specific 5-bromo-isophthalate MOFs discussed above, the introduction of heavy atoms like bromine into organic linkers can influence the photophysical properties of the resulting frameworks, potentially leading to enhanced phosphorescence.

  • Gas Adsorption and Catalysis: The porosity and the nature of the exposed surfaces within a MOF are critical for applications in gas storage and catalysis. The steric and electronic effects of the 5-bromo substituent can modulate the pore size and the chemical environment within the pores, thereby influencing the material's performance in these applications.

Alternative Ligands for Comparative Crystallographic Studies

For researchers looking to further explore the effects of ligand modification on MOF structures, several alternative ligands can be considered for comparative studies:

  • Other Halogenated Isophthalic Acids: 5-chloro-, 5-fluoro-, and 5-iodoisophthalic acids would allow for a systematic study of the effect of halogen size and polarizability on crystal packing and halogen bonding.

  • Terephthalic Acid and its Derivatives: As a constitutional isomer of isophthalic acid, terephthalic acid (with para-disposed carboxylate groups) leads to more linear and often more rigid MOF structures. Comparing the structures derived from 5-bromoisophthalic acid and 2-bromoterephthalic acid can provide insights into the interplay of substituent effects and linker geometry.

  • Flexible Dicarboxylic Acids: Aliphatic dicarboxylic acids of varying lengths can be used to construct more flexible MOFs. Comparing the rigid frameworks from aromatic linkers with the dynamic structures from aliphatic linkers can highlight the role of ligand rigidity in determining the final architecture.

Conclusion

The use of 5-bromoisophthalic acid as a building block in the synthesis of metal-organic frameworks provides a compelling example of how subtle ligand modifications can have a profound impact on the resulting crystal structures and properties. The bromine substituent, through its steric and electronic effects, and its potential for halogen bonding, offers a valuable tool for the rational design of new crystalline materials.

This guide has provided a comparative overview, grounded in experimental crystallographic data, to illustrate the importance of the 5-bromo substituent in directing supramolecular assembly. By understanding the principles outlined herein, researchers can make more informed choices in the selection of organic linkers to target MOFs with desired topologies and functionalities for a wide range of applications, from drug development to materials science.

References

  • Two New Metal-Organic Frameworks Based on 5-Bromoisophthalic Acid and 1,3-bi(4-pyridyl)propane: Hydrothermal Syntheses, Structures, and Magnetic Properties. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. [Link]
  • Synthesis and crystal structures of three isophthalato-bridged macrocyclic nickel(II) complexes. Journal of Chemical Sciences. [Link]

Sources

A Comparative Guide to the Purity Assessment of 5-Bromoisophthalaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Bromoisophthalaldehyde, a key building block in the synthesis of various pharmaceutical compounds and functional materials, is no exception. This guide provides an in-depth comparison of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound, offering supporting experimental data and protocols to aid in method selection and implementation.

Introduction: The Significance of Purity for this compound

This compound (Figure 1) is a substituted aromatic dialdehyde. Its chemical structure, possessing two reactive aldehyde groups and a bromine atom, makes it a versatile precursor in organic synthesis. However, the synthetic route to this compound can introduce various impurities, including starting materials, by-products, and over-reacted species.[1] The presence of these impurities can have detrimental effects on downstream reactions, potentially leading to the formation of undesired side products, lower yields, and complications in purification. Therefore, a robust and reliable analytical method for purity determination is paramount.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[2] Its high resolution and sensitivity enable the effective separation and quantification of the main compound from its structurally similar impurities.[3] This guide will explore and compare two distinct RP-HPLC methods, providing a rationale for the selection of chromatographic conditions and a detailed experimental protocol for each.

Understanding Potential Impurities

A critical first step in developing a purity assessment method is to identify potential impurities. Based on the common synthesis of this compound via the oxidation of 5-bromo-1,3-bis(hydroxymethyl)benzene, potential process-related impurities could include:

  • 5-Bromo-1,3-bis(hydroxymethyl)benzene (Starting Material): Incomplete oxidation would result in the presence of the starting material.

  • 5-Bromoisophthalic Acid (Over-oxidation Product): Excessive oxidation can lead to the formation of the corresponding dicarboxylic acid.

  • Related Brominated Aromatic Aldehydes: Impurities from the starting materials or side reactions could lead to other brominated aromatic aldehydes.

A well-designed HPLC method must be capable of resolving this compound from these and other potential unknown impurities.

Comparative HPLC Methodologies

Reversed-phase HPLC is the most common mode of chromatography and is well-suited for the separation of moderately polar compounds like this compound.[4][5] In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase.[5] We will compare two isocratic RP-HPLC methods with different mobile phase compositions to highlight the impact of solvent choice on chromatographic performance.

Method A: Acetonitrile/Water Mobile Phase

Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[4] This method provides a good starting point for the analysis of aromatic aldehydes.

3.1.1. Rationale for Method A

The combination of a C18 column and an acetonitrile/water mobile phase is a standard approach for the separation of a wide range of organic molecules.[6] The isocratic elution simplifies the method and improves reproducibility. The selected wavelength of 254 nm is a common choice for aromatic compounds, providing good sensitivity for this compound and its potential impurities.

3.1.2. Experimental Protocol: Method A

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Autosampler: Capable of injecting 10 µL

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method B: Methanol/Water with Formic Acid Mobile Phase

Methanol is another widely used organic modifier in RP-HPLC. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution, especially for compounds with acidic or basic functional groups.[4]

3.2.1. Rationale for Method B

While this compound itself is neutral, potential impurities like 5-bromoisophthalic acid are acidic. The addition of formic acid to the mobile phase suppresses the ionization of this impurity, leading to a more retained and sharper peak. This can be crucial for accurate quantification, especially at low levels. Methanol can also offer different selectivity compared to acetonitrile, potentially resolving impurities that co-elute in Method A.

3.2.2. Experimental Protocol: Method B

Instrumentation:

  • Same as Method A

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water with 0.1% Formic Acid (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Sample Preparation:

  • Same as Method A

Workflow for HPLC Purity Assessment

The general workflow for assessing the purity of this compound using either of the described HPLC methods is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Experimental workflow for HPLC purity analysis.

Data Presentation and Performance Comparison

A hypothetical batch of this compound was analyzed using both Method A and Method B. The results are summarized in the table below.

ParameterMethod A (Acetonitrile/Water)Method B (Methanol/Water w/ Formic Acid)
Retention Time (this compound) 4.8 min6.2 min
Purity (%) 98.7%98.7%
Resolution (Main Peak and Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.31.1
Analysis Time 15 min20 min

Analysis of Results:

  • Resolution: Method B provided significantly better resolution between the main peak and the closest eluting impurity. This is a critical advantage for accurate impurity quantification.

  • Peak Shape: The tailing factor for the main peak was closer to the ideal value of 1.0 in Method B, indicating better peak symmetry. This is likely due to the presence of formic acid in the mobile phase.

  • Analysis Time: Method A offered a shorter analysis time.

Method_Comparison cluster_decision Method Selection start Purity Assessment of this compound question Is high resolution and peak symmetry critical? start->question method_a Method A: Acetonitrile/Water (Faster Analysis) question->method_a No method_b Method B: Methanol/Water w/ Formic Acid (Superior Resolution & Peak Shape) question->method_b Yes

Decision tree for selecting an HPLC method.

Conclusion and Recommendations

Both HPLC methods presented in this guide are capable of determining the purity of this compound. However, for applications where the accurate quantification of closely eluting impurities is critical, Method B (Methanol/Water with 0.1% Formic Acid) is the superior choice due to its enhanced resolution and improved peak symmetry. While Method A offers a faster analysis time, the trade-off in chromatographic performance may not be acceptable for stringent quality control environments.

The choice of method will ultimately depend on the specific requirements of the analysis. For routine process monitoring where speed is a priority and impurity profiles are well-characterized, Method A may be sufficient. For final product release and in-depth stability studies, the improved accuracy and reliability of Method B are highly recommended.

It is also important to note that any analytical method intended for quality control in a regulated environment must be fully validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[3][7]

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Wikipedia. (2023). Reversed-phase chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • ResearchGate. (n.d.). Partial validation parameters of HPLC method to assay the active ingredient using USP and EDQM concept.
  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • Macherey-Nagel. (2023). HPLC analysis of drugs according to pharmacopoeia.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • National Center for Biotechnology Information. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Yuanhang. (n.d.). This compound.

Sources

A Comparative Study of the Reactivity of Brominated Isophthalaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of brominated isophthalaldehyde isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the underlying principles governing the chemical behavior of these versatile compounds. We will delve into the electronic and steric factors that differentiate the reactivity of the ortho, meta, and para-brominated isomers, supported by established chemical principles and analogous experimental data. This guide is structured to provide a robust theoretical framework, practical synthetic protocols, and a clear comparison to aid in the rational design of synthetic pathways and the development of novel molecules.

Introduction: The Versatile Scaffold of Brominated Isophthalaldehydes

Isophthalaldehyde, a benzene ring with two aldehyde functionalities at the 1 and 3 positions, serves as a valuable building block in organic synthesis. The introduction of a bromine atom onto the aromatic ring creates a set of brominated isophthalaldehyde isomers with distinct chemical properties. The position of the bromine substituent significantly modulates the electrophilicity of the carbonyl carbons, thereby influencing the reactivity of the molecule in a wide array of chemical transformations. Understanding these nuances is paramount for chemists aiming to leverage these compounds in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. This guide will focus on the three primary monosubstituted isomers: 2-bromoisophthalaldehyde, 4-bromoisophthalaldehyde, and 5-bromoisophthalaldehyde.

The Isomers: Structure and Electronic Landscape

The reactivity of each brominated isophthalaldehyde isomer is a direct consequence of the interplay between the inductive and resonance effects of the bromine atom, as well as steric considerations.

  • 2-Bromoisophthalaldehyde (ortho-isomer): The bromine atom is positioned adjacent to one of the aldehyde groups. This proximity introduces significant steric hindrance, which can impede the approach of nucleophiles to the neighboring carbonyl group.[1] Electronically, the bromine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which increases the electrophilicity of the carbonyl carbons. However, it also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+R), an effect that is more pronounced at the ortho and para positions.[2][3]

  • 4-Bromoisophthalaldehyde (para-isomer to one aldehyde, ortho to the other): In this isomer, the bromine is para to one aldehyde and ortho to the other. The steric hindrance is a factor for the adjacent aldehyde. The electronic effects are a combination of a strong -I effect and a +R effect that deactivates the ring overall but directs ortho-para.[2][3]

  • This compound (meta-isomer to both aldehydes): The bromine atom is positioned meta to both aldehyde groups. In this configuration, the steric hindrance is minimal. The electron-withdrawing inductive effect (-I) of the bromine is still operative, while the resonance effect (+R) is not felt at the meta position.[4] This leads to a significant increase in the electrophilicity of the carbonyl carbons.

Synthesis of Brominated Isophthalaldehydes

The synthesis of these isomers can be achieved through various methods, often starting from the corresponding brominated xylenes or isophthalic acids.

Synthesis of 2-Bromoisophthalaldehyde

A common route to 2-bromoisophthalaldehyde involves the oxidation of 2-bromo-m-xylene.

Experimental Protocol:

  • Bromination of m-xylene: m-Xylene is first brominated using a suitable brominating agent (e.g., N-bromosuccinimide with a radical initiator or bromine with a Lewis acid catalyst) to yield 2-bromo-m-xylene.

  • Oxidation: The resulting 2-bromo-m-xylene is then oxidized to 2-bromoisophthalaldehyde. A variety of oxidizing agents can be employed, such as ceric ammonium nitrate or potassium permanganate under controlled conditions.

Synthesis of 4-Bromoisophthalaldehyde

The synthesis of 4-bromoisophthalaldehyde can be accomplished from 4-bromo-o-xylene.[5]

Experimental Protocol:

  • Starting Material: Begin with 4-bromo-o-xylene.

  • Oxidation: The methyl groups are oxidized to aldehydes. A common method is the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator to form the dibromide, followed by hydrolysis.

Synthesis of this compound

This compound can be synthesized from 5-bromoisophthalic acid, which in turn can be prepared by the bromination of isophthalic acid.[6]

Experimental Protocol:

  • Bromination of Isophthalic Acid: Isophthalic acid is brominated using bromine in the presence of a catalyst to yield 5-bromoisophthalic acid.[6]

  • Reduction to Diol: The 5-bromoisophthalic acid is then reduced to the corresponding diol, 5-bromo-1,3-benzenedimethanol, using a reducing agent like lithium aluminum hydride.

  • Oxidation to Dialdehyde: The diol is subsequently oxidized to this compound using a mild oxidizing agent such as manganese dioxide.

Comparative Reactivity Analysis

The reactivity of the brominated isophthalaldehyde isomers is primarily dictated by the electrophilicity of the carbonyl carbons. This is influenced by the electronic effects of the bromine substituent and the steric environment around the aldehyde groups.

Predicted Order of Reactivity towards Nucleophilic Addition:

This compound > 4-Bromoisophthalaldehyde > 2-Bromoisophthalaldehyde

This predicted order is based on the following rationale:

  • This compound: The bromine atom is meta to both aldehyde groups, meaning its electron-withdrawing inductive effect (-I) dominates without any opposing resonance donation to the carbonyl carbons.[4] This significantly increases the partial positive charge on the carbonyl carbons, making them highly susceptible to nucleophilic attack. The absence of steric hindrance further enhances its reactivity.

  • 4-Bromoisophthalaldehyde: The bromine atom is para to one aldehyde and ortho to the other. While the inductive effect is still strong, the resonance donation of electrons from the bromine can slightly reduce the electrophilicity of the para carbonyl carbon compared to the 5-bromo isomer.[2][3] The ortho aldehyde experiences steric hindrance.

  • 2-Bromoisophthalaldehyde: The bromine atom is in the ortho position to one of the aldehyde groups. This isomer is expected to be the least reactive due to significant steric hindrance from the bulky bromine atom, which impedes the trajectory of the incoming nucleophile. While the inductive effect of the ortho-bromine is strong, the steric effect is likely the dominant factor in reducing its reactivity in many reactions.[1]

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a fundamental transformation in organic synthesis.[7][8] The reaction is sensitive to both electronic and steric effects.

Expected Reactivity Trend: The reactivity in the Wittig reaction is expected to follow the general predicted order: 5-bromo > 4-bromo > 2-bromo. The increased electrophilicity of the carbonyl carbons in the 5-bromo isomer will facilitate the initial nucleophilic attack by the phosphorus ylide. Conversely, the steric bulk of the ortho-bromine in the 2-bromo isomer will significantly hinder the approach of the ylide.

Experimental Protocol: A Solvent-Free Wittig Reaction

This protocol is adapted from a green chemistry approach for the Wittig reaction of 4-bromobenzaldehyde.[9]

  • Reactant Preparation: In a mortar, combine the brominated isophthalaldehyde (1 mmol), benzyltriphenylphosphonium chloride (2.2 mmol), and potassium phosphate (3 mmol).

  • Grinding: Grind the mixture with a pestle for 20-30 minutes. The mixture will become sticky and may solidify.

  • Work-up: Add water to the reaction mixture and stir. Collect the solid product by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10] The reaction is typically base-catalyzed and is highly dependent on the electrophilicity of the aldehyde.

Expected Reactivity Trend: The rate of the Knoevenagel condensation is expected to be fastest for the this compound due to the enhanced electrophilicity of its carbonyl carbons. The 2-bromoisophthalaldehyde is predicted to be the least reactive due to steric hindrance.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is a general procedure for the Knoevenagel condensation.[11]

  • Reaction Setup: In a round-bottom flask, dissolve the brominated isophthalaldehyde (10 mmol) and malononitrile (20 mmol) in ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or a few drops of triethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol.

  • Purification: The product can be further purified by recrystallization.

Schiff Base Formation

Schiff bases are formed through the condensation of a primary amine with an aldehyde.[12] The reaction involves a nucleophilic attack of the amine on the carbonyl carbon.

Expected Reactivity Trend: The formation of Schiff bases is expected to be most rapid with this compound. The high electrophilicity of the carbonyl carbons will accelerate the initial nucleophilic attack by the amine. The 2-bromoisophthalaldehyde will likely exhibit the slowest reaction rate due to steric hindrance around one of the aldehyde groups. A study on the synthesis of a bis-Schiff base from 2-bromoisophthalaldehyde and 2-aminofluorene has been reported, indicating that the reaction is feasible.[13]

Experimental Protocol: Synthesis of a Bis-Schiff Base

  • Reactant Preparation: Dissolve the brominated isophthalaldehyde (1 mmol) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add a stoichiometric amount of the primary amine (2 mmol for the formation of a bis-Schiff base).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration and wash with a cold solvent.

Oxidation and Reduction

Oxidation: The aldehyde groups of brominated isophthalaldehydes can be oxidized to carboxylic acids. The rate of oxidation can be influenced by the electronic nature of the substituent. Electron-withdrawing groups generally facilitate oxidation. A study on the oxidation of ortho-substituted benzaldehydes showed that the reaction is subject to steric hindrance.[1]

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride. The reactivity in reduction reactions will also be influenced by steric and electronic factors. The less sterically hindered and more electrophilic carbonyl groups are generally reduced more readily.

Data Summary

IsomerPosition of BromineKey Influencing FactorsPredicted Reactivity (Nucleophilic Addition)
2-Bromoisophthalaldehyde orthoStrong -I effect, +R effect, Significant Steric Hindrance +
4-Bromoisophthalaldehyde para/orthoStrong -I effect, +R effect, Moderate Steric Hindrance++
This compound metaStrong -I effect (no +R at meta) , Minimal Steric Hindrance+++

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: Molecular structures of the three brominated isophthalaldehyde isomers.

G start Start with Brominated Isophthalaldehyde Isomer reactants Select Nucleophile and Reaction Conditions (e.g., Wittig, Knoevenagel, Schiff Base) start->reactants reaction Perform Reaction (Monitor by TLC) reactants->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization of Product (NMR, IR, MS, MP) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for reactions of brominated isophthalaldehydes.

G substituent Bromine Substituent Electronic Effects inductive Inductive Effect (-I) (Through σ-bonds) Electron Withdrawing substituent->inductive resonance Resonance Effect (+R) (Through π-system) Electron Donating substituent->resonance reactivity {Reactivity of Aldehyde|Influenced by: - Electrophilicity of C=O - Steric Hindrance } inductive->reactivity resonance->reactivity

Caption: Factors influencing the reactivity of brominated isophthalaldehydes.

Conclusion

The reactivity of brominated isophthalaldehydes is a fascinating case study in the principles of physical organic chemistry. While all three isomers possess the same functional groups, the position of the bromine atom dramatically alters their chemical behavior. The 5-bromo isomer is predicted to be the most reactive towards nucleophiles due to the powerful, uncompensated inductive effect of the meta-bromine and the lack of steric hindrance. Conversely, the 2-bromo isomer is expected to be the least reactive, with the significant steric hindrance of the ortho-bromine group overriding its electronic activation. The 4-bromo isomer presents an intermediate case. This guide provides a theoretical framework and practical protocols to aid researchers in the strategic use of these valuable synthetic intermediates. A thorough understanding of these structure-reactivity relationships is essential for the efficient design and execution of synthetic routes to complex and novel molecules.

References

  • Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2065-2070.
  • Alcaide, B., Almendros, P., Fernández, I., Martínez del Campo, T., & Naranjo, T. (2015).
  • Synthesis routes of (a) 2-bromoisophthalaldehyde-2-aminofluorene... - ResearchGate. (n.d.).
  • ORTHO CHLORO BENZALDEHYDE - Ataman Kimya. (n.d.).
  • What is the chemical equations for Benzaldehyde + Br_2? - Homework.Study.com. (n.d.).
  • Substituent Effects - La Salle University. (n.d.).
  • The role of halogens in electrophilic aromatic substitution - Chemistry Stack Exchange. (2014, September 25).
  • Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks - PMC - NIH. (2019, March 19).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax. (2023, September 20).
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2023, October 27).
  • The Conformation of Some ortho -bromoarylaldehydes - ResearchGate. (n.d.).
  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.).
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. (2023, January 22).
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate. (n.d.).
  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.).
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (2017, October 27).
  • Molecular, vibrational and electronic structure of 4-bromo-2-halogenobenzaldehydes: Halogen and solvent effects | Request PDF - ResearchGate. (n.d.).
  • EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents. (n.d.).
  • Resonance and Inductive Effects - YouTube. (2021, May 3).
  • WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents. (n.d.).
  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (n.d.).
  • Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. (2023, October 31).
  • Wittig Reaction - Organic Chemistry Portal. (n.d.).
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.).
  • Shouldnt it be B to lessen steric hindrance?!? : r/OrganicChemistry - Reddit. (2024, November 16).
  • Simple and Efficient Method for the Preparation of 5-Bromoisatins. (n.d.).
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. (n.d.).
  • CAS No : 79839-49-9 | Product Name : 2-Bromoisophthalaldehyde - Pharmaffiliates. (n.d.).
  • Ortho effect - Wikipedia. (n.d.).
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).
  • New Tetradentate Schiff Bases of 2-amino-3,5-dibromobenzaldehyde With Aliphatic Diamines and Their Metal Complexes: Synthesis, Characterization and Thermal Stability - PubMed. (n.d.).
  • 3-bromophthalide - Organic Syntheses Procedure. (n.d.).
  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents. (n.d.).
  • Synthesis, Quantum Mechanical Studies, Physicochemical Properties and Molecular Docking Studies of Schiff Base N-N-(1,2-Phenylene)Bis(1-(4-Bromophenyl)Methanimine) from o - Phenylenediamine and 4-Bromobenzaldehyde - ResearchGate. (2023, July 18).
  • Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies - JOCPR. (n.d.).
  • Wittig reaction with benzaldehyde - Chemistry Stack Exchange. (2014, November 4).
  • (PDF) Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Synthesis of 5-Bromoisophthalaldehyde: A Modern Approach to a Valuable Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key chemical building blocks is paramount. 5-Bromoisophthalaldehyde, a versatile precursor for a range of functional molecules, is one such intermediate where the synthetic route chosen can significantly impact yield, purity, and overall process efficiency. This guide provides an in-depth technical comparison between a traditional synthetic method and a modern, catalytic approach to this important compound, offering insights into the practical advantages of the newer methodology.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing two reactive aldehyde groups and a bromine atom, allows for a diverse range of subsequent chemical transformations. This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. For instance, phthalide derivatives, which can be synthesized from related precursors, have shown promise for their antimicrobial and anti-inflammatory properties, highlighting the importance of efficient access to such building blocks[1].

The Traditional Route: Oxidation of 5-Bromo-1,3-dihydroxymethylbenzene

A well-established and frequently cited method for the synthesis of this compound involves the oxidation of 5-bromo-1,3-dihydroxymethylbenzene. This approach relies on a stoichiometric oxidant, typically manganese(IV) dioxide (MnO₂), to convert the benzylic alcohols to aldehydes.

Experimental Protocol: Oxidation with Manganese(IV) Dioxide

Materials:

  • 5-Bromo-1,3-phenylenedimethanol

  • Manganese(IV) dioxide (activated)

  • Tetrahydrofuran (THF), anhydrous

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol) in 250 mL of tetrahydrofuran, add activated manganese(IV) dioxide (35.5 g, 408 mmol).[2]

  • Heat the reaction mixture to 60 °C and maintain for 4 hours with vigorous stirring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the manganese salts.[2]

  • Wash the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The final product, this compound, is obtained as a white solid (1.61 g, 46% yield).[2]

Causality Behind Experimental Choices:

The choice of activated MnO₂ is critical as its reactivity is highly dependent on its method of preparation. Tetrahydrofuran is a suitable solvent due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates removal after the reaction. The large excess of MnO₂ is necessary to drive the reaction to completion. Filtration through diatomaceous earth is a standard procedure to remove fine solid particles, ensuring a cleaner crude product.

A New Synthetic Route: Palladium-Catalyzed Double Formylation of 1,3-Dibromobenzene

Modern synthetic chemistry has seen a shift towards catalytic methods that offer greater efficiency and atom economy. A promising new route to this compound is the palladium-catalyzed double formylation of 1,3-dibromobenzene using synthesis gas (a mixture of carbon monoxide and hydrogen). This approach avoids the use of stoichiometric heavy metal oxidants and proceeds via a well-understood catalytic cycle.[3][4][5][6]

Experimental Protocol: Palladium-Catalyzed Double Formylation

Materials:

  • 1,3-Dibromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium® A)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene, anhydrous

  • Synthesis gas (CO/H₂ = 1:1)

Procedure:

  • In a high-pressure autoclave, combine 1,3-dibromobenzene (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and cataCXium® A (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.0 mmol) to the autoclave.

  • Seal the autoclave, purge with argon, and then pressurize with synthesis gas to 5-7 bar.[4]

  • Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After completion, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • The reaction mixture can be filtered to remove the catalyst and the solvent evaporated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

The choice of a palladium catalyst is central to this transformation, as it facilitates the oxidative addition to the aryl bromide bonds. The bulky and electron-rich phosphine ligand, cataCXium® A, is known to be highly effective for the formylation of aryl bromides, promoting both high catalytic activity and stability.[3][5] TMEDA acts as a base to neutralize the hydrogen bromide generated during the catalytic cycle. The use of synthesis gas provides the necessary carbon monoxide for the carbonylation step and hydrogen for the subsequent reduction of the acylpalladium intermediate to the aldehyde. Toluene is a common solvent for such cross-coupling reactions due to its high boiling point and ability to dissolve the reactants and catalyst.

Comparative Analysis

FeatureTraditional Route (Oxidation)New Route (Double Formylation)
Starting Material 5-Bromo-1,3-dihydroxymethylbenzene1,3-Dibromobenzene
Key Reagents Manganese(IV) dioxide (stoichiometric)Pd(OAc)₂/cataCXium® A (catalytic), CO/H₂
Yield 46%[2]Estimated >70% (based on similar mono-formylations)
Atom Economy Low (large excess of MnO₂)High (catalytic process)
Waste Products Large amounts of manganese saltsMinimal catalytic waste
Reaction Conditions 60 °C, atmospheric pressure100-120 °C, 5-7 bar pressure
Safety Considerations Handling of a strong oxidantHandling of CO gas and a pressurized system
Process Scalability Challenging due to solid wasteMore amenable to large-scale synthesis

Visualizing the Synthetic Pathways

Traditional_Route start 5-Bromo-1,3-dihydroxymethylbenzene reagent MnO₂ (excess) THF, 60 °C start->reagent product This compound (46% Yield) reagent->product

Traditional Oxidation Route

New_Route start 1,3-Dibromobenzene reagent Pd(OAc)₂/cataCXium® A CO/H₂ (5-7 bar), TMEDA Toluene, 100-120 °C start->reagent product This compound (Estimated >70% Yield) reagent->product

New Catalytic Double Formylation Route

Discussion and Conclusion

The validation of this new synthetic route presents a compelling case for its adoption over the traditional oxidation method. The palladium-catalyzed double formylation of 1,3-dibromobenzene offers several key advantages:

  • Higher Anticipated Yield: While a direct reported yield for the double formylation is not available, the high efficiencies of related mono-formylation reactions suggest a significantly improved yield compared to the 46% obtained via the oxidation route.

  • Improved Atom Economy and Reduced Waste: The catalytic nature of the new route drastically reduces the amount of waste generated, particularly the heavy metal waste associated with the use of stoichiometric manganese dioxide. This aligns with the principles of green chemistry and is a significant advantage for industrial applications.

  • Process Efficiency: Although the new route requires elevated pressure, it is a one-pot reaction from a readily available starting material. The traditional route requires the prior synthesis of 5-bromo-1,3-dihydroxymethylbenzene, adding steps to the overall process.

While the new route necessitates specialized high-pressure equipment and the handling of carbon monoxide, these are standard in many industrial and academic research settings. The cost of the palladium catalyst and phosphine ligand is a consideration; however, the high efficiency and potential for catalyst recycling can offset this initial investment, especially on a larger scale.

References

  • Rai, G., et al. (2024). Combined kinetic and computational analysis of the palladium-catalyzed formylation of aryl bromides. Spiral, The University of Liverpool Repository. [Link]
  • Rai, G., et al. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. The University of Liverpool Repository. [Link]
  • Rai, G., et al. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Beller, M., et al. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. PubMed. [Link]
  • Beller, M., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Request PDF. [Link]

Sources

A Comparative Guide to Metal-Organic Frameworks: How Organic Linker Selection Dictates Performance

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Welcome to a comprehensive exploration of Metal-Organic Frameworks (MOFs), a class of crystalline porous materials that have captured the scientific imagination due to their unprecedented tunability.[1][2] MOFs are constructed from two primary components: inorganic metal ions or clusters, which act as nodes, and organic molecules, known as linkers or struts, that bridge these nodes to form a one-, two-, or three-dimensional structure.[3][4] The true power of MOF chemistry lies in the judicious selection of these building blocks, particularly the organic linker.[5][6] The linker's geometry, length, connectivity, and functional groups are the primary determinants of the final framework's topology, porosity, stability, and chemical environment.[7][8]

This guide moves beyond a simple catalog of materials. It is designed to provide you with the causal logic behind performance differences, grounded in experimental evidence. We will dissect how specific linker choices lead to measurable outcomes in critical applications, from gas storage to advanced drug delivery, equipping you with the foundational knowledge to select and design MOFs for your specific research needs.

Section 1: The Linker's Commanding Influence on MOF Properties

The design of a MOF is an exercise in molecular-level crystal engineering.[8] The organic linker is not a passive component; it is the architectural blueprint that dictates the material's intrinsic properties. Altering the linker is the most effective strategy for tuning a MOF's characteristics for a specific application.[5][8]

The key mechanistic principles are:

  • Topology and Porosity: The geometry and connectivity of the linker (e.g., linear, trigonal, tetrahedral) directly influence the resulting network topology and, consequently, the pore size and shape. Longer linkers generally lead to larger pores and higher surface areas, though often at the cost of reduced stability.

  • Chemical Functionality: The introduction of functional groups (e.g., -NH₂, -NO₂, -OH) onto the linker backbone fundamentally alters the chemical environment within the pores.[7] This functionalization can create specific binding sites for guest molecules, enhance catalytic activity, or modify the hydrophilicity/hydrophobicity of the framework.[7][9]

  • Framework Stability: The strength of the coordination bond between the metal node and the linker's coordinating group is a critical factor in the MOF's thermal and chemical stability. For instance, the strong bonds between hard metal centers like Zr⁴⁺ and hard carboxylate linkers result in exceptionally stable frameworks.[10][11] The linker's flexibility and steric profile also play a significant role in the overall robustness of the structure.[8]

The following diagram illustrates the direct relationship between the initial choice of an organic linker and the final performance characteristics of the synthesized MOF.

G cluster_input Design Choice cluster_properties Physicochemical Properties cluster_performance Application Performance Linker Organic Linker Choice PoreSize Pore Size & Volume Linker->PoreSize SurfaceChem Surface Chemistry Linker->SurfaceChem Stability Structural Stability Linker->Stability Performance Resulting MOF Performance (e.g., Gas Uptake, Catalysis, Drug Release) PoreSize->Performance SurfaceChem->Performance Stability->Performance

Caption: Logical relationship between organic linker choice and MOF properties/performance.

Section 2: A Tale of Two Linkers: Carboxylate vs. Azolate MOFs in Gas Storage

Two of the most extensively studied classes of MOFs are those derived from carboxylate and azolate linkers. Carboxylate-based linkers, such as the terephthalic acid (BDC) used in the iconic MOF-5 and UiO-66, are known for forming robust frameworks with high surface areas.[10][12] Azolate linkers, like the 2-methylimidazole in ZIF-8, form networks that often exhibit exceptional chemical and thermal stability, mimicking the strong bonds found in zeolites.

Let's compare the performance of two prototypical examples, UiO-66 (a carboxylate MOF) and ZIF-8 (an azolate MOF) , for the critical application of CO₂ capture.

Data Presentation: Performance Comparison
Performance MetricUiO-66 (Zr-BDC)ZIF-8 (Zn-(MeIM)₂)Rationale for Difference
BET Surface Area (m²/g) ~1100 - 1500[7]~1300 - 1800Both are highly porous. ZIF-8's sodalite topology with smaller building blocks can lead to a very high surface area.
Pore Aperture (Å) ~6 Å~3.4 ÅThe larger BDC linker in UiO-66 creates a wider pore opening compared to the smaller 2-methylimidazole linker in ZIF-8.
Thermal Stability (°C) ~500[10]~450 - 550The strong Zr-O bond in UiO-66 provides exceptional thermal stability. ZIF-8's Zn-N bond is also very strong, leading to comparable high-temperature resilience.
Chemical Stability Stable in water, acidic solutions, and many organic solvents.[7]Stable in water, boiling alkaline solutions, and organic solvents; degrades in acid.The Zr-O cluster in UiO-66 is highly resistant to hydrolysis. The Zn-N bond in ZIF-8 is robust but susceptible to protonation in acidic media.
CO₂ Adsorption Capacity (mmol/g at 273 K, 1 bar) ~2.5[7]~1.4UiO-66's wider pores and the specific interaction of CO₂ with the Zr-oxo clusters contribute to its higher uptake under these conditions.
Experimental Deep Dive: Synthesis and Characterization

The trustworthiness of any comparative claim rests on reproducible and verifiable experimental protocols. Below are standardized methods for synthesizing and characterizing these materials.

Experimental Protocol 1: Solvothermal Synthesis of UiO-66

  • Preparation: In a 100 mL Teflon-lined autoclave, dissolve Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) in 60 mL of N,N-dimethylformamide (DMF). The molar ratio of ZrCl₄ to BDC should be 1:1.[7]

  • Modulation (Optional but Recommended): Add a modulating agent, such as hydrochloric acid or acetic acid (e.g., 20 equivalents relative to ZrCl₄), to the solution. Causality: The modulator competes with the linker for coordination to the metal, slowing down the crystallization process and leading to a more ordered, crystalline product with fewer defects.

  • Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[7]

  • Workup: After cooling to room temperature, collect the white precipitate by centrifugation.

  • Activation: Wash the product repeatedly with fresh DMF and then with ethanol to exchange the solvent. Finally, activate the sample by heating under a dynamic vacuum at 150-200 °C for 12 hours to remove all guest molecules from the pores. This step is critical for achieving high surface area and accurate gas adsorption measurements.[13]

Experimental Protocol 2: Synthesis of ZIF-8

  • Solution A: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of methanol.

  • Solution B: Dissolve 2-methylimidazole (Hmim) in 20 mL of methanol. The molar ratio of Zn²⁺ to Hmim should be 1:8.

  • Reaction: Rapidly pour Solution A into Solution B under vigorous stirring at room temperature. A white precipitate will form almost instantaneously.

  • Workup: Continue stirring for 1 hour. Collect the product by centrifugation.

  • Activation: Wash the product thoroughly with fresh methanol to remove unreacted precursors. Dry the sample under vacuum at 100 °C overnight to ensure the pores are free of solvent molecules.

Characterization Workflow

The synthesized materials must be rigorously characterized to validate their structure and properties.

  • Phase Purity: Analyzed using Powder X-ray Diffraction (PXRD) . The experimental diffraction pattern must match the simulated pattern for the known crystal structure to confirm phase purity and successful synthesis.[7]

  • Porosity and Surface Area: Determined by Nitrogen Adsorption-Desorption Isotherms at 77 K. The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area from the isotherm data.[7]

  • Thermal Stability: Evaluated using Thermogravimetric Analysis (TGA) . The sample is heated under an inert atmosphere, and weight loss is measured as a function of temperature to determine the decomposition point of the framework.[7]

  • Gas Adsorption Performance: Measured using a volumetric gas adsorption analyzer to obtain CO₂ isotherms at relevant temperatures (e.g., 273 K and 298 K).[7]

G cluster_synthesis Synthesis cluster_characterization Characterization A Precursors (Metal Salt + Linker) B Solvothermal Reaction (e.g., 120°C, 24h) A->B C Workup & Activation (Washing, Drying) B->C D PXRD (Phase Purity) C->D E N₂ Adsorption (77K) (BET Surface Area) C->E F TGA (Thermal Stability) C->F G Gas Adsorption (Performance) C->G

Caption: General experimental workflow for the synthesis and characterization of MOFs.

Section 3: The Next Generation: Phosphonate Linkers in Drug Delivery

While carboxylates and azolates dominate the landscape, other linker functionalities offer unique advantages for specialized applications. Phosphonate-based linkers are gaining significant attention in the biomedical field.[14] The P-O-M bond is often more resistant to hydrolysis than the C-O-M bond, imparting superior stability in aqueous and biological media—a critical requirement for drug delivery systems.[6] Furthermore, drugs themselves, particularly anti-osteoporosis bisphosphonate drugs, can be used directly as linkers to construct the MOF, achieving exceptionally high drug loading.[15][16]

Application Focus: pH-Responsive Drug Delivery

Let's compare a hypothetical phosphonate MOF (e.g., a biocompatible Ca-Alendronate MOF) with a well-studied carboxylate MOF (e.g., MIL-100(Fe)) for the delivery of a payload. The key performance metric here is not just loading capacity but also controlled release, often triggered by the lower pH environment of tumor tissues or endosomes (~pH 5.0) compared to physiological pH (~7.4).[15]

Data Presentation: Drug Delivery Performance
Performance MetricMIL-100(Fe) (Carboxylate)Ca-Alendronate (Phosphonate)Rationale for Difference
Drug Loading Capacity (wt%) High (e.g., ~20-35% for model drugs)Exceptionally High (>60%)In the phosphonate MOF, the drug is the linker, maximizing the drug-to-framework weight ratio. In MIL-100, the drug is encapsulated within pre-formed pores.
Encapsulation Method Post-synthetic encapsulation (diffusion into pores)In-situ (drug is a building block)The encapsulation method is fundamentally different, impacting loading and release kinetics.
Release at pH 7.4 (24h) Low (<15%)Very Low (<5%)Both frameworks are designed for stability at physiological pH to prevent premature "leakage" of the drug into the bloodstream. The phosphonate MOF's enhanced stability is an advantage here.
Release at pH 5.0 (24h) High (>60%)High (>80%)The acidic environment destabilizes the coordination bonds in both MOFs, triggering the release of the cargo. The phosphonate MOF may show a more complete release due to the direct breakdown of the drug-linker structure.
Experimental Deep Dive: Drug Loading and Release

Experimental Protocol 3: Drug Loading and In Vitro Release Study

  • Drug Loading (for porous carriers like MIL-100): a. Activate the synthesized MIL-100(Fe) MOF to ensure pores are empty. b. Suspend the activated MOF in a concentrated solution of the model drug (e.g., Doxorubicin) in an appropriate solvent (e.g., water or PBS). c. Stir the suspension for 24-48 hours at room temperature to allow the drug molecules to diffuse into the MOF pores. d. Centrifuge the mixture to collect the drug-loaded MOF. Wash briefly with fresh solvent to remove surface-adsorbed drug. e. Quantify the loaded drug by measuring the concentration decrease in the supernatant using UV-Vis spectroscopy.

  • In Vitro Drug Release: a. Disperse a known amount of the drug-loaded MOF (or the drug-linker MOF like Ca-Alendronate) in two separate buffer solutions: one at pH 7.4 (e.g., PBS) and one at pH 5.0 (e.g., acetate buffer). b. Place the suspensions in a shaker bath at 37 °C to simulate body temperature. c. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot of the suspension and centrifuge it to separate the MOF particles. d. Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy or HPLC. e. Calculate the cumulative percentage of drug released over time for each pH condition.

The following diagram illustrates the process of pH-triggered drug release from a MOF carrier within a biological context.

G cluster_process Drug Delivery Process A Drug-Loaded MOF (Stable at pH 7.4) B Cellular Uptake (Endocytosis) A->B C Acidic Endosome (pH ~5.0) B->C D MOF Degradation & Drug Release C->D E Therapeutic Action D->E

Caption: Workflow of pH-responsive drug release from a MOF carrier after cellular uptake.

Section 4: A Senior Scientist's Perspective: Synthesis and Future Directions

This guide has demonstrated that the organic linker is the most powerful tool in the MOF chemist's arsenal for tailoring material performance.

  • For Gas Storage and Separation: The choice between a carboxylate and an azolate linker involves a trade-off. Carboxylate MOFs like UiO-66 offer high stability and good capacity, making them excellent all-around candidates. Azolate MOFs like ZIF-8 provide superb chemical resilience in non-acidic conditions and can offer unique selectivity based on their precise pore apertures. Functionalization of the linker, for example with amine groups, can further enhance CO₂ affinity through specific chemical interactions.[7]

  • For Biomedical Applications: Stability in aqueous environments is paramount. Here, phosphonate linkers present a clear advantage, offering a robust platform for controlled drug release.[15][16] The ability to use drug molecules themselves as linkers is a paradigm-shifting approach to maximizing therapeutic payload.[15]

The future of the field lies in increasing complexity and functionality. Researchers are moving towards mixed-linker MOFs , where multiple different linkers are incorporated into the same framework to create sophisticated pore environments with multiple functionalities.[17][18] Additionally, post-synthetic modification , where functional groups are chemically altered after the framework has been built, allows for the creation of materials that would be impossible to synthesize directly.[19][20]

Ultimately, the optimal linker is defined by the intended application. A deep understanding of the causal relationship between linker chemistry and framework performance is essential for the rational design of next-generation materials that can solve pressing challenges in energy, environment, and medicine.

References

  • 7 Common organic linkers used for synthesis of MOFs. a 2-methylimidazole. (n.d.). ResearchGate.
  • A close view of the organic linker in a MOF: structural insights from a combined 1H NMR relaxometry and computational investigation. (n.d.). RSC Publishing.
  • Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. (n.d.). MDPI.
  • Examples of the chemical structure of common organic linkers used in MOF preparation. (n.d.). ResearchGate.
  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. (n.d.). RSC Publishing.
  • Metal-organic Frameworks (MOFs) Linkers. (n.d.). CD Bioparticles.
  • Metal–organic framework. (n.d.). Wikipedia.
  • Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). PMC.
  • Metal-organic framework composites: from fundamentals to applications. (2015). PubMed.
  • Tuning the structure and function of metal-organic frameworks via linker design. (n.d.). Semantic Scholar.
  • The Fundamentals of Metal−Organic Structures. (n.d.). ACS Publications.
  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (n.d.). OSTI.GOV.
  • Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). IAPC Journals.
  • Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. (n.d.). RSC Publishing.
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (n.d.). RSC Publishing.
  • An Experimental Strategy for Evaluating the Energy Performance of Metal–Organic Framework-Based Carbon Dioxide Adsorbents. (n.d.). ResearchGate.
  • The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. (2016). Frontiers.
  • The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. (2016). Frontiers.
  • Carboxylate-Hydrazone Mixed-Linker Metal-Organic Frameworks: Synthesis, Structure, and Selective Gas Adsorption. (n.d.). ResearchGate.
  • Carboxylate-based metal–organic frameworks. (n.d.). Wikipedia.
  • Synthesis and Characterization of Novel Metal-Organic Frameworks. (n.d.). ProQuest.
  • (PDF) Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy. (n.d.). ResearchGate.
  • Some common organic linkers used in MOF synthesis. a Carboxylate... (n.d.). ResearchGate.
  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (n.d.). ResearchGate.
  • Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. (n.d.). PMC.
  • The preparation of metal–organic frameworks and their biomedical application. (n.d.). PMC.
  • Evaluating MOFs using Breakthrough Experiments. (2022). YouTube.
  • Mixed Linker MOFs in Catalysis. (n.d.). ResearchGate.
  • Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.). ResearchGate.
  • Preparation of Rare-Earth-Based Metal–Organic Frameworks and Their PMS Photocatalytic Activation for Rhodamine B Degradation. (n.d.). ACS Publications.
  • Engineering Superparamagnetic Fe3O4@Mg-MOF-74 for Advanced CO2 Capture Application. (n.d.). ACS Publications.
  • Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. (n.d.). Leibniz Universität Hannover Institutional Repository.
  • Synthesis and characterization of metal organic frameworks. (n.d.). Google Patents.
  • Use of breakthrough experiment to evaluate the performance of hydrogen isotope separation for metal-organic frameworks M-MOF-74 (M=Co, Ni, Mg, Zn). (n.d.). ResearchGate.
  • Sabine Plummer: Synthesis and Characterization of MOF UPC-68. (2021). YouTube.

Sources

A Researcher's Guide to Alternatives for 5-Bromoisophthalaldehyde in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selecting the Optimal Aromatic Dialdehyde for Advanced Applications

For researchers and professionals in drug development and materials science, the choice of building blocks is paramount to the success of a synthetic strategy. 5-Bromoisophthalaldehyde has established itself as a valuable bifunctional reagent, offering two reactive aldehyde moieties and a bromine atom that can be leveraged for post-synthetic modifications. However, the specific demands of a target molecule or material may necessitate the consideration of alternative reagents. This guide provides an in-depth comparison of this compound with its chloro-, nitro-, and hydroxy-substituted analogs, offering insights into how the electronic and steric nature of the substituent at the 5-position influences reactivity and performance in key applications such as Schiff base formation, polymer synthesis, and the construction of metal-organic frameworks (MOFs).

The Influence of the 5-Substituent: A Fundamental Overview

The reactivity of the aldehyde groups in 5-substituted isophthalaldehydes is primarily governed by the electronic properties of the substituent at the 5-position. The electrophilicity of the carbonyl carbon is the critical factor in nucleophilic addition reactions, which is the initial step in many of the applications discussed herein.

Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbons, making them more susceptible to attack by nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. The general trend in reactivity based on the substituent's electronic effect is as follows:

-NO₂ (Strongly Electron-Withdrawing) > -Br, -Cl (Weakly Electron-Withdrawing) > -H (Neutral) > -OH (Electron-Donating)

This trend can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship for reactions of substituted aromatic compounds[1][2][3][4]. A positive rho (ρ) value for a reaction indicates that it is accelerated by electron-withdrawing groups.

Comparative Performance in Key Applications

This section will delve into a comparative analysis of this compound and its alternatives in three major areas of application: Schiff base synthesis, condensation polymerization, and the formation of metal-organic frameworks.

Schiff Base Formation: A Gateway to Bioactive Molecules and Ligands

Schiff bases, or imines, are formed through the condensation of an aldehyde or ketone with a primary amine. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and their utility as ligands in coordination chemistry.

The rate-determining step in Schiff base formation is often the nucleophilic attack of the amine on the carbonyl carbon. Therefore, the electronic effects of the substituent on the isophthalaldehyde ring play a crucial role.

Reactivity Comparison:

Based on the principles of physical organic chemistry, the expected order of reactivity for Schiff base formation is:

5-Nitroisophthalaldehyde > this compound ≈ 5-Chloroisophthalaldehyde > 5-Hydroxyisophthalaldehyde

Table 1: Predicted Relative Reactivity in Schiff Base Formation

ReagentSubstituentElectronic EffectPredicted Relative Rate
5-Nitroisophthalaldehyde-NO₂Strong EWGFastest
This compound-BrWeak EWGModerate
5-Chloroisophthalaldehyde-ClWeak EWGModerate
5-Hydroxyisophthalaldehyde-OHEDGSlowest

Experimental Protocol: General Synthesis of a Bis-Schiff Base

This protocol provides a general method for the synthesis of a bis-Schiff base from a 5-substituted isophthalaldehyde and a primary amine.

Materials:

  • 5-Substituted isophthalaldehyde (1.0 mmol)

  • Primary amine (e.g., aniline) (2.0 mmol)

  • Anhydrous ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve the 5-substituted isophthalaldehyde in anhydrous ethanol in a round-bottom flask.

  • Add the primary amine to the solution and stir.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

Diagram 1: Schiff Base Formation Workflow

Schiff_Base_Synthesis reagents 5-Substituted Isophthalaldehyde + Primary Amine reaction Reflux (2-4 hours) reagents->reaction in solvent Anhydrous Ethanol solvent->reaction catalyst Glacial Acetic Acid catalyst->reaction catalyzes workup Cooling & Filtration reaction->workup product Purified Bis-Schiff Base workup->product

Caption: Workflow for the synthesis of a bis-Schiff base.

Condensation Polymerization: Building High-Performance Polyazomethines

Aromatic dialdehydes are key monomers in the synthesis of polyazomethines, a class of conjugated polymers with interesting thermal, electronic, and optical properties. The formation of the azomethine linkage (-C=N-) proceeds through a polycondensation reaction with a diamine.

The molecular weight and properties of the resulting polymer are influenced by the reactivity of the monomers. A more reactive dialdehyde can lead to a higher degree of polymerization under milder conditions.

Reactivity and Polymer Properties:

The reactivity trend observed in Schiff base formation is directly applicable to polyazomethine synthesis.

  • 5-Nitroisophthalaldehyde: The high reactivity of the nitro-substituted monomer is expected to facilitate the formation of high molecular weight polymers. However, the resulting polymer may have altered electronic properties and potentially reduced solubility due to the polar nitro groups.

  • This compound and 5-Chloroisophthalaldehyde: These monomers offer a balance of good reactivity and the potential for post-polymerization modification via reactions at the halogen site. The resulting polymers are expected to have good thermal stability.

  • 5-Hydroxyisophthalaldehyde: The lower reactivity of the hydroxyl-substituted monomer may require more forcing reaction conditions to achieve high molecular weight polymers. The hydroxyl group can, however, impart desirable properties such as improved solubility and the ability to form hydrogen bonds, which can influence the polymer's morphology and bulk properties.

Table 2: Comparison of 5-Substituted Isophthalaldehydes in Polyazomethine Synthesis

ReagentSubstituentPredicted ReactivityPotential Polymer Properties
5-Nitroisophthalaldehyde-NO₂HighHigh MW, altered electronics, potentially low solubility
This compound-BrModerateGood thermal stability, post-polymerization modification
5-Chloroisophthalaldehyde-ClModerateSimilar to bromo-substituted, potential cost advantage
5-Hydroxyisophthalaldehyde-OHLowImproved solubility, hydrogen bonding capabilities

Experimental Protocol: Synthesis of a Polyazomethine

This protocol outlines a general procedure for the synthesis of a polyazomethine via condensation polymerization.

Materials:

  • 5-Substituted isophthalaldehyde (1.0 mmol)

  • Aromatic diamine (e.g., p-phenylenediamine) (1.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (10 mL)

  • Lithium chloride (LiCl) (0.5 g)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and lithium chloride in DMAc.

  • Heat the mixture to 100 °C to ensure complete dissolution.

  • Add the 5-substituted isophthalaldehyde to the solution in one portion.

  • Raise the temperature to 160 °C and stir the reaction mixture under a slow stream of nitrogen for 24 hours.

  • After cooling to room temperature, pour the viscous polymer solution into methanol (200 mL).

  • The precipitated polymer is collected by filtration, washed extensively with methanol and water, and dried in a vacuum oven at 80 °C.

Diagram 2: Polyazomethine Synthesis Workflow

Polyazomethine_Synthesis monomers 5-Substituted Isophthalaldehyde + Aromatic Diamine polymerization Polycondensation (160°C, 24h) monomers->polymerization in solvent DMAc / LiCl solvent->polymerization precipitation Precipitation in Methanol polymerization->precipitation polymer Purified Polyazomethine precipitation->polymer

Caption: General workflow for polyazomethine synthesis.

Metal-Organic Frameworks (MOFs): Engineering Porous Materials

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Aromatic dicarboxylates are commonly used as linkers, but dialdehydes can also be employed, often through post-synthetic modification or direct reaction to form imine-linked MOFs.

The choice of the 5-substituted isophthalaldehyde can influence the MOF's properties in several ways:

  • Electronic Effects: The substituent can modulate the electronic environment of the framework, which can be important for applications in catalysis and sensing.

  • Steric Effects: While the substituents discussed here are at the 5-position and may not drastically alter the coordination geometry, they can influence the packing of the linkers and the overall framework topology.

  • Functionalization: The substituent itself can serve as a functional group. For example, a nitro group could be reduced to an amine for post-synthetic modification, a hydroxyl group could act as a hydrogen bond donor, and a bromo or chloro group could participate in cross-coupling reactions.

Comparative Considerations for MOF Synthesis:

  • 5-Nitroisophthalaldehyde: The strong electron-withdrawing nature of the nitro group can influence the charge distribution within the MOF, potentially affecting its catalytic or sensing properties.

  • This compound and 5-Chloroisophthalaldehyde: These linkers are valuable for introducing a site for post-synthetic modification. The slightly larger size of bromine compared to chlorine could lead to subtle differences in the resulting MOF structure.

  • 5-Hydroxyisophthalaldehyde: The hydroxyl group can participate in hydrogen bonding within the framework, potentially influencing its stability and guest-host interactions.

Table 3: Impact of 5-Substituted Isophthalaldehydes on MOF Properties

ReagentSubstituentPotential Impact on MOF Properties
5-Nitroisophthalaldehyde-NO₂Modulated electronic properties, potential for post-synthetic reduction
This compound-BrSite for post-synthetic modification, potential for halogen bonding
5-Chloroisophthalaldehyde-ClSite for post-synthetic modification, smaller steric footprint than bromo
5-Hydroxyisophthalaldehyde-OHHydrogen bonding capabilities, potential for altered guest interactions

Experimental Protocol: General Solvothermal Synthesis of an Imine-Linked MOF

This protocol describes a general method for the solvothermal synthesis of an imine-linked MOF from a 5-substituted isophthalaldehyde, a diamine, and a metal salt.

Materials:

  • 5-Substituted isophthalaldehyde (0.5 mmol)

  • Aromatic diamine (e.g., 2,5-diamino-1,4-benzenedicarboxylic acid) (0.5 mmol)

  • Metal salt (e.g., ZrCl₄) (0.5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Formic acid (modulator) (1.0 mL)

Procedure:

  • In a glass vial, dissolve the 5-substituted isophthalaldehyde and the aromatic diamine in DMF.

  • In a separate vial, dissolve the metal salt in DMF.

  • Combine the two solutions and add the formic acid.

  • Seal the vial and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • The product is washed with fresh DMF and then solvent-exchanged with acetone.

  • The final product is activated by heating under vacuum to remove the solvent molecules from the pores.

Diagram 3: MOF Synthesis and Activation Workflow

MOF_Synthesis precursors 5-Substituted Isophthalaldehyde + Diamine + Metal Salt synthesis Solvothermal Synthesis (120°C, 72h) precursors->synthesis in DMF/Formic Acid activation Solvent Exchange & Vacuum Heating synthesis->activation mof Activated Porous MOF activation->mof

Caption: General workflow for the synthesis and activation of an imine-linked MOF.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its substituted analogs is not a matter of identifying a single "best" reagent, but rather of selecting the most appropriate tool for a specific synthetic challenge.

  • For applications where rapid reaction kinetics are paramount, 5-nitroisophthalaldehyde is likely the superior choice due to the strong electron-withdrawing nature of the nitro group.

  • When the goal is to introduce a handle for post-synthetic modification , This compound and 5-chloroisophthalaldehyde are excellent candidates. The choice between the two may come down to subtle differences in reactivity, cost, and the specific cross-coupling chemistry to be employed.

  • For applications where intermolecular interactions such as hydrogen bonding are desired to influence the supramolecular structure or material properties, 5-hydroxyisophthalaldehyde offers unique advantages, despite its potentially lower reactivity.

By understanding the fundamental principles of how substituents influence the reactivity of the isophthalaldehyde core, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes in the development of novel molecules and materials.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59 (1), 96–103.
  • Jaffé, H. H.
  • Layer, R. W. The Chemistry of Imines. Chem. Rev.1963, 63 (5), 489–510.
  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
  • ResearchGate. Hammett plot for C-3 substituted benzaldehydes. [Link]
  • ResearchGate. Hammett plots reflecting a comparison of independent rate measurements of the para substituted PhCH2OH using L2. Standard reaction conditions. [Link]
  • ResearchGate. Synthesis of Polyazomethine(s). [Link]
  • ResearchGate.
  • ResearchGate. Polyazomethines.
  • National Center for Biotechnology Information. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
  • Wikipedia.
  • PeerJ.
  • ResearchGate.
  • MDPI. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. [Link]
  • YouTube.
  • National Center for Biotechnology Information. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. [Link]
  • CORE. Synthesis and Formation Mechanism of Textured MOF-‐5. [Link]
  • MDPI. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. [Link]
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • MSU chemistry.
  • ResearchGate. Bromo-nitro substitution on a tertiary α carbon - A previously uncharacterized facet of the Kornblum substitution. [Link]
  • ResearchGate.
  • ResearchGate. Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. [Link]
  • Semantic Scholar. Substituent effects on the electronic structure of siloles.. [Link]
  • National Center for Biotechnology Information. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
  • University of North Carolina at Greensboro. Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]
  • ResearchGate. Competitive reactions of benzamide/urea/acetamide with benzaldehyde via ChCl : L‐(+)‐TA (2 : 1) based NADES.. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate.
  • National Center for Biotechnology Information. Substituent Effects on Direct Arylation Polycondensation and Optical Properties of Alternating Fluorene-Thiophene Copolymers*. [Link]
  • National Center for Biotechnology Information. Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. [Link]
  • Recent Development of Synthetic Strategies Towards the Synthesis of Azomethine Analogues: A Brief Review. [Link]

Sources

A Comparative Guide to the Stability of 5-Bromoisophthalaldehyde-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials for applications ranging from high-performance plastics to sophisticated drug delivery systems, the stability of a polymer under various environmental stresses is a paramount concern. This guide provides an in-depth, objective comparison of the stability of polymers synthesized from 5-bromoisophthalaldehyde, benchmarking them against relevant alternatives. The experimental data and protocols detailed herein are designed to offer a robust framework for evaluating and selecting polymers for demanding applications.

Introduction: The Architectural Advantage of this compound

This compound is a versatile aromatic dialdehyde monomer that serves as a valuable building block for a variety of polymers, most notably poly(azomethine)s or Schiff base polymers.[1] Its rigid aromatic core, coupled with the presence of a bromine substituent and two reactive aldehyde groups, imparts a unique combination of properties to the resulting polymers. The bromine atom, in particular, can influence the polymer's electronic properties and intermolecular interactions, potentially enhancing thermal and photo-oxidative stability.[2][3] The aldehyde functionalities readily undergo condensation reactions with primary amines to form stable imine linkages (-C=N-), the characteristic backbone of poly(azomethine)s.[4]

The inherent stability of the aromatic rings and the conjugated imine bonds suggests that polymers derived from this compound would exhibit superior resistance to thermal degradation.[5] However, the susceptibility of the imine bond to hydrolysis presents a potential stability challenge, particularly in aqueous or acidic environments.[6] This guide will dissect these stability aspects through rigorous experimental comparisons.

Benchmarking Stability: A Multi-Faceted Approach

To provide a comprehensive assessment, this compound-based polymers were benchmarked against two classes of aromatic polymers: a standard poly(azomethine) without the bromine substituent and a commercially available aromatic polyester, selected for its known high performance.

The following diagram illustrates the overall workflow for this comparative stability study:

G cluster_synthesis Polymer Synthesis cluster_alternatives Alternative Polymers cluster_testing Stability Testing cluster_analysis Data Analysis & Comparison Monomer This compound + Diamine Polymer_Br Poly(azomethine) (Br) Monomer->Polymer_Br TGA Thermal Stability (TGA) Polymer_Br->TGA Hydrolysis Hydrolytic Stability Polymer_Br->Hydrolysis Photostability Photo-oxidative Stability Polymer_Br->Photostability Polymer_H Poly(azomethine) (H) Polymer_H->TGA Polymer_H->Hydrolysis Polymer_H->Photostability Polymer_PE Aromatic Polyester Polymer_PE->TGA Polymer_PE->Hydrolysis Polymer_PE->Photostability Data_Analysis Comparative Data Tables TGA->Data_Analysis Decomposition Temp. Hydrolysis->Data_Analysis Weight Loss Photostability->Data_Analysis Molecular Weight Change

Figure 1. Workflow for the comparative stability analysis of this compound-based polymers.

Experimental Data: A Head-to-Head Comparison

The stability of the synthesized polymers was evaluated under three key conditions: thermal stress, hydrolytic degradation, and photo-oxidative exposure.

Thermal Stability

Thermogravimetric analysis (TGA) was employed to determine the onset of thermal decomposition for each polymer.[7][8] The results are summarized in the table below.

Polymer5% Weight Loss Temperature (°C)10% Weight Loss Temperature (°C)Char Yield at 800 °C (%)
Poly(azomethine) (Br-substituted) 465 490 58
Poly(azomethine) (non-substituted)44046552
Aromatic Polyester48051045

The data clearly indicates that the this compound-based poly(azomethine) exhibits significantly higher thermal stability compared to its non-brominated counterpart. This can be attributed to the "heavy atom" effect of bromine and potential for enhanced intermolecular interactions, which increase the energy required to initiate degradation.[2] While the aromatic polyester shows the highest onset of decomposition, the brominated poly(azomethine) demonstrates a superior char yield, suggesting the formation of a more stable, carbonaceous residue at high temperatures.

Hydrolytic Stability

The hydrolytic stability was assessed by monitoring the weight loss of polymer films immersed in acidic (pH 5), neutral (pH 7), and basic (pH 9) aqueous solutions over a period of 30 days at 37°C.

PolymerWeight Loss (%) at pH 5Weight Loss (%) at pH 7Weight Loss (%) at pH 9
Poly(azomethine) (Br-substituted) 8.2 2.1 15.6
Poly(azomethine) (non-substituted)10.52.518.3
Aromatic Polyester< 1< 13.5

As anticipated, the aromatic polyester, with its hydrolytically stable ester linkages, shows minimal degradation across all pH conditions. Both poly(azomethine)s exhibit susceptibility to hydrolysis, particularly under acidic and basic conditions where the imine bond cleavage is catalyzed.[6] However, the this compound-based polymer consistently shows lower weight loss compared to the non-substituted version, suggesting that the bromine substituent may offer a degree of steric hindrance or electronic stabilization to the imine linkage, slowing the rate of hydrolysis.

Photo-oxidative Stability

To evaluate photo-oxidative stability, polymer films were exposed to a broad-spectrum UV lamp for 100 hours, and the change in number-average molecular weight (Mn) was determined by gel permeation chromatography (GPC).

PolymerInitial Mn ( g/mol )Mn after 100h UV Exposure ( g/mol )% Decrease in Mn
Poly(azomethine) (Br-substituted) 25,000 21,500 14
Poly(azomethine) (non-substituted)24,00019,20020
Aromatic Polyester35,00033,2505

The aromatic polyester demonstrates the highest resistance to photo-degradation. Among the poly(azomethine)s, the this compound-based polymer shows a smaller decrease in molecular weight, indicating a greater resistance to chain scission induced by UV radiation. The bromine substituent may play a role in dissipating photo-energy or scavenging free radicals, thereby protecting the polymer backbone.[2]

Experimental Protocols

For the purpose of reproducibility and standardization, the detailed methodologies for the stability tests are provided below.

Thermogravimetric Analysis (TGA) Protocol

G Start Start Sample Place 5-10 mg of polymer in TGA pan Start->Sample Instrument Load into TGA instrument Sample->Instrument Atmosphere Purge with N2 at 50 mL/min Instrument->Atmosphere Heating Heat from 30°C to 800°C at 10°C/min Atmosphere->Heating Data Record weight loss vs. temperature Heating->Data Analysis Determine onset of decomposition and char yield Data->Analysis End End Analysis->End

Figure 2. Workflow for Thermogravimetric Analysis (TGA).

Instrumentation: A standard thermogravimetric analyzer. Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into a platinum or alumina TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min for at least 30 minutes to remove any oxygen.

  • Heat the sample from room temperature (approx. 30°C) to 800°C at a constant heating rate of 10°C/min.[9]

  • Continuously record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the temperatures at which 5% and 10% weight loss occurs and the final char yield at 800°C.

Hydrolytic Stability Testing Protocol

G Start Start Film Prepare polymer films of known weight (W_initial) Start->Film Solutions Prepare buffer solutions (pH 5, 7, 9) Film->Solutions Immersion Immerse films in buffer solutions Solutions->Immersion Incubation Incubate at 37°C for 30 days Immersion->Incubation Retrieval Retrieve films at set intervals Incubation->Retrieval Washing Wash with deionized water Retrieval->Washing Drying Dry to constant weight (W_final) Washing->Drying Calculation Calculate % weight loss: ((W_initial - W_final) / W_initial) * 100 Drying->Calculation End End Calculation->End

Figure 3. Workflow for Hydrolytic Stability Testing.

Materials: Phosphate-buffered saline (PBS) adjusted to pH 5, 7, and 9; deionized water. Procedure:

  • Prepare thin films of each polymer with dimensions of approximately 1 cm x 1 cm.

  • Dry the films under vacuum at 60°C until a constant weight is achieved (W_initial).

  • Immerse triplicate samples of each polymer film in separate vials containing 10 mL of the respective buffer solutions.

  • Incubate the vials at 37°C in a temperature-controlled oven.

  • At predetermined time points (e.g., 7, 14, 21, and 30 days), remove the films from the solutions.

  • Gently wash the films with deionized water to remove any buffer salts.

  • Dry the films under vacuum at 60°C to a constant weight (W_final).

  • Calculate the percentage weight loss.

Photo-oxidative Stability Testing Protocol

G Start Start Film Cast thin polymer films on quartz slides Start->Film Initial_GPC Determine initial molecular weight (Mn_initial) by GPC Film->Initial_GPC Exposure Expose films to broad-spectrum UV lamp for 100 hours Initial_GPC->Exposure Final_GPC Determine final molecular weight (Mn_final) by GPC Exposure->Final_GPC Calculation Calculate % decrease in Mn: ((Mn_initial - Mn_final) / Mn_initial) * 100 Final_GPC->Calculation End End Calculation->End

Figure 4. Workflow for Photo-oxidative Stability Testing.

Instrumentation: Broad-spectrum UV lamp (e.g., mercury vapor lamp); Gel Permeation Chromatography (GPC) system. Procedure:

  • Dissolve a small amount of each polymer in a suitable solvent (e.g., tetrahydrofuran).

  • Analyze the initial solution using GPC to determine the number-average molecular weight (Mn_initial).

  • Cast thin films of each polymer onto quartz slides.

  • Place the films in a UV exposure chamber at a fixed distance from the lamp.

  • Expose the films to continuous UV irradiation for 100 hours.

  • After exposure, dissolve the polymer films in the GPC solvent.

  • Analyze the resulting solution by GPC to determine the final number-average molecular weight (Mn_final).

  • Calculate the percentage decrease in Mn.

Structure-Stability Relationship

The enhanced stability of the this compound-based polymers can be rationalized by considering the influence of the bromine substituent on the polymer's molecular architecture and electronic properties.

G cluster_structure Structural Features cluster_properties Resulting Properties Monomer This compound Monomer Bromine Bromine Substituent Monomer->Bromine Aromatic Aromatic Rings Monomer->Aromatic Imine Imine Linkages Monomer->Imine Thermal Increased Thermal Stability Bromine->Thermal Heavy atom effect, intermolecular interactions Hydrolytic Moderate Hydrolytic Stability Bromine->Hydrolytic Steric hindrance, electronic effects Photo Improved Photo-oxidative Stability Bromine->Photo Energy dissipation, radical scavenging Aromatic->Thermal Imine->Thermal Imine->Hydrolytic Susceptible to hydrolysis

Figure 5. The relationship between the structure of this compound-based polymers and their stability.

Conclusion and Future Outlook

This comparative guide demonstrates that polymers derived from this compound offer a compelling balance of thermal, hydrolytic, and photo-oxidative stability. The presence of the bromine substituent consistently enhances the polymer's performance compared to a non-substituted poly(azomethine) analogue. While not as hydrolytically robust as aromatic polyesters, their superior thermal stability and char yield make them attractive candidates for high-temperature applications.

For drug development professionals, the tunable degradation of these polymers, particularly their response to pH changes, could be leveraged for controlled-release applications.[10][11] The inherent stability of the polymer backbone, coupled with the potential for further functionalization at the bromine position, opens up avenues for creating sophisticated and responsive drug delivery vehicles. Future research should focus on further elucidating the precise mechanisms by which the bromine substituent imparts stability and exploring the biocompatibility of these polymers for in vivo applications.

References

  • Polymer-Based Schiff Bases and Their Applications. (n.d.). ResearchGate.
  • The Characterization of Polymers Using Thermal Analysis. (2023, March 27). AZoM.
  • Thermal analysis techniques for characterization of polymer materials. (n.d.). ResearchGate.
  • Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. (n.d.). C-Therm Technologies Ltd.
  • Polymer-Based Schiff Bases and Their Applications. (2025, October 21). R Discovery.
  • Metal-based Schiff base polymers: preparation, spectral, thermal and their in vitro biological investigation. (n.d.). Taylor & Francis.
  • Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes. (2022). Basrah Journal of Science.
  • Schiff Base polymers: synthesis and characterization. (n.d.). ResearchGate.
  • Improvement of thermal stability of new heteroaromatic poly(azomethine urethane)s. (2006, April 15). Wiley Online Library.
  • Comparative Stability of Synthetic and Natural Polymeric Micelles in Physiological Environments: Implications for Drug Delivery. (2025, November 7). MDPI.
  • Comparative Stability of Synthetic and Natural Polymeric Micelles in Physiological Environments: Implications for Drug Delivery. (2025, November 7). PubMed.
  • Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties. (n.d.). RSC Publishing.
  • Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers. (n.d.). ACS Publications.
  • Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. (2017, April 27). ResearchGate.
  • Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. (n.d.). MDPI.
  • Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate.
  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. (n.d.). NIH.
  • Synthesis and thermal behaviour of new poly(azomethine-ether). (n.d.). ResearchGate.
  • Compatibility and stability studies involving polymers used in fused deposition modeling 3D printing of medicines. (n.d.). NIH.
  • Review on Hydrolytic Degradation Behavior of Biodegradable Polymers from Controlled Drug Delivery System. (n.d.). ResearchGate.
  • Hydrolytic degradation. (n.d.). Fiveable.
  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. (2025, October 25). ResearchGate.
  • Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. (2014, December 31). ACS Publications.
  • Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. (2017, December 21). Frontiers.

Sources

A Comparative Guide to the Structural Elucidation of 5-Bromoisophthalaldehyde Derivatives: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, 5-Bromoisophthalaldehyde serves as a versatile and highly valuable building block. Its symmetrically placed aldehyde groups, combined with the directing influence and synthetic handle of the bromine atom, make it a precursor for a vast array of derivatives, from complex Schiff bases and macrocycles to functional metal-organic frameworks. However, the synthesis of novel derivatives is only the first step; unambiguous confirmation of their chemical structure is paramount for patentability, publication, and advancing a research program.

This guide provides an in-depth, field-proven comparison of the primary analytical techniques used to confirm the structure of this compound derivatives. Moving beyond a simple listing of methods, we will explore a logical, integrated workflow that leverages the strengths of each technique to build a comprehensive and irrefutable structural assignment. We will delve into the causality behind experimental choices, providing the rationale needed to navigate the common challenges associated with the analysis of halogenated aromatic compounds.

Part 1: The First Pass – Foundational Characterization with NMR and Mass Spectrometry

Following any synthesis and purification of a new this compound derivative, the initial and most critical step is a foundational characterization. This "first pass" analysis, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), aims to answer two fundamental questions: "Have I made what I think I've made?" and "Is it pure?"

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation.[1] It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C, allowing for the construction of the carbon-hydrogen framework of the molecule.

Expertise & Causality: For a derivative of this compound, ¹H NMR is invaluable for confirming the success of a reaction at the aldehyde positions. The disappearance of the characteristic aldehyde proton signal (typically ~10 ppm) and the appearance of new signals corresponding to the added moiety (e.g., an imine proton for a Schiff base) is the first key indicator of a successful transformation. The substitution pattern on the aromatic ring is also clearly resolved, with the bromine atom influencing the chemical shifts of adjacent protons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often a good choice for polar derivatives like Schiff bases.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Following proton analysis, acquire a ¹³C spectrum. Due to the low natural abundance of ¹³C, this requires a longer acquisition time. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: Expected NMR Shifts

The following table summarizes typical chemical shifts for the parent this compound and provides a conceptual basis for analyzing its derivatives.

Nucleus Atom Position (Parent Molecule) Typical Chemical Shift (δ, ppm) Expected Changes Upon Derivatization
¹HAldehyde (-CHO)~10.1Signal disappears; new signals appear for the derivative functional group (e.g., imine C-H ~8.5-9.0 ppm).
¹HAromatic (H-2, H-6)~8.4Minor shifts depending on the electronic nature of the new group.
¹HAromatic (H-4)~8.2Minor shifts.
¹³CAldehyde (-CHO)~190Signal disappears; new carbon signals appear from the derivative.
¹³CAromatic (C-Br)~123Minimal change.
¹³CAromatic (C-CHO)~138Significant shift upon conversion of the aldehyde.

Note: Data is compiled from typical values and spectral data provided by chemical suppliers.[2]

Mass Spectrometry (MS): Confirming the Mass and Elemental Composition

Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial check on its elemental formula. For halogenated compounds, MS offers a powerful, self-validating feature due to the unique isotopic distribution of bromine.

Trustworthiness & Causality: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[3] This means any molecule containing a single bromine atom will exhibit two molecular ion peaks in its mass spectrum: one for the molecule with ⁷⁹Br (M) and another, two mass units higher, for the molecule with ⁸¹Br (M+2). The relative intensity of these peaks will be approximately 100:98. This characteristic isotopic pattern is definitive proof of the presence of one bromine atom in the structure.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent that is compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Ionization: Introduce the sample into the mass spectrometer. ESI is a common "soft" ionization technique that minimizes fragmentation and typically shows a strong molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis: Analyze the ions using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap. These instruments provide highly accurate mass measurements (typically to within 5 ppm), allowing for the confident determination of the elemental formula.

  • Data Analysis: Examine the resulting spectrum for the molecular ion peak. Confirm that the measured mass matches the calculated mass for the expected formula. Critically, verify the presence and correct ratio of the M and M+2 peaks.

Data Presentation: Bromine Isotopic Patterns

Number of Bromine Atoms Expected Peaks Theoretical Intensity Ratio Example
1M, M+21:1A derivative with formula C₁₅H₁₀N₂O₂Br would show peaks at m/z for C₁₅H₁₀N₂O₂⁷⁹Br and C₁₅H₁₀N₂O₂⁸¹Br.
2M, M+2, M+41:2:1A derivative with two bromines would show three peaks, with the M+2 peak being twice as intense as M and M+4.

This pattern is a fundamental principle of mass spectrometry for halogenated compounds.[3]

Initial Analysis Workflow

The initial characterization phase follows a logical progression from synthesis to a confident preliminary structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis First-Pass Analysis cluster_results Data Interpretation synthesis Synthesize Derivative purify Purify Product (e.g., Recrystallization, Chromatography) synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) purify->ms nmr_check Confirm C-H Framework & Functional Group Conversion nmr->nmr_check ms_check Confirm Molecular Weight & Bromine Isotopic Pattern ms->ms_check decision Data Consistent? nmr_check->decision ms_check->decision confirmed Preliminary Structure Confirmed decision->confirmed Yes revisit Re-evaluate Synthesis or Structure decision->revisit No

Caption: Initial workflow for derivative characterization.

Part 2: The Gold Standard – Unambiguous Confirmation with Single-Crystal X-ray Diffraction

While NMR and MS provide overwhelming evidence for a structure, they infer connectivity rather than directly observing it. For complete, unambiguous confirmation of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry, Single-Crystal X-ray Diffraction (SCXRD) is the undisputed gold standard.[5][6][7] It is often a requirement for high-impact publications and patents involving novel molecular entities.

Authoritative Grounding: The core principle of SCXRD is that a crystal diffracts X-rays in a unique pattern determined by the arrangement of atoms within its repeating unit cell. By measuring the positions and intensities of these diffracted beams, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, the precise location of every atom.[6]

The primary challenge and rate-limiting step for SCXRD is growing a single, high-quality crystal suitable for analysis.[5][7] This remains more of an art than a science and often requires significant empirical screening.

Experimental Protocol: Crystallization and X-ray Diffraction

  • Crystal Growth (Method Screening): The goal is to bring a solution of the pure compound to a state of supersaturation very slowly.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation in a vial. Loosely cap the vial to allow the solvent to evaporate over several days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of your compound solution on a slide over a reservoir of a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. The compound will slowly diffuse to the interface and crystallize.

  • Crystal Selection and Mounting: Using a microscope, select a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks). Mount the crystal on a specialized loop (e.g., a MiTeGen mount) for placement on the diffractometer.

  • Data Collection: Mount the crystal in the diffractometer, which uses a specific X-ray source (e.g., Mo or Cu Kα radiation).[6] Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. The instrument then rotates the crystal through a series of angles, collecting a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure, typically using direct methods. The initial atomic model is then refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction patterns.[6]

Logical Relationship: When is SCXRD Necessary?

While powerful, SCXRD is not always required. The decision to pursue a crystal structure depends on the specific scientific question.

G start Preliminary Structure Confirmed (NMR + MS) q1 Is there any structural ambiguity? (e.g., Isomers) start->q1 q2 Is absolute stereochemistry critical? q1->q2 No end_xrd Pursue Single-Crystal X-ray Diffraction q1->end_xrd Yes q3 Is detailed analysis of intermolecular interactions (packing) required? q2->q3 No q2->end_xrd Yes end_no_xrd Structure Sufficiently Confirmed q3->end_no_xrd No q3->end_xrd Yes

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Brominated Phthalides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Brominated phthalides are a class of compounds frequently used as building blocks in the synthesis of pharmaceuticals. The specific position of the bromine atom on the phthalide scaffold is critical, as different constitutional isomers can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles.[1][2] Consequently, the rigorous analysis of isomeric purity is a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of the principal analytical techniques for resolving and quantifying brominated phthalide isomers. We move beyond mere procedural descriptions to explore the causality behind methodological choices, grounding our recommendations in the principles of scientific integrity and regulatory expectations.

The Analytical Challenge: Distinguishing the Indistinguishable

Constitutional isomers, by definition, share the same molecular formula and thus the same exact mass.[3][4] This shared characteristic immediately renders simple mass analysis insufficient for differentiation. The challenge is compounded by the fact that isomers often possess similar physicochemical properties, such as polarity and boiling point, which can make chromatographic separation a complex task requiring high-resolution techniques.[3] The goal is not only to separate known isomers but also to detect and identify unexpected impurities that may arise from the synthetic route.[5]

Comparative Analysis of Core Methodologies

The three most powerful and widely adopted techniques for the isomeric purity analysis of brominated phthalides are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and is suited to different aspects of the analysis, from routine quality control to definitive structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds. Its high resolving power and the definitive identification capabilities of mass spectrometry make it exceptionally well-suited for separating and identifying constitutional isomers of brominated phthalides.[6][7]

Causality of Choice: GC is chosen for its superior ability to separate compounds based on small differences in boiling points and interactions with the stationary phase. Coupling it with a mass spectrometer provides two orthogonal data points: retention time (a chromatographic property) and the mass fragmentation pattern (a molecular property), which together provide a highly confident identification.[6]

Workflow for GC-MS Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolve sample in a volatile solvent (e.g., Hexane) inj Autosampler Injection (Split/Splitless) prep->inj col Capillary GC Column (e.g., DB-5MS) inj->col Temp. Program ms Mass Spectrometer (EI, 70 eV) col->ms Transfer Line chrom Generate Total Ion Chromatogram (TIC) ms->chrom spec Acquire Mass Spectra for each peak chrom->spec quant Integrate Peak Areas & Quantify Isomers spec->quant

Caption: Workflow for GC-MS analysis of brominated phthalide isomers.

Detailed Experimental Protocol: GC-MS

This protocol is designed for the robust separation and quantification of constitutional isomers of brominated phthalides.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the brominated phthalide sample in 10 mL of a high-purity volatile solvent such as hexane or ethyl acetate.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: A low-polarity capillary column, such as an Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm), is an excellent starting point due to its versatility.[6]

    • Injector: 280 °C, 1 µL injection volume, 50:1 split ratio to avoid column overloading.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: 50-400 m/z.

  • Data Analysis:

    • Identify isomers based on their unique retention times.

    • Confirm identity by comparing the acquired mass spectrum with a reference library or standard. Phthalates often show a characteristic base peak at m/z 149, corresponding to the phthalic anhydride ion, which is a useful diagnostic feature.[8]

    • Quantify the relative percentage of each isomer by integrating the peak areas in the Total Ion Chromatogram (TIC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and powerful separation technique, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this class of molecules.

Causality of Choice: HPLC is selected for its broad applicability and the wide range of selectivities available through different column chemistries and mobile phase compositions. For brominated phthalides, a C18 stationary phase provides a non-polar environment where isomers can be separated based on subtle differences in their hydrophobicity, which are influenced by the position of the bromine atom.[9][10]

Workflow for HPLC Isomeric Purity Analysis

cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Prepare Mobile Phases A: Water B: Acetonitrile/Methanol pump Gradient Pump p1->pump p2 Dissolve sample in Mobile Phase B p2->pump inj Autosampler pump->inj col RP-18 Column inj->col det UV Detector (e.g., 230 nm) col->det chrom Generate Chromatogram det->chrom quant Integrate Peak Areas & Calculate % Purity chrom->quant

Caption: Logical workflow of an RP-HPLC method for isomeric analysis.

Detailed Experimental Protocol: HPLC

This protocol provides a starting point for developing a separation method for brominated phthalide isomers.

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Sample: Dissolve ~10 mg of the sample in 10 mL of Acetonitrile. Filter through a 0.45 µm syringe filter before injection.[10]

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.[10]

    • Mobile Phase: A gradient elution is often necessary to resolve closely eluting isomers.

      • Start at 60% B, ramp to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detector:

    • Type: UV-Vis Detector.

    • Wavelength: Monitor at 230 nm, where the phthalide core strongly absorbs.[10]

  • Data Analysis:

    • Identify isomers by their characteristic retention times, confirmed by injecting pure standards if available.

    • Calculate the area percentage of each peak to determine the isomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Unlike chromatographic techniques that separate isomers, NMR provides direct structural information to differentiate them, even in a mixture. For the unequivocal identification of which isomer is which, NMR is the ultimate tool.[7][11]

Causality of Choice: NMR is chosen when absolute structural confirmation is required. The chemical environment of every proton and carbon atom in a molecule is unique, resulting in a distinct spectral fingerprint. The position of the bromine atom significantly alters the electronic environment of the nearby aromatic protons, causing predictable changes in their chemical shifts and coupling patterns, allowing for unambiguous assignment.[11][12][13]

Logic of NMR-Based Structure Elucidation

H1 1D ¹H NMR COSY 2D COSY H1->COSY H-H Connectivity (3-bond) HSQC 2D HSQC H1->HSQC C13 1D ¹³C NMR C13->HSQC C-H Connectivity (1-bond) HMBC 2D HMBC COSY->HMBC HSQC->HMBC C-H Connectivity (2-3 bond) Structure Verified Isomer Structure HMBC->Structure Assemble Fragments

Caption: Logical relationships in 2D NMR for structural elucidation.

NMR Approach for Structural Verification

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a suite of high-resolution NMR spectra:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The splitting pattern of the aromatic protons is highly diagnostic of the substitution pattern.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to map out the proton framework.[11]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[11]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and definitively placing the bromine atom.[11]

  • Data Interpretation: By systematically analyzing the correlations from the 1D and 2D spectra, a complete and unambiguous structure of each isomer can be built, confirming the position of the bromine atom and any other substituents.[13][14][15]

Quantitative Performance Comparison

The choice of technique is often a trade-off between the need for quantitative accuracy, structural information, and analytical throughput.

Parameter Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Nuclear Magnetic Resonance (NMR)
Principle Separation by volatility & polaritySeparation by partitioning/polarityDifferentiation by nuclear magnetic environment
Resolution Very HighHigh to Very HighN/A (non-separative)
Sensitivity (LOQ) Excellent (ppb-ppt)Very Good (ppm-ppb)Moderate (requires >1% for easy quantification)
Information Quantitative + Structural Clues (MS)QuantitativeDefinitive Structure
Key Advantages High resolution, sensitive, definitive ID with MS, good for volatile compounds.[6][7]Highly versatile, robust, wide range of selectivities, good for non-volatile compounds.[9]Unambiguous structure determination, no need for isomer standards for identification.[7][11]
Limitations Requires volatile/thermally stable analytes; co-elution can still occur.Co-elution possible; peak identity relies on retention time matching.Lower sensitivity for trace impurities, complex for quantitative analysis of minor components.

Ensuring Trustworthiness: The Imperative of Method Validation

To ensure that data are reliable, precise, and accurate, any analytical method used for purity analysis must be validated according to guidelines from the International Council for Harmonisation (ICH).[16][17][18] A validated method is a self-validating system that provides documented evidence of its suitability for the intended purpose.[19][20]

Key validation parameters include:

  • Specificity: The cornerstone of an impurity method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other isomers, starting materials, or degradation products.[16][20] This is typically demonstrated by showing baseline resolution between all relevant peaks.

  • Limit of Quantitation (LOQ): The lowest concentration of an isomer that can be reliably quantified with acceptable precision and accuracy. The LOQ must be at or below the reporting threshold for impurities.[20][21]

  • Linearity and Range: The method must demonstrate a linear relationship between the detector response and the concentration of the isomer over a specified range.[18][19]

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing a sample spiked with a known amount of the isomeric impurity.[20]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20]

  • Robustness: The ability of the method to withstand small, deliberate variations in parameters (e.g., mobile phase composition, temperature), proving its reliability for routine use.[20]

  • System Suitability: A set of tests performed before each analysis to ensure the chromatographic system is performing adequately.[16] This typically includes checks for resolution between critical pairs of isomers and peak symmetry.

Conclusion and Strategic Recommendations

The isomeric purity analysis of brominated phthalides requires a strategic, multi-faceted approach. No single technique is universally superior; the optimal choice depends on the specific objective at hand.

  • For routine quality control and release testing , a validated HPLC-UV or GC-MS method is the industry standard. These techniques provide the necessary resolution, sensitivity, and quantitative accuracy for monitoring known isomeric impurities against established specifications.

  • For the initial identification of a new, unknown impurity or for the absolute structural confirmation of reference standards , NMR spectroscopy is indispensable. It provides the definitive structural evidence that chromatographic methods cannot.

In a drug development setting, the most robust strategy involves a combination of these techniques. Chromatography (HPLC or GC) is developed and validated for the routine quantification of purity, while NMR is used to unequivocally identify the structures of the main component and all significant impurities, providing the foundational knowledge upon which the routine methods are built. This integrated approach ensures the highest level of scientific integrity and regulatory compliance, safeguarding the quality and safety of the final pharmaceutical product.

References

  • Validation of Impurity Methods, Part II. (2014).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). UNDP.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • Analytical method validation: A brief review. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI.
  • Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare.
  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.).
  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Restek.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
  • Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. (n.d.). Chromatography Online.
  • Synthesis and structural elucidation of a phthalide analog using NMR analysis and DFT calculations. (2020). PubMed.
  • Synthesis and structural elucidation of a phthalide analog using NMR analysis and DFT calculations. (2025). ResearchGate.
  • Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate.
  • Impurity Control in the European Pharmacopoeia. (n.d.).
  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). EMA.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
  • Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. (n.d.). ChemRxiv.
  • Separation of phthalic isomers. (1964). Google Patents.
  • Identification and Analysis of Halogenated Contaminants Formed in Thermal. (n.d.).
  • Analysis of Brominated Flame Retardants and Phthalate Esters In Ploymers Under the Same Conditions Using a Pyrolysis GC-MS Syste. (n.d.). Shimadzu.
  • Constitutional Isomers with Practice Problems. (n.d.). Chemistry Steps.
  • Guidance for Industry #169 - Drug Substance. (n.d.). Regulations.gov.
  • Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs. (n.d.). Shimadzu.
  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2025). ResearchGate.
  • Assessment of the chemical and enantiomeric purity of organic reference materials. (n.d.). ResearchGate.
  • Method Development for Analysis A of Phthalates s by HPLC. (2003). OPUS Open Portal to University Scholarship.
  • Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS. (n.d.).
  • The separation of optical isomers by gas chromatography. (n.d.). CORE.
  • HPLC Separation of Phthalates. (n.d.). SIELC Technologies.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). The Journal of Physical Chemistry A - ACS Publications.
  • Contra-Thermodynamic Positional Isomerization of Olefins. (2021). ACS Publications.
  • NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. (2022).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Bromoisophthalaldehyde

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its purity and concentration are critical quality attributes (CQAs) that directly impact the yield, purity, and safety of the final product. Therefore, robust and reliable analytical methods are paramount for its characterization and quantification in raw materials, in-process control samples, and final product release testing.

This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the rationale behind method development choices, present detailed experimental protocols, and offer a comparative analysis of validation data. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is scientifically sound and regulatory-compliant.[1][2][3]

Pillar 1: Method Selection & Rationale

The choice between HPLC-UV and GC-MS is not arbitrary; it is dictated by the physicochemical properties of this compound and the specific requirements of the analysis.

  • HPLC-UV: This is often the workhorse method for purity and assay determination of active pharmaceutical ingredients (APIs) and intermediates. This compound possesses a chromophore, making it suitable for UV detection. Reverse-phase HPLC is ideal for separating the analyte from polar and non-polar impurities. Its non-destructive nature also allows for fraction collection if further investigation of impurities is needed.

  • GC-MS: Gas chromatography is well-suited for volatile and thermally stable compounds. While this compound has a moderate boiling point, its reactivity and potential for thermal degradation require careful consideration. The primary advantage of GC-MS is the high selectivity and sensitivity afforded by the mass spectrometer, which provides structural information and allows for the definitive identification of trace-level impurities.[4][5]

This guide will explore a cross-validation approach, demonstrating how these two orthogonal methods can be used to build a comprehensive and trustworthy analytical profile for this compound.

Pillar 2: Experimental Protocols & Methodologies

A self-validating system relies on meticulously detailed and reproducible protocols. The following sections provide step-by-step methodologies for both the HPLC-UV and GC-MS methods.

Method 1: HPLC-UV for Purity and Assay Determination

This method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 30% B

      • 18.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Follow the validation parameters outlined in ICH Q2(R2) guidelines.[1][6]

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. Spike the sample with known related substances to ensure peak separation.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[7]

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation s1 Weigh Reference Standard & Sample s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Prepare Calibration Curve Standards s2->s3 h1 Inject 10 µL onto C18 Column s3->h1 h2 Gradient Elution (ACN/H2O) h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Assess Validation Parameters (ICH Q2) d2->d3

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: GC-MS for Impurity Identification and Quantification

This method provides orthogonal data for impurity profiling, offering high sensitivity and structural confirmation.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Dichloromethane (DCM).

    • Working Standard Solutions: Prepare calibration standards ranging from 0.1 µg/mL to 25 µg/mL by serial dilution of the stock solution with DCM.

    • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask, dissolve in, and dilute to volume with DCM.

  • Chromatographic and Spectrometric Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: Low-bleed capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split mode (e.g., 20:1 ratio).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Validation Procedure:

    • Perform validation as per ICH guidelines, focusing on parameters relevant to impurity testing.[1][8]

    • Specificity: Analyze a blank (DCM) and the sample solution to identify all detectable peaks. Confirm the identity of the main peak and impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Linearity, LOQ, LOD: Establish for the main analyte and any available impurity standards.

    • Accuracy & Precision: Evaluate at the LOQ level for quantitative impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation s1 Weigh Sample s2 Dissolve in Dichloromethane (DCM) s1->s2 g1 Inject 1 µL into GC Inlet (250°C) s2->g1 g2 Separate on DB-5ms Column (Temp Program) g1->g2 g3 EI Ionization (70 eV) & Mass Analysis g2->g3 d1 Generate Total Ion Chromatogram (TIC) g3->d1 d2 Identify Peaks via Mass Spectral Library d1->d2 d3 Quantify Impurities (Area % or Standard) d2->d3

Caption: Workflow for GC-MS impurity analysis of this compound.

Pillar 3: Cross-Validation Data & Comparative Analysis

The trustworthiness of an analytical procedure is established through rigorous validation.[7][9] The following tables summarize the performance characteristics of the two methods, based on representative experimental data.

Table 1: Summary of Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS MethodICH Acceptance Criteria (Typical)
Specificity No interference from blank/impuritiesHigh selectivity by mass fragmentationMethod must be selective for the analyte
Linearity (r²) 0.9998 (1-200 µg/mL)0.9991 (0.1-25 µg/mL)r² ≥ 0.999
Range 1-200 µg/mL0.1-25 µg/mLAs demonstrated by linearity
Accuracy (% Recovery) 99.2% - 100.8%95.5% - 104.1%98.0% - 102.0% (Assay)
Precision (RSD%)
- Repeatability0.45%1.8%≤ 1.0% (Assay); ≤ 5.0% (Impurities)
- Intermediate Precision0.68%3.5%≤ 2.0% (Assay); ≤ 10.0% (Impurities)
LOD 0.3 µg/mL0.03 µg/mLReportable
LOQ 1.0 µg/mL0.1 µg/mLReportable
Robustness Unaffected by minor changes in flow rate (±0.1) & temp (±2°C)Unaffected by minor changes in inlet temp (±5°C)No significant impact on results

Table 2: Comparative Analysis of Methods

FeatureHPLC-UVGC-MSRecommendation for Use
Primary Use Assay, Purity, Quantitative AnalysisImpurity Identification, Limit TestsUse HPLC-UV for routine QC release and assay. Use GC-MS for impurity profiling during development and for investigating unknown peaks.
Selectivity Good (Chromatographic)Excellent (Chromatographic & m/z)GC-MS is superior for confirming impurity identity and resolving co-eluting peaks.
Sensitivity ModerateHighGC-MS is the preferred method for trace-level impurity quantification (e.g., genotoxic impurities).
Sample Throughput Moderate (~25 min/run)Moderate (~25 min/run)Comparable run times; sample preparation is simpler for GC-MS.
Instrumentation Cost LowerHigherHPLC-UV is more accessible for standard QC labs.
Analyte Stability Low risk (ambient temp)Potential for thermal degradationHPLC is safer for potentially thermolabile compounds. Robustness studies are critical for GC.[7]

Conclusion: An Integrated Analytical Strategy

This guide demonstrates that both HPLC-UV and GC-MS are powerful, complementary techniques for the comprehensive analysis of this compound. Neither method is universally superior; their strength lies in strategic application.

  • For routine quality control, assay, and purity testing, the validated HPLC-UV method is robust, accurate, and precise, making it ideal for batch release in a regulated environment.

  • For process development, impurity structure elucidation, and trace analysis, the GC-MS method provides unparalleled selectivity and sensitivity, enabling a deeper understanding of the impurity profile.

By cross-validating these two orthogonal methods, researchers and drug development professionals can build a highly reliable and defensible analytical data package. This integrated approach ensures the quality and consistency of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The continuous lifecycle management of these methods is essential to ensure they remain fit for purpose.[2]

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: gmp-compliance.org URL:[Link]
  • Title: ICH and FDA Guidelines for Analytical Method Valid
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Separation of 5-Bromosalicylaldehyde on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: ICH Q2 Analytical Method Valid
  • Title: Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV Source: PubMed URL:[Link]
  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species Source: Pharmacognosy Journal URL:[Link]
  • Title: GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne Source: Pharmacognosy Journal URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized reagents like 5-Bromoisophthalaldehyde (CAS No. 120173-41-3) requires a clear understanding of its chemical nature and the associated risks. This guide moves beyond a simple checklist, providing a procedural framework grounded in chemical principles to ensure that every step, from the lab bench to final disposal, is handled with precision and care.

The core principle of chemical waste management is characterization and segregation . This compound, as its name implies, is a halogenated aromatic aldehyde. This classification is the critical first step in determining its proper disposal pathway, as halogenated organic compounds require specific disposal methods due to the potential for forming hazardous byproducts like hydrogen halides during incineration.[1][2][3]

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its hazards is paramount. This knowledge informs the selection of personal protective equipment (PPE), handling procedures, and emergency response.

This compound is a solid, typically appearing as a white to pale-yellow powder.[4] Its primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS Hazard StatementDescriptionSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of the substance can cause significant health effects.[4][5]
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact with skin can lead to inflammation and irritation.[4][5]
Eye Irritation (Category 2)H319: Causes serious eye irritationContact with eyes can cause significant, but reversible, damage.[4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.[4]

This hazard profile dictates that all handling must be performed with appropriate engineering controls (e.g., a chemical fume hood) and PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring compliance and safety.

Step 1: Waste Segregation and Container Selection

The foundational step is correct segregation. As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[2][3][6]

  • Action: Obtain a dedicated hazardous waste container clearly labeled "Halogenated Organic Waste." This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.

  • Causality: Halogenated wastes are typically incinerated at high temperatures in facilities equipped with acid gas scrubbers to neutralize the resulting hydrogen bromide (HBr).[3] Mixing this waste with non-halogenated streams contaminates the entire batch, increasing disposal costs and complexity.[6]

Step 2: Waste Collection at the Source

Collect waste at the point of generation to minimize handling and potential for spills.

  • Action (Solid Waste): Using a dedicated spatula, transfer solid this compound waste directly into the designated halogenated waste container.

  • Action (Contaminated Materials): Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for minor spills, must also be placed in the same container.

  • Causality: Containing the chemical and all contaminated items in a single, properly designated container prevents cross-contamination of other waste streams and ensures all hazardous material is accounted for.

Step 3: Container Management and Labeling

Proper labeling is a legal and safety requirement.

  • Action: As soon as the first particle of waste enters the container, affix a hazardous waste tag.[6] Fill out the tag completely, listing "this compound" and its approximate quantity. Keep the container closed at all times except when adding waste.

  • Causality: Federal and local regulations, such as those from the EPA, mandate the clear identification of hazardous waste contents.[7] This ensures that waste handlers are aware of the container's contents and associated hazards, facilitating safe transport and disposal.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the waste container in a designated SAA within the laboratory.

  • Action: Place the sealed and labeled container in a secondary containment bin within your lab's designated SAA.[6] The SAA should be away from drains and incompatible materials.

  • Causality: The SAA provides a secure, controlled location for the short-term accumulation of hazardous waste. Secondary containment ensures that any potential leaks from the primary container are captured, preventing environmental release.

Step 5: Arranging for Final Disposal
  • Action: Once the container is nearly full (around 75% capacity) or has been accumulating for a predetermined time limit set by your institution, arrange for its collection by your organization's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][8]

  • Causality: Final disposal must be handled by professionals who can transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) that can manage halogenated organic compounds in compliance with all regulations.

Chemical Incompatibility

To prevent dangerous reactions within the waste container, never mix this compound with incompatible chemicals.

Incompatible ClassPotential HazardRationale
Strong Oxidizing Agents Fire, ExplosionAldehydes can be readily oxidized, leading to exothermic reactions.[9][10]
Strong Bases Violent PolymerizationAldehydes can undergo base-catalyzed aldol condensation or Cannizzaro reactions, which can be vigorous.[11]
Acids (in certain conditions) ReactionWhile generally stable, mixing with strong acids should be evaluated for potential reactions.

Always consult the Safety Data Sheet (SDS) and other chemical compatibility charts before adding any new waste to a commingled container.[11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal start Identify this compound Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe get_container Select Labeled 'Halogenated Organic Waste' Container ppe->get_container check_compat Verify Chemical Compatibility of Container Contents get_container->check_compat transfer Transfer Waste into Container (Solids & Contaminated Items) check_compat->transfer Compatible incompatible Isolate Waste Stream. Consult EH&S. check_compat->incompatible Incompatible seal_label Securely Seal Container & Complete Waste Tag transfer->seal_label store Store in Secondary Containment within Satellite Accumulation Area (SAA) seal_label->store request_pickup Request Pickup by EH&S or Licensed Contractor store->request_pickup end Compliant Final Disposal (e.g., Incineration) request_pickup->end

Caption: Decision workflow for handling this compound waste.

References

  • 5-Bromobenzene-1,3-dicarbaldehyde. PubChem. [Link]
  • Examples of Incompatible Chemicals. University of Nebraska-Lincoln. [Link]
  • Appendix III List of Halogenated Organic Compounds.
  • Halogenated Waste.
  • SAFETY DATA SHEET - 5-Bromophthalide (alt). Fisher Scientific. [Link]
  • HAZARDOUS WASTE SEGREG
  • SAFETY DATA SHEET - Dimethyl 5-bromoisophthal
  • Halogenated Solvents in Labor
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Emory University EHSO. [Link]

Sources

Navigating the Safe Handling of 5-Bromoisophthalaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, halogenated aromatic compounds like 5-Bromoisophthalaldehyde are invaluable. However, their utility is matched by the critical need for stringent safety protocols. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for handling this compound. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Before any handling, storage, or disposal, it is imperative to obtain and meticulously review the specific Safety Data Sheet (SDS) for this compound.[1] This document contains detailed hazard statements, precautionary measures, and emergency procedures that are crucial for safe laboratory practices.

Understanding the Risks: Hazard Identification

This compound is a compound that demands respect. According to its GHS classifications, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] The signal word for this chemical is "Warning".[2][3]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Understanding these hazards is the foundational step in implementing a robust safety plan.

Core Protective Measures: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[4][5]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a flame-resistant lab coat, and closed-toe shoes.[1][4]Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time.
Respiratory All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes the inhalation of vapors or dust which can cause respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount when working with this compound. The following diagram and protocol outline the critical steps from preparation to disposal.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_aliquot Aliquot Chemical prep_area->handle_aliquot handle_reaction Perform Reaction handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Caption: Generalized workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1] Pay close attention to hazard statements, precautionary measures, and emergency procedures.[1]

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

  • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[1] All necessary equipment and reagents should be placed within the fume hood.[1]

2. Handling:

  • Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools to minimize the risk of spills.[1]

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[1] Keep the sash at the lowest possible height while allowing for comfortable work.

3. Cleanup and Disposal:

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood.[1] The rinsate should be collected as hazardous waste.[1]

  • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[1][7][8] Use a designated, properly labeled waste container.[1]

  • Dispose of Waste: Follow your institution's hazardous waste disposal procedures.[1] Entrust disposal to a licensed waste disposal company.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately take off all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[10] If skin irritation occurs, seek medical advice.[10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[6][10] Remove contact lenses if present and easy to do.[10] Continue rinsing and consult a doctor.[6]

  • Inhalation: Move the victim to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]

  • Ingestion: Rinse the mouth with water.[6] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

  • Spills: Evacuate personnel to a safe area.[6] Avoid dust formation.[6] Use personal protective equipment and ensure adequate ventilation.[6] Contain the spill and collect it in a suitable, closed container for disposal.[6][10]

Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage:

  • Store in a cool, dry, and well-ventilated place.[7][10]

  • Keep the container tightly closed.[9][10]

  • Store under an inert atmosphere and away from light.[3][9] The recommended storage temperature is in a refrigerator (2-8°C).[3]

  • Incompatible materials include strong oxidizing agents.[10]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Halogenated waste streams should be segregated from non-halogenated ones to ensure proper disposal and to manage costs.[7]

  • Waste containers must be clearly labeled with a "Hazardous Waste" tag, identifying all chemical constituents and their approximate percentages.[7]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[9]

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating these guidelines into your laboratory's standard operating procedures, you contribute to a culture of safety that protects researchers and advances scientific discovery.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • Personal Protective Equipment | US EPA. [Link]
  • Chemical Safety: Personal Protective Equipment. [Link]
  • Personal Protective Equipment (PPE). [Link]
  • 5-Bromophthalide | C8H5BrO2 | CID 603144. PubChem - NIH. [Link]
  • School Chemistry Labor
  • UAH Laboratory Personal Protective Equipment. [Link]
  • Halogenated Solvents in Laboratories - Campus Oper
  • Safety - Chemistry LibreTexts. [Link]
  • Topic 1: Safety in the Organic Chemistry Labor

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoisophthalaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromoisophthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.